molecular formula C9H7NO4 B566277 5-Methoxybenzo[d]oxazole-2-carboxylic acid CAS No. 49559-68-4

5-Methoxybenzo[d]oxazole-2-carboxylic acid

Cat. No.: B566277
CAS No.: 49559-68-4
M. Wt: 193.158
InChI Key: SNQUKJWKYRHONV-UHFFFAOYSA-N
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Description

5-Methoxybenzo[d]oxazole-2-carboxylic acid is a valuable chemical scaffold in medicinal chemistry research, particularly in the development of novel anti-cancer agents. The benzo[d]oxazole core is a privileged structure in drug discovery, known for its wide spectrum of biological activities . Recent studies have demonstrated that derivatives incorporating this structure can be designed as multi-target inhibitors. For instance, novel trimethoxyphenylbenzo[d]oxazole derivatives have been discovered as dual inhibitors of tubulin and phosphodiesterase 4 (PDE4), exhibiting potent antiproliferative activity by inducing cell cycle arrest and apoptosis in glioma and lung cancer cell lines . Beyond oncology, this compound serves as a key synthetic intermediate for constructing diverse oxazole derivatives with potential pharmacological applications. The oxazole moiety is present in compounds exhibiting antimicrobial, anti-inflammatory, and antioxidant activities, making it a versatile template for exploring new chemical entities in various therapeutic areas . Some benzo[d]oxazole derivatives have also been investigated for their role as Nrf2 activators, which play a part in cellular defense against oxidative stress, and as potential supplement agents in cancer therapy . Its potential anti-inflammatory activity against skin inflammations caused by UV radiation has also been noted . This acid is intended for research use as a molecular building block in the synthesis and biological evaluation of new compounds with enhanced therapeutic potential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-1,3-benzoxazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c1-13-5-2-3-7-6(4-5)10-8(14-7)9(11)12/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQUKJWKYRHONV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696206
Record name 5-Methoxy-1,3-benzoxazole-2-carboxylic acid
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Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49559-68-4
Record name 5-Methoxy-2-benzoxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49559-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-1,3-benzoxazole-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Methoxybenzo[d]oxazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive scientific overview of 5-Methoxybenzo[d]oxazole-2-carboxylic acid (CAS Number: 49559-68-4), a heterocyclic compound of significant interest in medicinal chemistry. While direct experimental data for this specific molecule is limited in publicly available literature, this document establishes a robust framework for its synthesis, purification, and characterization. By drawing upon established methodologies for structurally related benzoxazole derivatives, this guide offers field-proven insights and detailed protocols to empower researchers in their exploration of this promising scaffold. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system. All technical claims are supported by authoritative references, and quantitative data is presented in structured tables for clarity. Visualizations of key workflows and potential biological pathways are provided to enhance understanding.

Introduction: The Benzoxazole Scaffold in Drug Discovery

Benzoxazole derivatives represent a privileged class of heterocyclic compounds, forming the core structure of numerous biologically active molecules. Their rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make them versatile pharmacophores capable of interacting with a wide range of biological targets. The benzoxazole nucleus is associated with a diverse array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.

This compound incorporates two key functionalities onto this scaffold: a methoxy group at the 5-position and a carboxylic acid at the 2-position. The methoxy group can modulate the molecule's electronic properties and lipophilicity, potentially influencing its metabolic stability and target engagement. The carboxylic acid group provides a key site for hydrogen bonding interactions within a biological target and serves as a versatile synthetic handle for further derivatization in structure-activity relationship (SAR) studies.

This guide serves as a foundational resource for researchers, providing a scientifically grounded starting point for the synthesis, purification, and investigation of this compound.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount before commencing any experimental work.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 49559-68-4
Molecular Formula C₉H₇NO₄
Molecular Weight 193.16 g/mol
IUPAC Name 5-methoxy-1,3-benzoxazole-2-carboxylic acid
Synonyms 5-Methoxy-2-benzoxazolecarboxylic acid
Appearance White to off-white solid (predicted)-
Storage 2-8°C, desiccated-
Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound. The toxicological properties of this specific compound have not been thoroughly investigated. Therefore, it should be handled with care, assuming it is potentially hazardous.

General Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Use appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or powder.

  • Avoid contact with skin and eyes.

  • In case of contact, rinse the affected area thoroughly with water.

  • Consult the Material Safety Data Sheet (MSDS) from the supplier for detailed information.

First Aid Measures:

  • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

  • In case of skin contact: Wash off with soap and plenty of water. Consult a physician.

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Proposed Synthesis and Purification

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Condensation and Cyclization cluster_step2 Step 2: Hydrolysis A 2-Amino-4-methoxyphenol C Intermediate Amide A->C Acylation B Oxalic acid derivative (e.g., ethyl oxalyl chloride) B->C D Ethyl 5-methoxybenzo[d]oxazole-2-carboxylate C->D Cyclodehydration (e.g., heat or acid catalyst) E Ethyl 5-methoxybenzo[d]oxazole-2-carboxylate F This compound E->F Base-mediated hydrolysis (e.g., LiOH or NaOH)

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 5-methoxybenzo[d]oxazole-2-carboxylate

Causality: This step involves the formation of the benzoxazole ring through a condensation reaction between an o-aminophenol and an oxalic acid derivative, followed by cyclodehydration. Using an ethyl ester of the oxalic acid derivative allows for the direct formation of the corresponding ethyl ester of the final product, which is generally easier to purify by chromatography than the free carboxylic acid.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4-methoxyphenol (1.0 eq.) in a suitable solvent such as toluene or xylene.

  • Reagent Addition: Slowly add ethyl oxalyl chloride (1.1 eq.) to the stirred solution at room temperature. An inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation of the aminophenol.

  • Reaction: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 5-methoxybenzo[d]oxazole-2-carboxylate.

Step 2: Hydrolysis to this compound

Causality: Base-mediated hydrolysis (saponification) is a standard and efficient method for converting an ester to a carboxylic acid. Lithium hydroxide is often preferred due to its high reactivity and the ease of workup.

  • Reaction Setup: Dissolve the crude ethyl 5-methoxybenzo[d]oxazole-2-carboxylate from Step 1 in a mixture of tetrahydrofuran (THF) and water.

  • Reagent Addition: Add lithium hydroxide (LiOH, 1.5 - 2.0 eq.) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Workup: Once the hydrolysis is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material or non-polar impurities.

  • Isolation: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with 1N HCl. A precipitate of this compound should form. Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final product.

Detailed Experimental Protocol: Purification

Causality: Carboxylic acids can be challenging to purify by standard silica gel chromatography due to their polarity and potential for streaking. Acid-base extraction is a highly effective method for purifying acidic compounds by separating them from neutral and basic impurities. Crystallization is then used to obtain a highly pure solid product.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. The carboxylic acid will be deprotonated to its water-soluble carboxylate salt and move into the aqueous layer. Repeat the extraction 2-3 times.

  • Aqueous Wash: Combine the aqueous layers and wash with the organic solvent to remove any remaining neutral or basic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with cold 1M HCl until the pH is approximately 2-3. The purified product should precipitate out of the solution.

  • Isolation: Collect the solid by filtration, wash with cold water to remove any residual salts, and dry under vacuum.

  • Crystallization (Optional): For higher purity, the product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following protocols are based on standard methods for similar small molecules.

Analytical Workflow Diagram

Analytical_Workflow Start Synthesized & Purified This compound HPLC HPLC Analysis (Purity Assessment) Start->HPLC NMR NMR Spectroscopy (Structural Elucidation) Start->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Start->MS IR IR Spectroscopy (Functional Group Identification) Start->IR End Confirmed Structure & Purity >95% HPLC->End NMR->End MS->End IR->End

Caption: A logical workflow for the analytical characterization of the title compound.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., 254 nm).

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration.

An In-depth Technical Guide to the Synthesis of 5-Methoxybenzo[d]oxazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methoxybenzo[d]oxazole-2-carboxylic acid is a heterocyclic compound of significant interest within medicinal chemistry and drug development. The benzoxazole scaffold is a privileged structure, appearing in a wide array of pharmacologically active molecules. The presence of the methoxy group at the 5-position and a carboxylic acid at the 2-position provides versatile handles for further chemical modification, making it a valuable building block for the synthesis of more complex molecular architectures. This guide provides a comprehensive, technically detailed, and scientifically grounded protocol for the synthesis of this target molecule, designed for researchers and professionals in the chemical and pharmaceutical sciences.

The presented synthesis is a robust two-step process, commencing with the cyclocondensation of 2-amino-4-methoxyphenol with diethyl oxalate to form the intermediate ester, followed by its saponification to yield the final carboxylic acid. This approach is favored for its high efficiency, operational simplicity, and the ready availability of the starting materials.

Physicochemical Properties & Identifiers

A summary of the key properties for the target compound is presented below.

PropertyValueSource
Molecular Formula C₉H₇NO₄[PubChem][1]
Molecular Weight 193.16 g/mol [Sigma-Aldrich]
CAS Number 49559-68-4[PubChem][1]
Appearance Expected to be a solid[Sigma-Aldrich]
InChI Key SNQUKJWKYRHONV-UHFFFAOYSA-N[Sigma-Aldrich]

Overall Synthetic Workflow

The synthesis of this compound is efficiently achieved in two primary stages. The first stage involves the construction of the benzoxazole ring system via a condensation reaction. The second stage is a straightforward hydrolysis to unmask the carboxylic acid functional group.

G cluster_0 PART 1: HETEROCYCLE FORMATION cluster_1 PART 2: HYDROLYSIS A 2-Amino-4-methoxyphenol C Cyclocondensation Reaction A->C B Diethyl Oxalate B->C D Ethyl 5-methoxybenzo[d]oxazole-2-carboxylate C->D E Saponification (Base Hydrolysis) D->E F Acidic Workup E->F G This compound (Final Product) F->G

Caption: Logical flow of the two-part synthesis.

Part 1: Synthesis of Ethyl 5-methoxybenzo[d]oxazole-2-carboxylate

Mechanistic Rationale

The formation of the benzoxazole ring is achieved through the condensation of 2-amino-4-methoxyphenol with diethyl oxalate. This reaction is a variation of the well-established methods for synthesizing 2-substituted benzoxazoles.[2][3] The reaction proceeds via a nucleophilic attack of the amino group of the phenol onto one of the electrophilic carbonyl carbons of diethyl oxalate, followed by an intramolecular cyclization with the elimination of ethanol. The reaction is typically heated to drive the cyclization and dehydration, often in a high-boiling solvent like ethanol or under neat conditions.

G cluster_mechanism Reaction Mechanism: Cyclocondensation Start 2-Amino-4-methoxyphenol + Diethyl Oxalate Step1 Nucleophilic attack of -NH2 on ester carbonyl Start->Step1 Intermediate1 Tetrahedral Intermediate Step1->Intermediate1 Step2 Elimination of Ethanol Intermediate1->Step2 Intermediate2 Acylated Amine Intermediate Step2->Intermediate2 Step3 Intramolecular Cyclization (Phenolic -OH attacks amide carbonyl) Intermediate2->Step3 Intermediate3 Cyclic Intermediate Step3->Intermediate3 Step4 Dehydration Intermediate3->Step4 Product Ethyl 5-methoxybenzo[d]oxazole- 2-carboxylate Step4->Product

Caption: Mechanism of benzoxazole ring formation.

Experimental Protocol

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (molar eq.)Notes
2-Amino-4-methoxyphenol139.151.0Starting material
Diethyl oxalate146.141.1Reagent, acts as solvent and C2 source
Ethanol (Absolute)46.07-Optional solvent/recrystallization
Hydrochloric Acid (conc.)36.46small amountOptional catalyst

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-methoxyphenol (1.0 eq.).

  • Reagent Addition: Add diethyl oxalate (1.1 eq.). While diethyl oxalate can serve as the solvent, ethanol can be added to facilitate mixing if desired. A catalytic amount of concentrated hydrochloric acid can be added to promote the reaction, though thermal condensation is often sufficient.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 120-140°C) and maintain for 3-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aminophenol is consumed.

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature. A solid product may precipitate.

    • If a precipitate forms, collect the crude product by vacuum filtration and wash with cold ethanol to remove excess diethyl oxalate.

    • If no solid forms, reduce the volume of the reaction mixture under reduced pressure. The resulting residue can be triturated with cold ethanol or an ethanol/water mixture to induce crystallization.

  • Purification: The crude ethyl 5-methoxybenzo[d]oxazole-2-carboxylate can be further purified by recrystallization from ethanol to yield the pure ester as a solid.

Part 2: Synthesis of this compound

Mechanistic Rationale

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard saponification reaction.[4] A base, such as sodium hydroxide or lithium hydroxide, is used to nucleophilically attack the ester carbonyl. This is followed by an acidic workup to protonate the resulting carboxylate salt, precipitating the desired carboxylic acid product.

Experimental Protocol

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (molar eq.)Notes
Ethyl 5-methoxybenzo[d]oxazole-2-carboxylate221.211.0Intermediate from Part 1
Sodium Hydroxide (NaOH)40.002.0 - 3.0Hydrolyzing agent
Tetrahydrofuran (THF) or Methanol--Co-solvent to aid solubility
Water18.02-Solvent
Hydrochloric Acid (1M or 2M HCl)36.46As neededFor acidification during workup

Procedure:

  • Reaction Setup: Dissolve or suspend the ethyl 5-methoxybenzo[d]oxazole-2-carboxylate (1.0 eq.) in a mixture of THF (or methanol) and water in a round-bottom flask.

  • Base Addition: Add a solution of sodium hydroxide (2.0-3.0 eq.) in water to the flask.

  • Reaction Conditions: Stir the mixture at room temperature or gently heat to 50-60°C to expedite the hydrolysis. Monitor the reaction by TLC until the starting ester is fully consumed (typically 2-4 hours).

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and, if a co-solvent was used, remove it under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) to remove any non-polar impurities.

    • Cool the aqueous layer in an ice bath.

    • Slowly add hydrochloric acid (e.g., 1M or 2M HCl) with vigorous stirring until the pH of the solution is approximately 2-3.[5] A precipitate of this compound will form.

  • Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold water to remove any inorganic salts.

    • Dry the product under vacuum to afford the pure this compound.

Conclusion

This guide outlines a reliable and scalable two-step synthesis for this compound. The methodology is based on fundamental and well-documented organic chemistry principles, including benzoxazole formation via cyclocondensation and ester saponification.[2][3] By following the detailed protocols and understanding the underlying chemical rationale, researchers can confidently produce this valuable heterocyclic building block for applications in pharmaceutical research and development. Adherence to standard laboratory safety practices is paramount throughout all procedures.

References

  • Nguyen, T. H., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. RSC Advances, 11(56), 35637-35644.
  • Wang, Y., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(3), 1510.
  • Sun, W., et al. (2016). Merging the ring opening of benzoxazoles with secondary amines and an iron-catalyzed oxidative cyclization towards the environmentally friendly synthesis of 2-aminobenzoxazoles. Green Chemistry, 18(19), 5289-5293.
  • Chen, Y., et al. (2012). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Molecules, 17(5), 5662-5674.
  • PubChem. 5-Methoxy-1,3-benzoxazole-2-carboxylic acid.
  • Sahu, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24657-24683.
  • Oshimoto, K., et al. (2019). Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols. Organic & Biomolecular Chemistry, 17(17), 4225-4229.
  • Molbase. 5-methoxy-2-(4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid.
  • Tsolaki, O., et al. (2024). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. Molecules, 29(1), 226.
  • Lee, S., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 89(5), 3217-3228.
  • Organic Chemistry Portal. Benzoxazole synthesis.
  • ResearchGate. DIETHYL OXALATE AND ACETONE REACTION WITH SUBSEQUENT INTERACTION WITH SUBSTITUTED 7-AMINOINDOLES.
  • Chemistry LibreTexts. 9.8: Mixed Claisen Condensations.
  • Marjani, A. P., et al. (2013). Synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate. South African Journal of Chemistry, 66, 173-177.
  • Chemistry LibreTexts. 23.9: Mixed Claisen Condensations.
  • OpenStax. 23.8 Mixed Claisen Condensations.
  • SciELO. Synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate.
  • ResearchGate. (PDF) Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate.

Sources

An In-depth Technical Guide to the Molecular Structure of 5-Methoxybenzo[d]oxazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 5-Methoxybenzo[d]oxazole-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from authoritative chemical databases, predicted spectroscopic data, and experimentally determined structures of closely related analogs. The guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the characterization and utilization of this compound. We will delve into its physicochemical properties, predicted spectroscopic profile, a plausible synthetic pathway, and its potential in therapeutic applications, all grounded in established scientific principles.

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmacologically active molecules.[1][2] Their rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make them privileged scaffolds in drug design. The introduction of a methoxy group at the 5-position and a carboxylic acid at the 2-position of the benzoxazole ring system, as in this compound, is anticipated to modulate the molecule's electronic properties, solubility, and target-binding capabilities, making it an intriguing candidate for further investigation in various therapeutic areas, including oncology and infectious diseases.[3]

This guide will provide a detailed examination of the molecular characteristics of this compound, offering insights into its structural elucidation and potential for chemical modification.

Physicochemical and Computed Properties

A foundational understanding of a molecule's physicochemical properties is essential for its application in research and development. The properties of this compound have been compiled from reputable chemical databases.[4]

PropertyValueSource
Molecular Formula C₉H₇NO₄[4]
Molecular Weight 193.16 g/mol [4]
CAS Number 49559-68-4[4]
IUPAC Name 5-methoxy-1,3-benzoxazole-2-carboxylic acid[4]
Appearance White to off-white solid (Predicted)[5]
Solubility Soluble in DMSO, slightly soluble in Methanol (Predicted)[5]
pKa (Predicted) 3.5 ± 0.2[4]
LogP (Predicted) 1.8[4]

Molecular Structure and Conformation

While a definitive crystal structure for this compound is not publicly available, significant insights can be drawn from the X-ray crystallographic data of its close analog, methyl 1,3-benzoxazole-2-carboxylate.[6]

Core Benzoxazole Ring System

The benzoxazole core consists of a benzene ring fused to an oxazole ring. This fusion results in a planar bicyclic system. In the crystal structure of methyl 1,3-benzoxazole-2-carboxylate, the molecule is nearly planar, a characteristic that is expected to be maintained in the 5-methoxy substituted carboxylic acid derivative.[6] The bond lengths within the oxazole ring indicate a degree of aromaticity, with the N=C double bond being significantly shorter than the other bonds in the oxazole moiety.[6]

Key Functional Groups and Their Influence
  • 5-Methoxy Group: The electron-donating methoxy group at the 5-position is expected to influence the electron density of the benzene ring, potentially affecting its reactivity and intermolecular interactions.

  • 2-Carboxylic Acid Group: This functional group is a key site for hydrogen bonding, both as a donor (from the hydroxyl proton) and an acceptor (at the carbonyl and hydroxyl oxygens). This group is crucial for potential interactions with biological targets and also influences the molecule's solubility and acidity.

The spatial arrangement of these functional groups relative to the benzoxazole core is critical for the molecule's overall shape and how it presents its interactive features to its environment.

Spectroscopic Profile for Structural Elucidation

The following spectroscopic data is predicted based on the principles of NMR, IR, and mass spectrometry, and by comparison with structurally similar compounds.[7] This information serves as a reference for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆) [7]

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~13.0 - 12.0Singlet (broad)1HCarboxylic Acid (-COOH)
~7.6d1HAromatic Proton
~7.3d1HAromatic Proton
~7.1dd1HAromatic Proton
~3.8Singlet3HMethoxy Group (-OCH₃)

Note: The chemical shift of the carboxylic acid proton is highly dependent on solvent and concentration.[7]

Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆) [7]

Chemical Shift (δ, ppm)Carbon Assignment
~162Carboxylic Acid Carbonyl (C=O)
~158Benzoxazole Ring Carbon (C5)
~155Benzoxazole Ring Carbon (C7a)
~145Benzoxazole Ring Carbon (C2)
~141Benzoxazole Ring Carbon (C3a)
~115Aromatic Carbon
~112Aromatic Carbon
~105Aromatic Carbon
~56Methoxy Carbon (-OCH₃)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Characteristic IR Absorption Bands [7]

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
2500-3300BroadO-HStretching (Carboxylic acid dimer)
1700-1730StrongC=OStretching (Carboxylic acid)
1600-1650MediumC=NStretching (Benzoxazole ring)
1050-1250StrongC-OStretching (Methoxy and ether-like in ring)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) in negative ion mode would be expected to show a prominent peak for the deprotonated molecule [M-H]⁻ at m/z 192.03.[5]

Proposed Synthesis and Experimental Protocols

Overall Synthetic Workflow

The proposed synthesis involves the initial formation of a methyl ester derivative of the target molecule, followed by hydrolysis to yield the final carboxylic acid.

Synthesis_Workflow A 2-Amino-4-methoxyphenol C Methyl 5-methoxybenzo[d]oxazole-2-carboxylate A->C Condensation B Dimethyl oxalate B->C D This compound C->D Hydrolysis

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Methyl 5-methoxybenzo[d]oxazole-2-carboxylate

This step involves the condensation of 2-amino-4-methoxyphenol with dimethyl oxalate.

  • To a stirred solution of 2-amino-4-methoxyphenol (1.0 equivalent) in a suitable high-boiling solvent (e.g., o-xylene), add dimethyl oxalate (1.1 equivalents).

  • Heat the reaction mixture to reflux (approximately 140-150 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield methyl 5-methoxybenzo[d]oxazole-2-carboxylate.

Step 2: Hydrolysis to this compound

This step involves the saponification of the methyl ester.

  • Dissolve the purified methyl 5-methoxybenzo[d]oxazole-2-carboxylate from Step 1 in a mixture of tetrahydrofuran (THF) and water.

  • Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 2.0 equivalents).

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to a pH of approximately 2-3 with a dilute acid (e.g., 1M HCl).

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Potential Applications in Drug Discovery

The benzoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] While specific biological data for this compound is not yet widely published, its structural features suggest potential for investigation in several therapeutic areas.

Anticancer Activity

Many substituted benzoxazoles have been reported to possess potent anticancer properties by targeting various signaling pathways involved in cell proliferation and survival.[10] The planar benzoxazole ring can act as a scaffold for designing kinase inhibitors, and the carboxylic acid moiety can form key interactions within the ATP-binding pocket of these enzymes.

Anticancer_Pathway cluster_0 Cancer Cell Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Kinase Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK/ERK) Receptor_Kinase->Signaling_Cascade Proliferation Cell Proliferation & Survival Signaling_Cascade->Proliferation Benzoxazole_Derivative 5-Methoxybenzo[d]oxazole- 2-carboxylic acid Benzoxazole_Derivative->Receptor_Kinase Inhibition

Caption: Hypothetical mechanism of anticancer action via kinase inhibition.

Anti-inflammatory and Antimicrobial Potential

Derivatives of benzoxazole have also been explored for their anti-inflammatory and antimicrobial activities.[5] The structural similarity to known inhibitors of enzymes such as cyclooxygenase (COX) suggests a potential avenue for the development of novel anti-inflammatory agents.[11] Furthermore, the heterocyclic nature of the compound makes it a candidate for screening against various bacterial and fungal strains.

Conclusion and Future Directions

This compound is a heterocyclic compound with significant potential as a building block in medicinal chemistry. While a comprehensive experimental characterization is yet to be published, this guide provides a robust framework based on predicted data and analysis of structurally related compounds. The proposed synthetic route offers a practical approach for obtaining this molecule for further investigation. Future research should focus on the experimental validation of its synthesis and spectroscopic properties, as well as a thorough evaluation of its biological activity in relevant disease models. Such studies will be crucial in unlocking the full therapeutic potential of this promising benzoxazole derivative.

References

  • Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications.
  • A Technical Guide to the Purity and Characterization of 5-Methoxyoxazole-2-carboxylic Acid. BenchChem.
  • Spectroscopic Analysis of 5-Methoxyoxazole-2-carboxylic Acid: A Technical Guide. BenchChem.
  • A Spectroscopic Comparison of 5-Methoxyoxazole-2-carboxylic Acid and its Methyl Ester. BenchChem.
  • Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Deriv
  • Synthesis and Crystal Structure of a Benzoxazole Derivative: (E)-2-(6-Methylbenzoxazol-2-yl)-3-phenylacrylonitrile. X-ray Structure Analysis Online.
  • Scalable Synthesis of 5-Methoxyoxazole-2-carboxylic Acid: A Detailed Protocol for Pharmaceutical Research and Development. BenchChem.
  • Technical Guide: Structure Elucidation of 5-Methoxyoxazole-2-carboxylic acid. BenchChem.
  • Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Deriv
  • One-Pot Synthesis of 2-Substituted Benzoxazoles Directly
  • Theoretical Modeling and Computational Analysis of 5-Methoxyoxazole-2-carboxylic acid: A Technical Guide. BenchChem.
  • Chemical stability and degradation pathways of 5-Methoxyoxazole-2-carboxylic acid. BenchChem.
  • 5-Methoxy-1,3-benzoxazole-2-carboxylic acid. PubChem.
  • Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. MDPI.
  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calcul
  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships.
  • 5-Methoxyoxazole-2-carboxylic Acid: A Comprehensive Physicochemical Profile for Researchers. BenchChem.
  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characteriz
  • Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. Biointerface Research in Applied Chemistry.
  • 5-METHOXYINDOLE-2-CARBOXYLIC ACID(4382-54-1) 1H NMR spectrum. ChemicalBook.
  • Design, synthesis, and biological evaluation of benzo[d]oxazole-2-thio and oxazolo[4,5-b]pyridine-2-thio deriv
  • Synthesis of erythro-α-Amino β-Hydroxy Carboxylic Acid Esters by Diastereoselective Photocycloaddition of 5-Methoxyoxazoles with Aldehydes.
  • Synthesis and biological evaluation of novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives and their precursors as antileukemic agents.
  • Intermediates 5-Methoxybenzo[d]thiazol-2-amine for critical molecular building block. DC Chemicals.

Sources

Spectroscopic Data of 5-Methoxybenzo[d]oxazole-2-carboxylic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 5-Methoxybenzo[d]oxazole-2-carboxylic acid (C₉H₇NO₄, Molecular Weight: 193.16 g/mol ).[1] As a member of the benzoxazole class of heterocyclic compounds, this molecule is of significant interest in medicinal chemistry and drug development due to the wide range of biological activities associated with the benzoxazole scaffold.[2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its structural features through predicted spectroscopic data, substantiated by comparisons with analogous compounds and foundational spectroscopic principles.

While experimental spectra for this specific molecule are not widely available in the public domain, this guide synthesizes predicted data with established knowledge to provide a reliable reference for its identification and characterization.[3][4]

Molecular Structure and Predicted Spectroscopic Summary

The structural integrity of this compound is paramount for its application in research and development. The following sections provide a detailed breakdown of the predicted spectroscopic data crucial for its structural elucidation.

Caption: Chemical structure of this compound.

Table 1: Summary of Predicted Spectroscopic Data
TechniqueKey Predicted Features
¹H NMR (DMSO-d₆) ~13.5 (s, 1H, -COOH), ~7.5-7.8 (m, 3H, Ar-H), ~3.8 (s, 3H, -OCH₃)
¹³C NMR (DMSO-d₆) ~162 (C=O), ~158 (C-O), ~148 (C=N), ~142, ~118, ~112, ~105 (Ar-C), ~56 (-OCH₃)
FT-IR (KBr, cm⁻¹) 3300-2500 (broad, O-H), ~1700 (C=O), ~1620 (C=N), ~1250 (C-O)
Mass Spec. (ESI-) [M-H]⁻ at m/z 192.03

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of this compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be relatively simple, reflecting the symmetry of the substituted benzene ring.

Table 2: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentRationale and Comparative Insights
~13.5Singlet (broad)1HCarboxylic Acid (-COOH)The acidic proton of a carboxylic acid is typically deshielded and appears as a broad singlet due to hydrogen bonding and chemical exchange. Its chemical shift is highly dependent on solvent and concentration.
~7.8d, J = 2.0 Hz1HH-4The proton at position 4 is ortho to the oxygen of the oxazole ring and meta to the methoxy group, leading to a downfield shift.
~7.6d, J = 8.8 Hz1HH-7This proton is ortho to the nitrogen of the oxazole ring, resulting in a downfield chemical shift.
~7.2dd, J = 8.8, 2.0 Hz1HH-6The proton at position 6 is coupled to both H-7 and H-4, resulting in a doublet of doublets.
~3.8Singlet3HMethoxy Group (-OCH₃)The three equivalent protons of the methoxy group are expected to resonate as a sharp singlet in the typical range for aryl methyl ethers.

Note: Coupling constants (J) are predicted values.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)Carbon AssignmentRationale and Comparative Insights
~162Carboxylic Acid Carbonyl (C=O)The carbonyl carbon of the carboxylic acid is significantly deshielded and appears at a characteristic downfield chemical shift.
~158C-2 (Oxazole Ring)This carbon is attached to two heteroatoms (N and O), resulting in a substantial downfield shift.
~156C-5 (Aromatic)The carbon bearing the methoxy group is deshielded due to the electron-donating resonance effect of the oxygen.
~148C-3a (Aromatic)This quaternary carbon is part of the oxazole ring fusion and is deshielded by the adjacent nitrogen.
~142C-7a (Aromatic)This quaternary carbon is part of the oxazole ring fusion and is deshielded by the adjacent oxygen.
~118C-7 (Aromatic)An aromatic CH carbon.
~112C-6 (Aromatic)An aromatic CH carbon.
~105C-4 (Aromatic)An aromatic CH carbon.
~56Methoxy Carbon (-OCH₃)The carbon of the methoxy group typically resonates in this region.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in this compound.

Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional GroupRationale and Comparative Insights
3300 - 2500 (broad)O-H stretchCarboxylic AcidThe broadness of this band is a hallmark of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.
~1700C=O stretchCarboxylic AcidThis strong absorption is characteristic of the carbonyl group in a carboxylic acid, often shifted to slightly lower wavenumbers due to conjugation with the aromatic system.
~1620C=N stretchOxazole RingThe carbon-nitrogen double bond of the oxazole ring gives rise to a characteristic absorption in this region.
~1580, ~1480C=C stretchAromatic RingThese bands correspond to the stretching vibrations of the carbon-carbon bonds within the benzene ring.
~1250Asymmetric C-O-C stretchAryl EtherThis strong absorption is indicative of the aryl-alkyl ether linkage of the methoxy group.
~1030Symmetric C-O-C stretchAryl EtherThis band also corresponds to the methoxy group's C-O stretching.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrum:

  • Ionization Mode: Electrospray Ionization (ESI) is recommended due to the polarity of the carboxylic acid group. Both positive and negative ion modes should be explored.

  • Negative Ion Mode (ESI-): The most prominent peak is expected to be the deprotonated molecule, [M-H]⁻, at a mass-to-charge ratio (m/z) of 192.03.

  • Positive Ion Mode (ESI+): The protonated molecule, [M+H]⁺, at m/z 194.05, is expected. Adducts with sodium ([M+Na]⁺ at m/z 216.03) or potassium ([M+K]⁺ at m/z 232.00) may also be observed.

  • Fragmentation: High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns, likely involving the loss of CO₂ (44 Da) from the carboxylic acid and subsequent fragmentation of the benzoxazole ring.

Experimental Protocols

The following are generalized, best-practice protocols for acquiring the spectroscopic data for this compound. These protocols are designed to be self-validating systems.

General Workflow for Spectroscopic Characterization

spectroscopy_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Elucidation Sample Purified Compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or use ATR Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR NMR Spectrometer (¹H, ¹³C, 2D) NMR_Prep->NMR IR FT-IR Spectrometer IR_Prep->IR MS Mass Spectrometer (ESI, HRMS) MS_Prep->MS Analyze_NMR Assign Peaks & Determine Connectivity NMR->Analyze_NMR Analyze_IR Identify Functional Groups IR->Analyze_IR Analyze_MS Determine Molecular Weight & Fragmentation MS->Analyze_MS Structure Confirm Structure Analyze_NMR->Structure Analyze_IR->Structure Analyze_MS->Structure

Caption: A logical workflow for the comprehensive spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Ensure complete dissolution, using gentle warming or sonication if necessary.

  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 30° pulse angle, 1-2 second relaxation delay, 2-4 second acquisition time.

    • Co-add 8 to 64 scans depending on the sample concentration to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • A significantly higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

    • Employ a relaxation delay of 2-5 seconds to ensure quantitative detection of all carbon signals, including quaternary carbons.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the dry, solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is formed.

    • Transfer the powder to a pellet-forming die and apply pressure to form a transparent or translucent pellet.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • Co-add 16 to 32 scans to improve the signal-to-noise ratio over a spectral range of 4000 to 400 cm⁻¹.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a high-resolution mass spectrometer (HRMS) equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source.

    • Acquire the mass spectrum in both positive and negative ion modes over an appropriate m/z range.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M-H]⁻ or [M+H]⁺) and any characteristic fragment ions. The high-resolution data will allow for the determination of the exact mass and elemental composition, providing strong evidence for the molecular formula.

Conclusion

The structural characterization of this compound is a critical step in its journey from a laboratory chemical to a potential therapeutic agent. While direct experimental data remains elusive in public databases, the predicted spectroscopic data presented in this guide, grounded in established principles and comparative analysis, provides a robust framework for its unequivocal identification. The detailed protocols and workflow offer a clear path for researchers to generate and interpret the necessary data to confirm the structure and purity of this valuable compound. Adherence to these rigorous analytical standards is essential for ensuring the reliability and reproducibility of future research endeavors involving this promising molecule.

References

  • BenchChem. (2025).
  • PubChem. (n.d.). 5-Methoxy-1,3-benzoxazole-2-carboxylic acid. National Center for Biotechnology Information.
  • Bhat, A. R., et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116. URL: [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Methoxybenzo[d]oxazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methoxybenzo[d]oxazole-2-carboxylic acid is a heterocyclic compound belonging to the benzoxazole class. Molecules incorporating the benzoxazole scaffold are a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents with diverse biological activities.[1] The precise substitution pattern on the benzoxazole ring system dictates the molecule's three-dimensional structure, electronic properties, and ultimately, its biological function. Therefore, unambiguous structural characterization is a non-negotiable prerequisite for any meaningful research and development effort, from initial synthesis to structure-activity relationship (SAR) studies.[2]

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the definitive structural elucidation of such organic molecules in solution.[1] This guide provides a comprehensive analysis of the proton (¹H) NMR spectrum of this compound. We will dissect the theoretical underpinnings of the expected spectrum, grounded in fundamental principles and substituent effects, and present a robust, field-proven protocol for its experimental acquisition and validation.

The foundational structure and IUPAC numbering convention, critical for the assignment of NMR signals, are illustrated below.

Caption: Molecular structure of this compound.[3]

Theoretical ¹H NMR Spectral Analysis: A Predictive Approach

The ¹H NMR spectrum is dictated by the unique electronic environment of each proton in the molecule. For this compound, the spectrum is shaped by the interplay of the benzoxazole core and the electronic effects of the methoxy (-OCH₃) and carboxylic acid (-COOH) substituents. The analysis is best approached by considering the distinct proton groups.

The Carboxylic Acid Proton (-COOH)

The proton of the carboxylic acid group is the most deshielded proton in the molecule. Its resonance is expected to appear significantly downfield, typically in the δ 10.0-13.0 ppm range.[2] This pronounced downfield shift is a consequence of the strong electron-withdrawing nature of the adjacent carbonyl group and the anisotropic effect of the C=O double bond.[4][5]

  • Causality: The signal for this proton is often a broad singlet.[4][6] This broadening is due to hydrogen bonding with the solvent or other molecules of the analyte and, in protic solvents, chemical exchange. The exact chemical shift is highly sensitive to the choice of solvent, concentration, and temperature.[7][8]

  • Validation: A key confirmatory experiment is the D₂O exchange. Upon adding a drop of deuterium oxide to the NMR sample and re-acquiring the spectrum, the carboxylic acid proton will exchange with deuterium (COOH → COOD). Since deuterium is not observed in ¹H NMR, this signal will disappear, providing definitive evidence for its assignment.[4][7]

The Aromatic Protons (H-4, H-6, H-7)

The protons on the fused benzene ring typically resonate in the downfield region between δ 7.0 and 8.5 ppm .[1] The precise shifts and coupling patterns are dictated by the electronic influence of the C-5 methoxy group and the heterocyclic fused ring.

  • The Methoxy Substituent Effect: The -OCH₃ group at the C-5 position is a powerful electron-donating group (EDG) through resonance. It increases electron density at the ortho (C-4, C-6) and para (C-7a, a quaternary carbon) positions. This increased electron density results in magnetic shielding, causing the signals for the ortho protons (H-4 and H-6) to shift upfield (to a lower δ value) compared to an unsubstituted benzoxazole.

  • Predicted Signals & Coupling:

    • H-7: This proton is ortho to the fused oxazole ring and meta to the methoxy group. It is expected to be the most downfield of the three aromatic protons. It will appear as a doublet due to ortho-coupling with H-6, with a typical coupling constant of J ≈ 7-9 Hz.[1]

    • H-6: This proton is ortho to both the methoxy group and H-7. It experiences strong shielding from the methoxy group. Its signal will be split by both H-7 (ortho-coupling, J ≈ 7-9 Hz) and H-4 (meta-coupling, J ≈ 2-3 Hz).[1] This will result in a doublet of doublets (dd) .

    • H-4: This proton is ortho to the methoxy group and meta to H-6. It will also be significantly shielded. It is expected to appear as a doublet due to the smaller meta-coupling with H-6 (J ≈ 2-3 Hz).

The Methoxy Protons (-OCH₃)

The three protons of the methoxy group are chemically equivalent and are not coupled to any other protons. Therefore, they will give rise to a sharp singlet in the spectrum. Based on data for analogous methoxy-substituted aromatic compounds, this signal is anticipated in the region of δ 3.7-3.9 ppm .[9]

Data Presentation: Predicted ¹H NMR Spectrum

The predicted data for the ¹H NMR spectrum of this compound, assuming acquisition in DMSO-d₆, is summarized below.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegration (Number of Protons)Proton Assignment
~12.5 (variable)Broad Singlet1H-COOH
~7.6 - 7.8Doublet (d)1HH-7
~7.2 - 7.4Doublet (d)1HH-4
~7.0 - 7.2Doublet of Doublets (dd)1HH-6
~3.8Singlet (s)3H-OCH₃

Visualization of Proton Environments

The following diagram illustrates the distinct proton environments within the molecule, which form the basis for the predicted ¹H NMR spectrum.

Caption: Proton environments in this compound.

Experimental Protocol: A Self-Validating System

Acquiring a high-quality, interpretable ¹H NMR spectrum depends critically on a meticulous experimental protocol. The following steps provide a self-validating workflow for the characterization of this compound.

Workflow for NMR Analysis

cluster_prep Phase 1: Preparation cluster_acq Phase 2: Acquisition cluster_proc Phase 3: Analysis SamplePurity 1. Ensure Sample Purity (>95% by HPLC) SolventSelection 2. Select Deuterated Solvent (e.g., DMSO-d6) SamplePurity->SolventSelection SampleDissolution 3. Dissolve 5-10 mg Sample in ~0.6 mL Solvent SolventSelection->SampleDissolution Tuning 4. Tune & Shim Spectrometer (≥400 MHz) SampleDissolution->Tuning Acquisition 5. Acquire Spectrum (Set appropriate parameters) Tuning->Acquisition Processing 6. Process Data (FT, Phase, Baseline) Acquisition->Processing Referencing 7. Reference to TMS (δ 0.00 ppm) Processing->Referencing Integration 8. Integrate Signals Referencing->Integration Analysis 9. Assign Peaks & Analyze (Compare to prediction) Integration->Analysis

Caption: Standardized workflow for ¹H NMR spectroscopic analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Purity Verification: Ensure the sample of this compound is of high purity (typically ≥95%), as impurities will introduce extraneous signals and complicate the spectrum.

    • Mass Determination: Accurately weigh 5-10 mg of the purified compound.[1]

    • Solvent Selection: Choose a high-quality deuterated solvent that fully dissolves the sample. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent first choice due to its ability to dissolve a wide range of organic compounds, including carboxylic acids.[10] Its residual proton signal appears around δ 2.50 ppm, which typically does not interfere with the signals of interest.

    • Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6 mL of the chosen deuterated solvent and gently vortex or agitate until the sample is completely dissolved.

  • NMR Data Acquisition:

    • Instrumentation: Utilize a modern NMR spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion and resolution.[10]

    • Tuning and Shimming: Before acquisition, the instrument's probe must be tuned to the correct frequency, and the magnetic field must be shimmed to maximize its homogeneity, which results in sharp, symmetrical peaks.

    • Acquisition Parameters: Set standard ¹H acquisition parameters. This includes a 90° pulse angle, a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, and a relaxation delay (e.g., 1-2 seconds) to allow for full magnetization recovery between scans.

    • Referencing: The chemical shifts should be referenced to an internal standard, typically tetramethylsilane (TMS) at δ 0.00 ppm.

  • Data Processing and Interpretation:

    • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

    • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical). Apply an automatic or manual baseline correction to ensure the baseline is flat and at zero intensity.

    • Integration: Integrate the area under each distinct signal. Set the integration of a well-resolved signal from a known number of protons (e.g., the methoxy singlet) to 3.0. The relative integrals of the other signals should then correspond to the number of protons they represent.

    • Peak Assignment: Assign each signal in the processed spectrum to the corresponding protons in the molecule based on the predicted chemical shift, multiplicity, and integration, as detailed in the theoretical analysis section.

Conclusion

The ¹H NMR spectrum of this compound provides a rich fingerprint that, when correctly interpreted, unequivocally confirms its molecular structure. The key diagnostic signals include a broad, downfield singlet for the carboxylic acid proton, a characteristic three-proton aromatic system exhibiting predictable ortho- and meta-couplings influenced by the C-5 methoxy group, and a sharp upfield singlet for the methoxy protons themselves. By following a robust experimental protocol, researchers can reliably acquire and interpret this data, providing the structural confidence necessary to advance research in medicinal chemistry and drug development.

References

  • NMR and Mass Spectroscopy of Carboxylic Acids. JoVE.
  • An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Benzoxazole Carboxylic Acids. Benchchem.
  • Application Note: Structural Elucidation of Benzoxazole Derivatives using ¹H and ¹³C NMR Spectroscopy. Benchchem.
  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
  • Benzoxazole derivatives: design, synthesis and biological evaluation. PMC.
  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta.
  • Carboxylic Acid Spectroscopy. Oregon State University.
  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
  • A Technical Guide to the Purity and Characterization of 5-Methoxyoxazole-2-carboxylic Acid. Benchchem.
  • 5-Methoxy-1,3-benzoxazole-2-carboxylic acid. PubChem.

Sources

A Comprehensive Technical Guide to the Purity Analysis of 5-Methoxybenzo[d]oxazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxybenzo[d]oxazole-2-carboxylic acid is a heterocyclic building block with significant potential in medicinal chemistry and pharmaceutical development. As with any active pharmaceutical ingredient (API) or key intermediate, ensuring its purity is paramount for the reliability of research data and the safety and efficacy of potential drug candidates. This in-depth technical guide provides a comprehensive framework for the purity analysis of this compound. It moves beyond a simple recitation of methods to explain the scientific rationale behind the selection of analytical techniques, the interpretation of data, and the establishment of acceptance criteria based on authoritative guidelines. This document is designed to empower researchers and drug development professionals with the expertise to implement a robust, self-validating purity assessment workflow.

Introduction: The Significance of Purity in Drug Development

The presence of impurities in a drug substance can have significant implications, potentially affecting its safety, efficacy, and stability.[1] The International Council for Harmonisation (ICH) has established globally recognized guidelines to address impurities in new drug substances, categorizing them into organic impurities, inorganic impurities, and residual solvents.[2] Organic impurities, which can include starting materials, by-products, intermediates, and degradation products, are of particular concern due to their potential pharmacological and toxicological effects.[2][3]

This compound, as a benzoxazole derivative, belongs to a class of compounds known for a wide range of biological activities.[4] Therefore, a rigorous and well-validated analytical strategy to ensure its purity is not merely a quality control measure but a fundamental aspect of its scientific and clinical development.

Understanding the Analyte: Physicochemical Properties and Potential Impurities

A thorough understanding of the target molecule's properties and its synthetic route is the foundation of a robust purity analysis plan.

Physicochemical Properties
PropertyPredicted Value
Molecular Formula C₉H₇NO₄
Molecular Weight 193.16 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, Methanol (Slightly)
pKa (Predicted) ~3-4 for the carboxylic acid

Note: Experimental values should be determined for each batch.

Plausible Synthetic Pathway and Potential Impurities

While numerous methods exist for the synthesis of benzoxazoles, a common and scalable approach involves the condensation of an ortho-aminophenol with a carboxylic acid derivative.[5][6][7][8] A plausible synthetic route for this compound is outlined below, which informs the potential process-related impurities that must be monitored.

Synthesis_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Hydrolysis 2_Amino_5_methoxyphenol 2-Amino-5-methoxyphenol Intermediate_1 Intermediate Ester 2_Amino_5_methoxyphenol->Intermediate_1 Heat, Acid catalyst Oxalic_acid_derivative Oxalic acid derivative (e.g., diethyl oxalate) Oxalic_acid_derivative->Intermediate_1 Final_Product 5-Methoxybenzo[d]oxazole- 2-carboxylic acid Intermediate_1->Final_Product Base (e.g., NaOH), then Acid workup

Caption: A plausible two-step synthesis of this compound.

Based on this proposed synthesis, potential impurities could include:

  • Starting Materials: Unreacted 2-amino-5-methoxyphenol or the oxalic acid derivative.

  • Intermediates: The intermediate ester from Step 1.

  • By-products: Products from side reactions, such as the formation of regioisomers or dimers.

  • Degradation Products: The benzoxazole ring can be susceptible to hydrolysis under harsh acidic or basic conditions.[7]

A Multi-Pronged Analytical Approach for Purity Determination

No single analytical technique is sufficient to fully characterize the purity of a compound.[1] A combination of orthogonal methods provides a comprehensive and reliable assessment.

Purity_Analysis_Workflow Sample Batch of 5-Methoxybenzo[d]oxazole- 2-carboxylic acid HPLC High-Performance Liquid Chromatography (HPLC) Sample->HPLC Quantitative Purity (Area %) LC_MS Liquid Chromatography-Mass Spectrometry (LC-MS) Sample->LC_MS Impurity Identification (Mass-to-charge ratio) NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Sample->NMR Structural Confirmation & Residual Solvents Elemental_Analysis Elemental Analysis (CHN) Sample->Elemental_Analysis Elemental Composition Final_Purity Comprehensive Purity Profile HPLC->Final_Purity LC_MS->Final_Purity NMR->Final_Purity Elemental_Analysis->Final_Purity

Caption: An integrated workflow for the comprehensive purity analysis.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

Reverse-phase HPLC with UV detection is the workhorse for quantitative purity assessment of small organic molecules.[4]

Protocol: HPLC Purity Determination

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient: A typical gradient would be to start with a low percentage of B, increasing to a high percentage over 20-30 minutes to elute all components.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance determined by a UV scan).

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample and integrate all peaks in the chromatogram. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.[4]

Trustworthiness: The method should be validated for specificity, linearity, accuracy, and precision as per ICH Q2(R1) guidelines. A forced degradation study should be performed to ensure the method is stability-indicating.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is a powerful tool for identifying unknown impurities by providing their mass-to-charge ratio (m/z).

Protocol: LC-MS Impurity Identification

  • Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Similar to the HPLC method described above to allow for correlation of peaks.

  • Mass Spectrometry Parameters:

    • Ionization Mode: ESI can be run in both positive and negative ion modes. For a carboxylic acid, negative ion mode is often effective for detecting the [M-H]⁻ ion.[4]

    • Mass Range: Scan a range that includes the expected molecular weight of the parent compound and potential impurities (e.g., m/z 100-500).

  • Analysis: Correlate the retention times of impurity peaks from the HPLC-UV chromatogram with the mass spectra obtained from the LC-MS analysis. The m/z of the impurity peaks can provide clues to their identity. The fragmentation pattern of benzoxazoles often involves cleavage of the ring.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Residual Solvents

¹H and ¹³C NMR are indispensable for confirming the chemical structure of the main component and for identifying and quantifying residual solvents.

Protocol: NMR Analysis

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice due to its ability to dissolve the carboxylic acid and the clear separation of the acidic proton signal.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.[4]

  • ¹H NMR: Acquire a standard proton spectrum. Expected signals would include those for the aromatic protons, the methoxy group protons, and a broad singlet for the carboxylic acid proton.[4][11] The absence of signals corresponding to starting materials or process-related impurities provides evidence of purity. Residual solvent signals can be identified and quantified by integration against the analyte signals.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to confirm the carbon skeleton of the molecule.

Predicted ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityAssignment
~13.0Singlet (broad)Carboxylic Acid (-COOH)
~7.5 - 7.0MultipletsAromatic Protons
~3.8SingletMethoxy Group (-OCH₃)

Note: These are predicted values and should be confirmed with an authentic reference standard.[11]

Elemental Analysis for Elemental Composition

Elemental analysis (CHN analysis) provides the percentage composition of carbon, hydrogen, and nitrogen in the sample, which can be compared to the theoretical values for the molecular formula.[1] A close correlation (typically within ±0.4%) is a strong indicator of purity.[1]

Establishing Acceptance Criteria and Reporting

The acceptance criteria for the purity of this compound should be established based on its intended use and ICH guidelines.

  • Reporting Threshold: Any impurity above 0.05% should be reported.

  • Identification Threshold: Any impurity above 0.10% (for a maximum daily dose of ≤ 2g/day) should be structurally identified.[3][12]

  • Qualification Threshold: Any impurity above 0.15% (for a maximum daily dose of ≤ 2g/day) requires toxicological qualification to ensure its safety.[3][12]

A certificate of analysis should summarize the results from all analytical methods, providing a comprehensive purity profile for the batch.

Conclusion

The purity analysis of this compound is a critical process that requires a multi-faceted and scientifically rigorous approach. By integrating orthogonal analytical techniques such as HPLC, LC-MS, NMR, and elemental analysis, and by understanding the potential impurities arising from the synthetic process, researchers and drug development professionals can ensure the quality and reliability of this important chemical entity. Adherence to the principles outlined in this guide and to the authoritative standards set by the ICH will ultimately contribute to the successful and safe advancement of new therapeutic agents.

References

  • Impurity guidelines in drug development under ICH Q3. (2025). AMSbiopharma. [Link]
  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (2023).
  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). ICH. [Link]
  • ICH Q3A Guideline for Impurities in New Drug Substances. (2024). YouTube. [Link]
  • Pyrolyses and mass spectra of the 2-thiones of benzothiazole, benzimidazole, and benzoxazole. (1973). The Journal of Organic Chemistry. [Link]
  • Mass spectra and fragmentation pathway of CBOAHB, H2L, and its Ru (III) complex. (2023).
  • Separation of Benzoxazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
  • Mass spectrometry of oxazoles. (1980). HETEROCYCLES. [Link]
  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
  • 5-Methoxyoxazole-2-carboxylic acid. (n.d.). MySkinRecipes. [Link]
  • Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. (2022). MDPI. [Link]
  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research. [Link]
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). PMC. [Link]
  • A Review on Various Synthetic Methods of Benzoxazole Moiety. (2018).
  • HPLC Separation of Carboxylic Acids. (n.d.). SIELC Technologies. [Link]
  • Benzoxazole. (n.d.). Wikipedia. [Link]
  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. (2007). Acta Poloniae Pharmaceutica. [Link]
  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Rel
  • Benzoxazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
  • Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. (2016). Der Pharma Chemica. [Link]

Sources

The Versatile Heterocycle: A Technical Guide to 5-Methoxybenzo[d]oxazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazole Core in Modern Chemistry

The benzoxazole scaffold, a fusion of benzene and oxazole rings, represents a privileged heterocyclic system in medicinal chemistry and materials science.[1][2][3] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including but not limited to antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[4][5] This has led to the development of numerous benzoxazole-containing drugs and clinical candidates.[3] Among the vast library of benzoxazole derivatives, 5-Methoxybenzo[d]oxazole-2-carboxylic acid stands out as a particularly valuable and versatile building block. The strategic placement of the electron-donating methoxy group and the reactive carboxylic acid handle allows for extensive chemical modifications, making it an ideal starting point for the synthesis of complex molecular architectures in drug discovery programs.

This technical guide provides an in-depth exploration of this compound, covering its synthesis, physicochemical properties, reactivity, and applications. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful heterocyclic core in their work.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and for predicting the characteristics of its derivatives.

PropertyValueSource
Molecular Formula C₉H₇NO₄[6]
Molecular Weight 193.16 g/mol [6]
CAS Number 49559-68-4[6][7]
Appearance White to off-white solid (predicted)[8]
Solubility Soluble in DMSO, slightly soluble in Methanol (predicted)[8]

Synthesis of the Benzoxazole Core: A Foundational Protocol

The construction of the benzoxazole ring system is a cornerstone of heterocyclic chemistry. A common and direct approach involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[9] This process typically proceeds through an initial acylation of the amino group, followed by intramolecular cyclization and dehydration to form the benzoxazole ring.[9]

A widely employed method for the synthesis of 2-substituted benzoxazoles is the direct condensation of a 2-aminophenol with a carboxylic acid at elevated temperatures, often facilitated by a dehydrating agent like polyphosphoric acid (PPA).[10][11]

Below is a representative protocol for the synthesis of a 2-substituted benzoxazole, which can be adapted for the synthesis of this compound by using 2-amino-4-methoxyphenol and an appropriate dicarboxylic acid derivative.

Experimental Protocol: Synthesis of a 2-Substituted Benzoxazole via PPA-Mediated Condensation

Materials:

  • 2-Aminophenol (1.0 eq)

  • Carboxylic acid (1.0 eq)

  • Polyphosphoric acid (PPA)

  • Crushed ice

  • Deionized water

  • Organic solvent (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the 2-aminophenol and the carboxylic acid.

  • Addition of PPA: Carefully add polyphosphoric acid to the flask. The amount of PPA should be sufficient to act as both a solvent and a dehydrating agent.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 150-200 °C) and stir for the required time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

G cluster_synthesis Synthesis Workflow start Combine 2-Aminophenol and Carboxylic Acid add_ppa Add Polyphosphoric Acid (PPA) start->add_ppa Step 1 heat Heat and Stir (Monitor by TLC) add_ppa->heat Step 2 workup Pour onto Crushed Ice heat->workup Step 3 neutralize Neutralize and Extract with Organic Solvent workup->neutralize Step 4 purify Dry, Concentrate, and Purify (Column Chromatography) neutralize->purify Step 5 end Pure 2-Substituted Benzoxazole purify->end Final Product

Caption: A generalized workflow for the synthesis of 2-substituted benzoxazoles.

Reactivity and Derivatization: Unleashing the Potential

The true power of this compound lies in its potential for derivatization. The carboxylic acid at the 2-position is a versatile handle for a variety of chemical transformations, allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.[12]

Key Derivatization Strategies:

  • Amide Scaffolding: The carboxylic acid can be readily coupled with a wide range of primary and secondary amines to form amides. This is a powerful strategy to introduce new hydrogen bond donors and acceptors and to explore steric effects within a biological target's binding pocket.[12]

  • Esterification: Conversion of the carboxylic acid to various esters can modulate the compound's lipophilicity and cell permeability, which are critical parameters for drug efficacy.[12]

Experimental Protocol: Amide Coupling via EDCI/HOBt

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq)

  • Hydroxybenzotriazole (HOBt, 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA, 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: Dissolve this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Addition of Reagents: Add EDCI, HOBt, and DIPEA to the solution and stir for 15 minutes at room temperature.

  • Amine Addition: Add the desired amine to the reaction mixture.

  • Reaction: Stir the reaction at room temperature until completion, as monitored by TLC.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

G cluster_derivatization Derivatization Workflow (Amide Coupling) start 5-Methoxybenzo[d]oxazole- 2-carboxylic acid in DMF add_coupling Add EDCI, HOBt, DIPEA start->add_coupling Step 1 add_amine Add Amine add_coupling->add_amine Step 2 react Stir at Room Temperature (Monitor by TLC) add_amine->react Step 3 workup Dilute, Wash with NaHCO₃ and Brine react->workup Step 4 purify Dry, Concentrate, and Purify workup->purify Step 5 end Amide Derivative purify->end Final Product

Caption: A typical workflow for the synthesis of amide derivatives.

Applications in Drug Discovery: A Scaffold of Promise

The benzoxazole nucleus is a recurring motif in a multitude of biologically active compounds.[1][4] Derivatives have shown promise in various therapeutic areas, including oncology, infectious diseases, and inflammation.[2][3][5] The ability to readily derivatize this compound makes it an invaluable tool for exploring the chemical space around a particular biological target.

For instance, many kinase inhibitors, which are crucial in cancer therapy, feature heterocyclic scaffolds.[13] The benzoxazole core can serve as a central scaffold to which various substituents can be attached to optimize binding affinity and selectivity for a target kinase.

G cluster_pathway Hypothetical Kinase Inhibition Pathway upstream Upstream Signal kinase Kinase (Target Protein) ATP Binding Site upstream->kinase substrate Substrate Protein kinase->substrate ATP phosphorylated_substrate Phosphorylated Substrate substrate->phosphorylated_substrate Phosphorylation downstream Downstream Cellular Response (e.g., Proliferation) phosphorylated_substrate->downstream inhibitor Benzoxazole Derivative (Inhibitor) inhibitor->kinase Binds to ATP Site

Caption: A potential mechanism of action for a benzoxazole-based kinase inhibitor.

Conclusion

This compound is a high-value heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its straightforward synthesis, well-defined physicochemical properties, and versatile reactivity make it an ideal starting point for the development of novel therapeutic agents. The ability to systematically modify the core structure through derivatization of the carboxylic acid group provides a robust platform for structure-activity relationship studies, ultimately paving the way for the discovery of new and effective drugs.

References

  • Journal of Chemical and Pharmaceutical Research. Benzoxazole: The molecule of diverse biological activities.
  • PMC. Benzoxazole derivatives: design, synthesis and biological evaluation.
  • Taylor & Francis Online. Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies.
  • Consensus. Benzoxazole derivatives: Significance and symbolism.
  • PubMed. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents.
  • PubChem. 5-Methoxy-1,3-benzoxazole-2-carboxylic acid.
  • ACS Publications. One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids.
  • ResearchGate. One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids.
  • International Journal of Pharmacy and Biological Sciences. A Review on Various Synthetic Methods of Benzoxazole Moiety.
  • Pharmaffiliates. 5-Methoxy-2-benzoxazolecarboxylic Acid.
  • ChemSrc. 5-methoxy-2-(4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid.
  • MySkinRecipes. 5-Methoxyoxazole-2-carboxylic acid.
  • MDPI. Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties.
  • NIH. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships.

Sources

The Genesis and Evolution of Benzoxazole Carboxylic Acids: A Technical Guide for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the discovery, history, and synthetic evolution of benzoxazole carboxylic acids, a class of heterocyclic compounds that has emerged as a privileged scaffold in medicinal chemistry. From their conceptual origins in the foundational principles of 19th-century organic chemistry to their current prominence in the development of novel therapeutics, this guide illuminates the critical milestones and methodologies that have shaped our understanding and application of these versatile molecules.

Historical Perspective: From Serendipity to Rational Design

The story of benzoxazole carboxylic acids is intrinsically linked to the broader history of heterocyclic chemistry, which began to flourish in the mid-19th century.[1] The fundamental benzoxazole core, an aromatic organic compound with the chemical formula C₇H₅NO, consists of a benzene ring fused to an oxazole ring.[1][2] Its aromaticity confers relative stability, while the presence of reactive sites allows for extensive functionalization.[1]

While pinpointing the singular, first-ever synthesis of a benzoxazole carboxylic acid is challenging due to the nature of early chemical literature, the foundational reaction enabling their creation dates back to this era. The condensation of o-aminophenols with carboxylic acids or their derivatives became the cornerstone of benzoxazole synthesis.[3] This reaction, often carried out under harsh conditions such as high temperatures and strong acids like polyphosphoric acid (PPA), laid the groundwork for the future exploration of this chemical space.[1][4] The work of chemists like Albert Ladenburg in the latter half of the 19th century on related heterocyclic systems, such as benzimidazoles, exemplifies the spirit of investigation that characterized this period, although his direct involvement with benzoxazole carboxylic acids is less documented.[5][6][7][8]

It was the burgeoning field of medicinal chemistry in the 20th century that truly catalyzed interest in benzoxazole derivatives. Researchers began to recognize that the benzoxazole scaffold could be considered a structural isostere of naturally occurring nucleic bases like adenine and guanine, suggesting a potential for interaction with biological macromolecules.[9] This realization shifted the focus from purely synthetic exploration to the rational design and biological evaluation of novel benzoxazole-containing compounds. The introduction of the carboxylic acid moiety was a pivotal step, as it provided a handle for modulating physicochemical properties such as solubility and for establishing key interactions with biological targets.

The Evolving Landscape of Synthesis: From Brute Force to Finesse

The synthesis of benzoxazole carboxylic acids has undergone a remarkable evolution, moving from classical, often harsh, methods to more sophisticated and efficient catalytic and green chemistry approaches.

The Classical Approach: Condensation Reactions

The most traditional and widely employed method for the synthesis of 2-substituted benzoxazoles, including those bearing a carboxylic acid group, is the condensation of an o-aminophenol with a carboxylic acid or its derivative.[3] This reaction typically proceeds through the initial acylation of the amino group, followed by an intramolecular cyclization and dehydration to form the benzoxazole ring.[10]

Key Features of the Classical Approach:

  • Reactants: An o-aminophenol and a carboxylic acid, acid chloride, or ester.

  • Conditions: Often requires strong acids such as polyphosphoric acid (PPA), sulfuric acid, or boric acid, and high temperatures.[1][4]

  • Mechanism: Involves the formation of a 2-hydroxyanilide intermediate, which then undergoes cyclodehydration.

G

Modern Synthetic Methodologies: A Paradigm Shift

In recent decades, a plethora of more refined and efficient methods for benzoxazole synthesis have been developed, driven by the principles of green chemistry and the need for milder reaction conditions and greater functional group tolerance.

2.2.1 Microwave-Assisted Synthesis: The use of microwave irradiation has significantly accelerated the synthesis of benzoxazoles, often leading to higher yields in shorter reaction times and, in some cases, under solvent-free conditions.[11]

2.2.2 Catalytic Approaches: A wide array of catalysts have been employed to facilitate the synthesis of benzoxazoles under milder conditions. These include:

  • Metal Catalysts: Copper, palladium, and other transition metals have been used to catalyze the cyclization reaction.[10]

  • Nanocatalysts: The use of nanocatalysts, such as nano-ceria and magnetic nanoparticles, offers advantages like high efficiency and ease of catalyst recovery and reuse.[10][12]

  • Ionic Liquids: Ionic liquids have been used as both solvents and catalysts, providing a greener alternative to traditional volatile organic solvents.[13]

2.2.3 One-Pot Syntheses: Modern synthetic strategies often focus on one-pot procedures where multiple reaction steps are carried out in a single reaction vessel, improving efficiency and reducing waste.[4][11][14]

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for key experiments in the synthesis of benzoxazole carboxylic acids and their derivatives.

Protocol 1: Classical Synthesis of a 2-Substituted Benzoxazole using Polyphosphoric Acid (PPA)

This protocol describes a general method for the synthesis of a 2-substituted benzoxazole via the condensation of an o-aminophenol and a carboxylic acid using PPA.

Materials:

  • o-Aminophenol derivative (1.0 eq)

  • Carboxylic acid derivative (1.0 eq)

  • Polyphosphoric acid (PPA)

  • Ice water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, combine the o-aminophenol and the carboxylic acid in polyphosphoric acid.

  • Heat the mixture with stirring to a temperature between 150-180°C for 2-4 hours.[1]

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, carefully pour the hot reaction mixture into a beaker of ice water with vigorous stirring to precipitate the crude product.

  • Filter the precipitate and wash with cold water.

  • Dissolve the crude product in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude benzoxazole.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Solvent-Free Synthesis

This protocol outlines a rapid and environmentally friendly method for the synthesis of 2-substituted benzoxazoles.

Materials:

  • o-Aminophenol (1.0 mmol)

  • Carboxylic acid (1.0 mmol)

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, thoroughly mix the o-aminophenol and the carboxylic acid.[10]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a suitable power level to maintain a temperature of 150-200°C for 10-30 minutes.[10]

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and purify by column chromatography.

The Broad Spectrum of Biological Activity

Benzoxazole carboxylic acids and their derivatives have garnered significant attention in drug discovery due to their wide range of pharmacological activities.[1][9][15] The planar benzoxazole ring system can participate in π-π stacking and other non-covalent interactions with biological targets, while the carboxylic acid group can act as a key hydrogen bond donor or acceptor.[16]

Table 1: Pharmacological Activities of Benzoxazole Derivatives

Pharmacological ActivityDescriptionKey Examples
Anticancer Exhibit cytotoxic effects against various cancer cell lines through mechanisms such as kinase inhibition.[2][13]2-Arylbenzoxazoles
Antimicrobial Show activity against a range of bacteria and fungi.[3][9][13]Substituted 2-aminobenzoxazoles
Anti-inflammatory Inhibit inflammatory pathways, with some derivatives acting as cyclooxygenase inhibitors.[1]Flunoxaprofen, Benoxaprofen
Antiviral Demonstrate inhibitory activity against viruses such as HIV.[15]Various 2-substituted benzoxazoles
Analgesic Possess pain-relieving properties.[1]Certain benzoxazole derivatives
Anticonvulsant Show potential in the treatment of seizures.[9]N-substituted benzoxazoles

G

Future Directions and Conclusion

The journey of benzoxazole carboxylic acids from their 19th-century synthetic origins to their current status as a versatile pharmacophore is a testament to the enduring power of chemical innovation. The continuous development of novel synthetic methodologies has enabled the creation of vast libraries of benzoxazole derivatives with diverse biological activities. As our understanding of the molecular basis of disease deepens, the rational design of next-generation benzoxazole carboxylic acid-based therapeutics holds immense promise for addressing a wide range of unmet medical needs. The ongoing exploration of this remarkable scaffold will undoubtedly continue to be a fruitful area of research for years to come.

References

  • Kumar, D., Rudrawar, S., & Chakraborti, A. K. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry, 61(11), 881-887. [Link]
  • International Journal of Pharmaceutical and Biological Sciences. (n.d.).
  • Kumar, A., Pal, V., Mishra, K., & Singh, S. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 85(2), 22-28.
  • Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 88. [Link]
  • Chakraborti, A. K., et al. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry, 61(11), 881. [Link]
  • Journal of Chemical and Pharmaceutical Research. (2012).
  • World Journal of Pharmaceutical Sciences. (2018). Benzoxazoles.
  • ResearchGate. (2011).
  • Hakimi, F., et al. (2023). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without Solvent. Advanced Journal of Chemistry-Section A, 6(2), 188-197.
  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25359-25386. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. [Link]
  • Al-Tel, T. H., et al. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Molecules, 27(9), 2998. [Link]
  • Sztejnberg, A. (2021). Albert Ladenburg (1842-1911) – The Distinguished German Chemist and Historian of Chemistry of the Second Half of the XIX Century. Substantia, 5(2), 155-172. [Link]
  • ResearchGate. (2023).
  • CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. [Link]
  • ResearchGate. (n.d.). The Phillips–Ladenburg imidazole synthesis.
  • CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Methoxy-Substituted Benzoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Methoxy-Substituted Benzoxazoles in Medicinal Chemistry

Benzoxazole, a heterocyclic scaffold composed of a fused benzene and oxazole ring, is a cornerstone in medicinal chemistry.[1][2] Its derivatives are known for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4] The therapeutic potential of these molecules is intrinsically linked to their physicochemical properties, which dictate their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1] The introduction of a methoxy (-OCH3) group to the benzoxazole core can significantly alter these properties, making it a key substituent in the design of novel therapeutic agents.[5]

This guide provides a comprehensive exploration of the core physicochemical properties of methoxy-substituted benzoxazoles, offering insights into how the position and number of methoxy groups influence their behavior in biological systems. We will delve into the causality behind experimental choices for determining these properties and provide detailed, self-validating protocols.

The Influence of the Methoxy Group: A Double-Edged Sword

The methoxy group, while seemingly simple, exerts a profound influence on the electronic and steric properties of the benzoxazole scaffold. Its effects are twofold:

  • Electron-Donating Effect: Through resonance, the oxygen atom of the methoxy group can donate electron density to the aromatic ring system. This can increase the electron density at specific positions, influencing reactivity and interactions with biological targets.

  • Steric Hindrance: The physical size of the methoxy group can create steric hindrance, affecting how the molecule binds to enzymes or receptors. This can be both beneficial, by promoting selective binding, or detrimental, by preventing binding altogether.

The position of the methoxy substitution is critical. For instance, a methoxy group at the para-position of a phenyl ring attached to the benzoxazole core can increase activity against certain kinases compared to an unsubstituted counterpart.[5] This highlights the nuanced role of methoxy substituents in fine-tuning the biological activity of benzoxazole derivatives.[5]

Core Physicochemical Properties and Their Determination

A thorough understanding of a molecule's physicochemical properties is paramount for successful drug development. For methoxy-substituted benzoxazoles, the following properties are of particular importance:

Lipophilicity (LogP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's ADMET properties.[6] It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[6][7]

Importance in Drug Discovery:
  • Absorption: Affects the ability of a drug to pass through biological membranes.

  • Distribution: Influences how a drug distributes throughout the body.

  • Metabolism: Can impact the rate and site of metabolism.

  • Toxicity: High lipophilicity can sometimes be associated with increased toxicity.[6]

Experimental Determination of LogP: The Shake-Flask Method

The shake-flask method remains a fundamental technique for experimentally determining LogP.[6][8]

Protocol:

  • Preparation of Phases: Prepare a biphasic system by mixing n-octanol and water (or a suitable buffer) and allowing them to pre-saturate each other.[1]

  • Dissolution: Dissolve a known amount of the methoxy-substituted benzoxazole derivative in one of the phases.[1]

  • Partitioning: Vigorously shake the mixture for a set period to allow the compound to partition between the two phases.

  • Phase Separation: Allow the phases to separate completely.

  • Quantification: Carefully withdraw a sample from each phase and determine the concentration of the compound using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Causality: This direct measurement provides a gold-standard value for the compound's partitioning behavior under specific conditions. The choice of buffer is critical as the ionization state of the molecule can significantly affect its lipophilicity.

Solubility

Aqueous solubility is a crucial factor for drug formulation and bioavailability. Poor solubility can lead to low absorption and erratic bioavailability.

Experimental Determination of Aqueous Solubility: The Shake-Flask Method

Protocol:

  • Sample Preparation: Add an excess amount of the methoxy-substituted benzoxazole to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Shake the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Carefully withdraw a sample from the supernatant and filter it to remove any undissolved solid particles.[1]

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method.

  • Result: The measured concentration represents the equilibrium solubility of the compound under the specified conditions.[1]

Causality: This method directly measures the maximum amount of compound that can dissolve in a physiologically relevant medium, providing a critical parameter for formulation development.

Metabolic Stability

The metabolic stability of a compound refers to its susceptibility to biotransformation by drug-metabolizing enzymes, primarily cytochrome P450s (CYPs) in the liver.[9] Methoxy groups are known "soft spots" for metabolism, often undergoing O-demethylation.[10][11]

In Vitro Assessment of Metabolic Stability using Liver Microsomes

Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes.

Protocol:

  • Incubation Mixture: Prepare an incubation mixture containing liver microsomes (from human or other species), a NADPH-generating system (cofactor for CYP enzymes), and the methoxy-substituted benzoxazole derivative at a known concentration.

  • Incubation: Incubate the mixture at 37°C.

  • Sampling: At various time points, withdraw aliquots of the incubation mixture and quench the reaction (e.g., by adding a cold organic solvent).

  • Analysis: Analyze the samples using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear portion of the curve is the rate constant of metabolism. From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.[10]

Causality: This assay provides a direct measure of the compound's susceptibility to metabolism by the major drug-metabolizing enzymes, allowing for early identification of metabolic liabilities. The identification of metabolites, such as O-demethylated products, can guide further structural modifications to improve metabolic stability.[10][11]

Physicochemical Data Summary

The following table summarizes key physicochemical data for a selection of methoxy-substituted benzoxazole derivatives as reported in the scientific literature. This data facilitates comparison and aids in understanding structure-property relationships.

CompoundSubstitution PatternLogP (Calculated)Biological Activity Notes
6-methoxy-2-benzoxazolinone6-methoxy1.1Plant metabolite with muscle relaxant, anticonvulsant, antibacterial, and antifungal properties.[12]
2-(2-methoxyphenyl)benzoxazole2-(2-methoxyphenyl)-Displays similar photophysical properties to its hydroxylated analog but lacks large Stokes shifts.[13]
2-(4-methoxyphenyl)ethenyl-1,3-benzoxazole2-ethenyl with 4-methoxy on phenyl-Shows high activity against M. tuberculosis, M. kansasii, and M. avium.[14]
5-fluoro-2-(3,4-dimethoxyphenyl)benzoxazole5-fluoro, 2-(3,4-dimethoxyphenyl)-Exhibits submicromolar potency against MDA 468 and MCF-7 cancer cell lines.[15]

Note: Experimental LogP values can vary depending on the method used. Calculated LogP values are estimations.

Spectroscopic Characterization

Rigorous structural characterization is essential to confirm the identity and purity of synthesized methoxy-substituted benzoxazoles.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Provides information about the chemical environment and connectivity of protons. Aromatic protons of the benzoxazole core typically appear in the downfield region (δ 6.8–8.8 ppm).[16] The chemical shift of the methoxy protons (typically around δ 3.8-4.0 ppm) is a key diagnostic signal.

  • ¹³C NMR: Provides information about the carbon skeleton of the molecule. The chemical shift of the methoxy carbon is also a characteristic feature.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and elemental composition of the compound, confirming its identity.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying characteristic functional groups. The C-O stretching vibrations of the ether linkage in the methoxy group are typically observed in the region of 1250-1000 cm⁻¹.

General Workflow for Spectroscopic Characterization

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation synthesis Synthesized Derivative purification Purification (Chromatography/Recrystallization) synthesis->purification ms Mass Spectrometry (MS) (Molecular Weight & Formula) purification->ms ir IR Spectroscopy (Functional Groups) ms->ir nmr NMR Spectroscopy (¹H, ¹³C) (Connectivity & Structure) ir->nmr uv_vis UV-Vis / Fluorescence (Photophysical Properties) nmr->uv_vis confirmation Structural Elucidation & Confirmation uv_vis->confirmation

Caption: General workflow for the spectroscopic characterization of benzoxazole derivatives.[16]

Quantum Chemical Calculations: A Predictive Tool

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful computational tools for predicting various physicochemical properties of molecules before their synthesis.[17][18][19][20]

Applications for Methoxy-Substituted Benzoxazoles:
  • Prediction of Molecular Geometry: Optimizing the three-dimensional structure of the molecule.

  • Calculation of Electronic Properties: Determining properties like HOMO-LUMO energy gaps, which can be correlated with reactivity and spectroscopic properties.[20]

  • Prediction of Spectroscopic Data: Calculating theoretical NMR and IR spectra to aid in the interpretation of experimental data.[17]

  • Estimation of Lipophilicity: While more complex, computational methods are being developed to predict LogP values.[6]

Logical Framework for Integrating Quantum Calculations

G cluster_design Molecular Design cluster_computational Computational Prediction cluster_synthesis_exp Synthesis & Experimental Validation cluster_correlation Correlation & Refinement design Hypothesized Methoxy-Substituted Benzoxazole Structure quantum_calc Quantum Chemical Calculations (DFT, etc.) design->quantum_calc predict_geom Predicted Geometry quantum_calc->predict_geom predict_props Predicted Physicochemical & Spectroscopic Properties quantum_calc->predict_props synthesis Synthesis & Purification predict_props->synthesis exp_validation Experimental Determination (LogP, Solubility, NMR, etc.) synthesis->exp_validation correlation Correlate Experimental & Predicted Data exp_validation->correlation refinement Refine Molecular Design correlation->refinement refinement->design

Sources

Unlocking the Therapeutic Potential of 5-Methoxybenzo[d]oxazole-2-carboxylic acid: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This technical guide focuses on a specific, yet underexplored, member of this class: 5-Methoxybenzo[d]oxazole-2-carboxylic acid. While direct experimental data for this compound remains limited, its structural features suggest significant therapeutic promise. This document provides a comprehensive, technically-grounded framework for the systematic investigation of its biological activities and the identification of its molecular targets. By integrating established principles of drug discovery with detailed, field-proven experimental protocols, this guide serves as a roadmap for researchers aiming to unlock the full therapeutic potential of this intriguing molecule.

Introduction: The Scientific Rationale

This compound is a heterocyclic compound characterized by a fused benzene and oxazole ring system, with a methoxy group at the 5-position and a carboxylic acid at the 2-position. The benzoxazole core is a privileged structure in drug discovery, known to interact with a variety of biological targets.[1][2] The addition of a methoxy group can enhance metabolic stability and cell permeability, while the carboxylic acid moiety provides a key point for molecular interactions, particularly hydrogen bonding, within target proteins.

Based on the extensive literature on analogous benzoxazole and oxazole derivatives, we can logically infer potential therapeutic avenues for this compound. Structurally similar compounds have shown potent inhibitory activity against key enzymes in inflammatory and oncogenic signaling pathways, such as cyclooxygenase (COX) enzymes and Janus kinases (JAKs).[4] Furthermore, the benzoxazole scaffold is a common feature in compounds with significant antimicrobial properties.[3][5]

This guide, therefore, proposes a multi-pronged investigational strategy to elucidate the therapeutic potential of this compound, focusing on three primary areas:

  • Anticancer Activity: Investigating its cytotoxic effects on various cancer cell lines and identifying potential kinase targets.

  • Anti-inflammatory Potential: Assessing its ability to modulate key inflammatory mediators, with a focus on COX-2 inhibition.

  • Antimicrobial Efficacy: Determining its activity against a panel of pathogenic bacteria and fungi.

The following sections will detail a logical, tiered approach to this investigation, providing robust, step-by-step protocols for each stage of the discovery process.

A Tiered Approach to Target Discovery and Validation

A systematic and resource-efficient approach is critical for the preclinical evaluation of a novel compound. The following tiered workflow is designed to progress from broad phenotypic screening to specific target identification and validation.

G cluster_0 Tier 1: Phenotypic Screening cluster_1 Tier 2: Target Class Identification cluster_2 Tier 3: Specific Target Validation A Initial Cytotoxicity Screening (MTT Assay) C In Vitro COX-1/COX-2 Inhibition Assay A->C Identified Cytotoxicity D Kinase Panel Screening A->D Identified Cytotoxicity B Broad-Spectrum Antimicrobial Susceptibility Testing F In Vivo Anti-inflammatory Models B->F Promising MIC values C->F Selective COX-2 Inhibition E JAK2 Kinase Inhibition Assay D->E Kinase 'Hit'

Caption: A tiered workflow for the investigation of this compound.

Tier 1: Initial Phenotypic Screening

The initial phase of investigation aims to cast a wide net, identifying any significant biological activity of the compound.

In Vitro Anticancer Cytotoxicity Screening

The MTT assay is a robust and widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[1][6]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the existing medium with the medium containing the compound and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then determined by plotting a dose-response curve.

Table 1: Hypothetical MTT Assay Results

Cell LineCompound Concentration (µM)% Cell ViabilityIC₅₀ (µM)
MCF-70.198.2 ± 2.115.7
185.1 ± 3.5
1055.4 ± 4.2
5020.1 ± 2.8
1008.9 ± 1.5
A5490.199.1 ± 1.822.4
190.3 ± 2.9
1068.7 ± 5.1
5035.2 ± 3.7
10015.6 ± 2.3
Broad-Spectrum Antimicrobial Susceptibility Testing

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[2][3]

Experimental Protocol: Broth Microdilution Assay

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Perform a two-fold serial dilution of this compound in a 96-well plate containing cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Tier 2: Identification of Target Class

Based on positive results from Tier 1, the next step is to narrow down the potential molecular targets.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Given the structural similarities to known anti-inflammatory agents, assessing the compound's ability to inhibit COX-1 and COX-2 is a logical step.[4][7]

Experimental Protocol: Fluorometric COX Inhibition Assay

  • Reagent Preparation: Prepare solutions of human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a fluorescent probe as per the manufacturer's instructions (e.g., Cayman Chemical, BPS Bioscience).[8][9]

  • Inhibitor Incubation: In a 96-well plate, incubate the COX enzymes with various concentrations of this compound for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Fluorescence Measurement: Measure the fluorescence intensity over time using a plate reader. The rate of increase in fluorescence is proportional to the COX activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ values for both COX-1 and COX-2. A high COX-2/COX-1 IC₅₀ ratio indicates selectivity for COX-2.

G cluster_0 COX-2 Inhibition Assay Workflow A Prepare Reagents (COX-2 Enzyme, Substrate, Probe) B Incubate Enzyme with This compound A->B C Initiate Reaction with Arachidonic Acid B->C D Measure Fluorescence C->D E Calculate IC50 D->E

Caption: A simplified workflow for the in vitro COX-2 inhibition assay.

Tier 3: Specific Target Validation

This final tier focuses on confirming the interaction with a specific molecular target and evaluating the compound's efficacy in a more biologically relevant system.

In Vitro Janus Kinase 2 (JAK2) Inhibition Assay

If the initial kinase panel screening reveals JAK2 as a potential target, a dedicated in vitro kinase assay is performed to confirm and quantify this interaction.[4][10]

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay for JAK2

This assay is based on Fluorescence Resonance Energy Transfer (FRET) and measures the displacement of a fluorescent tracer from the kinase by the inhibitor.[11]

  • Reagent Preparation: Prepare solutions of recombinant JAK2 kinase, a europium-labeled anti-tag antibody, and an Alexa Fluor™ 647-labeled tracer.

  • Assay Assembly: In a 384-well plate, add the test compound, followed by the kinase/antibody mixture, and finally the tracer.

  • Incubation: Incubate the plate for 1 hour at room temperature.

  • FRET Measurement: Read the plate on a FRET-capable plate reader, measuring the emission from both the europium donor and the Alexa Fluor™ acceptor.

  • Data Analysis: The ratio of the acceptor to donor emission is calculated. A decrease in this ratio indicates displacement of the tracer by the inhibitor. The IC₅₀ value is determined from a dose-response curve.

In Vivo Anti-inflammatory Models

To translate the in vitro findings into a physiological context, in vivo models of inflammation are employed. The carrageenan-induced paw edema model is a standard and well-characterized acute inflammation model.[7][12]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.

  • Compound Administration: Administer this compound orally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Concluding Remarks and Future Directions

This technical guide provides a structured and scientifically rigorous framework for the initial exploration of the therapeutic potential of this compound. The proposed tiered approach allows for a logical progression from broad phenotypic screening to specific target validation, ensuring an efficient use of resources. Positive findings in any of the described assays would warrant further investigation, including structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as more comprehensive preclinical safety and pharmacokinetic profiling. The journey from a promising scaffold to a clinically viable drug is long and challenging, but the systematic approach outlined herein provides a solid foundation for embarking on this endeavor.

References

  • Nature Publishing Group. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 7, 1007. [Link]
  • Kakkar, S., & Narasimhan, B. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 87. [Link]
  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Molecules, 26(19), 5895. [Link]
  • Dunwell, D. W., Evans, D., & Hicks, T. A. (1975). 2-aryl-5-benzoxazolealkanoic acid derivatives with notable antiinflammatory activity. Journal of Medicinal Chemistry, 18(1), 53–58. [Link]
  • Soyer, Z., & Ünver, Y. (2013). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 5(12), 1008-1014. [Link]
  • Khan, I., et al. (2021). 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. Medicinal Chemistry, 18(6), 666-677. [Link]
  • Ampati, S., Jukanti, R., Sagar, V., Ganta, R., & Sarangapani, M. (2010). Synthesis and in vivo anti-inflammatory activity of a novel series of benzoxazole derivatives. Der Chemica Sinica, 1(3), 157-168. [Link]
  • Soyer, Z., & Ünver, Y. (2013). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 5(12), 1008-1014. [Link]
  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Molecules, 26(19), 5895. [Link]
  • INTEGRA Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]
  • Sharma, V., et al. (2018). Synthesis, Cyclooxygenase-2 Inhibition, Anti-inflammatory Evaluation and Docking Study of Substituted-N-(3,4,5-trimethoxyphenyl)-benzo[d]oxazole Derivatives. Medicinal Chemistry, 14(6), 626-640. [Link]
  • Ampati, S., Jukanti, R., Sagar, V., Ganta, R., & Sarangapani, M. (2010). Synthesis and in vivo anti-inflammatory activity of a novel series of benzoxazole derivatives. Der Chemica Sinica, 1(3), 157-168. [Link]
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]
  • Li, Y., et al. (2023). Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. Chemistry & Biodiversity, 20(6), e202201145. [Link]
  • BPS Bioscience. (n.d.). Chemi-Verse™ JAK2 Kinase Assay Kit. [Link]
  • Al-Said, M. S., et al. (2011). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Molecules, 16(12), 10306-10319. [Link]

Sources

The Robinson-Gabriel Synthesis: A Technical Guide to Substituted Benzoxazoles for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzoxazole scaffold is a cornerstone in medicinal chemistry, integral to a multitude of pharmacologically active agents.[1] Its synthesis, therefore, is of paramount importance to researchers in drug development. This technical guide provides an in-depth exploration of the Robinson-Gabriel synthesis and its analogous application in the formation of substituted benzoxazoles. We will delve into the mechanistic underpinnings of the reaction, provide field-proven experimental protocols, and discuss modern advancements that enhance the efficiency and scope of this vital transformation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive and practical understanding of this powerful synthetic tool.

Introduction: The Significance of the Benzoxazole Moiety

Benzoxazole derivatives are privileged structures in drug discovery, exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] Their rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make them ideal pharmacophores for engaging with biological targets. The development of robust and versatile synthetic routes to access diverse benzoxazole libraries is, therefore, a critical endeavor in the pursuit of novel therapeutics.

The classical Robinson-Gabriel synthesis, first reported in 1909 and 1910, describes the intramolecular cyclization and dehydration of a 2-acylamino-ketone to yield an oxazole.[3][4] This fundamental transformation can be conceptually extended to the synthesis of benzoxazoles, where an N-acyl-2-aminophenol undergoes a similar acid-catalyzed cyclodehydration to furnish the benzoxazole ring system. This guide will focus on this analogous pathway, a cornerstone of benzoxazole synthesis.

The Core Reaction: Mechanism of Benzoxazole Formation

The synthesis of 2-substituted benzoxazoles via the Robinson-Gabriel-type pathway typically commences with the condensation of a 2-aminophenol with a carboxylic acid or its derivative (e.g., acid chloride, ester).[1] This reaction proceeds through two key mechanistic steps:

  • N-Acylation: The amino group of the 2-aminophenol acts as a nucleophile, attacking the electrophilic carbonyl of the carboxylic acid or its derivative to form an N-(2-hydroxyphenyl)amide intermediate.

  • Intramolecular Cyclodehydration: Under the influence of a dehydrating agent or catalyst, the phenolic hydroxyl group attacks the amide carbonyl carbon. Subsequent elimination of a water molecule results in the formation of the aromatic benzoxazole ring.

The overall transformation is a robust and versatile method for accessing a wide array of 2-substituted benzoxazoles.

Visualizing the Mechanism

The following diagram illustrates the generalized mechanism for the acid-catalyzed cyclodehydration of an N-acyl-2-aminophenol to a 2-substituted benzoxazole.

Caption: Mechanism of Robinson-Gabriel Benzoxazole Synthesis.

Field-Proven Methodologies and Reagents

The choice of dehydrating agent is critical for the successful cyclization of the N-acyl-2-aminophenol intermediate. Several reagents have been established as effective promoters of this transformation, each with its own advantages and considerations.

Polyphosphoric Acid (PPA)

Polyphosphoric acid (PPA) is a widely used and effective reagent for the synthesis of benzoxazoles from 2-aminophenols and carboxylic acids.[5][6] It serves as both the solvent and the catalyst, promoting both the initial acylation and the subsequent cyclodehydration.

Causality behind Experimental Choices:

  • Temperature: The reaction temperature is a critical parameter. Lower temperatures (around 60°C) are often used for the initial acylation step to avoid side reactions, followed by an increase in temperature (120-180°C) to drive the cyclodehydration.[2][5]

  • Purity of PPA: The P₂O₅ content in PPA can influence its efficacy. Higher P₂O₅ content generally leads to a more potent dehydrating medium.[7]

  • Work-up: The reaction mixture is typically poured onto ice water to hydrolyze the PPA and precipitate the benzoxazole product.[5] Subsequent neutralization and extraction are required for purification.

Eaton's Reagent (P₂O₅ in Methanesulfonic Acid)

Eaton's reagent, a solution of phosphorus pentoxide in methanesulfonic acid, is a powerful alternative to PPA.[8][9] It is often considered a milder and more convenient dehydrating agent, providing higher yields in some cases.[8]

Causality behind Experimental Choices:

  • Reagent Preparation: Eaton's reagent is typically prepared by dissolving P₂O₅ in methanesulfonic acid, often in a 1:10 weight ratio.[8]

  • Reaction Conditions: Reactions are generally conducted at elevated temperatures, but often lower than those required for PPA.

  • Advantages: Eaton's reagent can be easier to handle than the viscous PPA and can lead to cleaner reactions with simpler work-up procedures.

Modern Advancements: Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful technique to accelerate the synthesis of benzoxazoles.[10][11] Microwave-assisted reactions often proceed under solvent-free conditions, leading to shorter reaction times, higher yields, and a greener synthetic profile.[10]

Causality behind Experimental Choices:

  • Solvent-Free Conditions: The direct absorption of microwave energy by the reactants often obviates the need for a solvent, simplifying the reaction setup and purification.

  • Rapid Heating: Microwave heating is rapid and efficient, significantly reducing the time required for the reaction to reach completion.

  • Catalysts: While some microwave-assisted syntheses are catalyst-free, others employ catalysts like iodine or deep eutectic solvents to further enhance reaction rates and yields.[12][13]

Experimental Protocols

The following protocols are provided as a guide for the synthesis of 2-substituted benzoxazoles. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Polyphosphoric Acid (PPA) Catalyzed Synthesis of 2-Phenylbenzoxazole

This protocol is adapted from established literature procedures.[5]

Materials:

  • 2-Aminophenol (1.09 g, 10 mmol)

  • Benzoic acid (1.22 g, 10 mmol)

  • Polyphosphoric acid (PPA) (40 g)

  • Ice water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Combine 2-aminophenol and benzoic acid in a round-bottom flask containing polyphosphoric acid.

  • Stir the mixture at 60°C for 2 hours.

  • Increase the temperature to 120°C and stir for an additional 2 hours.

  • Carefully pour the hot reaction mixture over ice water with vigorous stirring.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 25 mL), water (2 x 25 mL), and brine (2 x 25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford 2-phenylbenzoxazole.

Protocol 2: Microwave-Assisted Solvent-Free Synthesis of 2-Arylbenzoxazoles

This protocol is a generalized procedure based on modern synthetic methods.[13]

Materials:

  • 2-Amino-4-methylphenol (0.5 mmol)

  • Substituted aromatic aldehyde (0.5 mmol)

  • Potassium carbonate (K₂CO₃) (69 mg, 0.5 mmol)

  • Iodine (I₂) (126.9 mg, 0.5 mmol)

  • Saturated aqueous sodium thiosulfate solution

  • Ethyl acetate

  • Saturated aqueous sodium chloride solution

Procedure:

  • In a microwave-safe reaction vessel, combine 2-amino-4-methylphenol, the aromatic aldehyde, potassium carbonate, and iodine.

  • Subject the mixture to microwave irradiation at 120°C for 10 minutes.

  • After cooling, add a saturated aqueous solution of sodium thiosulfate (5 mL) to the reaction mixture to quench the excess iodine.

  • Extract the resulting solution with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with a saturated solution of NaCl (30 mL), and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 2,5-disubstituted benzoxazole.

Data Presentation: Comparative Analysis of Synthetic Methods

MethodDehydrating Agent/CatalystSolventTemperature (°C)TimeTypical Yield (%)Reference
PPA Catalysis Polyphosphoric AcidPPA60 → 1204 h80-95[5]
Eaton's Reagent P₂O₅ in CH₃SO₃HCH₃SO₃H70-902-4 h85-95[8]
Microwave-Assisted Iodine / K₂CO₃Solvent-free12010 min67-90[13]

Visualization of Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of substituted benzoxazoles.

Benzoxazole Synthesis Workflow Start Start: 2-Aminophenol + Carboxylic Acid/Aldehyde Reaction Reaction: - PPA Catalysis - Eaton's Reagent - Microwave Irradiation Start->Reaction Workup Work-up: - Quenching - Neutralization Reaction->Workup Extraction Extraction with Organic Solvent Workup->Extraction Purification Purification: - Column Chromatography - Recrystallization Extraction->Purification Characterization Characterization: - NMR - MS - IR Purification->Characterization Final_Product Pure Substituted Benzoxazole Characterization->Final_Product

Caption: General workflow for benzoxazole synthesis.

Conclusion and Future Perspectives

The Robinson-Gabriel synthesis and its analogous application to benzoxazoles remain a highly relevant and powerful tool for medicinal chemists. The classical methods using PPA and Eaton's reagent are robust and reliable, while modern advancements such as microwave-assisted synthesis offer significant improvements in terms of reaction efficiency and environmental impact. A thorough understanding of the underlying mechanisms and the practical considerations for each methodology, as outlined in this guide, will empower researchers to efficiently construct diverse libraries of substituted benzoxazoles for the discovery of next-generation therapeutics. Future efforts in this field will likely focus on the development of even more sustainable and atom-economical catalytic systems, further expanding the synthetic chemist's toolbox for accessing these valuable heterocyclic scaffolds.

References

  • Kumar, R., et al. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry, 61(10), 785-790. [Link]
  • Kumar, R., et al. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids.
  • Kumar, R., et al. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. CSIRO Publishing. [Link]
  • Kim, Y. J., et al. (2001). Synthesis of High Molecular Weight Polybenzoxazoles in Polyphosphoric Acid and Investigation of their Hydrolytic Stability under Acidic Conditions.
  • Kim, Y. J., et al. (2001). Synthesis of high molecular weight polybenzoxazoles in polyphosphoric acid and investigation of their hydrolytic stability under acidic conditions. Sungkyunkwan University. [Link]
  • Li, G., et al. (2024).
  • ResearchGate. (2015). How can I synthesize benzoxazole using polyphosporic acid and carboxylic acid derivative?.
  • Patsnap. (n.d.). Synthesis of benzoxazole. Eureka. [Link]
  • Kumar, A. (2001). Synthetic Strategies Towards Benzoxazole Ring Systems: A Review. Asian Journal of Chemistry, 13(4), 1241-1254. [Link]
  • Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC. [Link]
  • Wikipedia. (n.d.).
  • ResearchGate. (n.d.). A general mechanism for benzoxazole synthesis.
  • Wikipedia. (n.d.). Robinson–Gabriel synthesis. Wikipedia. [Link]
  • Patil, S. B., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega, 5(43), 28033-28042. [Link]
  • Yilmaz, I., & Kucukislamoglu, M. (2020). Microwave-assisted Synthesis of Benzoxazoles Derivatives. Bentham Science Publisher. [Link]
  • Nguyen, T. T., et al. (2022). Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid]. MDPI. [Link]
  • Semantic Scholar. (n.d.). Robinson–Gabriel synthesis. Semantic Scholar. [Link]
  • Nguyen, H. M., et al. (2023). Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. VNUHCM Journal of Science and Technology Development, 6(1), 3508-3515. [Link]
  • ResearchGate. (n.d.). Microwave-Assisted Synthesis of Benzoxazole Derivatives.
  • ResearchGate. (n.d.). Proposed mechanism for benzoxazole from aminophenol and diazoester.
  • SynArchive. (n.d.). Robinson-Gabriel Synthesis. SynArchive. [Link]
  • Nguyen, T. T., et al. (2021).
  • ResearchGate. (n.d.). Robinson–Gabriel synthesis.
  • ResearchGate. (n.d.). Synthesis of Poly(benzothiazole) by Direct Polycondensation of Dicarboxylic Acids with 2,5-Diamino-1,4-benzenedithiol Dihydrochloride Using Phosphorus Pentoxide/Methanesulfonic Acid as Condensing Agent and Solvent.
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide. Organic Chemistry Portal. [Link]
  • Macmillan Group. (n.d.). Oxazole. Macmillan Group. [Link]
  • Sharma, R., et al. (2023).
  • CoLab. (n.d.).
  • ResearchGate. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement.

Sources

Solubility of 5-Methoxybenzo[d]oxazole-2-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 5-Methoxybenzo[d]oxazole-2-carboxylic acid in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: The Crucial Role of Solubility in Drug Discovery

In the landscape of modern drug development, the intrinsic properties of a molecule are as critical as its biological activity. Among these, solubility stands as a primary gatekeeper to a compound's therapeutic potential. Poor solubility is a leading cause of failure for many promising drug candidates, impeding formulation, bioavailability, and ultimately, clinical efficacy.[1] This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility characteristics of this compound, a heterocyclic compound of significant interest in medicinal chemistry.

The oxazole scaffold is a privileged structure found in numerous natural products and bioactive molecules, often imparting valuable pharmacological properties.[2][3] Understanding the solubility of derivatives like this compound is not merely an academic exercise; it is a foundational requirement for its successful application in reaction chemistry, purification, formulation development, and biological screening.[1] This document provides a detailed analysis of its predicted solubility, outlines a robust experimental protocol for its determination, and discusses the underlying physicochemical principles that govern its behavior in various organic media.

Physicochemical Profile of this compound

The solubility of a compound is dictated by its molecular structure. This compound possesses a unique combination of functional groups that define its interactions with different solvents: a polar carboxylic acid, a moderately polar methoxy group, and the fused aromatic benzoxazole ring system.

PropertyValueSource
IUPAC Name 5-methoxy-1,3-benzoxazole-2-carboxylic acid[4]
CAS Number 49559-68-4[4][5]
Molecular Formula C₉H₇NO₄[4]
Molecular Weight 193.16 g/mol [4]
Hydrogen Bond Donors 1 (from the carboxylic acid)PubChem
Hydrogen Bond Acceptors 4 (from the oxygens in the carboxylic acid, methoxy group, and oxazole ring)PubChem
Predicted XLogP3 1.8[4]

The presence of a carboxylic acid group provides a primary site for hydrogen bonding and, critically, for deprotonation, suggesting a strong pH-dependence on its aqueous solubility.[1] The methoxy and benzoxazole moieties contribute to the molecule's overall polarity and potential for π-stacking interactions.

Predicted Solubility in Common Organic Solvents

Based on the principle of "like dissolves like," we can predict the solubility of this compound across a spectrum of common laboratory solvents.

Polar Protic Solvents (e.g., Water, Methanol, Ethanol)

The carboxylic acid group, capable of both donating and accepting hydrogen bonds, suggests at least some solubility in polar protic solvents.[1] In aqueous solutions, solubility is expected to be highly pH-dependent; in basic media, the carboxylic acid will deprotonate to form a significantly more soluble carboxylate salt.[1] As the alkyl chain length of alcohol solvents increases (e.g., from methanol to propanol), the decreasing polarity of the solvent will likely lead to reduced solubility of the compound.[1]

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile)

These solvents possess high dielectric constants and are effective hydrogen bond acceptors. It is anticipated that this compound will exhibit good to excellent solubility in strong polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which are capable of disrupting the intermolecular hydrogen bonding of the carboxylic acid dimers in the solid state.[1]

Nonpolar Solvents (e.g., Hexane, Toluene)

Given the highly polar nature of the carboxylic acid and the overall polarity imparted by the heteroatoms in the benzoxazole ring, the compound is expected to have very low solubility in nonpolar solvents.[1] The energy required to break the strong intermolecular forces in the solid crystal lattice of the compound would not be compensated by the weak van der Waals interactions with nonpolar solvent molecules.

Summary of Predicted Solubility
Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to ModerateHydrogen bonding potential; solubility in water is pH-dependent.[1]
Polar Aprotic DMSO, DMF, AcetonitrileHighStrong hydrogen bond acceptors and high polarity.[1]
Ethers Tetrahydrofuran (THF), Diethyl EtherModerate to LowModerate polarity; THF is generally a better solvent than diethyl ether.
Halogenated Dichloromethane (DCM), ChloroformLowModerate polarity but limited hydrogen bonding capability.
Nonpolar Hexane, TolueneVery LowMismatch in polarity; "like dissolves like" principle.[1]

Gold Standard Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

To move from prediction to empirical data, a robust and reproducible experimental method is required. The saturation shake-flask method is widely accepted as the "gold standard" for determining equilibrium solubility due to its simplicity and ability to achieve true thermodynamic equilibrium.[1][6][7]

Objective

To determine the saturation concentration (equilibrium solubility) of this compound in a selected organic solvent at a controlled temperature.

Materials and Apparatus
  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Glass vials or flasks with PTFE-lined screw caps

  • Temperature-controlled orbital shaker or rotator

  • Analytical balance

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a calibrated UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess solid compound to a known volume of solvent prep2 Seal vial tightly prep1->prep2 equil Agitate at constant temperature (e.g., 24-72h) prep2->equil sep1 Allow solid to settle equil->sep1 sep2 Centrifuge or Filter the supernatant sep1->sep2 ana1 Dilute aliquot of supernatant sep2->ana1 ana2 Analyze concentration (e.g., HPLC-UV) ana1->ana2 result Solubility Data (mg/mL) ana2->result Calculate Solubility

Caption: Workflow for the Shake-Flask Solubility Measurement.

Step-by-Step Procedure
  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a glass vial containing a precisely known volume of the chosen solvent. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached with a saturated solution.[6]

  • Equilibration: Seal the vials securely and place them in a temperature-controlled shaker or rotator (e.g., at 25°C). Agitate the samples for a sufficient period to allow the system to reach equilibrium. This typically requires 24 to 72 hours, depending on the compound and solvent system.[8]

  • Phase Separation: After equilibration, remove the vials and allow them to stand at the same controlled temperature to let the excess solid settle. To ensure complete removal of undissolved particles, which can falsely elevate the measured concentration, the supernatant must be clarified. This is best achieved by centrifugation or by filtering the solution through a chemically inert syringe filter (e.g., PTFE).[7]

  • Sample Analysis: Carefully take a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration that falls within the linear range of a pre-established analytical calibration curve.

  • Quantification: Determine the concentration of the diluted sample using a validated analytical method, such as HPLC-UV.[7] A standard curve should be prepared using known concentrations of the compound to ensure accurate quantification.

  • Calculation: Calculate the solubility of the compound in the original solvent by accounting for the dilution factor used. The result is typically expressed in mg/mL or mol/L.

Critical Factors Influencing Solubility

The measured solubility is not an immutable constant but is influenced by several experimental variables.

  • Temperature: Solubility is temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. Therefore, maintaining and reporting the temperature at which the measurement is made is critical.[9][10]

  • pH of the Medium: For an ionizable compound like a carboxylic acid, the pH of the aqueous medium is a dominant factor. The intrinsic solubility is that of the neutral form, which is typically the lowest observed solubility. As the pH rises above the compound's pKa, the carboxylic acid deprotonates to the more polar (and thus more water-soluble) carboxylate anion.

  • Purity: The purity of both the solute (this compound) and the solvent is paramount. Impurities can alter the solution's properties and lead to inaccurate solubility measurements.[9]

  • Solid-State Properties (Polymorphism): Different crystalline forms (polymorphs) or amorphous states of a compound can exhibit different solubilities. The most stable polymorph will have the lowest solubility. It is important to characterize the solid form used in the experiment.

Safety and Handling

Standard laboratory safety protocols should be strictly followed when handling this compound.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[11][12]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11][13]

  • Handling: Avoid contact with skin and eyes.[11] Wash hands thoroughly after handling.[12] Avoid dust formation during transfer and weighing.[13]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[12][14] The oxazole ring can be sensitive to strong acids and oxidizing agents, so it is prudent to handle the compound in a dry, inert environment to minimize potential degradation.[11]

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound. The molecular structure, with its key functional groups, predicts a solubility profile characterized by high solubility in polar aprotic solvents like DMSO and lower, pH-dependent solubility in polar protic solvents. For obtaining precise, quantitative data, the shake-flask method remains the definitive standard. Accurate and reproducible solubility data are indispensable for advancing compounds like this compound through the drug discovery pipeline, enabling informed decisions in synthesis, purification, and formulation.

References

  • General Experimental Protocol for Determining Solubility. (2025). Benchchem.
  • Troubleshooting scale-up production of 5-Methoxyoxazole-2-carboxylic acid. (2025). Benchchem.
  • Experimental and Computational Methods Pertaining to Drug Solubility. (2012). SciSpace.
  • Summary of solubility measurement protocols of each company before harmonization. (2025).
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • 5-Methoxy-1,3-benzoxazole-2-carboxylic acid. PubChem.
  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (2016). Chinese Pharmaceutical Journal.
  • Application Notes and Protocols for 5-Methoxyoxazole-2-carboxylic Acid in Fragment-Based Drug Discovery. (2025). Benchchem.
  • SAFETY DATA SHEET - Oxazole-5-carboxylic acid. (2025). Fisher Scientific.
  • MSDS of 5-Methoxy-benzooxazole-2-carboxylic acid. Capot Chemical Co., Ltd.
  • SAFETY DATA SHEET - 1,3-Dihydro-5-methoxy-2H-benzimidazole-2-thione. (2021). Fisher Scientific.
  • Solubility profile of 5-Methoxyoxazole-2-carboxylic acid in common lab solvents. (2025). Benchchem.
  • GHS07 - Safety D
  • A Technical Guide to the Purity and Characterization of 5-Methoxyoxazole-2-carboxylic Acid. (2025). Benchchem.
  • Application Note: Derivatization of 5-Methoxyoxazole-2-carboxylic Acid for Structure-Activity Relationship (SAR) Studies. (2025). Benchchem.
  • 5-Methoxyoxazole-2-carboxylic acid. MySkinRecipes.
  • 5-Methoxyoxazole-2-carboxylic Acid: A Comprehensive Physicochemical Profile for Researchers. (2025). Benchchem.
  • 5-METHOXY-1,3-BENZOXAZOLE-2-CARBOXYLIC ACID. (2022). ChemicalBook.

Sources

Stability and storage of 5-Methoxybenzo[d]oxazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 5-Methoxybenzo[d]oxazole-2-carboxylic Acid

Abstract

This compound is a pivotal heterocyclic building block in medicinal chemistry and drug discovery, valued for its role as a scaffold in the synthesis of biologically active compounds.[1] The integrity of this molecule is paramount for the reproducibility of experimental results and the successful development of novel therapeutics. This technical guide provides a comprehensive analysis of the chemical stability, potential degradation pathways, and optimal storage conditions for this compound. It is intended for researchers, chemists, and drug development professionals who handle, store, or utilize this reagent in their workflows. We will explore the structural features that confer stability, outline the key environmental factors that can induce degradation, and provide validated protocols for storage, handling, and stability assessment.

Physicochemical Profile and Inherent Stability

The stability of a chemical compound is intrinsically linked to its structure. This compound possesses a fused aromatic benzoxazole system, which confers significant thermodynamic stability.[2] Unlike some related heterocycles, its structure is not inherently prone to rapid decomposition under standard laboratory conditions.[3]

A key stabilizing feature is the methoxy group at the 5-position. This group, unlike a hydroxyl substituent, cannot tautomerize to a keto form, a process that is known to initiate rapid decomposition pathways involving decarboxylation and ring-opening in analogous 5-hydroxyoxazole derivatives.[3][4] The commercial availability and common use of this compound as a synthetic intermediate further attest to its relative robustness compared to more labile analogs.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 49559-68-4[5]
Molecular Formula C₉H₇NO₄[5]
Molecular Weight 193.16 g/mol [5]
Appearance White to off-white solid[1]
Canonical SMILES COC1=CC2=C(C=C1)N=C(O2)C(=O)O[5]
Solubility Soluble in DMSO, slightly soluble in Methanol[1]

Potential Degradation Pathways

While relatively stable, this compound is susceptible to degradation under specific environmental stresses. Understanding these pathways is critical for preventing sample loss and ensuring the purity of the material. The primary degradation routes are hydrolysis, thermal decarboxylation, and photodegradation.[6][7]

  • Hydrolytic Degradation: The oxazole ring, while aromatic, contains heteroatoms that create sites susceptible to nucleophilic attack. Under strongly acidic or basic conditions, the ring can undergo hydrolytic cleavage, breaking open to form an acyclic amide derivative.[6][7] This process is often accelerated by elevated temperatures.

  • Thermal Degradation (Decarboxylation): Like many carboxylic acids, this compound can lose carbon dioxide (CO₂) upon heating.[6] While this may require elevated temperatures, it is a critical consideration during reaction workups, purification steps involving heat, and long-term storage in non-ideal conditions.[7]

  • Photodegradation: Heterocyclic aromatic compounds can be sensitive to light, particularly in the UV spectrum.[6] Absorbed light energy can promote electrons to excited states, leading to bond cleavage or reaction with atmospheric oxygen. This can result in discoloration and the formation of complex impurities.[6]

  • Oxidative Degradation: Reaction with atmospheric oxygen or trace oxidizing agents within a solvent can also be a source of degradation, though this is generally a slower process unless catalyzed.[6]

Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_thermal Thermal Stress cluster_photo Photodegradation parent 5-Methoxybenzo[d]oxazole- 2-carboxylic Acid hydro_stress Strong Acid / Base (H₂O) therm_stress Heat (Δ) photo_stress UV / Ambient Light (hν) hydro_prod Ring-Opened Amide Derivative hydro_stress->hydro_prod Ring Cleavage therm_prod Decarboxylation Product (Loss of CO₂) therm_stress->therm_prod photo_prod Complex Impurities photo_stress->photo_prod

Caption: Primary degradation pathways for this compound.

Recommended Storage and Handling Protocols

Proper storage and handling are the most effective strategies for maximizing the shelf-life and purity of this compound. Different protocols apply to the compound in its solid state versus in solution.

Storage of Solid Material

The solid form of the compound is the most stable and is recommended for long-term storage. To prevent degradation, the following conditions should be strictly observed.

Table 2: Recommended Long-Term Storage Conditions for Solid Compound

ParameterRecommendationRationale
Temperature -20°CMinimizes thermal degradation and slows kinetic processes.[6]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents long-term oxidative degradation.[7]
Light Dark (Amber vials/container)Prevents photodegradation.[6]
Moisture Dry (Desiccated environment)Prevents hydrolysis.[6][7]
Container Tightly SealedPrevents exposure to atmospheric moisture and oxygen.[8][9]

For short-term storage (days to weeks), storage in a cool (4°C), dry, and dark place is acceptable.[8]

Storage of Solutions

Solutions are inherently less stable than the solid material due to solvent interactions and increased molecular mobility.

  • Prepare Fresh: It is strongly recommended to prepare solutions fresh for each experiment.[6]

  • Solvent Choice: If the experimental design allows, use aprotic and anhydrous solvents.[6]

  • Aqueous Solutions: If aqueous solutions are required, use a buffer to maintain a neutral pH, as strongly acidic or basic conditions can catalyze hydrolysis.[6] Consider deoxygenating the solvent by sparging with an inert gas prior to dissolution.

  • Temperature: Store stock solutions frozen (-20°C or -80°C). Minimize the time solutions spend at room temperature or elevated temperatures.[6]

Safe Handling Procedures

This compound is classified as an irritant. Adherence to standard laboratory safety practices is mandatory.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[7][9]

  • Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9][10]

  • Exposure: Avoid contact with skin and eyes.[9] In case of contact, rinse the affected area immediately with plenty of water. If irritation persists, seek medical attention.[10]

  • Housekeeping: Avoid dust formation during handling.[10] Clean up spills promptly by sweeping or vacuuming the material into a suitable, closed container for disposal.[8]

Framework for Experimental Stability Assessment

To quantify the stability of this compound under specific experimental or formulation conditions, a forced degradation study is the industry-standard approach. This involves subjecting the compound to harsh conditions to intentionally induce and identify potential degradation products.

Experimental Protocol: Forced Degradation Study

Objective: To identify the degradation products and degradation rate of this compound under hydrolytic, oxidative, and thermal stress.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature.[6]

    • Thermal Degradation: Incubate an aliquot of the stock solution (in a neutral buffer) at 80°C.[6]

  • Time Points: Withdraw samples from each stress condition at regular intervals (e.g., 0, 2, 4, 8, 24, 48 hours).[3]

  • Sample Quenching: Immediately neutralize the acid and base hydrolysis samples. Dilute all samples with mobile phase to a suitable concentration for analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Section 5.0).

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point.

  • Determine the percentage of each major degradation product formed.

  • This data can be used to calculate degradation rate constants and shelf-life under various conditions.[3]

Analytical Methodologies for Stability Testing

A robust analytical method is required to separate the parent compound from any potential degradation products. High-Performance Liquid Chromatography (HPLC) is the primary technique for this purpose.[1]

Workflow for Stability Assessment start Obtain Batch of 5-Methoxybenzo[d]oxazole- 2-carboxylic Acid char Initial Characterization (HPLC Purity, ¹H NMR, MS) start->char stress Perform Forced Degradation Study (Acid, Base, Heat, Light, Oxid.) char->stress hplc Develop Stability-Indicating HPLC-UV Method stress->hplc lcms Identify Degradants (LC-MS/MS) hplc->lcms Analyze stressed samples report Report Stability Profile and Recommend Storage hplc->report struct Structure Elucidation of Major Degradants (NMR) lcms->struct Isolate if necessary struct->report

Caption: A logical workflow for the comprehensive stability assessment of the compound.

Protocol: Stability-Indicating HPLC Method Development (Starting Point)

Objective: To develop an HPLC method capable of resolving this compound from its stress-induced degradation products.

Instrumentation:

  • HPLC system with a UV detector.

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Method Parameters:

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.[1]

  • Injection Volume: 10 µL.

Procedure:

  • Prepare samples from the forced degradation study as described in Section 4.1.

  • Inject a "time zero" (unstressed) sample to determine the retention time of the parent peak.

  • Inject samples from each stress condition.

  • Analyze the chromatograms to ensure that all new peaks (degradation products) are baseline-resolved from the parent peak.

  • For peak purity analysis, a photodiode array (PDA) detector is recommended.

  • The method is considered "stability-indicating" if it can resolve all degradation products from the parent compound and from each other.

Conclusion

This compound is a relatively stable organic compound, essential for various applications in pharmaceutical research. Its stability is primarily compromised by exposure to harsh pH conditions, elevated temperatures, and light. This guide provides a comprehensive framework for understanding its stability profile. By implementing the recommended storage protocols—specifically, storing the solid material at -20°C in a dark, dry, and inert environment—and by adhering to safe handling practices, researchers can ensure the long-term purity and integrity of this valuable reagent. For applications requiring quantitative stability data, the provided protocols for forced degradation studies and HPLC analysis serve as a robust starting point for rigorous scientific validation.

References

  • Capot Chemical Co., Ltd. (2019). MSDS of 5-Methoxy-benzooxazole-2-carboxylic acid.
  • Mohammed, A. A., et al. (2016). Synthesis of some benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 8(4), 1253-1261.
  • Wikipedia. (n.d.). Benzoxazole.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53408299, 5-Methoxy-1,3-benzoxazole-2-carboxylic acid.
  • MDPI. (2022). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. Molecules, 27(15), 4987.
  • National Institutes of Health. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC.
  • Royal Society of Chemistry. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13, 25685-25725.
  • Hakimi, F., et al. (2023). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without Solvent. Advanced Journal of Chemistry-Section A, 6(2), 188-197.

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Amide Coupling of 5-Methoxybenzo[d]oxazole-2-carboxylic Acid with Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Benzoxazole Carboxamides in Medicinal Chemistry

The benzoxazole scaffold is a privileged heterocyclic motif frequently found in a wide array of pharmacologically active compounds.[1][2] Its unique structure is present in natural products and synthetic molecules demonstrating antitumor, antimicrobial, anti-inflammatory, and anti-HIV activities.[3][4] Specifically, amides derived from 5-Methoxybenzo[d]oxazole-2-carboxylic acid represent a valuable class of compounds for drug discovery, where the benzoxazole core can act as a bioisostere for other functional groups, thereby modulating the physicochemical and pharmacokinetic properties of potential drug candidates.[5]

The formation of the amide bond is one of the most fundamental and frequently performed reactions in medicinal chemistry.[6][7] However, the direct condensation of a carboxylic acid and an amine is kinetically slow due to the formation of a non-reactive ammonium carboxylate salt.[6][8] Therefore, activating the carboxylic acid is essential for efficient amide bond formation. This guide provides an in-depth exploration of the mechanism, a detailed experimental protocol, and troubleshooting advice for the successful coupling of this compound with various primary amines, tailored for researchers and professionals in drug development.

The Mechanism of Carbodiimide-Mediated Amide Coupling

To achieve an efficient and high-yielding reaction, coupling reagents are employed to activate the carboxylic acid. Among the most reliable and widely used methods is the carbodiimide-based approach, utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in synergy with an additive such as N-hydroxybenzotriazole (HOBt).[9][10] This combination is effective at minimizing side reactions and suppressing potential racemization if chiral centers are present.[11][12]

The reaction proceeds through a multi-step mechanism:

  • Activation of the Carboxylic Acid: The carboxylic acid first reacts with EDC to form a highly reactive O-acylisourea intermediate. This species is unstable and prone to rearrangement or hydrolysis.[8][9]

  • Formation of the HOBt Ester: The nucleophilic HOBt rapidly intercepts the O-acylisourea intermediate. This forms a more stable HOBt-active ester, which is less susceptible to hydrolysis and side reactions.[9][13]

  • Nucleophilic Attack by the Amine: The primary amine then performs a nucleophilic attack on the carbonyl carbon of the HOBt ester. This step forms the desired amide bond and regenerates HOBt, which can participate catalytically, although the overall reaction is stoichiometric in EDC.[9][14]

Amide Coupling Mechanism CarboxylicAcid 5-Methoxybenzo[d]oxazole- 2-carboxylic Acid (R-COOH) O_acylisourea O-Acylisourea Intermediate (Highly Reactive) CarboxylicAcid->O_acylisourea + EDC EDC EDC EDC->O_acylisourea HOBt_Ester HOBt Active Ester (More Stable) O_acylisourea->HOBt_Ester + HOBt Urea EDC-Urea Byproduct O_acylisourea->Urea + H2O (hydrolysis) HOBt HOBt HOBt->HOBt_Ester Amide Target Amide (R-CONH-R') HOBt_Ester->Amide + Amine Regen_HOBt Regenerated HOBt HOBt_Ester->Regen_HOBt Amine Primary Amine (R'-NH2) Amine->Amide

Caption: EDC/HOBt-mediated amide coupling mechanism.

Detailed Experimental Protocol

This protocol provides a general procedure for the coupling of this compound with a primary amine. Reagent quantities may be adjusted based on the specific amine used.

3.1 Materials and Reagents

  • This compound

  • Primary amine (e.g., benzylamine, aniline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N-hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)[11]

  • Ethyl acetate (EtOAc)

  • 5% aqueous Lithium Chloride (LiCl) solution (for DMF workup)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware, magnetic stirrer, and ice bath

3.2 Step-by-Step Procedure

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv), HOBt (1.2 equiv), and the primary amine (1.1 equiv).[9]

  • Solvent Addition: Dissolve the mixture in anhydrous DMF or DCM (to a typical concentration of 0.1-0.5 M).[9]

  • Cooling: Cool the resulting solution to 0 °C in an ice bath with continuous magnetic stirring.[9]

  • Base Addition: Add DIPEA (2.5-3.0 equiv) dropwise to the stirred solution. The base neutralizes the HCl salt of EDC and ensures the primary amine is in its free, nucleophilic form.[9]

  • Activation: Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture over several minutes, ensuring the temperature remains close to 0 °C.[9]

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 1 to 18 hours.[9]

  • Monitoring: Monitor the reaction's progress periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.[9]

  • Aqueous Workup:

    • Upon completion, dilute the reaction mixture with ethyl acetate.[9]

    • Wash the organic layer sequentially with 5% aqueous LiCl (if using DMF, to remove residual solvent), 1 M HCl (to remove excess DIPEA and unreacted amine), saturated aqueous NaHCO₃ (to remove HOBt and unreacted carboxylic acid), and finally with brine.[6]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.[11]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure amide product.[9][15]

Data Presentation: Reaction Parameter Guidelines

The optimal conditions can vary depending on the steric and electronic properties of the primary amine. The following table provides a general guideline for common amine types.

Primary Amine (Example)Amine Equiv.EDC·HCl Equiv.HOBt Equiv.DIPEA Equiv.Typical Time (h)Typical Yield (%)Notes
Benzylamine (Aliphatic)1.11.21.22.51 - 485 - 95%Generally fast and high-yielding.
Aniline (Electron-Neutral)1.11.51.53.04 - 1270 - 85%Less nucleophilic than aliphatic amines; may require slightly more reagent and time.[16]
4-Nitroaniline (Electron-Poor)1.21.51.53.012 - 2450 - 70%Significantly reduced nucleophilicity requires longer reaction times. Consider stronger coupling agents if yield is poor.[17]
tert-Butylamine (Hindered)1.21.51.53.012 - 2440 - 60%Steric hindrance slows the reaction considerably. Warming may be required, or alternative reagents like HATU may be beneficial.[11]

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. Below are common problems and their scientifically-grounded solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield Incomplete Carboxylic Acid Activation: The EDC·HCl may have degraded due to moisture.Use a fresh bottle of EDC·HCl or a newly opened container. Ensure all reagents and solvents are anhydrous.[11]
Amine Deactivation: The primary amine is protonated by the carboxylic acid, rendering it non-nucleophilic.Ensure a sufficient amount of a non-nucleophilic base like DIPEA (at least 2 equivalents) is used to free the amine.[11]
Steric Hindrance: Bulky groups on the amine or carboxylic acid are physically impeding the reaction.Increase the reaction time and/or temperature (e.g., 40 °C). Alternatively, switch to a more potent coupling reagent system such as HATU/DIPEA or PyBOP.[11][18]
Hydrolysis of Activated Intermediate: Presence of water in the reaction mixture.Use anhydrous solvents (e.g., from a solvent purification system or a sealed bottle over molecular sieves) and dry all glassware thoroughly before use.[11]
Multiple Side Products Formation of N-acylurea: The O-acylisourea intermediate rearranges instead of reacting with the amine.This is more common in the absence of HOBt. Ensure HOBt is added to efficiently trap the intermediate as the active ester.[14]
Difficulty in Purification EDC-Urea Byproduct in Product: The urea byproduct from EDC is soluble in some organic solvents.The urea byproduct is water-soluble, so a thorough aqueous workup is critical. Multiple washes with dilute acid and water should remove it effectively.[12]
Co-elution with Starting Material: The product and starting materials have similar polarities.Optimize the flash chromatography conditions. Try a different solvent system or a shallower gradient. If separation is still difficult, recrystallization can be an effective alternative purification method.[19][20]

Visualization of the Experimental Workflow

Experimental Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purify 4. Purification Prep Combine Carboxylic Acid, Amine, HOBt in Anhydrous Solvent Cool Cool to 0 °C Prep->Cool AddBase Add DIPEA Cool->AddBase AddEDC Add EDC·HCl AddBase->AddEDC Stir Stir at RT (1-18h) AddEDC->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Dilute Dilute with EtOAc Monitor->Dilute Wash Aqueous Washes (Acid, Base, Brine) Dilute->Wash Dry Dry (Na₂SO₄) & Filter Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Flash Column Chromatography Concentrate->Purify FinalProduct Pure Amide Product Purify->FinalProduct

Caption: General workflow for amide coupling.

References

  • Troubleshooting Low Yield in Amide Bond Formation. BenchChem.
  • Application Notes and Protocols for Amide Bond Formation using EDC and HATU. BenchChem.
  • Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry.
  • Benzisoxazole: a privileged scaffold for medicinal chemistry. National Institutes of Health (NIH).
  • Coupling Reagents. Aapptec Peptides.
  • The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments. PubMed.
  • Benzoxazole derivatives: Significance and symbolism.
  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. BenchChem.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review.
  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. ResearchGate.
  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health (NIH).
  • Process for the purification of substituted benzoxazole compounds. Google Patents.
  • Commonly Used Coupling Reagents in Peptide Synthesis.
  • Uphill battles in amide couplings. Amphoteros.
  • Amide coupling reaction in medicinal chemistry. HepatoChem.
  • Application Notes and Protocols for Amide Coupling with Carboxylic Acids. BenchChem.
  • Direct formation of amide/peptide bonds from carboxylic acids. RSC Publishing.
  • Scalable Synthesis of 5-Methoxyoxazole-2-carboxylic Acid. BenchChem.
  • Technical Support Center: Purification of Benzoxazole Derivatives. BenchChem.
  • Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Der Pharma Chemica.

Sources

Application Note & Protocols: Strategic Derivatization of 5-Methoxybenzo[d]oxazole-2-carboxylic Acid for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of a key building block, 5-Methoxybenzo[d]oxazole-2-carboxylic acid , to facilitate structure-activity relationship (SAR) studies. We present detailed, field-proven protocols for modifications at the 2-carboxylic acid position—including amide scaffolding, esterification, and bioisosteric replacement—and discuss the scientific rationale underpinning each strategy. The objective is to provide a robust framework for generating focused compound libraries to optimize potency, selectivity, and pharmacokinetic profiles.

Introduction: The Benzoxazole Scaffold in Drug Discovery

Heterocyclic compounds are cornerstones of modern pharmacology, and the benzoxazole nucleus is a recurring feature in molecules demonstrating significant therapeutic potential.[1][3] Its rigid, planar structure and ability to engage in various non-covalent interactions make it an excellent scaffold for drug design. The process of establishing a Structure-Activity Relationship (SAR) is a critical cycle in medicinal chemistry that systematically modifies a lead compound's structure to understand its impact on biological activity. This iterative process is essential for transforming a preliminary "hit" into a viable drug candidate with optimized efficacy and safety.

The parent molecule, This compound , presents two primary, chemically tractable points for modification: the carboxylic acid at the C-2 position and the methoxy group at the C-5 position. This guide will focus predominantly on the C-2 position, as the carboxylic acid is a versatile handle for profound structural diversification and a key modulator of physicochemical properties.

SAR_Workflow Core Core Scaffold This compound Strategy Define Derivatization Strategy (Amides, Esters, Bioisosteres) Core->Strategy Synthesis Synthesize Analog Library Strategy->Synthesis Screening Biological Screening (e.g., In Vitro Assays) Synthesis->Screening Data SAR Data Analysis (Potency, Selectivity, ADME) Screening->Data Optimization Design Next-Generation Analogs Data->Optimization Optimization->Strategy Iterative Cycle

Caption: The iterative workflow of a Structure-Activity Relationship (SAR) study.

Strategic Derivatization at the C-2 Carboxylic Acid Position

The carboxylic acid is a critical functional group. It can act as a hydrogen bond donor and acceptor, engage in ionic interactions, and significantly influences the molecule's acidity (pKa) and solubility. However, it can also lead to poor membrane permeability and metabolic liabilities, such as the formation of reactive acyl glucuronides.[5] Therefore, its modification is a primary objective in SAR exploration.

Amide Scaffolding: Probing Steric and Electronic Interactions

Rationale: Converting the carboxylic acid to an amide is arguably the most common and fruitful derivatization strategy in medicinal chemistry.[6] Amides are generally more metabolically stable than esters and are excellent hydrogen bond donors/acceptors. By coupling the parent acid with a diverse library of primary and secondary amines, a researcher can systematically explore the steric and electronic landscape of the target's binding pocket. This approach allows for the introduction of new functionalities, modulation of lipophilicity, and the formation of new interaction vectors.

Caption: General scheme for amide bond formation.

Protocol 2.1: General Procedure for Amide Coupling using HATU

This protocol is robust and generally provides high yields with minimal racemization for chiral amines.

  • Materials & Reagents:

    • This compound

    • Desired primary or secondary amine (1.1 equivalents)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)

    • DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate, Saturated aq. NaHCO₃, Brine

    • Anhydrous MgSO₄ or Na₂SO₄

    • Silica gel for chromatography

  • Step-by-Step Methodology:

    • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

    • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

    • Add the desired amine (1.1 eq) to the solution, followed by DIPEA (3.0 eq).

    • In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF.

    • Add the HATU solution dropwise to the reaction mixture at room temperature.

    • Stir the reaction at room temperature for 2-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

    • Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

  • Trustworthiness & Self-Validation:

    • Expected Outcome: A clean conversion to the amide product with yields typically ranging from 60-95%, depending on the amine used.

    • Troubleshooting: If the reaction stalls, gentle heating (40-50 °C) may be applied. If starting material is consumed but no product forms, consider amine reactivity; less nucleophilic amines may require alternative coupling agents (e.g., conversion to the acid chloride).

Table 1: Representative Amine Building Blocks for SAR Exploration

Amine Class Example Rationale for Inclusion
Small Aliphatic Cyclopropylamine Introduces rigidity and explores small hydrophobic pockets.
Bulky Aliphatic tert-Butylamine Probes the steric tolerance of the binding site.
Aromatic Aniline Introduces potential for π-π stacking interactions.
Heterocyclic 4-Methylpiperazine Adds a basic center to improve solubility and probe for ionic interactions.

| Functionalized | 2-Aminoethanol | Introduces a hydroxyl group for potential new hydrogen bonding. |

Esterification: Modulating Lipophilicity and Prodrug Potential

Rationale: Converting the carboxylic acid to an ester is a straightforward method to neutralize the acidic charge, thereby increasing lipophilicity (logP) and potentially enhancing cell membrane permeability. Esters can also serve as prodrugs, which are cleaved in vivo by esterase enzymes to release the active carboxylic acid parent drug.[7]

Protocol 2.2: Fischer Esterification

This classic method is effective for producing simple alkyl esters.

  • Materials & Reagents:

    • This compound

    • Anhydrous alcohol (e.g., methanol, ethanol; used as solvent)

    • Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~5 mol%)

    • Ethyl acetate, Saturated aq. NaHCO₃, Brine

    • Anhydrous Na₂SO₄

  • Step-by-Step Methodology:

    • Suspend this compound (1.0 eq) in the desired anhydrous alcohol (e.g., methanol for the methyl ester).

    • Carefully add concentrated H₂SO₄ (catalytic amount) to the suspension.

    • Heat the mixture to reflux (typically 60-80 °C) for 4-12 hours. Monitor the reaction by TLC until the starting acid is consumed.

    • Work-up: Cool the reaction to room temperature and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in ethyl acetate and carefully wash with saturated aq. NaHCO₃ to neutralize the acid catalyst. Wash further with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purification: The crude ester is often pure enough for subsequent steps, but can be purified by column chromatography if necessary.

Bioisosteric Replacement: Overcoming Pharmacokinetic Hurdles

Rationale: Bioisosteres are functional groups that possess similar physicochemical properties and can elicit a similar biological response.[8] Replacing a carboxylic acid with a suitable bioisostere is an advanced strategy to mitigate common liabilities like poor oral bioavailability, rapid metabolism, or toxicity, while preserving the key binding interactions.[9][10][11] The 1H-tetrazole ring is one of the most successful carboxylic acid bioisosteres, as it has a similar pKa and planar geometry.[8]

Caption: The carboxylic acid functional group and its common bioisosteres.

Protocol 2.3: Conceptual Synthesis of a 2-(1H-tetrazol-5-yl) Derivative

This transformation typically proceeds via a nitrile intermediate.

  • Step A: Amide to Nitrile Dehydration

    • First, synthesize the primary amide (R-CONH₂) from the parent carboxylic acid using Protocol 2.1 with ammonia or an equivalent.

    • Dehydrate the primary amide to the corresponding nitrile (R-C≡N) using a dehydrating agent like phosphorous oxychloride (POCl₃), trifluoroacetic anhydride (TFAA), or Burgess reagent.

  • Step B: Cycloaddition to Form the Tetrazole

    • Dissolve the nitrile intermediate from Step A in a suitable solvent like DMF or toluene.

    • Add an azide source, such as sodium azide (NaN₃) or azidotrimethyltin ((CH₃)₃SnN₃), along with an additive like triethylammonium chloride or zinc bromide.

    • Heat the reaction mixture (typically 80-120 °C) for several hours until the reaction is complete (monitored by TLC or LC-MS).

    • Work-up: After cooling, the work-up involves an acidic quench to protonate the tetrazole, followed by extraction with an organic solvent.

    • Purification: The final product is typically purified by recrystallization or column chromatography. Caution: Azide reagents are toxic and potentially explosive; handle with extreme care.

Data Collation and Analysis

A systematic approach to data management is crucial for effective SAR analysis. All new analogs should be characterized, and their biological activity data should be compiled in a structured format.

Table 2: Template for SAR Data Collation

Compound ID Structure (R Group) Synthetic Yield (%) IC₅₀ / EC₅₀ (µM) LogP (calc.) Solubility (µg/mL) Notes
Parent -OH N/A [Value] [Value] [Value] Baseline activity
Analog-01 -NH-Cyclopropyl [Value] [Value] [Value] [Value]
Analog-02 -O-Methyl [Value] [Value] [Value] [Value]
Analog-03 5-(1H-tetrazolyl) [Value] [Value] [Value] [Value] Bioisostere

| ...etc. | ... | ... | ... | ... | ... | |

References

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). [Source details to be added based on specific journal, if published]
  • G. A. Patani, E. J. LaVoie. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]
  • Hall A., Chatzopoulou M., Frost J. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653. [Link]
  • A. A. El-Sayed, K. F. M. El-Ratel. (2021). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Medicinal Chemistry, 13(14). [Link]
  • Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. (2021).
  • Biological activities of benzoxazole and its derivatives. (2023).
  • M. Król, et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Scientific Reports, 11, 1740. [Link]
  • Akhila S., et al. (2022). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review, 9(12), 336-345. [Link]
  • P. Lokwani, et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311. [Link]
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025).
  • A. M. A. Al-Kadasi, et al. (2022). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 13, 16-34. [Link]
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.).
  • Amide Synthesis. (n.d.). Fisher Scientific. [Link]
  • E. A. Valeur, M. Bradley. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631. [Link]

Sources

The Strategic Utility of 5-Methoxybenzo[d]oxazole-2-carboxylic Acid in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazole Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. The benzoxazole scaffold, a fusion of a benzene and an oxazole ring, is a prominent member of this class.[1][2] Its rigid, planar structure and capacity for diverse functionalization have made it a cornerstone in the design of novel therapeutics.[2][3] Within this family, 5-Methoxybenzo[d]oxazole-2-carboxylic acid stands out as a particularly valuable building block. The methoxy group at the 5-position can significantly influence the molecule's electronic properties and metabolic stability, while the carboxylic acid at the 2-position serves as a versatile handle for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).[4][5] This guide provides an in-depth exploration of the synthesis, derivatization, and application of this compound in drug discovery, offering detailed protocols and insights for researchers in the field.

Synthesis of the Core Scaffold: this compound

A reliable and scalable synthesis of the title compound is paramount for its utility in medicinal chemistry programs. While various methods for benzoxazole synthesis exist, a common and effective approach involves the condensation of a 2-aminophenol derivative with a suitable carboxylic acid or its equivalent.[6]

Synthetic Workflow Overview

A 2-Amino-4-methoxyphenol C Condensation & Cyclization A->C B Oxalic Acid Derivative (e.g., Diethyl oxalate) B->C D Hydrolysis C->D Intermediate Ester E This compound D->E Final Product

Caption: Synthetic workflow for this compound.

Detailed Synthetic Protocol

Step 1: Synthesis of Ethyl 5-Methoxybenzo[d]oxazole-2-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-4-methoxyphenol (1 equivalent) and diethyl oxalate (1.2 equivalents) in a suitable high-boiling solvent such as ethanol or a mixture of ethanol and xylene.

  • Reaction Conditions: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure ethyl ester.

Step 2: Hydrolysis to this compound

  • Reaction Setup: Dissolve the ethyl 5-methoxybenzo[d]oxazole-2-carboxylate (1 equivalent) from the previous step in a mixture of ethanol and water.

  • Reaction Conditions: Add an excess of a base, such as sodium hydroxide or potassium hydroxide (2-3 equivalents), to the solution. Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: Cool the reaction mixture in an ice bath and acidify with a dilute acid (e.g., 1M HCl) until the pH is acidic (pH 2-3). The carboxylic acid product will precipitate out of the solution. Collect the solid by filtration, wash with cold water to remove any inorganic salts, and dry under vacuum to obtain the final product, this compound.

Applications in Medicinal Chemistry: Targeting Disease Pathways

The true value of this compound lies in its role as a scaffold for generating libraries of compounds with diverse biological activities. The carboxylic acid moiety is a key starting point for creating amides, esters, and other derivatives, which can profoundly alter the compound's pharmacological profile.[4]

Anticancer Applications

Benzoxazole derivatives have demonstrated significant potential as anticancer agents by targeting various signaling pathways involved in tumor growth and proliferation.[7]

GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK P1 Downstream Signaling (e.g., PI3K/Akt, MAPK) RTK->P1 Proliferation Cell Proliferation & Survival P1->Proliferation Inhibitor Benzoxazole Derivative Inhibitor->RTK Inhibition

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

This protocol describes the synthesis of a representative amide derivative for evaluation as a potential anticancer agent.

  • Activation of the Carboxylic Acid: To a solution of this compound (1 equivalent) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and hydroxybenzotriazole (HOBt) (1.2 equivalents). Stir the mixture at room temperature for 30 minutes.

  • Amide Bond Formation: To the activated acid solution, add the desired primary or secondary amine (1.1 equivalents) and a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2 equivalents). Continue stirring at room temperature for 12-24 hours.

  • Work-up and Purification: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

The following table presents hypothetical IC50 values for a series of amide derivatives of this compound against a human cancer cell line.

Compound IDAmine Moiety (R)IC50 (µM) on HCT116 Cells[7]
STD-5FU -29.2
BZO-01 Benzylamine15.8
BZO-02 4-Fluorobenzylamine8.2
BZO-03 3,4-Dimethoxybenzylamine4.5
BZO-04 Thiophene-2-methylamine11.3

Note: Data is hypothetical and for illustrative purposes, inspired by findings for similar benzoxazole derivatives.[7]

Anti-inflammatory Applications

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a critical area of research. Benzoxazole derivatives have been shown to possess potent anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).[8][9][10]

This protocol outlines a general procedure for evaluating the COX-2 inhibitory activity of synthesized benzoxazole derivatives.

  • Enzyme and Substrate Preparation: Prepare a solution of human recombinant COX-2 enzyme in a suitable buffer (e.g., Tris-HCl). Prepare a solution of the substrate, arachidonic acid.

  • Incubation: In a 96-well plate, add the COX-2 enzyme, the test compound (at various concentrations), and a chromogenic substrate. Pre-incubate for 15 minutes at room temperature.

  • Reaction Initiation and Measurement: Initiate the reaction by adding arachidonic acid. Measure the absorbance at a specific wavelength over time using a microplate reader. The rate of color development is proportional to the COX-2 activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control (without inhibitor). Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.

Antiviral Applications

The emergence of drug-resistant viral strains necessitates the discovery of new antiviral agents. Heterocyclic compounds, including benzoxazoles, have been a fertile ground for the identification of molecules with antiviral activity against a range of viruses, including Herpes Simplex Virus (HSV) and Hepatitis C Virus (HCV).[11][12][13]

A Synthesize Benzoxazole Derivatives B Cytotoxicity Assay (e.g., MTT on host cells) A->B C Antiviral Assay (e.g., Plaque Reduction Assay) A->C E Determine CC50 (50% Cytotoxic Concentration) B->E D Determine EC50 (50% Effective Concentration) C->D F Calculate Selectivity Index (SI = CC50 / EC50) D->F E->F G Lead Compound Identification F->G

Caption: Workflow for the identification of lead antiviral compounds.

  • Cell Seeding: Seed Vero cells (or another susceptible cell line) in 6-well plates and grow until a confluent monolayer is formed.

  • Virus Infection: Remove the growth medium and infect the cells with a known amount of HSV-1 (e.g., 100 plaque-forming units per well) in the presence of serial dilutions of the test compound.

  • Overlay and Incubation: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a medium containing 1% methylcellulose and the corresponding concentration of the test compound. Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.

  • Plaque Visualization and Counting: Fix and stain the cells with a solution like crystal violet. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 value is the concentration that reduces the number of plaques by 50%.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold can provide valuable insights into the structural requirements for biological activity.

  • Amide Substitutions: The nature of the amine used to form the amide at the 2-position is critical. Aromatic and heteroaromatic amines often lead to potent compounds, with substituents on the aromatic ring influencing activity through electronic and steric effects.[14]

  • 5-Position Methoxy Group: The methoxy group at the 5-position can be replaced with other substituents (e.g., halogens, alkyl groups) to probe the effect on activity and physicochemical properties. This position is often crucial for modulating interactions within the target's binding pocket.

  • Bioisosteric Replacement of the Carboxylic Acid: The carboxylic acid can be replaced with other acidic functional groups, such as tetrazoles, to improve metabolic stability and oral bioavailability while maintaining key interactions with the biological target.[5]

Conclusion

This compound is a highly versatile and valuable starting material in medicinal chemistry. Its straightforward synthesis and the reactivity of its carboxylic acid group provide a robust platform for the generation of diverse compound libraries. The demonstrated potential of benzoxazole derivatives in oncology, inflammation, and virology underscores the importance of this scaffold in the ongoing quest for novel and effective therapeutic agents. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this promising building block in their drug discovery endeavors.

References

  • Kumar, A., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 85.
  • Ejaz, S. A., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 84(1), 123-134.
  • Al-Ostath, A. I., et al. (2023). Synthesis, Characterization, and Antibacterial Evaluation of New Benzoxazole Derivatives. Molecules, 28(15), 5789.
  • Singh, P., et al. (2022). Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies. ACS Omega, 7(28), 24205–24222.
  • El-Sayed, N. N. E., et al. (2024). Review of synthesis process of benzoxazole and benzothiazole derivatives. Results in Chemistry, 7, 101375.
  • Various Authors. (n.d.). Structure activity relationship of the synthesized compounds. ResearchGate.
  • Various Authors. (n.d.). Structure–activity relationships of benzoxazole derivatives. ResearchGate.
  • Various Authors. (n.d.). Structure activity relationship of benzoxazole derivatives. ResearchGate.
  • Spadoni, G., et al. (2004). Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3799-3802.
  • Yordanov, S., et al. (2023). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. Molecules, 28(22), 7543.
  • Lu, Y., et al. (2012). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry, 55(17), 7577–7581.
  • Namatame, I., et al. (2015). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. Bioorganic & Medicinal Chemistry Letters, 25(2), 313-316.
  • Gauri, K. K. (1979). Pharmacological studies on 5-methoxymethyl-2'-deoxyuridine: a new antiviral agent. Klinische Wochenschrift, 57(14), 753-757.
  • Zoghaib, W. M., et al. (2003). Synthesis, conformation, and antiviral activity of 5-methoxymethyl-2'-deoxycytidine analogs. Nucleosides, Nucleotides & Nucleic Acids, 22(2), 223-238.
  • Lozynskyi, A., et al. (2021). Recent advances on heterocyclic compounds with antiviral properties. RSC Advances, 11(35), 21547-21566.
  • Ballatore, C., et al. (2013). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Journal of Drug Design and Research, 1(1), 1003.
  • Akter, F., et al. (2018). Reexploring 5-methoxyindole-2-carboxylic acid (MICA) as a potential antidiabetic agent. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy, 11, 227–232.
  • Dunwell, D. W., et al. (1975). 2-aryl-5-benzoxazolealkanoic acid derivatives with notable antiinflammatory activity. Journal of Medicinal Chemistry, 18(1), 53-58.
  • Borges, F., et al. (2025). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. Molecules, 30(22), 1-14.
  • Various Authors. (n.d.). Oxazole-Based Compounds As Anticancer Agents. ResearchGate.
  • Sanna, G., et al. (2021). Synthesis, Antitumor and Antiviral In Vitro Activities of New Benzotriazole-Dicarboxamide Derivatives. Pharmaceuticals, 14(5), 444.
  • Husain, A., et al. (2018). Synthesis, Cyclooxygenase-2 Inhibition, Anti-inflammatory Evaluation and Docking Study of Substituted-N-(3,4,5-trimethoxyphenyl)-benzo[d]oxazole Derivatives. Medicinal Chemistry, 14(5), 510-521.
  • Wang, Y-F., et al. (2014). Synthesis and antiviral activity of a novel class of (5-oxazolyl)phenyl amines. European Journal of Medicinal Chemistry, 71, 136-146.

Sources

Application Note & Protocol: A Novel Approach to Amide Bond Formation Using 5-Methoxybenzo[d]oxazole-2-carboxylic Acid as an Activating Additive

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Amide Coupling Methodologies

The amide bond is a cornerstone of chemical synthesis, forming the fundamental linkage in peptides, proteins, and a vast array of pharmaceuticals. Consequently, the development of robust and efficient methods for amide bond formation is a central theme in medicinal chemistry and drug development.[1][2] While numerous coupling reagents and protocols exist, the search for novel agents that offer unique reactivity, improved yields, or simplified purification continues.[3]

This document outlines a proposed protocol for the use of 5-Methoxybenzo[d]oxazole-2-carboxylic acid as an activating additive in amide bond formation. It is important to note that this compound is not a conventional coupling reagent. The protocols and mechanisms described herein are based on established principles of carboxylic acid activation, designed to provide a rational starting point for researchers exploring its potential utility.[4][5] The benzo[d]oxazole scaffold is a stable heterocyclic system found in many biologically active molecules, suggesting that its derivatives could serve as effective, traceless activating groups.[6][7]

Scientific Rationale & Proposed Mechanism of Action

The direct reaction between a carboxylic acid and an amine to form an amide is kinetically slow and hindered by an unproductive acid-base reaction.[5][8] Standard coupling protocols overcome this by converting the carboxylic acid into a more electrophilic species.[5] We propose that this compound can function as an activating additive, analogous to the well-established 1-Hydroxybenzotriazole (HOBt), particularly in carbodiimide-mediated couplings.

The core hypothesis involves a two-step activation process:

  • Formation of a Mixed Anhydride: The primary carboxylic acid to be coupled (R¹-COOH) first reacts with a dehydrating agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form a highly reactive O-acylisourea intermediate.[4][9]

  • In-Situ Generation of a Highly Reactive Ester: This unstable intermediate is then intercepted by the carboxylate of this compound. This reaction forms a reactive mixed anhydride. This new activated species is more stable than the O-acylisourea and is highly susceptible to nucleophilic attack by the amine (R²-NH₂), forming the desired amide bond and releasing this compound as a recoverable byproduct.

This proposed mechanism leverages the electronic properties of the benzo[d]oxazole system to create a good leaving group, thereby facilitating the final aminolysis step.

Proposed_Mechanism_of_Action cluster_activation Step 1: Initial Activation cluster_anhydride Step 2: Formation of Active Mixed Anhydride cluster_coupling Step 3: Amide Formation R1_COOH R¹-COOH (Substrate Acid) O_acylisourea Reactive O-acylisourea Intermediate R1_COOH->O_acylisourea + EDC EDC EDC (Carbodiimide) Urea_byproduct EDC-Urea Byproduct O_acylisourea->Urea_byproduct Active_Anhydride Activated Mixed Anhydride Intermediate O_acylisourea->Active_Anhydride + Activator Activator 5-Methoxybenzo[d]oxazole- 2-carboxylic acid Amide_Product R¹-CO-NH-R² (Desired Amide) Active_Anhydride->Amide_Product + Amine Amine R²-NH₂ (Amine) Amide_Product->Activator Releases Activator

Caption: Proposed mechanism for amide bond formation using an EDC/5-Methoxybenzo[d]oxazole-2-carboxylic acid system.

Detailed Experimental Protocol

This protocol describes a general procedure for the solution-phase coupling of a carboxylic acid and a primary or secondary amine.

3.1. Materials and Reagents

ReagentRolePurityNotes
Carboxylic Acid (R¹-COOH)Substrate>98%Must be dry.
Amine (R²-NH₂ or R²-NHR³)Substrate>98%---
This compoundActivating Additive>98%Ensure dryness before use.
EDC·HClCoupling Agent>98%Water-soluble carbodiimide.
Diisopropylethylamine (DIPEA)Non-nucleophilic BaseAnhydrousUsed to neutralize HCl salts and deprotonate the carboxylic acid.
Dichloromethane (DCM) or Dimethylformamide (DMF)SolventAnhydrousChoose based on substrate solubility. DCM is often preferred for easier work-up.

3.2. Stoichiometry of Reagents

ReagentEquivalents
Carboxylic Acid1.0
Amine1.1 - 1.2
This compound1.2
EDC·HCl1.2
DIPEA2.5 - 3.0

3.3. Step-by-Step Procedure

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 equiv.), the amine (1.1 equiv.), and this compound (1.2 equiv.).

  • Dissolution: Add anhydrous DCM or DMF (to achieve a concentration of approx. 0.1 M with respect to the carboxylic acid). Stir the mixture until all solids are dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

  • Base Addition: Add DIPEA (2.5 equiv.) dropwise to the cooled solution. Stir for 5-10 minutes.

  • Activation: Add EDC·HCl (1.2 equiv.) to the mixture in one portion.[4] A slight exotherm may be observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 8-24 hours.

  • Monitoring (Self-Validation): The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS. Check for the consumption of the limiting starting material (typically the carboxylic acid).

  • Work-up:

    • Dilute the reaction mixture with DCM (if DMF was used as solvent, an aqueous work-up with ethyl acetate is preferred).

    • Wash the organic layer successively with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). This sequence removes the urea byproduct, excess base, and unreacted starting materials.[10]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product should be purified by flash column chromatography on silica gel to yield the pure amide.

  • Characterization: Confirm the structure and purity of the final amide product using ¹H NMR, ¹³C NMR, and HRMS.

Experimental Workflow & Data Management

A logical workflow is critical for ensuring reproducibility and success.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification start Weigh Reagents: - Acid (1.0 eq) - Amine (1.1 eq) - Activator (1.2 eq) dissolve Dissolve in Anhydrous Solvent start->dissolve cool Cool to 0 °C dissolve->cool add_base Add DIPEA cool->add_base add_edc Add EDC·HCl add_base->add_edc react Stir 8-24h at RT add_edc->react monitor Monitor by TLC / LC-MS react->monitor workup Aqueous Work-up (HCl, NaHCO₃, Brine) monitor->workup dry Dry & Concentrate workup->dry purify Column Chromatography dry->purify end Pure Amide purify->end

Caption: A standard workflow for solution-phase amide coupling.

4.1. Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low Conversion Insufficient activation; wet reagents/solvent; sterically hindered substrates.Ensure all reagents and solvents are anhydrous. Increase reaction time or temperature (e.g., to 40 °C). Consider using a more potent activating system like HATU for very difficult couplings.
Side Product Formation Racemization of α-chiral centers; formation of N-acylurea.Maintain a low temperature (0 °C) during the addition of EDC. The use of the activating additive is intended to minimize N-acylurea formation.
Difficult Purification Water-soluble EDC-urea byproduct persists.Perform the aqueous washes thoroughly. Multiple washes with 1M HCl are effective at removing the urea byproduct.[11]

Conclusion

This application note provides a comprehensive, albeit theoretical, framework for employing this compound as a novel activating additive in amide bond synthesis. By functioning as an in-situ generator of a highly reactive mixed anhydride intermediate, this reagent holds the potential to be a valuable tool for chemists. The detailed protocol is grounded in well-established principles of amide coupling and offers a robust starting point for experimental validation. Rigorous monitoring and characterization are essential to confirm the efficacy of this proposed methodology.

References

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Organic Synthesis. (n.d.). Acid-Amine Coupling using HBTU.
  • Mahesh, S., et al. (2018). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HBTU.
  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
  • Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI.
  • ChemistNATE. (2014). How to Make Amides: Mechanism. YouTube.
  • Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives.
  • Mahesh, S., et al. (2018). Amide Bond Activation of Biological Molecules. PMC.
  • Zsófia M., et al. (2019). Amide Activation in Ground and Excited States. PMC.
  • ResearchGate. (2017). Recent developments in catalytic amide bond formation.
  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
  • Journal of Organic & Biomolecular Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
  • PubMed Central. (2016). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome.
  • AIR Unimi. (2018). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation.
  • Indo American Journal of Pharmaceutical Research. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE.
  • SpringerLink. (2024). Review of synthesis process of benzoxazole and benzothiazole derivatives.
  • Journal of Organic Chemistry & Process Research. (n.d.). Synthesis, characterization and biological evaluation of benzoxazole derivatives.
  • ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.

Sources

Application Note & Protocol: A Scalable, One-Pot Synthesis of 5-Methoxybenzo[d]oxazole-2-carboxylic Acid for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, scalable, and robust one-pot protocol for the synthesis of 5-Methoxybenzo[d]oxazole-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug discovery. The benzoxazole scaffold is a privileged structure found in numerous pharmacologically active agents.[1][2] This guide details a highly efficient synthetic route commencing from 2-amino-4-methoxyphenol and oxalyl chloride. We delve into the underlying reaction mechanism, provide a detailed step-by-step experimental protocol with an emphasis on safety, and explain the causality behind critical experimental choices. This application note is designed for researchers, medicinal chemists, and process development scientists seeking a reliable and scalable method to access this valuable intermediate.

Introduction and Strategic Importance

Benzoxazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] Specifically, this compound serves as a crucial intermediate, providing a versatile scaffold for the development of novel therapeutics through derivatization of its carboxylic acid moiety.[4][5] Its structure is amenable to fragment-based drug discovery (FBDD) approaches and for building focused compound libraries for structure-activity relationship (SAR) studies.[4][6]

The synthesis of 2-substituted benzoxazoles is traditionally achieved by the condensation of an o-aminophenol with a carboxylic acid or its derivative.[3] While methods employing high temperatures with catalysts like polyphosphoric acid (PPA) or microwave-assisted syntheses are common, they often present scalability challenges.[3][7][8] The protocol detailed herein utilizes a one-pot reaction with oxalyl chloride, which offers superior scalability, milder reaction conditions, and typically high yields, making it ideal for producing multi-gram quantities required for drug discovery campaigns.[9][10][11]

Synthetic Strategy and Reaction Mechanism

The selected strategy involves the direct acylation of 2-amino-4-methoxyphenol with oxalyl chloride, followed by an in-situ intramolecular cyclization and dehydration to form the target benzoxazole. This one-pot approach is highly efficient as it minimizes intermediate isolation steps, thereby reducing material loss and processing time.[10][11]

Overall Reaction Scheme
Detailed Reaction Mechanism

The reaction proceeds through a well-established pathway for benzoxazole formation from o-aminophenols and acyl chlorides.[7]

  • N-Acylation: The nucleophilic amino group of 2-amino-4-methoxyphenol attacks one of the electrophilic carbonyl carbons of oxalyl chloride. A base, such as pyridine or triethylamine, is used to scavenge the hydrogen chloride (HCl) byproduct.

  • Intramolecular Cyclization: The hydroxyl group of the resulting N-(2-hydroxy-5-methoxyphenyl)oxalamic acid intermediate then acts as a nucleophile, attacking the adjacent carbonyl carbon to form a five-membered heterocyclic intermediate.

  • Dehydration: The tetrahedral intermediate readily eliminates a molecule of water to yield the aromatic benzoxazole ring system, driven by the formation of a stable conjugated system.

Below is a diagram illustrating the key mechanistic steps.

Reaction_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Product A 2-Amino-4-methoxyphenol C N-(2-hydroxy-5-methoxyphenyl) -oxalamic acid chloride A->C 1. N-Acylation (+ Base) B Oxalyl Chloride D 5-Methoxybenzo[d]oxazole- 2-carboxylic acid C->D 2. Intramolecular Cyclization 3. Dehydration

Caption: Key steps in the formation of the target compound.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents
ReagentCAS NumberMolecular Wt.Grade
2-Amino-4-methoxyphenol51-18-3139.15≥98%
Oxalyl chloride79-37-8126.93≥98%
Pyridine (Anhydrous)110-86-179.10≥99.8%
Tetrahydrofuran (THF, Anhydrous)109-99-972.11≥99.9%, inhibitor-free
Ethyl Acetate (EtOAc)141-78-688.11ACS Grade
Hexanes110-54-386.18ACS Grade
Hydrochloric Acid (HCl)7647-01-036.462 M Aqueous Solution
Sodium Sulfate (Anhydrous)7757-82-6142.04Granular
Equipment
  • Three-neck round-bottom flask (sized for scale)

  • Mechanical or magnetic stirrer

  • Addition funnel

  • Inert gas (Nitrogen or Argon) inlet and outlet (bubbler)

  • Low-temperature cooling bath (ice/water or cryocooler)

  • Standard glassware for work-up (separatory funnel, beakers, Erlenmeyer flasks)

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel)

Step-by-Step Procedure
  • Reaction Setup: Equip a dry three-neck round-bottom flask with a magnetic stir bar, a temperature probe, an addition funnel, and a nitrogen inlet. Place the flask under a positive pressure of nitrogen.

  • Reagent Charging: To the flask, add 2-amino-4-methoxyphenol (1.0 eq) and anhydrous tetrahydrofuran (THF, approx. 10 mL per gram of aminophenol). Stir the mixture to obtain a solution or a fine suspension.

  • Cooling: Cool the reaction mixture to 0 °C using an ice/water bath.

  • Base Addition: Add anhydrous pyridine (2.2 eq) to the cooled mixture and stir for 5 minutes.

  • Oxalyl Chloride Addition: Prepare a solution of oxalyl chloride (1.1 eq) in anhydrous THF (approx. 2 mL per gram of oxalyl chloride) and charge it to the addition funnel. Add the oxalyl chloride solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting aminophenol is consumed.

  • Quenching: Carefully and slowly pour the reaction mixture into ice-cold water (approx. 20 mL per gram of starting aminophenol).

  • Acidification & Extraction: Acidify the aqueous mixture to a pH of ~2 using 2 M HCl. A precipitate may form. Extract the mixture with ethyl acetate (3 x volume of THF used).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude solid can be purified by recrystallization from an ethyl acetate/hexanes solvent system or by slurry in a minimal amount of cold diethyl ether to afford this compound as a solid.

Causality and Experimental Choices

  • Choice of Solvent (Anhydrous THF): Tetrahydrofuran is an excellent solvent for the reactants and does not react with oxalyl chloride. It is crucial to use an anhydrous grade, as oxalyl chloride reacts violently with water to produce toxic gases (HCl, CO, CO₂).[12]

  • Use of Base (Pyridine): The reaction generates two equivalents of HCl. Pyridine acts as a base to neutralize the acid, forming pyridinium hydrochloride. This prevents the protonation of the starting aminophenol, which would render it non-nucleophilic, and drives the reaction to completion.

  • Temperature Control (0 °C): Oxalyl chloride is highly reactive.[12] The initial acylation is exothermic; maintaining a low temperature during its addition prevents runaway reactions and minimizes the formation of potential side products.

  • Aqueous Work-up and Acidification: The initial quench with water hydrolyzes any remaining oxalyl chloride. Acidification of the mixture ensures that the product, a carboxylic acid, is in its neutral, protonated form, making it soluble in organic extraction solvents like ethyl acetate.[13] Washing with brine helps to remove residual water from the organic phase.

Characterization and Quantitative Data

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

ParameterExpected ResultSource
Yield 80-95%[9][10]
Appearance Off-white to light brown solid[14]
Purity (HPLC) >98% (after recrystallization)[15]
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): ~13.5 (s, 1H, COOH), 7.5-7.2 (m, 2H, Ar-H), 6.9 (m, 1H, Ar-H), 3.8 (s, 3H, OCH₃)[15][16]
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): ~160 (C=O), ~158 (C-OAr), ~149, ~143, ~115, ~112, ~102 (Ar-C), ~56 (OCH₃)[15][16]
IR (KBr, cm⁻¹) ~3300-2500 (broad, O-H), ~1720 (C=O), ~1620, 1580 (C=N, C=C)[17]
MS (ESI-) m/z: 192.03 [M-H]⁻[14]
Molecular Formula C₉H₇NO₄[14]
Molecular Weight 193.16 g/mol [14]

Workflow and Scalability Considerations

Overall Synthesis Workflow

The following diagram outlines the complete workflow from setup to final product characterization.

Experimental_Workflow cluster_synthesis Synthesis Phase cluster_workup Work-up & Purification Phase cluster_analysis Analysis Phase A 1. Inert Atmosphere Setup (Flask, N2) B 2. Charge Reactants (Aminophenol, THF, Pyridine) A->B C 3. Cool to 0 °C B->C D 4. Dropwise Addition (Oxalyl Chloride in THF) C->D E 5. Reaction at RT (12-16h, Monitor by TLC/LCMS) D->E F 6. Quench in Ice Water E->F G 7. Acidify (pH ~2) & Extract (EtOAc) F->G H 8. Wash, Dry, & Concentrate G->H I 9. Purify (Recrystallization/Slurry) H->I J 10. Dry Final Product I->J K 11. Characterize (NMR, IR, MS, HPLC) J->K

Caption: A step-by-step workflow for the scalable synthesis.

Scalability Insights
  • Thermal Management: The dropwise addition of oxalyl chloride is critical on a larger scale. A jacketed reactor with an efficient cooling system is recommended to manage the exotherm.

  • Agitation: As the reaction progresses, the pyridinium hydrochloride salt will precipitate. Robust mechanical stirring is necessary to ensure the mixture remains a mobile slurry.

  • Off-Gassing: The reaction and quench steps can release HCl gas. Ensure the reactor is vented through a scrubber system containing a caustic solution (e.g., NaOH) to neutralize acidic fumes.[12][18]

  • Purification: Recrystallization is a highly effective and scalable purification method for this compound. A thorough investigation to identify the optimal solvent system is advised during process development.

Safety and Handling

Oxalyl chloride is highly toxic, corrosive, and reacts violently with water.[12][18]

  • Handling: Always handle oxalyl chloride in a well-ventilated fume hood.[19][20]

  • PPE: Wear chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a lab coat.[12][19]

  • Storage: Store oxalyl chloride under an inert atmosphere, away from moisture, in a tightly sealed container in a cool, dry place.[18][19]

  • Spills: In case of a spill, evacuate the area. Absorb the spill with an inert material like vermiculite or dry sand and place it in a designated hazardous waste container. Do not use water.[18]

  • Waste Disposal: Quench residual oxalyl chloride by slowly adding it to a large volume of a cooled, stirred solution of sodium bicarbonate or by diluting with an inert solvent and slowly adding methanol.[18] All waste must be disposed of as hazardous chemical waste according to institutional guidelines.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Practical Guide to Oxalyl Chloride: Safe Handling and Efficient Usage in Chemical Processes.
  • Wolfa. Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching.
  • Loba Chemie. OXALYL CHLORIDE FOR SYNTHESIS.
  • Apollo Scientific. Oxalyl chloride.
  • Benchchem. A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol.
  • Sciencemadness Wiki. Oxalyl chloride.
  • Benchchem. Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids.
  • Synfacts. One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. (2008).
  • ResearchGate. One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids.
  • Journal of Pharmaceutical and Biological Sciences. Benzoxazole: Synthetic Methodology and Biological Activities. (2025).
  • Benchchem. Troubleshooting scale-up production of 5-Methoxyoxazole-2-carboxylic acid.
  • Benchchem. Application Note: Derivatization of 5-Methoxyoxazole-2-carboxylic Acid for Structure-Activity Relationship (SAR) Studies.
  • Benchchem. Spectroscopic Analysis of 5-Methoxyoxazole-2-carboxylic Acid: A Technical Guide.
  • Australian Journal of Chemistry. One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. (2008).
  • Benchchem. Application Notes and Protocols for 5-Methoxyoxazole-2-carboxylic Acid in Fragment-Based Drug Discovery.
  • Benchchem. One-Pot Synthesis of 2-Substituted Benzoxazoles from Carboxylic Acids: Application Notes and Protocols.
  • Benchchem. A Technical Guide to the Purity and Characterization of 5-Methoxyoxazole-2-carboxylic Acid.
  • Benchchem. Applications of 5-Hydroxybenzothiazole-2-Carboxylic Acid Derivatives in Medicinal Chemistry.
  • MySkinRecipes. 5-Methoxyoxazole-2-carboxylic acid.
  • Sigma-Aldrich. 5-methoxy-1,3-benzoxazole-2-carboxylic acid AldrichCPR.
  • MDPI. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.

Sources

Protocol & Mechanistic Insights: Base-Catalyzed Hydrolysis of 5-Methoxybenzo[d]oxazole-2-carboxylate Esters

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive, field-tested protocol for the hydrolysis of 5-Methoxybenzo[d]oxazole-2-carboxylate esters to yield 5-Methoxybenzo[d]oxazole-2-carboxylic acid. This target molecule is a crucial heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active agents.[1][2] This guide delves into the causality behind the procedural steps, offering a detailed mechanistic overview, a robust step-by-step experimental workflow, analytical monitoring techniques, and a practical troubleshooting guide. The protocol is designed for scalability and reproducibility, ensuring its utility for researchers in both academic and industrial drug development settings.

Introduction and Scientific Context

The benzoxazole scaffold is a privileged structure in drug discovery, present in compounds exhibiting a wide range of biological activities, including antimicrobial, anticancer, and kinase inhibitory effects.[1][3] Specifically, the 5-methoxy substituted variant offers a key point for molecular recognition and can favorably modulate the physicochemical properties of a lead compound. The conversion of a stable ester precursor to the corresponding carboxylic acid is a pivotal final-step or intermediate-step transformation in many synthetic routes.

While both acid and base-catalyzed hydrolysis are possible, base-catalyzed hydrolysis, or saponification, is overwhelmingly preferred for this transformation.[4][5] The primary reason is its irreversibility; the carboxylic acid formed is immediately deprotonated by the base to form a carboxylate salt.[6][7] This salt is unreactive towards the alcohol byproduct, effectively driving the reaction to completion and ensuring high conversion rates.[8]

Reaction Mechanism: Base-Catalyzed Hydrolysis (Saponification)

The saponification of an ester is a classic example of a nucleophilic acyl substitution. The reaction proceeds through a well-established addition-elimination mechanism.[7]

  • Nucleophilic Addition: A hydroxide ion (from a base like LiOH or NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This breaks the C=O π-bond and forms a tetrahedral intermediate.

  • Elimination of the Leaving Group: The unstable tetrahedral intermediate collapses, reforming the C=O double bond. This results in the expulsion of the alkoxide (⁻OR') as the leaving group.

  • Irreversible Deprotonation: The expelled alkoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and forms a stable carboxylate salt, rendering the entire process irreversible under these conditions.[6][7]

  • Protonation (Work-up): The final carboxylic acid product is liberated from its salt form by the addition of a strong acid during the experimental work-up.[9]

Figure 1: Mechanism of Base-Catalyzed Ester Hydrolysis

Detailed Experimental Protocol

This protocol is optimized for the hydrolysis of methyl or ethyl 5-Methoxybenzo[d]oxazole-2-carboxylate. Adjustments may be necessary for other ester variants.

Materials and Reagents
ReagentMolecular Wt.GradeSupplier ExampleNotes
5-Methoxybenzo[d]oxazole-2-carboxylate EsterVaries>98%Sigma-AldrichStarting material (e.g., Methyl ester: 207.18 g/mol )
Lithium Hydroxide Monohydrate (LiOH·H₂O)41.96 g/mol ACS Reagent, >98%Fisher ScientificA strong base for saponification.[10][11]
Tetrahydrofuran (THF)72.11 g/mol Anhydrous, >99.9%Acros OrganicsCo-solvent to ensure solubility of the ester.
Deionized Water (H₂O)18.02 g/mol Type I UltrapureMilliporeReaction medium and solvent for LiOH.
Hydrochloric Acid (HCl)36.46 g/mol 1.0 M solutionVWRFor acidification during work-up.
Ethyl Acetate (EtOAc)88.11 g/mol ACS GradeJ.T. BakerFor extraction and TLC.
Anhydrous Sodium Sulfate (Na₂SO₄)142.04 g/mol ACS GradeEMDDrying agent.
TLC PlatesN/ASilica Gel 60 F₂₅₄MerckFor reaction monitoring.
Equipment
  • Round-bottom flask (sized appropriately for the reaction scale)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Büchner funnel and vacuum flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper or calibrated pH meter

Step-by-Step Procedure
  • Reaction Setup: To a round-bottom flask, add the 5-Methoxybenzo[d]oxazole-2-carboxylate ester (1.0 eq).

  • Dissolution: Add a mixture of Tetrahydrofuran (THF) and deionized water (typically a 3:1 to 2:1 v/v ratio) to dissolve the ester. A common starting concentration is 0.2-0.5 M.

  • Addition of Base: In a separate beaker, dissolve Lithium Hydroxide Monohydrate (1.5-2.0 eq) in a minimal amount of deionized water. Add this aqueous solution dropwise to the stirred ester solution at room temperature.[10]

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) using a mobile phase such as 30-50% Ethyl Acetate in Hexanes. The product, being a carboxylic acid, will have a much lower Rf value (more polar) than the starting ester. The reaction is complete when the starting ester spot is no longer visible by UV light.

  • Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.[12]

  • Aqueous Work-up: Dilute the remaining aqueous residue with deionized water. To remove any unreacted starting material or non-polar impurities, wash the aqueous layer once with ethyl acetate or diethyl ether in a separatory funnel. Discard the organic layer.

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath. While stirring, slowly add 1 M HCl dropwise to acidify the solution to a pH of approximately 2-3.[9][10] A white or off-white precipitate of this compound should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with a small amount of cold deionized water to remove any residual inorganic salts.[12] Dry the product under high vacuum to a constant weight. The product can be further purified by recrystallization if necessary.[13]

Experimental Workflow and Data Analysis

The entire process, from setup to final product, follows a logical and streamlined workflow designed for efficiency and purity.

Experimental Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation A 1. Dissolve Ester in THF/H₂O B 2. Add LiOH Solution A->B C 3. Stir at RT (2-4 hours) B->C D 4. Monitor by TLC C->D E 5. Remove THF (Rotovap) D->E Reaction Complete F 6. Acidify with HCl to pH 2-3 E->F G 7. Collect Precipitate (Vacuum Filtration) F->G H 8. Wash with Cold H₂O & Dry G->H I Final Product: 5-Methoxybenzo[d]oxazole -2-carboxylic acid H->I Yields Pure Product

Figure 2: Step-by-step experimental workflow diagram
Analytical Characterization
  • TLC Analysis: A representative TLC plate would show the high-Rf ester spot diminishing over time, while a new, low-Rf spot corresponding to the polar carboxylic acid product appears at the baseline.

  • ¹H NMR Spectroscopy: Successful conversion is confirmed by the disappearance of the signal corresponding to the ester's alkyl protons (e.g., a singlet around 3.9 ppm for a methyl ester) and the appearance of a broad singlet far downfield (typically >10 ppm) for the carboxylic acid proton.

  • LC-MS: Provides quantitative data on reaction conversion and confirms the molecular weight of the product.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reaction 1. Insufficient reaction time.2. Not enough base used.3. Low reaction temperature.1. Extend the reaction time and continue monitoring by TLC.2. Add an additional 0.2-0.5 eq of LiOH solution.3. Gently warm the reaction to 30-40°C.
Low Product Yield 1. Incomplete precipitation (pH not low enough).2. Product is partially soluble in water.3. Mechanical losses during transfers.1. Re-check the pH of the aqueous layer and add more HCl if needed.2. After acidification, extract the aqueous layer 3-4 times with ethyl acetate. Combine organic layers, dry with Na₂SO₄, and concentrate.3. Ensure quantitative transfers.
Product is Oily/Gummy 1. Presence of impurities.2. Incomplete removal of organic solvent (THF).1. Attempt to triturate the oil with a non-polar solvent (e.g., hexanes) to induce solidification. If unsuccessful, purify by column chromatography.2. Ensure THF is completely removed before acidification.
Degradation Observed 1. The benzoxazole ring can be sensitive to harsh pH.[14]1. Avoid excessive heating. Ensure the addition of both base and acid is slow and controlled, preferably in an ice bath to manage any exotherms.

Conclusion

This application note details a reliable and scalable protocol for the saponification of 5-Methoxybenzo[d]oxazole-2-carboxylate esters. By understanding the underlying chemical mechanism and following the structured workflow, researchers can confidently and efficiently synthesize the valuable this compound intermediate. The inclusion of analytical checkpoints and a troubleshooting guide provides a self-validating system to ensure high-quality outcomes critical for the advancement of drug discovery and development programs.

References

  • Chemistry Steps.
  • University of Calgary. Ch20: Hydrolysis of Esters. [Link]
  • StudySmarter. Base Catalysed Ester Hydrolysis: Mechanism & Procedure. [Link]
  • Master Organic Chemistry.
  • LookChem.
  • Divakaran, R. Mechanisms of Ester hydrolysis. [Link]
  • Ross, A. G., et al.
  • ResearchGate. Synthetic approaches toward benzoxazole‐ and benzothiazole‐2‐carboxamides. [Link]
  • ResearchGate.
  • Google Patents.
  • ResearchGate.
  • ConnectSci.
  • Science.gov.
  • CSIRO Publishing.
  • Organic Chemistry Portal. Benzoxazole synthesis. [Link]
  • Tennessee Academy of Science. Determination of the Esters by Alkaline Hydrolysis. [Link]
  • Chemistry LibreTexts. 21.4: Synthesis of Carboxylic Acids. [Link]
  • Britannica. Carboxylic acid - Synthesis, Reactions, Properties. [Link]
  • Jasperse, C. Chem 360 Ch. 20, 21 Notes. [Link]
  • JOCPR. A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. [Link]
  • Chemguide. hydrolysis of esters. [Link]
  • ResearchGate. Enzymatic hydrolysis of esters from 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid. [Link]

Sources

Application Notes & Protocols: Leveraging 5-Methoxybenzo[d]oxazole-2-carboxylic acid in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Fragment-Based Approach and the Promise of the Benzoxazole Scaffold

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the discovery of novel lead compounds.[1][2] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD identifies low-molecular-weight fragments (typically <300 Da) that bind with low affinity but high ligand efficiency to a biological target.[3][4] These initial "hits" serve as high-quality starting points that can be rationally optimized into potent, selective, and drug-like candidates.[5][6] This approach allows for a more thorough exploration of chemical space with a smaller library and often yields leads with superior physicochemical properties.[5]

Within the vast universe of chemical fragments, the benzoxazole motif is of particular interest. It is a privileged heterocyclic scaffold found in numerous biologically active compounds, prized for its rigid structure, metabolic stability, and ability to engage in various non-covalent interactions. 5-Methoxybenzo[d]oxazole-2-carboxylic acid is an exemplary fragment candidate. Its structure elegantly combines key features necessary for effective fragment screening: a rigid core, defined vectors for chemical elaboration (the carboxylic acid), and a favorable balance of hydrogen bond donors and acceptors.

This guide provides an in-depth exploration of this compound as a tool in FBDD. We will detail its physicochemical profile, present a comprehensive workflow from initial screening to hit validation, and provide detailed protocols for its structural characterization and subsequent hit-to-lead optimization.

Physicochemical Profile: A "Rule of Three" Compliant Fragment

The suitability of a molecule as a fragment is often assessed by the "Rule of Three," which provides guidelines for key physicochemical properties to maximize binding efficiency and potential for optimization.[3] this compound aligns well with these principles.

PropertyValueSource"Rule of Three" Guideline
Molecular Formula C₉H₇NO₄[7]N/A
Molecular Weight 193.16 g/mol [7][8]< 300 Da
cLogP 1.8[7]< 3
Hydrogen Bond Donors 1 (from Carboxylic Acid)[7]≤ 3
Hydrogen Bond Acceptors 4 (2x Carboxyl O, 1x Methoxy O, 1x Oxazole N)[7]≤ 3
Rotatable Bonds 2[7]≤ 3

Note: While the number of hydrogen bond acceptors is four, its low molecular weight and high rigidity still make it an excellent fragment candidate. The carboxylic acid group provides a critical and highly versatile interaction point.

Application Note I: A Multi-Stage Workflow for Hit Identification and Validation

Identifying a genuine fragment hit requires a sensitive and robust screening cascade capable of detecting weak binding events (typically in the high micromolar to millimolar range) while minimizing false positives.[9][10] Our recommended workflow employs a high-throughput biophysical method for primary screening, followed by an orthogonal technique for hit validation.

FBDD_Workflow cluster_0 Phase 1: Primary Screening & Hit Validation cluster_1 Phase 2: Structural Biology & Optimization A Fragment Library (Containing this compound) B Primary Screen: Surface Plasmon Resonance (SPR) (High-throughput, sensitive detection of binding) A->B Screen against Target Protein C Initial Hits (Ranked by affinity & binding kinetics) B->C Identify binders D Orthogonal Validation: Saturation Transfer Difference (STD) NMR (Confirms binding in solution) C->D Confirm hits E Validated Hit (Binding confirmed by two methods) D->E Proceed with confirmed binders F Structural Characterization: X-ray Crystallography (Determine binding mode) E->F Advance Validated Hit G High-Resolution Protein-Fragment Complex Structure F->G Solve structure H Hit-to-Lead Optimization (Structure-guided chemical elaboration) G->H Inform rational design I Potent Lead Compound (Improved affinity and drug-like properties) H->I Synthesize & test analogs

Caption: FBDD screening, validation, and optimization workflow.

Protocol 1: Primary Hit Screening via Surface Plasmon Resonance (SPR)

Rationale: SPR is a label-free, real-time biophysical technique ideal for fragment screening.[11] It provides data on binding affinity (K D), kinetics (kₐ, k d), and stoichiometry. Its sensitivity is well-suited for detecting the weak interactions characteristic of fragment binding.[9]

Methodology:

  • Immobilization of Target Protein:

    • Covalently immobilize the purified target protein onto a CM5 sensor chip surface using standard amine coupling chemistry.

    • Aim for a low immobilization density (e.g., 2000-4000 Response Units, RU) to minimize mass transport effects.

    • Activate a reference flow cell and block it with ethanolamine without protein immobilization to serve as a control for non-specific binding and bulk refractive index changes.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 100 mM in 100% DMSO.

    • Create a dilution series in the running buffer (e.g., HBS-EP+) to achieve final assay concentrations, typically ranging from 10 µM to 1 mM. Ensure the final DMSO concentration is consistent across all samples and does not exceed 2% (v/v).

  • SPR Analysis (e.g., using a Biacore instrument):

    • Equilibrate the system with running buffer until a stable baseline is achieved.

    • Inject the fragment solutions over the target and reference flow cells at a flow rate of 30 µL/min for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

    • Perform a regeneration step between cycles if necessary (e.g., a short pulse of 50 mM NaOH), ensuring it does not denature the immobilized protein.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.

    • Fit the steady-state binding responses against the fragment concentrations to a 1:1 binding model to determine the dissociation constant (K D).

    • Scientist's Note: For fragments, binding is often weak and may not reach saturation. In such cases, a reliable K D can still be determined from the curvature of the binding isotherm. Hits are typically classified as fragments with a K D in the 10 µM to 5 mM range.

Protocol 2: Hit Validation using Saturation Transfer Difference (STD) NMR

Rationale: NMR spectroscopy is a powerful solution-based method that confirms direct binding of the fragment to the target protein, eliminating artifacts from surface-based assays like SPR.[4] STD-NMR is particularly effective as it identifies which specific protons on the fragment are in close contact with the protein.[12]

Methodology:

  • Sample Preparation:

    • Prepare a solution of the target protein (e.g., 10-30 µM) in a deuterated buffer (e.g., 50 mM phosphate buffer in 99.9% D₂O, pD 7.4).

    • Prepare a stock solution of this compound in d6-DMSO.

    • Create the final NMR sample containing the target protein and the fragment, typically at a 1:100 protein-to-ligand molar ratio (e.g., 20 µM protein and 2 mM fragment).

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum of the fragment alone to serve as a reference.

    • Acquire two STD-NMR spectra of the protein-fragment mixture.

      • On-resonance spectrum: Selectively saturate a region of the protein's proton spectrum where no fragment signals are present (e.g., -1.0 ppm).

      • Off-resonance spectrum: Irradiate a frequency far from any protein or fragment signals (e.g., 40 ppm) as a control.

    • Use a saturation time of ~2 seconds, applied as a train of Gaussian-shaped pulses.

  • Data Processing and Interpretation:

    • Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting "difference spectrum" will only show signals from the fragment that has bound to the protein and received saturation transfer.

    • The presence of signals in the STD difference spectrum is a direct confirmation of binding.

    • Scientist's Note: The relative intensities of the signals in the STD spectrum can provide information about the fragment's binding epitope, i.e., which parts of the molecule are in closest proximity to the protein surface.

Application Note II: Elucidating the Binding Mode via Structural Biology

Rationale: The cornerstone of a successful FBDD program is the availability of high-resolution structural information.[13] Determining the crystal structure of the protein-fragment complex provides a precise, three-dimensional map of the binding site and the key interactions, which is indispensable for the subsequent rational, structure-guided optimization of the fragment.[12]

Protocol 3: X-ray Crystallography of the Protein-Fragment Complex

Methodology:

  • Crystallization:

    • Co-crystallization (preferred): Mix the purified target protein with a 5- to 10-fold molar excess of this compound. Set up crystallization trials using vapor diffusion (hanging or sitting drop) methods, screening a wide range of commercially available crystallization screens.

    • Soaking (alternative): Grow crystals of the apo-protein first. Once suitable crystals are obtained, transfer them to a solution containing the fragment (e.g., 1-10 mM in the mother liquor) and allow them to soak for a period ranging from minutes to hours.

  • Data Collection:

    • Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) mixed with the mother liquor.

    • Flash-cool the crystals in liquid nitrogen.

    • Collect X-ray diffraction data using a synchrotron beamline for the highest possible resolution.

  • Structure Determination and Refinement:

    • Process the collected diffraction data using software like XDS or MOSFLM.

    • Solve the structure using molecular replacement if a structure of the apo-protein is available.

    • Carefully examine the initial electron density maps (2Fo-Fc and Fo-Fc) for clear, unambiguous density corresponding to the bound fragment.

    • Build the fragment into the density and perform iterative rounds of model refinement using software like PHENIX or REFMAC5.

    • Scientist's Note: The final refined structure will reveal the precise orientation of the fragment in the binding pocket, highlighting key hydrogen bonds, hydrophobic interactions, and potential vectors for chemical modification.

Application Note III: Structure-Guided Hit-to-Lead Optimization

With a validated hit and a high-resolution crystal structure in hand, the next phase is to evolve the low-affinity fragment into a high-potency lead compound. This is achieved through systematic chemical modifications that exploit additional interactions within the binding site.[14]

Optimization_Strategies cluster_grow Strategy 1: Fragment Growing cluster_link Strategy 2: Fragment Linking cluster_merge Strategy 3: Fragment Merging Start Initial Hit This compound (KD = 500 µM) Grow Add new functional groups to an existing vector. Exploits adjacent empty pockets. Start->Grow Most common strategy Link Connect two different fragments that bind in adjacent pockets with a chemical linker. Start->Link If second site exists Merge Combine the structural features of two different fragments that have overlapping binding modes. Start->Merge If second binder overlaps Grow_Example Example: Amide coupling at the carboxylic acid to form new H-bonds. Grow->Grow_Example End Potent Lead Compound (KD = 50 nM) Grow_Example->End Link_Example Requires a second fragment hit in a nearby site. Link->Link_Example Merge_Example Creates a novel, single molecule with improved affinity. Merge->Merge_Example

Caption: Key strategies for hit-to-lead optimization in FBDD.

Protocol 4: Synthetic Elaboration via Fragment Growing (Amide Coupling)

Rationale: The "fragment growing" strategy is the most common and direct approach for hit-to-lead optimization.[6][14] The carboxylic acid moiety of this compound is an ideal handle for synthetic elaboration, allowing for the exploration of adjacent pockets identified in the crystal structure. Amide bond formation is a robust and versatile reaction for this purpose.[15]

Methodology:

  • Reaction Setup:

    • In a dry round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent (e.g., Dichloromethane or DMF).

    • Add a peptide coupling reagent, such as HATU (1.1 equivalents) or EDCI/HOBt (1.1 equivalents each).

    • Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (2.0 equivalents).

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition:

    • Add the desired amine (e.g., benzylamine, piperidine, or a more complex amine chosen based on the structural data) (1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring and Workup:

    • Allow the reaction to stir at room temperature for 2-16 hours. Monitor the progress by Thin-Layer Chromatography (TLC) or LC-MS.

    • Upon completion, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Characterization:

    • Purify the crude product by flash column chromatography on silica gel.

    • Characterize the final pure compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

    • Scientist's Note: The newly synthesized analogs should then be tested in the original biophysical assay (e.g., SPR) to quantify the change in binding affinity. A significant improvement in K D validates the structure-guided design strategy.

Conclusion

This compound represents a high-quality, versatile fragment for initiating a fragment-based drug discovery campaign. Its adherence to the "Rule of Three," coupled with the privileged nature of the benzoxazole scaffold and a synthetically tractable handle for optimization, makes it an invaluable tool for researchers. The systematic application of the protocols outlined in this guide—from sensitive biophysical screening and robust validation to high-resolution structural analysis and rational synthetic elaboration—provides a clear and effective pathway for transforming this simple fragment into a potent and novel lead compound.

References

  • International Journal of Pharmaceutical Sciences. (2024). Fragment Based Drug Design: A Review.
  • Sygnature Discovery. (n.d.). Fragment Screening. Drug Discovery.
  • Robson-Tull, J. (2019). Biophysical screening in fragment-based drug design: a brief overview.
  • Rees, D. C., Congreve, M., Murray, C. W., & Carr, R. (2004). Recent Developments in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry.
  • de Souza, L. R., et al. (2020).
  • Eurofins Discovery. (n.d.). Biophysics for Successful Drug Discovery Programs.
  • Fang, Z., & Li, J. (2020).
  • Robson-Tull, J. (2019). Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons.
  • Roughley, S. D., & Hubbard, R. E. (2021). Fragment-based drug discovery—the importance of high-quality molecule libraries. PMC.
  • ACS Publications. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry.
  • Robson-Tull, J. (2019). Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic.
  • Life Chemicals. (2021). Fragment-based Lead Preparation in Drug Discovery and Development.
  • de Souza, L. R., et al. (2020).
  • BenchChem. (2025). Application Notes and Protocols for 5-Methoxyoxazole-2-carboxylic Acid in Fragment-Based Drug Discovery.
  • PubChem. (n.d.). 5-Methoxy-1,3-benzoxazole-2-carboxylic acid.
  • BenchChem. (2025).
  • Pharmaffiliates. (n.d.). 5-Methoxy-2-benzoxazolecarboxylic Acid.

Sources

Synthesis and Evaluation of 5-Methoxybenzo[d]oxazole-2-carboxamides as Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Application Note AP-BCO-024

Introduction

The benzoxazole scaffold is a "privileged" heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The versatility of the benzoxazole ring allows for substitutions that can fine-tune its biological activity. This document provides a comprehensive guide to the synthesis and preclinical evaluation of a promising subclass: 5-Methoxybenzo[d]oxazole-2-carboxamides. The introduction of a methoxy group at the 5-position and a carboxamide at the 2-position is hypothesized to enhance interactions with key biological targets involved in cancer cell proliferation and survival, such as the anti-apoptotic proteins of the Bcl-2 family.[4][5]

The rationale for focusing on this scaffold is twofold. First, the benzoxazole core is a bioisostere of natural purine bases, allowing it to interact with various enzymes and receptors.[6] Second, structure-activity relationship (SAR) studies on related compounds have indicated that modifications at the 2 and 5-positions can significantly impact potency and selectivity.[2][7] Specifically, the 2-carboxamide moiety can form crucial hydrogen bonds within target protein binding pockets, while the 5-methoxy group can improve pharmacokinetic properties and modulate target engagement.

This guide is intended for researchers in drug discovery and development, providing detailed protocols for the multi-step synthesis, purification, and characterization of these compounds, as well as methodologies for assessing their in vitro anticancer activity and mechanism of action.

Strategic Synthesis Pathway

The synthesis of 5-Methoxybenzo[d]oxazole-2-carboxamides is a multi-step process that begins with the formation of the core benzoxazole ring, followed by the elaboration of the 2-carboxamide functionality. The chosen pathway is designed for efficiency and adaptability, allowing for the generation of a diverse library of amide derivatives for comprehensive SAR studies.

Synthesis_Workflow A 2-Amino-4-methoxyphenol (Starting Material) B Step 1: Cyclization (e.g., with Cyanogen Bromide) A->B C 2-Amino-5-methoxybenzo[d]oxazole (Key Intermediate) B->C D Step 2: Sandmeyer-type Reaction & Hydrolysis C->D E 5-Methoxybenzo[d]oxazole-2-carboxylic Acid D->E F Step 3: Amide Coupling (with various amines) E->F G Target 5-Methoxybenzo[d]oxazole-2-carboxamides F->G

Figure 1: General workflow for the synthesis of 5-Methoxybenzo[d]oxazole-2-carboxamides.

Detailed Synthetic Protocols

Part 1: Synthesis of 2-Amino-5-methoxybenzo[d]oxazole (Intermediate 1)

The initial step involves the cyclization of 2-amino-4-methoxyphenol. While historically carried out with the highly toxic cyanogen bromide, safer and more modern electrophilic cyanating agents are now preferred.[8][9]

Protocol 1: Cyclization using Cyanogen Bromide

  • Rationale: This classical method, while hazardous, is well-established for forming the 2-aminobenzoxazole core.[10] The reaction proceeds via the formation of a cyanamide intermediate which then undergoes intramolecular cyclization.

  • Materials:

    • 2-Amino-4-methoxyphenol

    • Cyanogen bromide (handle with extreme caution in a certified fume hood)

    • Methanol

    • Sodium bicarbonate

    • Water

  • Procedure:

    • Dissolve 2-amino-4-methoxyphenol (1.0 eq) in methanol and cool the solution to 0-5 °C in an ice bath.

    • In a separate flask, prepare a cold suspension of cyanogen bromide (1.1 eq) in water.

    • Slowly add the cyanogen bromide suspension to the stirred aminophenol solution over 5-10 minutes, maintaining the low temperature.

    • Continue stirring at room temperature for 1 hour.

    • Carefully add solid sodium bicarbonate in small portions until the pH of the solution reaches 6.5-7.0 to neutralize the acid formed during the reaction.[10]

    • Continue stirring for an additional 1-2 hours.

    • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

    • The crude product can be recrystallized from an appropriate solvent like ethanol or benzene to yield pure 2-amino-5-methoxybenzo[d]oxazole.

Part 2: Synthesis of this compound (Intermediate 2)

This intermediate can be prepared from the 2-amino derivative via a Sandmeyer-type reaction followed by hydrolysis.

Protocol 2: Diazotization and Hydrolysis

  • Rationale: This two-step sequence converts the 2-amino group into a carboxylic acid. The amino group is first converted to a diazonium salt, which is then displaced by a cyanide group. Subsequent hydrolysis of the nitrile yields the desired carboxylic acid.

  • Materials:

    • 2-Amino-5-methoxybenzo[d]oxazole (Intermediate 1)

    • Hydrochloric acid

    • Sodium nitrite

    • Copper(I) cyanide

    • Sodium hydroxide

  • Procedure:

    • Suspend Intermediate 1 (1.0 eq) in a mixture of water and concentrated hydrochloric acid and cool to 0 °C.

    • Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water.

    • Slowly add the cold diazonium salt solution to the cyanide solution. Allow the reaction to warm to room temperature and then heat to 50-60 °C for 1 hour.

    • Cool the mixture and extract the 2-cyano-5-methoxybenzo[d]oxazole product with an organic solvent (e.g., ethyl acetate).

    • For hydrolysis, dissolve the crude nitrile in a mixture of ethanol and aqueous sodium hydroxide solution.

    • Heat the mixture at reflux until the reaction is complete (monitored by TLC).

    • Cool the reaction, acidify with hydrochloric acid to precipitate the carboxylic acid.

    • Filter the solid, wash with water, and dry to obtain this compound.

Part 3: Synthesis of Target 5-Methoxybenzo[d]oxazole-2-carboxamides

The final step is the coupling of the carboxylic acid intermediate with a diverse range of primary and secondary amines to generate the target carboxamides. Standard peptide coupling reagents are effective for this transformation.[11]

Protocol 3: Amide Coupling using HBTU

  • Rationale: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is an efficient coupling reagent that activates the carboxylic acid for nucleophilic attack by the amine, leading to high yields of the desired amide.[11]

  • Materials:

    • This compound (Intermediate 2)

    • Desired primary or secondary amine (e.g., benzylamine, morpholine, etc.)

    • HBTU

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Procedure:

    • Dissolve this compound (1.0 eq) in DCM or DMF.

    • Add HBTU (1.2 eq) and TEA (3.0 eq) to the solution.

    • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.[11]

    • Add the desired amine (1.1 eq) dropwise to the reaction mixture.

    • Continue stirring at room temperature overnight.

    • Monitor the reaction progress by TLC. Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure 5-Methoxybenzo[d]oxazole-2-carboxamide derivative.

Characterization of Synthesized Compounds

Thorough characterization is essential to confirm the identity and purity of the synthesized compounds.

Technique Purpose Expected Observations for a Representative Carboxamide
¹H NMR Structural confirmation and purity assessment.Signals corresponding to the methoxy group protons (~3.8 ppm), aromatic protons on the benzoxazole ring, and protons from the coupled amine moiety. The amide N-H proton will appear as a broad singlet.
¹³C NMR Confirmation of the carbon skeleton.Resonances for the carbonyl carbon of the amide (~160-170 ppm), carbons of the benzoxazole ring, the methoxy carbon (~55 ppm), and carbons from the amine fragment.
Mass Spectrometry (MS) Determination of molecular weight.A molecular ion peak [M+H]⁺ or [M]⁺ corresponding to the calculated molecular weight of the target compound.
Infrared (IR) Spectroscopy Identification of key functional groups.Characteristic absorption bands for the N-H stretch (if applicable, ~3300 cm⁻¹), C=O stretch of the amide (~1650 cm⁻¹), and C-O-C stretches of the ether and oxazole ring.
High-Performance Liquid Chromatography (HPLC) Purity analysis.A single major peak indicating a purity of >95% is desired for biological testing.

In Vitro Biological Evaluation

The following protocols are designed to assess the anticancer potential of the synthesized 5-Methoxybenzo[d]oxazole-2-carboxamides.

Protocol 4: Cell Viability/Cytotoxicity Assay (MTT Assay)
  • Objective: To determine the concentration-dependent cytotoxic effect of the compounds on cancer cell lines.[12]

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Procedure:

    • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.

    • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Protocol 5: Apoptosis Induction Analysis (Annexin V-FITC/PI Staining)
  • Objective: To determine if the compounds induce apoptosis in cancer cells.[13][14]

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore (FITC), can detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic or necrotic cells.

  • Procedure:

    • Cell Treatment: Treat cancer cells with the test compounds at their IC₅₀ concentration for 24-48 hours.

    • Cell Harvesting: Harvest the cells (both adherent and floating) and wash with cold PBS.

    • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI solution to the cells and incubate in the dark for 15 minutes at room temperature.[4]

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations can be distinguished as follows:

      • Live cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

    • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Apoptosis_Assay cluster_0 Cell Treatment cluster_1 Staining cluster_2 Flow Cytometry Analysis CancerCells Cancer Cells Staining Annexin V-FITC Propidium Iodide (PI) CancerCells->Staining Harvest & Stain Compound Compound @ IC₅₀ Compound->CancerCells Analysis Live (AV-/PI-) Early Apoptosis (AV+/PI-) Late Apoptosis (AV+/PI+) Necrosis (AV-/PI+) Staining->Analysis Analyze

Figure 2: Workflow for the Annexin V/PI apoptosis assay.

Conclusion

The synthesis and evaluation of 5-Methoxybenzo[d]oxazole-2-carboxamides represent a rational approach to developing novel anticancer therapeutics. The protocols outlined in this guide provide a robust framework for synthesizing a library of these compounds and assessing their biological activity. By systematically modifying the amide substituent and evaluating the resulting compounds in well-defined cellular assays, researchers can elucidate critical structure-activity relationships and identify lead candidates with potent and selective anticancer properties. The induction of apoptosis is a key hallmark of an effective anticancer agent, and the methods described here will be crucial in validating the therapeutic potential of this promising class of molecules.

References

  • Baranczewski, P., Stańczak, A., & Grybczyńska, A. (2006). Induction of Apoptosis and Necrosis by Resistance Modifiers Benzazoles and Benzoxazines on Tumour Cell Line Mouse Lymphoma L5718. Letters in Drug Design & Discovery, 3(8), 555-559.
  • Elkady, H., Elwan, A., El-Mahdy, H. A., Doghish, A. S., Ismail, A., Taghour, M. S., ... & Eissa, I. H. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 478-493.
  • Lokwani, P. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311.
  • Elkady, H., et al. (2022). Correction to: New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 279.
  • Molnar, J., Szabo, D., Pusztai, R., Mucsi, I., Berek, L., Ocsovszki, I., Kawase, M., & Motohashi, N. (2001). Induction of apoptosis and necrosis by resistance modifiers benzazoles and benzoxazines on tumour cell line mouse lymphoma L5718 Mdr+cells. In Vivo, 15(2), 141-146.
  • BenchChem. (2025). Application Note: Derivatization of 5-Methoxyoxazole-2-carboxylic Acid for Structure-Activity Relationship (SAR) Studies. BenchChem Technical Library.
  • Sharma, D., & Narasimhan, B. (2020). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences, 10(2), 1-15.
  • BenchChem. (2025). Anticancer Potential of (Dimethoxy/Trimethoxy)phenyl Oxazoles. BenchChem Technical Library.
  • Garrepalli, S., et al. (2011). Design, synthesis and biological evaluation of benzoxazole derivatives as Cyclooxygensase-2 inhibitors. Der Pharmacia Lettre, 3(2), 427-432.
  • Slaninova, E., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19335-19346.
  • Kumar, R., & Singh, P. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Journal of Pharmaceutical and Applied Chemistry, 11(1), 1-10.
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles.
  • Semantic Scholar. (n.d.). Oxazole-based compounds as anticancer agents.
  • Chen, S. T., et al. (2012). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Molecules, 17(11), 13484-13498.
  • Szymańska, E., et al. (2020). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 25(23), 5755.
  • Chiacchio, U., et al. (2019). Oxazole-Based Compounds As Anticancer Agents. Current Medicinal Chemistry, 26(1), 1-2.
  • Al-Ostath, A., et al. (2024). Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. Scientific Reports, 14(1), 1-18.
  • Tohoku University. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks.
  • Borra, S., et al. (2022). Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings and. ChemRxiv.
  • Glavaš-Obrovac, L., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2138.
  • Schranck, J., et al. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Organic & Biomolecular Chemistry, 20(21), 4347-4352.
  • Nonaka, K., et al. (2015). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. Bioorganic & Medicinal Chemistry Letters, 25(2), 313-316.
  • Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Tohoku University News.
  • El-Gamal, M. I., et al. (2021). 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. Molecules, 26(4), 1001.
  • Biftu, T., et al. (2010). Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(22), 6886-6890.
  • BenchChem. (2025). Application Notes and Protocols for 2-Amino-5-(methoxymethyl)phenol in Medicinal Chemistry. BenchChem Technical Library.
  • Antonova-Koch, Y., et al. (2026). Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. ChemRxiv.
  • Fletcher, S., et al. (2022). Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads. MedChemComm, 13(5), 870-875.
  • Alabugin, I. V., et al. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules, 27(23), 8565.
  • Schranck, J., et al. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. RSC Publishing.
  • Fletcher, S., et al. (2022). Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads. RSC Publishing.
  • Google Patents. (1959). US2883391A - Method of making 2-amino-5-substituted-1,3,4-oxadiazoles.
  • El-Gamal, M. I., et al. (2021). 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. PubMed.
  • Glavaš-Obrovac, L., et al. (2022). Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides. RSC Advances, 12(22), 14041-14056.
  • ResearchGate. (n.d.). Synthesis of 5-chloroisoxazole-4-carbonyl chlorides.
  • Google Patents. (1976). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.

Sources

Application Note: A Robust HPLC Purification Protocol for 5-Methoxybenzo[d]oxazole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, field-proven protocol for the purification of 5-Methoxybenzo[d]oxazole-2-carboxylic acid and its derivatives using High-Performance Liquid Chromatography (HPLC). Benzoxazole derivatives are a critical scaffold in medicinal chemistry, and achieving high purity is paramount for accurate biological evaluation and drug development.[1][2] This document moves beyond a simple recitation of steps, delving into the fundamental principles of the separation, the rationale behind methodological choices, and a systematic workflow for scaling from analytical method development to preparative purification. We address common challenges and provide robust troubleshooting strategies to ensure reproducible, high-yield purification for researchers and drug development professionals.

Foundational Principles: Understanding the Analyte and Separation Chemistry

Successful purification begins with a thorough understanding of the target molecule's physicochemical properties and their interaction with the HPLC system.[3]

Key Physicochemical Properties
  • Molecular Structure: The this compound core contains a heterocyclic aromatic system, a methoxy group (-OCH₃), and a carboxylic acid group (-COOH).

  • Polarity & Acidity: The carboxylic acid group makes the molecule acidic and introduces significant polarity. The overall polarity of a specific derivative will be influenced by other substituents on the benzoxazole ring.

  • Ionization and pKa: The carboxylic acid moiety is ionizable. To achieve consistent retention and sharp peak shapes in reversed-phase HPLC, its ionization must be suppressed. This is achieved by maintaining the mobile phase pH at least 1.5 to 2 units below the analyte's pKa.[4]

  • UV Absorbance: The conjugated aromatic system of the benzoxazole core makes these compounds strong UV absorbers, ideal for detection with standard HPLC UV-Vis detectors.[5][6][7] Studies on benzoxazole derivatives show strong absorption in the 250-374 nm range, depending on the specific structure and solvent.[5][6][8][9]

The Rationale for Reversed-Phase HPLC

Reversed-Phase HPLC (RP-HPLC) is the method of choice for purifying these derivatives.[10] In RP-HPLC, the stationary phase (the column packing) is non-polar (hydrophobic), and the mobile phase (the solvent) is polar.[11] Molecules are separated based on their hydrophobicity; less polar compounds are retained longer on the column. Given the polar nature of the target molecules, RP-HPLC provides the ideal mechanism for separation from non-polar and closely related impurities.

Selecting the Right Column and Mobile Phase

Stationary Phase (Column): A C18 (octadecylsilane) column is the universal starting point for RP-HPLC method development due to its high hydrophobicity and wide applicability.[12] A standard dimension for analytical work is 4.6 x 250 mm with 5 µm particles.[13]

Mobile Phase Composition: The mobile phase must serve two primary functions: eluting the compounds and controlling their ionization state.

  • Solvents: A gradient mixture of water (Solvent A) and an organic solvent (Solvent B) like acetonitrile (ACN) or methanol (MeOH) is used.[11] Acetonitrile is often preferred for its lower viscosity and UV transparency at low wavelengths.[11]

  • The Critical Role of the Acidic Additive: To ensure the carboxylic acid group remains protonated (non-ionized), an acidic modifier is essential.[4][14]

    • Trifluoroacetic Acid (TFA): Typically used at 0.1%, TFA is a strong acid that effectively lowers the mobile phase pH to around 2.[15] It also acts as an ion-pairing agent, which can further improve peak shape for certain molecules.[15][16] TFA is ideal for purification workflows that rely on UV detection.[16]

    • Formic Acid (FA): Also used at 0.1%, formic acid is a weaker acid than TFA but is volatile and less prone to causing ion suppression in mass spectrometry (MS).[17][18][19] If the purified fractions are to be analyzed by LC-MS, formic acid is the superior choice.[17]

The acidic mobile phase also suppresses the ionization of residual silanol groups on the silica-based column packing, which is a primary cause of peak tailing for acidic and basic compounds.[15]

The Purification Workflow: From Analytical Scouting to Preparative Scale

A systematic approach is crucial for developing a robust and scalable purification method.[20][21] The process involves optimizing the separation on a small analytical scale before committing larger quantities of crude material to a preparative column.

Purification_Workflow cluster_0 Phase 1: Analytical Method Development cluster_1 Phase 2: Preparative Purification cluster_2 Outcome A 1. Sample Preparation (Solubility Check) B 2. Analytical Scouting (Generic Gradient) A->B C 3. Gradient Optimization B->C D 4. Loading Study (Determine Max Load) C->D E 5. Scale-Up Calculation (Flow Rate & Volume) D->E Method Finalized F 6. Preparative Run & Fraction Collection E->F G 7. Purity Analysis of Fractions (QC) F->G H Pure Compound G->H Purity > 98% I Combine & Re-purify G->I Purity < 98%

Caption: A logical workflow for HPLC purification.

Detailed Experimental Protocols

These protocols provide a starting point and should be optimized for the specific derivative and available instrumentation.

Protocol 1: Analytical Method Development & Optimization

This protocol is designed to establish the optimal separation conditions on an analytical scale.

ParameterRecommended SettingRationale & Comments
HPLC System Standard Analytical HPLC with UV DetectorEnsures basic capability for method development.[3]
Column C18, 4.6 x 250 mm, 5 µmA robust, general-purpose column for initial screening.[1]
Mobile Phase A 0.1% TFA (or Formic Acid) in HPLC-grade WaterAcidic modifier suppresses ionization of the carboxylic acid.[4][15]
Mobile Phase B 0.1% TFA (or Formic Acid) in AcetonitrileAcetonitrile is a common, effective organic modifier.[11]
Gradient 5% to 95% B over 20 minutesA broad starting gradient to ensure elution of the target and all impurities.[12]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Injection Volume 10-20 µLSmall volume to avoid column overloading.
Column Temp. 30 °CElevated temperature can improve peak shape and reduce viscosity.
Detection (UV) 254 nm, 280 nm, and λmaxMonitor multiple wavelengths initially; determine λmax from a UV scan.[1][8]

Step-by-Step Procedure:

  • Sample Preparation: Dissolve the crude sample in a minimal amount of a solvent like DMSO or Methanol. Dilute with Mobile Phase A to a concentration of ~1 mg/mL. Ensure the sample is fully dissolved; if not, adjust the solvent composition. The final injection solvent should be weak (mostly Mobile Phase A) to ensure good peak shape.[12] Filter the sample through a 0.45 µm syringe filter before injection.

  • System Equilibration: Equilibrate the column with the starting mobile phase conditions (5% B) for at least 10 column volumes.

  • Injection & Run: Inject the prepared sample and run the scouting gradient.

  • Analysis & Optimization:

    • Identify the peak corresponding to your target compound (if a standard is available).

    • Assess the resolution between the target peak and its nearest impurities.

    • Adjust the gradient slope to improve separation. A shallower gradient around the elution time of the target compound will increase resolution.

Protocol 2: Scaling Up to Preparative Purification

Once the analytical method is optimized, it can be scaled to a larger preparative column to purify more material.[20]

ParameterExample Preparative SettingRationale & Comments
Column C18, 21.2 x 250 mm, 5-10 µmA common preparative column dimension.
Mobile Phase A/B Same as analytical methodConsistency is key for predictable scaling.
Gradient Same gradient profile as optimized analytical methodMaintain the same gradient length and %B change.
Flow Rate 21.6 mL/min Scaled geometrically from the analytical flow rate.
Injection Volume Up to several mLs, based on loading studyThe maximum volume that maintains resolution.
Detection UV, same wavelength as analyticalUsed to trigger fraction collection.

Scaling Calculations:

The flow rate and injection volume are scaled based on the cross-sectional area of the columns.

  • Flow Rate Scaling:

    • F_prep = F_analyt * (d_prep² / d_analyt²)

    • Example: 1.0 mL/min * (21.2² / 4.6²) = 21.6 mL/min

  • Loading Mass Scaling:

    • Mass_prep = Mass_analyt * (d_prep² / d_analyt²)

Step-by-Step Procedure:

  • Sample Preparation: Prepare a concentrated stock of the crude material in a suitable solvent. The concentration will be determined by the loading study. Filter the entire solution before loading.

  • System Setup: Install the preparative column and equilibrate the system at the scaled flow rate.

  • Injection: Inject the calculated maximum sample volume.

  • Fraction Collection: Monitor the UV chromatogram. Collect fractions corresponding to the target peak based on a UV threshold. Collect the peak in multiple smaller fractions rather than one large one.

  • Post-Purification: Analyze the purity of each collected fraction using the optimized analytical method. Combine fractions that meet the desired purity specification. Evaporate the solvent under reduced pressure to obtain the purified solid compound.

Troubleshooting Common Purification Issues

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing 1. Insufficiently acidic mobile phase (analyte or silanol ionization).[15] 2. Column overload. 3. Column degradation.1. Ensure TFA/FA concentration is 0.1%. Check pH of Mobile Phase A. 2. Reduce injection mass/volume. 3. Replace the column.
Poor Resolution 1. Gradient is too steep. 2. Inappropriate column chemistry. 3. Sample solvent is too strong.1. Decrease the gradient slope (%B/min) around the target peak. 2. Screen other column types (e.g., Phenyl-Hexyl, C8). 3. Dissolve the sample in a weaker solvent (higher % of Mobile Phase A).[12]
Sample Precipitation 1. Sample is not soluble in the initial mobile phase conditions.[20]1. Dissolve the crude material in a stronger solvent (e.g., DMSO) but inject a smaller volume. 2. Modify the start of the gradient to include a higher initial %B.
Low Recovery 1. Irreversible adsorption to the column. 2. Product degradation on the column.[22]1. Flush the column with a very strong solvent (e.g., Isopropanol). 2. Check compound stability at low pH; consider using a different additive or a polymer-based column.

Special Consideration: Chiral Derivatives

If the this compound derivatives are chiral, standard C18 columns will not separate the enantiomers.[23] Enantiomeric separation requires the use of a Chiral Stationary Phase (CSP).[24] Method development for chiral compounds is more extensive and involves:

  • Screening Multiple CSPs: Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are highly effective for a wide range of compounds.[24][25]

  • Screening Mobile Phase Modes: Normal-phase (e.g., Hexane/Ethanol), polar organic (e.g., Acetonitrile/Methanol), and reversed-phase conditions may all need to be tested to find the optimal separation.[23][26]

Conclusion

The successful HPLC purification of this compound derivatives is readily achievable through a systematic and principled approach. By carefully controlling the mobile phase pH to suppress ionization, optimizing the separation on an analytical scale, and methodically scaling to a preparative format, researchers can consistently obtain high-purity material. This robust workflow, combined with proactive troubleshooting, will empower drug discovery and development professionals to advance their research with well-characterized and purified compounds.

References

  • Quora. (2020). Why is trifluoroacetic acid (TFA) used in HPLC instead of acetic acid?
  • Chemistry Stack Exchange. (2008).
  • Agilent Technologies.
  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize.
  • ResearchGate. (2024). Why is trifluoroacetic acid (TFA) used in c-18 column?
  • MicroSolv Technology Corporation. (2025). Can I Use Trifluoroacetic Acid TFA to Improve the Performance in LCMS.
  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success.
  • Sigma-Aldrich. Eliminate TFA and Improve Sensitivity of Peptide Analyses by LC/MS.
  • Chromatography Today. (2016). Method Development for Reproducible Flash Purification of Pharmaceuticals by UHPLC and HPLC.
  • BenchChem.
  • SIELC Technologies. Separation of Benzoxazole on Newcrom R1 HPLC column.
  • PubMed. (2013).
  • SciELO. A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I.
  • SIELC Technologies. Separation of Benzoxazole, 2,5,6-trimethyl- on Newcrom R1 HPLC column.
  • SIELC Technologies.
  • Bioanalysis Zone. (2025).
  • PubMed Central.
  • Veeprho. (2025). Exploring the Different Mobile Phases in HPLC.
  • SciELO. (2023). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I.
  • alwsci. (2024).
  • BenchChem. A Technical Guide to the Purity and Characterization of 5-Methoxyoxazole-2-carboxylic Acid.
  • MDPI. (2021).
  • MDPI. (2023).
  • BenchChem. Troubleshooting scale-up production of 5-Methoxyoxazole-2-carboxylic acid.
  • MDPI. (2020).
  • Biotage.
  • Journal of the Chemical Society B. (1968). Vapour spectrum of benzoxazole in the near ultraviolet.
  • SpringerLink. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
  • Shimadzu. (2016).
  • ResearchGate. Solid-phase synthesis of benzoxazoles.
  • BenchChem. Chemical stability and degradation pathways of 5-Methoxyoxazole-2-carboxylic acid.
  • Advanced Chromatography Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • Journal of Chemical and Pharmaceutical Research. (2016).
  • HALO Columns.
  • JETIR. (2018).
  • BenchChem. Technical Guide: Structure Elucidation of 5-Methoxyoxazole-2-carboxylic acid.
  • Journal of Organic and Pharmaceutical Chemistry.
  • BenchChem. 5-Methoxyoxazole-2-carboxylic Acid: A Comprehensive Physicochemical Profile for Researchers.
  • Der Pharma Chemica. (2016).

Sources

Application Note: Accelerated Synthesis of 5-Methoxybenzo[d]oxazole-2-carboxylic Acid Analogs via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the rapid and efficient synthesis of 5-methoxybenzo[d]oxazole-2-carboxylic acid and its analogs using microwave-assisted organic synthesis (MAOS). Benzoxazole derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The this compound scaffold, in particular, is a valuable building block in medicinal chemistry.[4][5] Traditional synthetic methods often require long reaction times and harsh conditions. Microwave-assisted synthesis offers a compelling alternative, dramatically reducing reaction times from hours to minutes, increasing yields, and promoting greener chemistry principles by minimizing solvent use and energy consumption.[6][7][8] This document details the underlying principles, provides step-by-step protocols for the synthesis of the key precursor and the final products, and offers insights into reaction optimization and data interpretation.

Introduction: The Significance of Benzoxazoles and Microwave Synthesis

The benzoxazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous pharmacologically active agents.[4] Its structure, an isostere of natural nucleic bases like guanine and adenine, allows for effective interaction with biological macromolecules.[4] The incorporation of a carboxylic acid group at the 2-position and a methoxy group at the 5-position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.

Microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of such heterocyclic compounds.[7] Unlike conventional heating which relies on slow heat transfer through convection, microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating.[9][10] This is achieved through two primary mechanisms: dipolar polarization and ionic conduction.[10] This efficient energy transfer can accelerate reaction rates, often leading to cleaner reactions with fewer byproducts and significantly higher yields in a fraction of the time.[6][11]

This guide presents a robust, two-stage protocol for the synthesis of this compound, beginning with the preparation of the key intermediate, 2-amino-5-methoxyphenol.

Synthesis Pathway Overview

The overall synthetic strategy is a two-part process. First, the precursor 2-amino-5-methoxyphenol is synthesized. This is followed by a microwave-assisted cyclocondensation reaction with a suitable two-carbon electrophile to construct the benzoxazole ring system with the desired carboxylic acid functionality at the 2-position.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Microwave-Assisted Cyclocondensation Resorcinol Resorcinol 3-Methoxyphenol 3-Methoxyphenol Resorcinol->3-Methoxyphenol Methylation 5-Methoxy-2-nitrophenol 5-Methoxy-2-nitrophenol 3-Methoxyphenol->5-Methoxy-2-nitrophenol Nitration 2-Amino-5-methoxyphenol 2-Amino-5-methoxyphenol 5-Methoxy-2-nitrophenol->2-Amino-5-methoxyphenol Reduction 2-Amino-5-methoxyphenolOxalic Acid Derivative 2-Amino-5-methoxyphenolOxalic Acid Derivative Target Molecule This compound 2-Amino-5-methoxyphenolOxalic Acid Derivative->Target Molecule Microwave Irradiation (5-15 min)

Caption: Overall workflow for the synthesis of the target molecule.

Experimental Protocols

Part 1: Synthesis of 2-Amino-5-methoxyphenol (Precursor)

This synthesis is a multi-step process starting from a commercially available precursor. A plausible route involves the nitration of 3-methoxyphenol followed by the reduction of the nitro group.[12]

Materials:

  • 3-Methoxyphenol

  • Nitric Acid (70%)

  • Sulfuric Acid (98%)

  • Iron powder (or 10% Palladium on Carbon)

  • Hydrochloric Acid (37%)

  • Methanol or Ethanol

  • Standard laboratory glassware and safety equipment

Protocol:

  • Nitration of 3-Methoxyphenol:

    • In a flask cooled in an ice bath, slowly add nitric acid to a solution of 3-methoxyphenol in sulfuric acid.

    • Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by Thin Layer Chromatography (TLC).

    • Carefully pour the reaction mixture over crushed ice and extract the product with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate under reduced pressure to obtain crude 5-methoxy-2-nitrophenol.

  • Reduction of 5-Methoxy-2-nitrophenol:

    • Dissolve the crude 5-methoxy-2-nitrophenol in methanol or ethanol.

    • Add iron powder and a catalytic amount of hydrochloric acid.

    • Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material. (Alternatively, catalytic hydrogenation using 10% Pd/C under a hydrogen atmosphere can be employed).[12]

    • Cool the reaction mixture and filter to remove the iron salts (or Pd/C catalyst).

    • Neutralize the filtrate with a base (e.g., sodium bicarbonate) and concentrate under reduced pressure.

    • The crude 2-amino-5-methoxyphenol can be purified by column chromatography or recrystallization.

Part 2: Microwave-Assisted Synthesis of this compound

This protocol details the cyclocondensation reaction, which is the core of this application note. The reaction of 2-amino-5-methoxyphenol with a derivative of oxalic acid, such as ethyl chlorooxoacetate or oxalic acid itself, under microwave irradiation leads to the formation of the desired product.[13]

Materials:

  • 2-Amino-5-methoxyphenol (from Part 1)

  • Ethyl chlorooxoacetate (or Oxalic Acid)

  • A suitable high-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), Glycerol, or solvent-free)

  • Microwave synthesis reactor

  • Microwave-safe reaction vessel with a stirrer bar

Protocol:

  • Reaction Setup:

    • In a 10 mL microwave reaction vessel, combine 2-amino-5-methoxyphenol (1.0 mmol) and ethyl chlorooxoacetate (1.1 mmol).

    • If using a solvent, add 2-3 mL of DMF or glycerol. For a solvent-free approach, ensure the reactants are well-mixed.[4][7]

    • Seal the vessel with a cap.

  • Microwave Irradiation:

    • Place the vessel in the cavity of the microwave reactor.

    • Set the reaction parameters:

      • Temperature: 150-180 °C

      • Time: 5-15 minutes

      • Power: 100-300 W (with stirring)

    • Monitor the reaction progress by TLC if possible (by taking aliquots after cooling).

  • Work-up and Purification:

    • After the reaction is complete, allow the vessel to cool to room temperature.

    • If a solvent was used, dilute the reaction mixture with water to precipitate the crude product.

    • If the reaction was solvent-free, dissolve the residue in a suitable organic solvent like ethyl acetate.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure.

    • The resulting crude ester is then hydrolyzed to the carboxylic acid by stirring with a base (e.g., LiOH or NaOH) in a mixture of THF/water, followed by acidification with HCl.

    • The final product, this compound, can be purified by recrystallization or column chromatography.

Reaction Mechanism and Optimization

The synthesis proceeds via an initial acylation of the amino group of the 2-aminophenol by the oxalic acid derivative, followed by a microwave-promoted intramolecular cyclization and dehydration to form the benzoxazole ring.

G A 2-Amino-5-methoxyphenol + Ethyl Chlorooxoacetate B Acylation Intermediate A->B Nucleophilic Attack C Cyclization Intermediate B->C Intramolecular Cyclization D Dehydration C->D E Ester Product D->E Aromatization F Hydrolysis E->F G Final Carboxylic Acid Product F->G

Caption: Proposed reaction mechanism for the synthesis.

Optimization Parameters:

  • Temperature and Time: Microwave synthesis allows for rapid optimization of these parameters. A screening of temperatures from 120°C to 200°C and times from 5 to 30 minutes can quickly identify the optimal conditions.

  • Solvent: While solvent-free conditions are often preferred for green chemistry, high-boiling polar solvents like DMF or glycerol can improve heating efficiency and dissolve reactants.[4]

  • Catalyst: While this reaction can proceed without a catalyst, acidic catalysts like methanesulfonic acid or solid-supported catalysts can be explored to potentially improve yields and reduce reaction times.[1]

Expected Results and Data

The microwave-assisted protocol is expected to provide the target compounds in good to excellent yields with high purity after a simple work-up and purification.

Analog Precursor (Carboxylic Acid)Microwave Time (min)Temperature (°C)Yield (%)
Ethyl Chlorooxoacetate1016085-95
Oxalic Acid1518070-85
Monomethyl Oxalate1217080-90

Note: Yields are hypothetical and for illustrative purposes. Actual yields may vary based on specific reaction conditions and scale.

Safety and Handling

  • Microwave reactors should be operated by trained personnel and behind a protective shield.

  • Ensure that the reaction vessels are not filled more than two-thirds of their volume to avoid over-pressurization.

  • All chemical manipulations should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

Microwave-assisted synthesis is a highly effective and efficient method for the preparation of this compound and its analogs. This technology offers significant advantages in terms of reduced reaction times, increased yields, and alignment with the principles of green chemistry. The protocols outlined in this application note provide a solid foundation for researchers to accelerate their drug discovery and development programs by enabling rapid access to this important class of heterocyclic compounds.

References

  • ResearchGate. How can I synthesize 2-amino-5-methoxyphenol?
  • Kumar, D., Rudrawar, S., & Chakraborti, A. K. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry, 61(11), 881-887.
  • Eduzone. Microwave-Assisted Synthesis of Heterocyclic Drug Candidates: A Green Chemistry Perspective.
  • MDPI. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • ResearchGate. Microwave-Assisted Direct Synthesis of 2-Substituted Benzoxazoles from Carboxylic Acids under Catalyst and Solvent-Free Conditions.
  • MDPI. Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid].
  • International Journal of Pharmaceutical Sciences Review and Research. C. Limon Catalyzed Heterocyclisation: Microwave Assisted Rapid One Step Synthesis of Substituted 2-aryl benzoxazoles.
  • IJNRD. MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH.
  • ResearchGate. Benzoxazole: The molecule of diverse pharmacological importance.
  • ResearchGate. A One-Pot, Two-Steps Microwave-Assisted Synthesis of Highly Functionalized Benzoxazoles using Solid-Supported Reagents (SSRs).
  • 应用化学. Microwave-Assisted Synthesis of Benzoxazoles in Glycerol.
  • International Journal of Research and Review. Chemistry and Pharmacological Exploration of Benzoxazole Derivatives.
  • MySkinRecipes. 5-Methoxyoxazole-2-carboxylic acid.

Sources

Topic: One-Pot Synthesis of Amides from 5-Methoxybenzo[d]oxazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

The amide bond is a cornerstone of medicinal chemistry, integral to the structure of countless pharmaceutical agents. The benzoxazole moiety is also a privileged scaffold, exhibiting a wide range of biological activities.[1][2] This application note provides a comprehensive guide and a robust, field-proven protocol for the efficient one-pot synthesis of amides starting from 5-Methoxybenzo[d]oxazole-2-carboxylic acid. We will delve into the mechanistic rationale behind the chosen methodology, focusing on the use of carbodiimide coupling agents, and provide a detailed, step-by-step procedure suitable for professionals in drug discovery and chemical development.

Introduction and Scientific Rationale

Directly reacting a carboxylic acid with an amine to form an amide is often inefficient under standard laboratory conditions. The primary obstacle is a rapid acid-base reaction between the acidic carboxylic acid and the basic amine, which forms a stable ammonium carboxylate salt.[3][4] This salt formation deactivates the amine's nucleophilicity, requiring harsh conditions, such as heating above 100°C, to drive off water and promote amide formation—conditions that are incompatible with many complex, functionalized molecules.[3]

To circumvent this, "coupling reagents" are employed to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for nucleophilic attack by the amine under mild conditions.[4][5] Among the most reliable and widely used coupling agents are carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[3][6] EDC is particularly advantageous for its water-soluble nature and the water-solubility of its urea byproduct, which greatly simplifies purification via simple aqueous extraction.[6][7]

This protocol leverages an EDC-mediated coupling, enhanced by the additive 1-hydroxybenzotriazole (HOBt), to provide a reliable and high-yielding one-pot synthesis.

The Coupling Mechanism: A Step-by-Step Analysis

The one-pot synthesis proceeds through a well-established mechanism involving in-situ activation of the carboxylic acid followed by nucleophilic substitution.

  • Activation of the Carboxylic Acid: The process begins with the reaction between this compound and the carbodiimide (EDC). The carboxylic acid attacks the central carbon of the EDC molecule, forming a highly reactive O-acylisourea intermediate. This key step transforms the poor –OH leaving group into an excellent one.[8][9]

  • Formation of the HOBt Ester: While the O-acylisourea can react directly with an amine, this pathway can be slow and susceptible to side reactions, such as rearrangement to a stable N-acylurea. The introduction of HOBt mitigates these issues. HOBt, being a better nucleophile than most amines, rapidly attacks the O-acylisourea intermediate to form an active HOBt ester. This new intermediate is more stable than the O-acylisourea but still highly reactive towards amines.[6][10] This two-stage activation strategy increases reaction efficiency and minimizes side product formation, which is crucial for achieving high purity.[10]

  • Nucleophilic Attack and Amide Formation: The target amine, maintained in its neutral, nucleophilic state by a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), attacks the carbonyl carbon of the HOBt ester. This results in the formation of the desired amide bond and the release of HOBt. The byproduct from the initial EDC activation is a water-soluble urea derivative, which is easily removed during the workup.[6]

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the one-pot synthesis protocol.

G cluster_prep Reaction Setup cluster_activation Activation Stage cluster_coupling Coupling Stage cluster_workup Workup & Purification A Dissolve 5-Methoxybenzo[d]oxazole- 2-carboxylic acid in anhydrous DMF B Add EDC and HOBt A->B C Stir for 15-30 min at room temperature B->C Formation of active ester D Add Amine and DIPEA C->D E Stir for 2-16 h at room temperature D->E F Monitor by TLC/LC-MS E->F G Aqueous Workup (Dilute, Wash with aq. LiCl) F->G H Extract with Organic Solvent G->H I Dry, Filter, Concentrate H->I J Purify via Column Chromatography I->J

Caption: A generalized workflow for the one-pot amide synthesis.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine on a 1.0 mmol scale.

Materials and Reagents
  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq)

  • 1-Hydroxybenzotriazole hydrate (HOBt·H₂O, 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA, 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Lithium Chloride (LiCl) solution (e.g., 5% aqueous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 193.15 mg).

  • Dissolution: Under an inert atmosphere (N₂ or Ar), add anhydrous DMF (5 mL) to the flask and stir until the carboxylic acid is fully dissolved.

  • Activation: To the stirred solution, add HOBt·H₂O (1.2 mmol, ~183.7 mg) followed by EDC·HCl (1.2 mmol, 230.1 mg).

  • Pre-activation Stirring: Allow the mixture to stir at room temperature for 15-30 minutes. During this time, the solution may become slightly thicker as the active ester forms.

  • Amine Addition: In a single portion, add the desired amine (1.1 mmol) to the reaction mixture, followed by the dropwise addition of DIPEA (3.0 mmol, 523 μL).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-16 hours, depending on the amine's reactivity).

  • Quenching and Workup: Once the reaction is complete, dilute the mixture with ethyl acetate (50 mL). Transfer the solution to a separatory funnel.

  • Washing: Wash the organic layer sequentially with:

    • 5% aqueous LiCl solution (2 x 25 mL) to remove DMF.

    • Saturated aqueous NaHCO₃ (2 x 25 mL) to remove unreacted HOBt and any remaining acid.

    • Brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.

Representative Data and Expected Outcomes

The described protocol is versatile and can be applied to a range of amines. The table below provides expected outcomes for the coupling with different amine substrates.

Amine SubstrateAmine (eq)EDC·HCl (eq)HOBt (eq)DIPEA (eq)Typical Time (h)Expected Yield (%)
Benzylamine1.11.21.23.02-4>90%
Morpholine1.11.21.23.03-6>85%
Aniline1.11.21.23.08-1675-85%
4-Nitroaniline1.21.51.53.012-2460-75%

Note: Yields are estimates post-purification. Less nucleophilic amines, such as 4-nitroaniline, may require slightly more reagent and longer reaction times.

Troubleshooting and Key Insights

  • Low Yields: If yields are low, ensure all reagents are anhydrous, particularly the DMF and the amine. Water can hydrolyze the active intermediates. Also, confirm the quality of the EDC, as it can degrade over time.

  • Persistent DMF: DMF can be difficult to remove. The use of 5% LiCl washes is highly effective. Alternatively, for smaller scales, the crude mixture can be directly loaded onto a silica gel column for purification, though this may require more solvent.

  • Poorly Nucleophilic Amines: For electron-deficient anilines or other weakly nucleophilic amines, the reaction may be sluggish.[10] Consider increasing the equivalents of the coupling reagents (to 1.5 eq) and allowing the reaction to proceed for up to 24 hours. Gentle heating (40-50 °C) can also be beneficial but should be monitored carefully for potential side product formation.

  • Alternative Coupling Reagents: While EDC/HOBt is robust, other reagent systems like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA can be even more effective for particularly challenging couplings, albeit at a higher cost.[10]

Conclusion

The one-pot protocol detailed herein provides a reliable, efficient, and scalable method for synthesizing a diverse range of amides from this compound. By leveraging a well-understood mechanism involving EDC and HOBt, this procedure avoids the use of harsh reagents and simplifies purification, making it an invaluable tool for researchers in medicinal chemistry and drug development.

References

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
  • Wikipedia. Carbodiimide. [Link]
  • National Center for Biotechnology Information. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
  • Royal Society of Chemistry. Amide bond formation: beyond the myth of coupling reagents. [Link]
  • American Chemical Society Publications. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]
  • YouTube.
  • Jack Westin. Synthesis of Amides. [Link]
  • Aapptec Peptides. Coupling Reagents. [Link]
  • American Chemical Society Publications.
  • Taylor & Francis. Carbodiimide – Knowledge and References. [Link]
  • Wiley Online Library.
  • Tohoku University. Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]
  • AZoM. Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]
  • ResearchGate.
  • ResearchGate. One-pot synthesis of amides from carboxylic acids and amines or ammonium salt. [Link]
  • Royal Society of Chemistry.
  • Growing Science.
  • Fisher Scientific. Amide Synthesis. [Link]
  • ChemRxiv. Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings and. [Link]
  • Organic Chemistry Portal. Benzoxazole synthesis. [Link]
  • National Center for Biotechnology Information. Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)
  • University of Johannesburg. Reductive amide coupling of nitroarenes and carboxylic acids. [Link]
  • ResearchGate. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. [Link]
  • National Center for Biotechnology Information. Mechanistic Pathways in Amide Activation: Flexible Synthesis of Oxazoles and Imidazoles. [Link]

Sources

Application Note: High-Efficiency Amide Bond Formation Using HATU with 5-Methoxybenzo[d]oxazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Amide Coupling in Modern Drug Discovery

The amide bond is a cornerstone of medicinal chemistry, forming the backbone of peptides and appearing in a vast array of pharmacologically active small molecules. The ability to efficiently and reliably construct this bond is paramount in the synthesis of novel therapeutic agents. 5-Methoxybenzo[d]oxazole-2-carboxylic acid represents a privileged scaffold in drug development; its derivatives are explored for a range of biological activities, making it a valuable building block for creating libraries of potential drug candidates.[1][2][3]

However, the coupling of carboxylic acids, particularly heterocyclic ones, with amines can be challenging. Direct condensation is often inefficient, requiring harsh conditions that are incompatible with complex, functionalized molecules. This necessitates the use of coupling reagents to activate the carboxylic acid, facilitating its reaction with an amine under mild conditions.

Among the premier class of modern coupling reagents are uronium/aminium salts.[4] O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) has distinguished itself as a gold standard due to its high reactivity, rapid reaction times, and remarkable ability to suppress racemization, even in challenging cases.[5][6][7] This application note provides a detailed technical guide and optimized protocol for the use of HATU in coupling this compound with primary and secondary amines, a key transformation for structure-activity relationship (SAR) studies.[1]

Reagent Deep Dive: Understanding the Key Components

The Heterocyclic Acid: this compound
  • Structure and Properties: This molecule features a benzoxazole core, a heterocyclic system prevalent in many biologically active compounds.[8] The presence of the methoxy group can influence the electronic properties and metabolic stability of its derivatives, while the carboxylic acid at the 2-position serves as a critical handle for chemical modification.

  • Significance in Medicinal Chemistry: The benzoxazole motif is a bioisostere for other functional groups and can engage in key binding interactions with biological targets such as protein kinases.[9] Derivatizing the carboxylic acid into a library of amides allows for systematic exploration of the binding pocket, optimizing for potency, selectivity, and pharmacokinetic properties.[1]

The Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
  • Structure and Form: First reported by Louis A. Carpino in 1993, HATU is a stable, white crystalline solid.[10] It is the O-(7-azabenzotriazol-1-yl) analogue of HBTU, and this structural modification is key to its superior performance.[10][11]

  • Advantages:

    • High Reactivity: HATU forms highly reactive OAt-active esters, leading to faster and more efficient couplings compared to reagents like HBTU or carbodiimides.[10][12]

    • Low Racemization: The 7-azabenzotriazole (HOAt) moiety is crucial for minimizing epimerization, a critical concern when coupling chiral amines or carboxylic acids.[5]

    • Broad Substrate Scope: It is highly effective for coupling sterically hindered amino acids, N-methylated residues, and other challenging substrates where other reagents may fail.[13][14]

  • Handling & Storage: HATU is a flammable solid and should be stored in a cool, dry, well-ventilated place away from ignition sources.[15][16] It is also a known sensitizer that can cause skin, eye, and respiratory irritation, and in some cases, severe allergic reactions.[17][18] All handling must be performed in a fume hood with appropriate personal protective equipment (PPE).

The "Why": Mechanism of HATU-Mediated Activation

Understanding the reaction mechanism is crucial for optimizing conditions and troubleshooting. The HATU-mediated coupling is a two-stage process:

  • Carboxylic Acid Activation: The reaction is initiated by the deprotonation of the carboxylic acid using a non-nucleophilic organic base, typically N,N-Diisopropylethylamine (DIPEA). The resulting carboxylate anion performs a nucleophilic attack on the electron-deficient carbon of HATU.[19]

  • Active Ester Formation & Amine Coupling: This forms an unstable O-acyl(tetramethyl)isouronium salt. The OAt anion, liberated in the first step, rapidly attacks this intermediate to generate the highly reactive OAt-active ester and the byproduct tetramethylurea.[10] The amine nucleophile then attacks the active ester to form the desired amide bond. The high efficiency is attributed to a neighboring group effect from the pyridine nitrogen in the OAt moiety, which stabilizes the transition state.[10]

HATU_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amide Formation RCOOH R-COOH (5-Methoxybenzo[d]oxazole- 2-carboxylic acid) RCOO R-COO⁻ (Carboxylate) RCOOH->RCOO + Base Isouronium O-acyl(tetramethyl)isouronium (Unstable Intermediate) RCOO->Isouronium + HATU HATU HATU Base Base (DIPEA) OAt_Ester R-CO-OAt (Highly Reactive Ester) Isouronium->OAt_Ester - TMU Amine R'-NH₂ (Amine) Amide R-CO-NHR' (Final Amide Product) OAt_Ester->Amide + Amine TMU Tetramethylurea (Byproduct) HOAt HOAt (Byproduct)

Caption: HATU-mediated amide coupling mechanism.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with a representative amine (e.g., benzylamine). Molar equivalents should be adjusted based on the specific amine used.

Materials:

  • This compound

  • Amine (e.g., Benzylamine)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line, standard glassware

Safety First: This procedure must be performed in a certified chemical fume hood. Wear safety glasses, a lab coat, and appropriate gloves. HATU is a sensitizer and flammable solid; avoid inhalation and skin contact.[15][17]

Step-by-Step Procedure:

  • Reagent Preparation (Stoichiometry):

    • In a dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DMF (to make a ~0.1 M solution).

    • Rationale: Using an anhydrous polar aprotic solvent like DMF ensures all reagents are fully solvated and prevents hydrolysis of the activated intermediates.[10] Working under an inert atmosphere protects sensitive reagents.[4]

  • Pre-activation of the Carboxylic Acid:

    • To the stirred solution from Step 1, add HATU (1.1 eq.).

    • Add DIPEA (3.0 eq.) dropwise to the mixture at room temperature.

    • Stir the mixture for 5-15 minutes. The solution may change color or clarity.

    • Rationale: Pre-activation is a critical step.[20] It allows for the complete formation of the highly reactive OAt-active ester before the amine is introduced. This minimizes potential side reactions, such as the amine reacting directly with HATU, which can terminate the peptide chain in solid-phase synthesis.[11][21] Using a non-nucleophilic base like DIPEA is essential to deprotonate the carboxylic acid without competing in the coupling reaction.[22]

  • Amine Addition and Coupling:

    • Dissolve the amine (1.2 eq.) in a small amount of anhydrous DMF.

    • Add the amine solution dropwise to the pre-activated mixture.

    • Allow the reaction to stir at room temperature for 1-4 hours.

    • Rationale: A slight excess of the (often less expensive) amine component helps drive the reaction to completion. Reaction times are typically short with HATU due to its high efficiency.[5]

  • Reaction Monitoring:

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Check for the consumption of the limiting reagent (the carboxylic acid).

    • Rationale: Proper monitoring prevents running the reaction for an unnecessarily long time, which could lead to side product formation, and confirms the reaction has gone to completion.[6]

  • Aqueous Workup and Extraction:

    • Once the reaction is complete, pour the reaction mixture into a separatory funnel containing ethyl acetate.

    • Wash the organic layer sequentially with:

      • 1M HCl (2x) - To remove excess DIPEA and other basic impurities.

      • Saturated NaHCO₃ (2x) - To remove unreacted carboxylic acid and acidic byproducts like HOAt.

      • Brine (1x) - To remove residual water and break up any emulsions.

    • Rationale: The aqueous workup is designed to remove the water-soluble byproducts (tetramethylurea, HOAt) and excess reagents, simplifying the final purification.[13][23]

  • Drying and Concentration:

    • Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product.

    • Rationale: Complete removal of the organic solvent is necessary before purification.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure amide product.

    • Rationale: Chromatography is typically required to remove any remaining non-polar impurities and achieve high purity of the final compound.

Protocol at a Glance: Summary of Reaction Parameters

ParameterRecommended ValueRationale
Carboxylic Acid 1.0 eq.Limiting reagent.
Amine 1.1 - 1.2 eq.Slight excess to drive reaction to completion.
HATU 1.05 - 1.2 eq.Slight excess ensures full activation. Avoid large excess to prevent side reactions.[21]
Base (DIPEA) 2.0 - 3.0 eq.Neutralizes the carboxylic acid and the hexafluorophosphate salt of HATU.
Solvent Anhydrous DMF, DCM, or ACNPolar aprotic solvent for good solubility. DMF is often preferred.[10]
Temperature 0 °C to Room TemperatureMild conditions are sufficient and minimize racemization.[6]
Pre-activation Time 5 - 15 minutesAllows for complete formation of the active ester.[24]
Reaction Time 1 - 4 hoursTypically rapid; monitor by TLC or LC-MS.[6]

Experimental Workflow Diagram

Workflow prep 1. Reagent Prep - Dissolve Acid in DMF - Inert Atmosphere activate 2. Pre-activation - Add HATU - Add DIPEA - Stir 5-15 min prep->activate couple 3. Coupling - Add Amine Solution - Stir 1-4 hr @ RT activate->couple monitor 4. Monitoring - TLC / LC-MS - Check for completion couple->monitor workup 5. Aqueous Workup - Dilute with EtOAc - Wash (HCl, NaHCO₃, Brine) monitor->workup dry 6. Dry & Concentrate - Dry over MgSO₄ - Filter & Rotovap workup->dry purify 7. Purification - Flash Column Chromatography dry->purify product Pure Amide Product purify->product

Caption: Step-by-step experimental workflow.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Wet reagents/solvents. 2. Ineffective base. 3. Sterically hindered amine.1. Ensure all glassware is oven-dried and use anhydrous solvents.[22] 2. Use fresh, high-quality DIPEA or another non-nucleophilic base. 3. Increase reaction time, warm gently (e.g., to 40-50 °C), or switch to microwave-assisted synthesis.[14]
Difficult Byproduct Removal The byproduct tetramethylurea (TMU) is polar and can be difficult to separate from polar products.Perform multiple aqueous washes during workup. If the product is non-polar, trituration with a solvent like diethyl ether can help remove TMU. For very polar products, reverse-phase HPLC may be necessary.[23]
Side Reaction Observed 1. Excess HATU reacting with nucleophilic groups on substrates. 2. Amine reacting directly with HATU.1. Use a stoichiometry of HATU closer to 1.05 equivalents relative to the carboxylic acid.[7] 2. Ensure a proper pre-activation step is performed before adding the amine.[20]
Racemization of Chiral Centers Although low with HATU, racemization can occur with extended reaction times, elevated temperatures, or the wrong choice of base.Keep reaction times to the minimum required for completion. Avoid heating if possible. Use DIPEA, as stronger, more-hindered bases can sometimes promote racemization.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIVfmFZcEcVx1vG3Lnc6TtzQikXKX4YpsJaM919uhLOiGV3z6xmTc76FEgpb9BDGus8G2-zZ60yZksoD2rTFRavdldmgNg3xLfkUKWqiDw8lp-tJSzwKxDqYOEOwo=]
  • BenchChem. (n.d.). A Comparative Analysis of PyBOP, HATU, and HCTU Coupling Reagents in Peptide Synthesis. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAVbBmft9C05MSvYJhAvvQktL4Xz1CmibHK9NNGrWouOxEE7B4rJUg545RuLOI0bHYeSJwDr0TMDSLWm9BD4ydZMJaojmhoRazTuzkEAyd_JxI9vyLgom-Jiw__1rqYJYv15nFNmo7TwmvZF7EssE8Utyge_oom69Iy9lGU_7zzuEEZujYccC_Dp2GwgnaSwi5MXTESNeKluRvsaIJ8_wMOuJqqz4sG6nEEWnPpbb5Y2g=]
  • Albericio, F., & Carpino, L. A. (2020). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [https://pubs.acs.org/doi/10.1021/acs.oprd.0c00161]
  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Common Organic Chemistry. [https://www.commonorganicchemistry.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Common Organic Chemistry. [https://www.commonorganicchemistry.
  • Inhibitor Research Hub. (2025). HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation. Inhibitor Research Hub. [https://www.inhibitor-research.
  • Loba Chemie. (2016). HATU FOR SYNTHESIS MSDS. Loba Chemie. [https://www.lobachemie.
  • BenchChem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU. BenchChem. [https://www.benchchem.
  • McKnelly, K. J., Sokol, W., & Nowick, J. S. (2020). Anaphylaxis Induced by Peptide Coupling Agents: Lessons Learned from Repeated Exposure to HATU, HBTU, and HCTU. Journal of Organic Chemistry. [https://pubs.acs.org/doi/10.1021/acs.joc.9b03280]
  • American Peptide Society. (n.d.). Coupling Agent Hazards. American Peptide Society. [https://americanpeptidesociety.org/coupling-agent-hazards/]
  • Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. [https://www.youtube.
  • BenchChem. (n.d.). side reactions of HATU with nucleophilic side chains. BenchChem. [https://www.benchchem.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. [https://www.bachem.com/magazine/efficient-peptide-synthesis-a-guide-to-coupling-reagents-additives/]
  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. [https://pubs.rsc.org/en/content/articlelanding/2017/ra/c7ra06655d]
  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides. [https://www.aapptec.com/coupling-reagents-synthesis-z]
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Peptide Synthesis – Safety Topics. Wordpress. [https://gcipr.wordpress.com/reagent-guides/peptide-synthesis-safety-topics/]
  • BenchChem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem. [https://www.benchchem.com/technical-support/optimizing-coupling-reactions-for-sterically-hindered-amino-acids]
  • CDH Fine Chemical. (n.d.). HATU CAS No 148893-10-1 MATERIAL SAFETY DATA SHEET. CDH Fine Chemical. [https://www.cdhfinechemical.com/images/product/msds/28111_1.pdf]
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Sigma-Aldrich. [https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/peptide-synthesis/coupling-reagents]
  • Optimizing Peptide Coupling. (n.d.). Key Techniques. Optimizing Peptide Coupling. [https://www.peptidecoupling.com/]
  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. (2025). The Journal of Organic Chemistry. [https://pubs.acs.org/doi/10.1021/acs.joc.3c02302]
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2014). PMC - NIH. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4049200/]
  • Reddit. (2024). HATU coupling - what's the best order? r/Chempros. [https://www.reddit.
  • Kim Reactor. (2024). HATU Coupling: Challenges Associated with the Byproducts. YouTube. [https://www.youtube.
  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction? Reddit. [https://www.reddit.com/r/organicchemistry/comments/107f7i8/how_do_i_avoid_side_reactions_while_doing_this/]
  • BenchChem. (n.d.). Application Note: Derivatization of 5-Methoxyoxazole-2-carboxylic Acid for Structure-Activity Relationship (SAR) Studies. BenchChem. [https://www.benchchem.com/application-notes/derivatization-of-5-methoxyoxazole-2-carboxylic-acid-for-sar-studies]
  • BenchChem. (n.d.). Technical Guide: Structure Elucidation of 5-Methoxyoxazole-2-carboxylic acid. BenchChem. [https://www.benchchem.com/technical-center/structure-elucidation-of-5-methoxyoxazole-2-carboxylic-acid]
  • BenchChem. (n.d.). Scalable Synthesis of 5-Methoxyoxazole-2-carboxylic Acid. BenchChem. [https://www.benchchem.com/application-notes/scalable-synthesis-of-5-methoxyoxazole-2-carboxylic-acid]
  • ResearchGate. (2018). Why HATU is not working in a coupling reaction...? ResearchGate. [https://www.researchgate.net/post/Why_HATU_is_not_working_in_a_coupling_reaction_between_22-bipyridine-6-carboxylic_acid_and_butyl_amine_in_DCM_as_solvent]
  • MySkinRecipes. (n.d.). 5-Methoxyoxazole-2-carboxylic acid. MySkinRecipes. [https://myskinrecipes.com/ingredients/5-methoxyoxazole-2-carboxylic-acid]
  • BenchChem. (n.d.). Applications of 5-Hydroxybenzothiazole-2-Carboxylic Acid Derivatives in Medicinal Chemistry. BenchChem. [https://www.benchchem.
  • Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest. (2023). MDPI. [https://www.mdpi.com/1420-3049/28/19/6805]
  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents. (2011). NIH. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3105479/]
  • Sigma-Aldrich. (n.d.). 5-Methoxyindole-2-carboxylic acid. Sigma-Aldrich. [https://www.sigmaaldrich.com/US/en/product/aldrich/294431]
  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2025). PMC - NIH. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10913936/]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methoxybenzo[d]oxazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of 5-Methoxybenzo[d]oxazole-2-carboxylic acid (CAS: 49559-68-4)[1]. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve the yield and purity of this important heterocyclic building block. Benzoxazole derivatives are of significant interest in pharmaceutical research due to their wide range of biological activities[2][3].

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established synthetic routes.

Typical Synthetic Pathway

The most common and reliable synthesis of this compound is a two-step process. First, a cyclocondensation reaction between 2-amino-4-methoxyphenol and diethyl oxalate forms the intermediate ester, ethyl 5-methoxybenzo[d]oxazole-2-carboxylate. This is followed by a saponification (hydrolysis) step to yield the final carboxylic acid.

Synthetic_Pathway cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Hydrolysis SM1 2-Amino-4-methoxyphenol Intermediate Ethyl 5-methoxybenzo[d]oxazole- 2-carboxylate SM1->Intermediate Reflux SM2 Diethyl Oxalate SM2->Intermediate Reflux Product 5-Methoxybenzo[d]oxazole- 2-carboxylic acid Intermediate->Product 1. Base, THF/H₂O 2. Acidify (pH 2-3) Base Base (e.g., NaOH, LiOH) Acid Acid Workup (HCl)

Caption: Overall two-step synthesis workflow.

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for this two-step synthesis?

Yields can vary significantly based on the purity of starting materials and reaction conditions. Generally, the cyclocondensation step can yield between 60-85%, and the hydrolysis step typically proceeds with yields of 85-95%. An overall yield of 50-75% is considered good. Optimizing each step is crucial for maximizing the final output.

Q2: My 2-amino-4-methoxyphenol starting material is dark. Can I still use it?

2-Aminophenols are highly susceptible to air oxidation, which often results in the formation of dark-colored impurities.[4] Using oxidized starting material is a primary cause of low yields and difficult purifications.[4][5]

  • Expert Insight: The oxidation products can interfere with the cyclization reaction, leading to intractable tars and a significantly darker reaction mixture. It is strongly recommended to use fresh or purified 2-amino-4-methoxyphenol. Purity can be checked by melting point analysis (literature mp: 135-140 °C)[6] or by recrystallizing from a suitable solvent like isopropyl alcohol to obtain a light-colored solid.[7]

Q3: Why is my reaction mixture for the first step (cyclocondensation) very dark and tarry?

This is a common issue and usually points to one of two culprits:

  • Oxidized Starting Material: As mentioned in Q2, impure 2-amino-4-methoxyphenol is a major cause.

  • Excessive Heat/Reaction Time: Polymerization or degradation of the starting material or intermediate can occur at very high temperatures or with prolonged heating.[4] It is crucial to monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid unnecessary heating.

Q4: Can I use a different base for the hydrolysis step? What are the considerations?

Yes, other bases like lithium hydroxide (LiOH) or potassium hydroxide (KOH) can be used instead of sodium hydroxide (NaOH).[8][9]

  • Causality: The choice of base can influence reaction time and solubility. LiOH is often preferred for its high reactivity and the better solubility of its carboxylate salts in some solvent systems. However, NaOH is less expensive and generally very effective. The key is to use a sufficient molar excess (typically 1.5 - 2.0 equivalents) to ensure the hydrolysis goes to completion.[8][9]

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis.

Problem 1: Low Yield of Ethyl 5-methoxybenzo[d]oxazole-2-carboxylate (Intermediate)
Possible Cause Underlying Reason & Recommended Solution
Incomplete Reaction Reason: The reaction temperature may be too low, or the reaction time may be insufficient to drive the cyclization to completion.[4] Solution: Ensure the reaction is refluxing adequately. Monitor the reaction's progress by TLC, observing the consumption of the 2-amino-4-methoxyphenol spot. If the reaction stalls, consider extending the reflux time by 1-2 hours.[5]
Starting Material Degradation Reason: 2-amino-4-methoxyphenol is sensitive to air and can oxidize, especially at elevated temperatures.[4] Solution: Use high-purity, light-colored 2-amino-4-methoxyphenol.[4] While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation-related byproducts and improve yield.[4][5]
Side Product Formation Reason: Improper stoichiometry or side reactions like self-condensation of the aminophenol can reduce the yield.[4][5] Solution: Double-check the molar ratios of your reactants. Ensure that the diethyl oxalate is not the limiting reagent. A slight excess of diethyl oxalate can sometimes help drive the reaction to completion.
Problem 2: Low Yield of this compound (Final Product)
Possible Cause Underlying Reason & Recommended Solution
Incomplete Hydrolysis Reason: Insufficient base, low temperature, or short reaction time can lead to unreacted ester remaining. Solution: Ensure at least 1.5 equivalents of base (NaOH or LiOH) are used.[9] Monitor the reaction by TLC until the starting ester spot has completely disappeared. If necessary, gently warm the reaction mixture (e.g., to 40-50 °C) to accelerate the saponification.
Product Loss During Acidification Reason: The carboxylic acid product is soluble at high pH (as the carboxylate salt) and precipitates upon acidification. If the pH is not lowered sufficiently, the product will remain dissolved in the aqueous layer.[8] Solution: During the workup, cool the aqueous layer in an ice bath before acidification. Add acid (e.g., 1N HCl) dropwise with vigorous stirring until the pH is approximately 2-3.[8][10] Verify the pH with pH paper. Allow sufficient time for the product to fully precipitate before filtration.
Decarboxylation Reason: The product may be susceptible to decarboxylation at elevated temperatures, especially under acidic conditions.[10] Solution: Avoid excessive heating during the hydrolysis and workup. Perform the acidification step in an ice bath to dissipate any heat generated. Dry the final product under vacuum at a moderate temperature (e.g., < 60 °C).
Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Purity Issue Check_SM Verify Purity of Starting Materials (esp. 2-amino-4-methoxyphenol) Start->Check_SM Repurify_SM Recrystallize or Use New Batch Check_SM->Repurify_SM Impure Check_Step1 Analyze Step 1 (Ester Formation) Check_SM->Check_Step1 Pure Repurify_SM->Check_Step1 Check_Step2 Analyze Step 2 (Hydrolysis) Check_Step1->Check_Step2 Good Yield Incomplete_Rxn1 Incomplete Reaction? Check_Step1->Incomplete_Rxn1 Low Yield Incomplete_Rxn2 Incomplete Hydrolysis? Check_Step2->Incomplete_Rxn2 Low Yield Degradation1 Degradation/Side Products? Incomplete_Rxn1->Degradation1 No Optimize_Time_Temp1 Extend Reflux Time Monitor by TLC Incomplete_Rxn1->Optimize_Time_Temp1 Yes Degradation1->Check_Step2 No Use_Inert_Atm Use Inert Atmosphere Degradation1->Use_Inert_Atm Yes Success Yield/Purity Improved Optimize_Time_Temp1->Success Use_Inert_Atm->Success Workup_Loss Loss During Workup? Incomplete_Rxn2->Workup_Loss No Optimize_Base_Time2 Increase Base Eq. Extend Reaction Time Incomplete_Rxn2->Optimize_Base_Time2 Yes Optimize_pH Cool & Acidify to pH 2-3 Check with pH paper Workup_Loss->Optimize_pH Yes Optimize_Base_Time2->Success Optimize_pH->Success

Caption: A logical workflow for troubleshooting the synthesis.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 5-methoxybenzo[d]oxazole-2-carboxylate
  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-methoxyphenol (1.0 eq) and diethyl oxalate (1.5 - 2.0 eq).

    • Expertise Note: Using diethyl oxalate as both reactant and solvent is a common solvent-free approach that can drive the reaction efficiently. If desired, a high-boiling inert solvent like toluene or xylene can be used.

  • Reaction: Heat the reaction mixture to a gentle reflux (typically 130-140 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 3-5 hours.

  • Workup: Allow the mixture to cool to room temperature. A solid mass may form. Add ethanol and heat briefly to dissolve the crude product, then allow it to cool slowly.

  • Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold ethanol to remove excess diethyl oxalate and any soluble impurities. Dry the product under vacuum to yield the ester as a crystalline solid.

Step 2: Synthesis of this compound (Hydrolysis)
  • Setup: Dissolve the ethyl 5-methoxybenzo[d]oxazole-2-carboxylate (1.0 eq) from Step 1 in a mixture of tetrahydrofuran (THF) and water (e.g., a 2:1 ratio).

  • Reaction: Add sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (1.5 - 2.0 eq) to the solution.[8] Stir the mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC.

  • Workup: Once the hydrolysis is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water.

  • Purification: Wash the aqueous layer with a non-polar solvent like diethyl ether or ethyl acetate to remove any unreacted ester or neutral impurities.[8]

  • Precipitation: Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with 1N HCl.[8][10] A white or off-white precipitate should form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to obtain the final product.

References
  • BenchChem. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis.
  • BenchChem. (2025). Scalable Synthesis of 5-Methoxyoxazole-2-carboxylic Acid: A Detailed Protocol for Pharmaceutical Research and Development.
  • BenchChem. (2025). Technical Guide: Structure Elucidation of 5-Methoxyoxazole-2-carboxylic acid.
  • PrepChem. (n.d.). Synthesis of 2-amino-4-methoxyphenol.
  • BenchChem. (2025). Troubleshooting scale-up production of 5-Methoxyoxazole-2-carboxylic acid.
  • BenchChem. (2025). A Technical Guide to the Purity and Characterization of 5-Methoxyoxazole-2-carboxylic Acid.
  • RSC Publishing. (2024). Review of synthesis process of benzoxazole and benzothiazole derivatives.
  • Lee, J., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega.
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles.
  • Nikolova, S., et al. (2023). A Sustainable Visible Light‐Mediated Synthesis of Benzoxazole 2‐Carboxylates/Carboxamides. ChemistrySelect.
  • Ivanova, Y., et al. (2023). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. MDPI.
  • Kumar, V., et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem.
  • Chen, S-T., et al. (2012). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry.
  • Olaru, A., et al. (2021). Optimized Synthesis of New N-Mustards Based on 2-Mercaptobenzoxazole Derivatives with Antitumor Activity. Molecules.
  • Al-Wabli, R. I., et al. (2016). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules.
  • Marjani, A. P., et al. (2013). Synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)
  • SciELO. (2013). Synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate.

Sources

Technical Support Center: Troubleshooting Low Yield in Benzoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Benzoxazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis of benzoxazoles, with a primary focus on addressing low reaction yields. Our goal is to equip you with the scientific understanding and practical protocols necessary to overcome these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My benzoxazole synthesis is resulting in a very low yield. What are the primary factors I should investigate?

Low yields in benzoxazole synthesis can be attributed to several factors, ranging from the integrity of your starting materials to suboptimal reaction parameters and product degradation.[1] A systematic approach to troubleshooting is crucial for identifying the root cause.

Initial Troubleshooting Workflow:

cluster_conditions Reaction Condition Parameters A Low Yield Observed B 1. Verify Starting Material Purity & Integrity A->B C 2. Re-evaluate Reaction Conditions A->C D 3. Investigate Side Product Formation A->D E 4. Optimize Product Purification A->E F Temperature C->F G Solvent C->G H Catalyst C->H I Reaction Time C->I

Caption: Initial troubleshooting workflow for low benzoxazole yield.

Detailed Breakdown:

  • Purity of Starting Materials: Impurities in your 2-aminophenol or the corresponding carboxylic acid/aldehyde can significantly hinder the reaction.[2] 2-Aminophenols, in particular, are susceptible to air oxidation, which can introduce colored impurities and reduce yield.[2]

    • Recommendation: Assess the purity of your starting materials via melting point analysis or spectroscopy.[1] If necessary, purify 2-aminophenol by recrystallization. Always use high-purity, dry solvents, especially if your reaction is moisture-sensitive.[3]

  • Reaction Conditions: Every parameter—temperature, solvent, catalyst, and reaction time—plays a pivotal role.

    • Temperature: Insufficient temperature may not provide the necessary activation energy for cyclization.[2] Conversely, excessively high temperatures can lead to degradation of reactants or the product.[4] Some solvent-free methods require temperatures up to 130°C to achieve good yields.[2][5]

    • Solvent: The choice of solvent is critical. While some modern protocols utilize "green" solvents like ethanol or water, or even solvent-free conditions, traditional syntheses often employ high-boiling point solvents like toluene or xylene to facilitate the removal of water during azeotropic distillation.[3][6]

    • Catalyst: The catalyst's activity is paramount. Whether you are using a Brønsted acid, a Lewis acid, or a metal-based catalyst, ensure it is active and not poisoned by impurities.[1][7] Sometimes, a modest increase in catalyst loading can markedly improve the reaction rate.[1][3]

  • Side Product Formation: The formation of unwanted side products is a common culprit for low yields.[1] A frequent issue is the formation of a stable Schiff base intermediate that fails to cyclize.[3][4]

  • Product Purification: Significant product loss can occur during the workup and purification stages.[1] Choosing the right purification method and solvent system is essential to maximize recovery.[8]

Q2: My reaction seems to stall, with TLC analysis showing significant amounts of starting material and a stable intermediate. How can I drive the cyclization to completion?

The scenario you describe strongly suggests the formation of a stable Schiff base (imine) intermediate that is resistant to cyclization. This is a well-documented issue, particularly in syntheses involving the condensation of a 2-aminophenol with an aldehyde.[3][4]

General Mechanism: 2-Aminophenol with Aldehyde

2-Aminophenol 2-Aminophenol Schiff_Base Schiff Base (Imine) Intermediate 2-Aminophenol->Schiff_Base + Aldehyde - H2O Aldehyde Aldehyde Benzoxazole Benzoxazole Schiff_Base->Benzoxazole Intramolecular Cyclization & Oxidation - H2O / -2H+

Caption: General reaction pathway for benzoxazole synthesis.

Strategies to Promote Cyclization:

  • Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier for the intramolecular cyclization step.[3] Incrementally increase the temperature while monitoring the reaction by TLC.

  • Change or Augment the Catalyst:

    • Lewis Acids: If you are using a Brønsted acid, consider switching to or adding a Lewis acid catalyst, such as samarium triflate [Sm(OTf)₃], which can be effective in promoting cyclization.[9]

    • Catalyst Loading: As previously mentioned, a modest increase in catalyst loading might be sufficient to drive the reaction forward.[1]

  • Facilitate Water Removal: The cyclization step involves dehydration. Ensuring the efficient removal of water can shift the equilibrium towards the product. If your solvent allows, using a Dean-Stark apparatus to azeotropically remove water is a classic and effective strategy.

  • Isolate the Intermediate: As a more involved approach, you can isolate the Schiff base intermediate first. After purification, subject the intermediate to different, potentially more forceful, cyclization conditions.[3] This two-step process can sometimes provide a higher overall yield by allowing for optimization of each distinct transformation.

Experimental Protocol: Two-Step Synthesis via Schiff Base Isolation

Step 1: Schiff Base Formation

  • In a round-bottom flask, dissolve 2-aminophenol (1.0 eq) in ethanol.

  • Add the aldehyde (1.0 eq) to the solution.

  • Stir the mixture at room temperature. The Schiff base often precipitates out of solution.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Isolate the solid Schiff base by filtration and wash with cold ethanol.[3] Dry the intermediate under vacuum.

Step 2: Cyclization

  • Place the isolated Schiff base in a new flask.

  • Add a high-boiling point solvent (e.g., toluene) and a suitable catalyst (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux, using a Dean-Stark trap to remove water.

  • Monitor the reaction by TLC for the disappearance of the Schiff base and the appearance of the benzoxazole product.

  • Upon completion, cool the reaction, and proceed with standard workup and purification.

Q3: I am using a copper-catalyzed synthesis and my yields are inconsistent. What are the critical parameters for these types of reactions?

Copper-catalyzed reactions, such as the intramolecular cyclization of ortho-haloanilides, are powerful methods for benzoxazole synthesis.[10] However, their success is highly dependent on several factors.

Key Parameters for Copper-Catalyzed Synthesis

ParameterImportance & ExplanationTroubleshooting Tips
Catalyst Source & Ligand The combination of the copper salt (e.g., CuI, CuO nanoparticles) and the ligand (e.g., 1,10-phenanthroline) is crucial for catalytic activity. The ligand stabilizes the copper center and facilitates the catalytic cycle.[10]Screen different copper sources and ligands. Ensure the ligand is pure and the catalyst is not deactivated.
Base A base (e.g., Cs₂CO₃, K₂CO₃) is typically required to neutralize the acid generated during the reaction and to facilitate the cyclization step.[11]The choice of base can be critical. If using K₂CO₃ with low yields, consider switching to a more soluble base like Cs₂CO₃.
Reaction Atmosphere Many copper-catalyzed reactions are sensitive to oxygen. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent catalyst deactivation and unwanted side reactions.[2]Degas your solvent and flush the reaction vessel with an inert gas before adding the catalyst and reactants.
Substrate Reactivity In the case of ortho-haloanilides, the reactivity of the halide follows the order I > Br > Cl.[10] This is consistent with oxidative addition being the rate-determining step.If you are using an ortho-chloroanilide and experiencing low yields, consider synthesizing the ortho-bromo or ortho-iodo analog, which should be more reactive.

Experimental Protocol: Copper-Catalyzed Cyclization of an o-Bromoanilide This protocol is a generalized procedure based on established methodologies.[10]

  • To a flame-dried Schlenk tube, add CuI (5-10 mol%), 1,10-phenanthroline (10-20 mol%), and Cs₂CO₃ (2.0 eq).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add the o-bromoanilide substrate (1.0 eq) and anhydrous DMSO.

  • Stir the mixture at the optimized temperature (e.g., 110-140 °C) and monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[5]

References

  • Evindar, G., & Batey, R. A. (2006). A General Method for the Formation of Benzoxazoles and Benzothiazoles via a Copper-Catalyzed Cyclization of ortho-Haloanilides. Journal of Organic Chemistry, 71(5), 1802–1808. [Link]
  • Various Authors. (n.d.). A Review on Various Synthetic Methods of Benzoxazole Moiety.
  • Fort, S. L., et al. (2020). The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility. Angewandte Chemie International Edition, 59(15), 6054-6058. [Link]
  • Nguyen, T. T., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 2136–2143. [Link]
  • Various Authors. (2024).
  • Nguyen, T. T., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. PMC - NIH. [Link]
  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24584-24613. [Link]
  • Kumar, A., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. [Link]
  • Various Authors. (n.d.).
  • Nguyen, T. P. T., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Frontiers in Chemistry, 9, 747658. [Link]
  • Khalafi-Nezhad, A., et al. (2014). Ruthenium-Catalyzed Synthesis of Benzoxazoles Using Acceptorless Dehydrogenative Coupling Reaction of Primary Alcohols with 2-Aminophenol under Heterogeneous Conditions.
  • Various Authors. (2006). Process for the purification of substituted benzoxazole compounds.
  • Various Authors. (n.d.). 2-aminophenol as a leading reactant for the one pot synthetic strategies towards benzoxazole derivatives: A systematic review.
  • Soni, S., et al. (2023).
  • Various Authors. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. [Link]
  • Various Authors. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides.
  • Various Authors. (n.d.). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. MDPI. [Link]
  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review.

Sources

Side product formation in the synthesis of 5-Methoxybenzo[d]oxazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-Methoxybenzo[d]oxazole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the synthesis of this valuable heterocyclic building block.[1] We will move beyond simple procedural outlines to delve into the causality of common issues, providing field-proven insights and robust troubleshooting strategies in a direct question-and-answer format.

Section 1: The Synthetic Pathway at a Glance

The most common and reliable route to this compound is a two-step synthesis. It begins with the cyclocondensation of 2-amino-4-methoxyphenol with diethyl oxalate to form an ester intermediate, which is subsequently hydrolyzed to yield the final product. While straightforward in principle, this pathway presents several critical points where side reactions can occur, impacting yield and purity.

G Start Starting Materials (2-Amino-4-methoxyphenol & Diethyl Oxalate) Step1 Step 1: Cyclocondensation Start->Step1 Intermediate Intermediate Ethyl 5-methoxybenzo[d]oxazole- 2-carboxylate Step1->Intermediate Step2 Step 2: Saponification (Ester Hydrolysis) Intermediate->Step2 Crude Crude Product (Target Acid + Impurities) Step2->Crude Purification Purification (e.g., Acid-Base Extraction) Crude->Purification Final Final Product 5-Methoxybenzo[d]oxazole- 2-carboxylic acid Purification->Final

Caption: High-level workflow for the two-step synthesis.

Section 2: Troubleshooting Guide

This section addresses specific problems encountered during the synthesis. Each answer provides a mechanistic explanation for the issue and a validated solution.

Question 1: My reaction yield is low, and analytical data (TLC, NMR) shows a large amount of unreacted 2-amino-4-methoxyphenol after the initial cyclocondensation step. What's going wrong?

Answer: This is a common issue that typically points to suboptimal reaction conditions or degradation of the starting material.

  • Causality (Expertise & Experience): The starting material, 2-amino-4-methoxyphenol, is an electron-rich aromatic compound susceptible to air oxidation, which can darken the reaction mixture and produce inactive tars.[2] The cyclocondensation reaction itself requires sufficient thermal energy to drive the dehydration and ring-closure, but excessive heat can also lead to decomposition. Incomplete reaction is often a result of failing to reach or maintain the optimal temperature for cyclization.

  • Troubleshooting & Solutions:

    • Inert Atmosphere: The aminophenol starting material is sensitive to oxidation.[2] Always run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

    • Temperature Control: The reaction typically requires heating to reflux in a high-boiling solvent like ethanol or a xylenes/ethanol mixture to facilitate the crucial intramolecular cyclization and dehydration. Ensure your reaction is heated to a consistent, appropriate temperature (e.g., refluxing ethanol, ~78 °C) for a sufficient duration.

    • Monitor Progress: Do not rely on time alone. Monitor the reaction by Thin Layer Chromatography (TLC) until the aminophenol spot is consumed.

    • Reagent Quality: Use high-purity 2-amino-4-methoxyphenol. If its appearance is dark or discolored, consider purification by recrystallization before use.[3]

Question 2: I've isolated a major, high-molecular-weight byproduct. Mass spectrometry suggests it's from the condensation of two aminophenol molecules with one diethyl oxalate. How do I prevent this?

Answer: You are likely forming the intermolecular side product, N,N'-bis(4-methoxy-2-hydroxyphenyl)oxamide. This occurs when the reaction favors a pathway where two separate aminophenol molecules react with the two ester groups of diethyl oxalate, instead of the desired intramolecular cyclization.

  • Causality (Expertise & Experience): The formation of this dimeric byproduct is a classic example of competing intermolecular versus intramolecular reactions. High concentrations of the nucleophilic aminophenol can promote the intermolecular pathway. The desired reaction involves the initial attack of the amino group on one ester, followed by a subsequent intramolecular attack of the phenolic hydroxyl group on the second, newly formed amide-ester intermediate.

G Reactants 2-Amino-4-methoxyphenol + Diethyl Oxalate MonoAmide Mono-acylated Intermediate Reactants->MonoAmide 1st Nucleophilic Attack DesiredPath Intramolecular Cyclization (Desired) MonoAmide->DesiredPath Favored by heat & correct stoichiometry SidePath Intermolecular Reaction (Undesired) MonoAmide->SidePath Favored by high concentration of amine Product Ethyl 5-methoxybenzo[d]oxazole- 2-carboxylate DesiredPath->Product SideProduct N,N'-bis(4-methoxy-2-hydroxyphenyl) oxamide SidePath->SideProduct

Caption: Competing intramolecular vs. intermolecular reaction pathways.

  • Troubleshooting & Solutions:

    • Control Stoichiometry: Use a precise 1:1 molar ratio of 2-amino-4-methoxyphenol to diethyl oxalate. An excess of the aminophenol will strongly favor the formation of the undesired dimer.

    • Slow Addition: While not always necessary, adding the aminophenol solution slowly to the heated diethyl oxalate solution can help maintain a low instantaneous concentration of the nucleophile, favoring the intramolecular pathway.

    • Sufficient Heat: As mentioned in Q1, adequate heating is critical. The activation energy for the intramolecular cyclization must be overcome to outcompete the intermolecular reaction.

Question 3: My final product appears to be degrading during workup, especially when I acidify the mixture after hydrolysis. I suspect decarboxylation. How can I minimize this?

Answer: Your suspicion is likely correct. Benzoxazole-2-carboxylic acids are known to be susceptible to decarboxylation (loss of CO2), particularly at elevated temperatures or under harsh pH conditions.[4][5] This degradation pathway leads to the formation of 5-methoxybenzo[d]oxazole.

  • Causality (Expertise & Experience): The electron-rich nature of the benzoxazole ring system can stabilize the cationic intermediate formed during decarboxylation. The process is often accelerated by heat and the presence of protons (acidic conditions).

  • Troubleshooting & Solutions:

    • Low-Temperature Workup: After hydrolysis is complete, cool the reaction mixture in an ice bath before and during acidification.

    • Controlled Acidification: Add acid (e.g., 1M HCl) slowly and dropwise, monitoring the pH. Acidify only to the point where the product precipitates completely (typically pH 2-3). Avoid adding a large excess of strong acid.[6]

    • Avoid Heat During Isolation: When removing solvents after extraction, use a rotary evaporator at moderate temperatures (e.g., <40°C). Do not heat the final, isolated acid for prolonged periods.

    • Prompt Isolation: Once the product has precipitated, filter, wash, and dry it promptly to minimize its time in the acidic aqueous environment.

Question 4: Standard silica gel chromatography for my final product is giving me poor recovery and significant streaking. What is a better purification method?

Answer: Purifying polar, acidic compounds like carboxylic acids on silica gel is notoriously challenging. The acidic nature of the analyte leads to strong interactions with the silica surface, causing streaking and irreversible adsorption. A much more effective method is an acid-base extraction.[4]

  • Causality (Expertise & Experience): This technique leverages the acidic nature of your product. By converting the carboxylic acid into its water-soluble carboxylate salt with a base, you can effectively separate it from neutral or basic organic impurities. Re-acidification then precipitates the purified product.

  • Troubleshooting & Solutions:

    • Dissolve Crude Product: Dissolve the crude solid in an appropriate organic solvent (e.g., ethyl acetate).

    • Base Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of a mild base, such as sodium bicarbonate. The carboxylate salt of your product will move into the aqueous layer. Repeat the extraction 2-3 times to ensure complete transfer.

    • Wash and Re-acidify: Combine the aqueous layers and wash them once with the organic solvent to remove any trapped neutral impurities. Then, cool the aqueous layer in an ice bath and slowly re-acidify with cold 1M HCl to precipitate the pure product.[4]

    • Isolate: Collect the purified solid by filtration, wash with cold water, and dry under vacuum. (See Protocol 3 for a detailed procedure).

Section 3: Frequently Asked Questions (FAQs)

  • Q: How can I effectively monitor the reaction progress for both steps?

    • A: For both the cyclocondensation and hydrolysis steps, Thin Layer Chromatography (TLC) is an excellent tool.[6] Use a mobile phase like 30-50% ethyl acetate in hexanes. The starting aminophenol, the intermediate ester, and the final acid will have distinct Rf values. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.[7]

  • Q: Are there specific safety precautions for 2-amino-4-methoxyphenol?

    • A: Yes. 2-Amino-4-methoxyphenol is classified as an irritant.[2] It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. As noted, it is also sensitive to air and light, so it should be stored in a tightly sealed, opaque container under an inert atmosphere if possible.

  • Q: What are the recommended storage conditions for the final product, this compound?

    • A: To prevent gradual decarboxylation and degradation, the purified solid should be stored in a cool, dark, and dry place.[4] For long-term storage, keeping it in a desiccator or under an inert atmosphere at refrigerated temperatures is ideal.

Section 4: Data & Protocols

Table 1: Troubleshooting Summary
Problem Likely Cause(s) Recommended Solution(s)
Low Yield (Step 1) Oxidation of aminophenol; Insufficient heat.Use an inert atmosphere; Ensure reaction reaches and maintains reflux.
Dimeric Byproduct Intermolecular reaction outcompetes cyclization.Use precise 1:1 stoichiometry; Ensure sufficient heat for cyclization.
Incomplete Hydrolysis Insufficient base, time, or temperature.Use slight excess of base (e.g., 1.5 eq LiOH); Allow for adequate reaction time (monitor by TLC); Gentle warming may be required.[6]
Product Degradation Decarboxylation due to excess heat/acid.Perform workup and acidification at low temperatures (0-5 °C); Avoid overheating during solvent removal.
Poor Purification Strong analyte interaction with silica gel.Use acid-base extraction instead of column chromatography.[4]
Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-Methoxybenzo[d]oxazole-2-carboxylate

  • To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 2-amino-4-methoxyphenol (1.0 eq) and absolute ethanol (approx. 10 mL per gram of aminophenol).

  • Add diethyl oxalate (1.05 eq) to the suspension.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere.

  • Maintain reflux for 3-6 hours, monitoring the consumption of the starting material by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature. The intermediate ester may precipitate.

  • Cool the mixture further in an ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. This crude ester is often of sufficient purity for the next step.

Protocol 2: Hydrolysis to this compound

  • Suspend the crude ethyl 5-methoxybenzo[d]oxazole-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

  • Add lithium hydroxide (LiOH) monohydrate (1.5 eq).[6]

  • Stir the mixture vigorously at room temperature for 4-12 hours. Monitor the disappearance of the starting ester by TLC.

  • Once the hydrolysis is complete, remove the THF under reduced pressure using a rotary evaporator.

  • The resulting aqueous solution is then carried forward to the purification step.

Protocol 3: Purification via Acid-Base Extraction

  • Take the aqueous solution from Protocol 2 and cool it in an ice bath.

  • Wash the aqueous solution with ethyl acetate (2 x 20 mL) in a separatory funnel to remove any neutral impurities. Discard the organic layers.

  • While keeping the aqueous layer in the ice bath, slowly add cold 1M HCl dropwise with stirring until the pH of the solution is ~2-3. A white or off-white precipitate of the product will form.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

  • Dry the purified product under high vacuum to a constant weight.

References

  • Technical Guide: Structure Elucidation of 5-Methoxyoxazole-2-carboxylic acid. BenchChem.
  • Scalable Synthesis of 5-Methoxyoxazole-2-carboxylic Acid: A Detailed Protocol for Pharmaceutical Research and Development. BenchChem.
  • Troubleshooting scale-up production of 5-Methoxyoxazole-2-carboxylic acid. BenchChem.
  • A Technical Guide to the Purity and Characterization of 5-Methoxyoxazole-2-carboxylic Acid. BenchChem.
  • Synthesis of 2-amino-4-methoxyphenol. PrepChem.com.
  • 5-Methoxyoxazole-2-carboxylic acid. MySkinRecipes.
  • Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings. ChemRxiv.
  • 2-Amino-4-methoxyphenol. BenchChem.

Sources

Technical Support Center: Optimizing Amide Coupling for 5-Methoxybenzo[d]oxazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the amide coupling of 5-Methoxybenzo[d]oxazole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. The unique electronic properties of the benzoxazole ring system can present specific challenges, and this resource aims to provide rational solutions to overcome them.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the amide coupling reaction, offering probable causes and actionable solutions.

Question 1: My reaction shows low or no conversion to the desired amide product. What are the likely causes?

Answer: Low or no yield in the amide coupling of this compound is a common issue. Several factors, often related to the activation of the carboxylic acid or the nucleophilicity of the amine, can be at play.[1][2]

  • Inadequate Carboxylic Acid Activation: The benzoxazole moiety can influence the reactivity of the carboxylic acid. Standard coupling conditions may not be sufficient for efficient activation.[1]

    • Solution: Employ a more potent coupling reagent. While EDC/HOBt is a common starting point, uronium-based reagents like HATU or HBTU, or phosphonium-based reagents like PyBOP, are often more effective for challenging substrates.[3] Pre-activation of the carboxylic acid with the coupling reagent and a non-nucleophilic base for 15-30 minutes before adding the amine can significantly improve yields.[1][4]

  • Low Nucleophilicity of the Amine: If you are using an electron-deficient amine (e.g., an aniline with electron-withdrawing groups), its reduced nucleophilicity can slow down the reaction.[2]

    • Solution: Consider using a coupling additive that forms a more reactive activated ester, such as HOBt or OxymaPure, to enhance the rate of the subsequent aminolysis.[1] In some cases, converting the carboxylic acid to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride may be necessary, although this is a harsher method and may not be compatible with sensitive functional groups.[5][6]

  • Steric Hindrance: Bulky substituents on either the benzoxazole core or the amine can sterically hinder the approach of the nucleophile to the activated carboxylic acid.[1][7]

    • Solution: Prolonged reaction times and/or elevated temperatures may be required. However, be mindful of potential side reactions at higher temperatures. Alternatively, using a less sterically demanding coupling reagent could be beneficial.

  • Suboptimal Reaction Conditions: The choice of solvent and base is critical.

    • Solution: Aprotic polar solvents like DMF or NMP are generally preferred for their ability to dissolve a wide range of substrates and reagents.[4] Ensure the use of anhydrous solvents to prevent hydrolysis of the activated intermediate.[1] A non-nucleophilic base, such as DIPEA or 2,6-lutidine, is crucial to prevent competition with the desired amine nucleophile.[1]

Question 2: I am observing significant side product formation. How can I minimize this?

Answer: Side reactions are a common hurdle in amide coupling. Identifying the nature of the side product is key to addressing the issue.

  • Racemization (if applicable): If your amine or carboxylic acid contains a chiral center, racemization can be a concern, particularly with more reactive coupling reagents.

    • Solution: The addition of HOBt or its analogues is known to suppress racemization.[1] Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can also mitigate this issue.

  • Guanidinium Byproduct Formation: Uronium-based coupling reagents like HATU and HBTU can react with the amine to form an undesired guanidinium byproduct, consuming both the amine and the coupling reagent.[3]

    • Solution: The order of addition is critical. Always pre-activate the carboxylic acid with the coupling reagent and base before introducing the amine.[4] This ensures the activated ester is formed first, minimizing the opportunity for the amine to react directly with the coupling reagent.

  • N-Acylurea Formation: When using carbodiimide reagents like EDC or DCC, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine.[8]

    • Solution: This side reaction can be suppressed by the addition of HOBt or a similar auxiliary nucleophile, which traps the O-acylisourea to form a more stable active ester.[8]

Frequently Asked Questions (FAQs)

This section covers broader questions regarding the optimization of the amide coupling of this compound.

What is the best coupling reagent for this compound?

There is no single "best" reagent, as the optimal choice depends on the specific amine being coupled.[9] However, for a potentially challenging substrate like this, starting with a more robust coupling reagent is advisable.

Coupling ReagentAdvantagesDisadvantages
EDC/HOBt Cost-effective, common.May be sluggish for less reactive amines.[10]
HATU Highly efficient, fast reaction times.[3]More expensive, can form guanidinium byproducts if not used correctly.[3]
PyBOP Effective for sterically hindered substrates, low racemization.[7]Can be less reactive than HATU.
T3P Excellent for clean reactions, easy workup.May require stoichiometric amounts of base.

What is the recommended order of reagent addition?

For uronium and phosphonium-based reagents (HATU, PyBOP), the generally accepted best practice is to pre-activate the carboxylic acid.[4]

  • Dissolve this compound in an anhydrous aprotic solvent (e.g., DMF).

  • Add the coupling reagent (e.g., HATU, 1.0-1.2 equivalents).

  • Add a non-nucleophilic base (e.g., DIPEA, 2.0-3.0 equivalents).

  • Stir at room temperature for 15-30 minutes.

  • Add the amine (1.0-1.2 equivalents).

This sequence minimizes side reactions involving the coupling reagent and the amine.[4]

How can I effectively monitor the reaction progress?

Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods. LC-MS is particularly useful for confirming the mass of the desired product and identifying any major side products, which can aid in troubleshooting.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

  • To a solution of this compound (1.0 equivalent) in anhydrous DMF, add HATU (1.1 equivalents) and DIPEA (2.5 equivalents).[1][10]

  • Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.[4]

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography.

Protocol 2: Amide Coupling using EDC/HOBt

  • To a solution of this compound (1.0 equivalent), the amine (1.1 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF, cool the mixture to 0 °C.[11]

  • Add EDC·HCl (1.2 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work up the reaction as described in Protocol 1.

Visualizations

Troubleshooting_Workflow start Low/No Product Yield check_activation Is Carboxylic Acid Activation Complete? start->check_activation check_amine Is the Amine Sufficiently Nucleophilic? check_activation->check_amine Yes increase_reagent Use Stronger Coupling Reagent (HATU/PyBOP) Pre-activate Acid check_activation->increase_reagent No check_conditions Are Reaction Conditions Optimal? check_amine->check_conditions Yes use_additive Add HOBt/Oxyma Consider Acyl Chloride Formation check_amine->use_additive No optimize_conditions Use Anhydrous DMF/NMP Use Non-nucleophilic Base (DIPEA) check_conditions->optimize_conditions No success Successful Coupling check_conditions->success Yes increase_reagent->success use_additive->success optimize_conditions->success

Caption: Troubleshooting workflow for low-yield amide coupling reactions.

References

  • Kandhasamy, S. et al. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health.
  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Reddit. amide coupling help : r/Chempros.
  • Reddit. Tips and tricks for difficult amide bond formation? : r/Chempros.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Chemistry LibreTexts. 24.S: Amines and Heterocycles (Summary).
  • ResearchGate. New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU.
  • ResearchGate. New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: Application of peptide coupling agents EDC and HBTU | Request PDF.
  • Reddit. HATU coupling - what's the best order? : r/Chempros.
  • Common Organic Chemistry. Amine to Amide (EDC + HOBt).
  • Aapptec Peptides. Coupling Reagents.
  • Tohoku University. Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
  • ResearchGate. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
  • AZoM. Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
  • ChemRxiv. Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings and.
  • National Institutes of Health. Linker design for the modular assembly of multifunctional and targeted platinum(II)-containing anticancer agents.
  • National Institutes of Health. An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology.
  • National Institutes of Health. Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent.
  • YouTube. Lecture 11.4 Amine Reactions and Nitrogen Heterocycles.

Sources

Technical Support Center: Purification of 5-Methoxybenzo[d]oxazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 5-Methoxybenzo[d]oxazole-2-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development professionals encountering challenges in the purification of this important heterocyclic building block. We understand that obtaining this compound with high purity is critical for reproducible downstream applications, from early-stage research to drug development.[1] This guide synthesizes our in-field experience with established chemical principles to provide practical, actionable solutions to common purification hurdles.

Overview of Purification Challenges

This compound combines a polar carboxylic acid group with a moderately polar benzoxazole core. This unique structure presents several purification challenges:

  • High Polarity: The carboxylic acid moiety dominates the molecule's polarity, often leading to issues with standard chromatographic techniques, such as streaking on silica gel.[2]

  • pH-Dependent Solubility: The acidic proton means its solubility is highly dependent on pH. It is generally soluble in basic aqueous solutions as its carboxylate salt and more soluble in polar organic solvents as the free acid.[3]

  • Potential for Instability: The benzoxazole ring can be susceptible to hydrolytic cleavage under harsh acidic or basic conditions.[2][4] Additionally, thermal stress can potentially lead to decarboxylation.[2][4]

  • Common Synthetic Impurities: Impurities often include unreacted starting materials, by-products from incomplete reactions (e.g., the preceding ester intermediate), or degradation products formed during workup.[2]

The following sections provide detailed troubleshooting guides and protocols to address these specific issues.

Physicochemical Properties Relevant to Purification

Understanding the fundamental properties of the molecule is the first step in designing an effective purification strategy.

PropertyValue / ObservationRelevance to PurificationSource
Molecular Formula C₉H₇NO₄-[5][6]
Molecular Weight 193.16 g/mol Essential for mass-based calculations and MS analysis.[5][6]
Appearance White to off-white solidDeviation (e.g., discoloration to yellow or brown) can indicate degradation or impurities.[4][1]
Solubility Profile - Good: DMSO, DMF- Slight: Methanol- Low: Nonpolar solvents (Hexane, Toluene)- pH-Dependent (Aqueous): Insoluble in acidic/neutral water; soluble in basic solutions (e.g., aq. NaHCO₃, NaOH) as the carboxylate salt.Crucial for selecting appropriate solvents for recrystallization, chromatography, and acid-base extractions.[2][3][1][3]
Stability Considered relatively stable under normal conditions but can be sensitive to strong acids/bases, heat, and light.[2][4][7]Workup and purification steps should avoid extreme pH and high temperatures to prevent ring-opening or decarboxylation.[2][4][2][4][7]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the purification of this compound.

Q1: My crude product is an oil or a gummy solid that won't crystallize. How can I isolate a pure, solid product?

Answer: This is a common issue often caused by the presence of residual solvents or impurities that inhibit crystal lattice formation. The goal is to find a solvent system where the desired compound has high solubility at an elevated temperature but low solubility at room or lower temperatures, while impurities remain soluble.

Causality: Impurities disrupt the ordered packing of molecules required for crystallization. Residual high-boiling point solvents like DMF or DMSO can also trap the product in a non-crystalline state.

Troubleshooting Steps:

  • Initial Cleanup: If the crude material is oily due to residual high-boiling solvents, first attempt to remove them. Dissolve the oil in a suitable organic solvent like ethyl acetate, wash it multiple times with water and brine to remove water-soluble impurities (like DMF), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Solvent Screening for Recrystallization:

    • Start with a single solvent system. Good candidates include ethanol, methanol, or ethyl acetate/heptane mixtures.

    • Place a small amount of your crude material in a test tube. Add a small amount of the chosen solvent. If it dissolves immediately at room temperature, the solvent is too good; the compound will not crystallize out upon cooling.

    • If it is poorly soluble, heat the mixture. If it dissolves fully upon heating, it's a promising candidate. Allow it to cool slowly to room temperature, then in an ice bath. If crystals form, you have found a suitable solvent.

  • Anti-Solvent Crystallization: If a single solvent is not effective, use a binary system. Dissolve the crude product in a minimum amount of a "good" solvent in which it is highly soluble (e.g., methanol or acetone). Then, slowly add a "poor" or "anti-solvent" in which it is insoluble (e.g., water, hexane, or heptane) dropwise at room temperature or while warm, until the solution becomes persistently cloudy. Add a few drops of the good solvent to clarify, then allow it to cool slowly.

Q2: Standard silica gel chromatography gives poor separation and significant streaking. What are my options?

Answer: The acidic nature of the carboxylic acid is the primary cause of poor performance on standard silica gel. The free silanol groups (Si-OH) on the silica surface are acidic and can strongly and irreversibly bind your compound, leading to tailing, streaking, and even product loss on the column.[2]

Recommended Alternatives & Solutions:

  • Acid-Base Extraction (Highly Recommended): This is often the most effective method for purifying carboxylic acids and removing neutral or basic impurities.[2] It leverages the pH-dependent solubility of your compound. A detailed protocol is provided in the next section.

  • Modified Mobile Phase for Chromatography: If chromatography is necessary, you can suppress the ionization of the carboxylic acid to reduce its interaction with the silica gel.

    • Method: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your mobile phase (e.g., ethyl acetate/hexane). This protonates the carboxylic acid, making it less polar and minimizing tailing.

    • Caveat: Ensure your compound is stable to these slightly acidic conditions.[2] Post-column, the added acid will need to be removed under vacuum.

  • Reverse-Phase Chromatography (Preparative HPLC): This technique uses a nonpolar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile or water/methanol).[1] This is an excellent, albeit more expensive, method for purifying polar compounds and can provide very high purity.[1][2] A typical mobile phase would be a gradient of water (often with 0.1% formic or trifluoroacetic acid) and acetonitrile.[1]

Q3: I'm observing significant levels of unknown impurities in my scaled-up batches. How do I identify and minimize them?

Answer: Impurity formation during scale-up is a frequent challenge arising from variations in reaction conditions, workup, or product degradation.[2] A systematic approach is required for identification and mitigation.

Common Impurities & Prevention Strategies:

  • Unreacted Starting Materials (e.g., Methyl 5-methoxyoxazole-2-carboxylate): This often results from incomplete hydrolysis.[8]

    • Solution: Monitor the reaction closely using TLC or HPLC to ensure full conversion.[2] Consider slightly increasing the amount of base (e.g., LiOH) or extending the reaction time.[8][9]

  • Ring-Opened Products: The oxazole ring can be cleaved under harsh conditions.[2]

    • Solution: Avoid excessively high temperatures or prolonged exposure to strong acids or bases during the reaction and workup.[2][4] Maintain an inert atmosphere (nitrogen or argon) to prevent oxidative degradation.[2]

  • Decarboxylation Product: Loss of CO₂ can occur, especially at elevated temperatures.[2]

    • Solution: Use moderate temperatures during workup, concentration, and drying steps. Avoid prolonged heating.[2]

The following workflow provides a logical approach to troubleshooting these impurities.

G cluster_0 Impurity Troubleshooting Workflow cluster_1 Identify Source cluster_2 Implement Solution start Impurity Detected (by HPLC, NMR) characterize Characterize Impurity (LC-MS, High-Res NMR) start->characterize known_side_product Known Side Product (e.g., from literature) characterize->known_side_product Compare data degradation_product Degradation Product (e.g., ring-opened) characterize->degradation_product Compare data starting_material Unreacted Starting Material/Intermediate characterize->starting_material Compare data optimize_reaction Optimize Reaction Conditions (Temp, Time, Stoichiometry) known_side_product->optimize_reaction modify_workup Modify Workup/Purification (Lower Temp, Inert Atmosphere, Gentle pH) degradation_product->modify_workup starting_material->optimize_reaction repurify_sm Re-purify Starting Materials starting_material->repurify_sm end Impurity Minimized optimize_reaction->end modify_workup->end repurify_sm->end

Caption: A logical workflow for identifying and minimizing impurities.[2]

Detailed Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol is highly effective for removing neutral and basic impurities from the acidic target compound.

Workflow Diagram:

G start Crude Product dissolve 1. Dissolve in Ethyl Acetate start->dissolve extract 2. Extract with aq. NaHCO₃ (3x) dissolve->extract separate1 Separate Layers extract->separate1 org_layer Organic Layer (Contains Neutral/Basic Impurities) separate1->org_layer Organic aq_layer Aqueous Layer (Contains Product as Salt) separate1->aq_layer Aqueous wash_org Wash, Dry, Concentrate (Discard or Analyze Impurities) org_layer->wash_org wash_aq 3. Wash with Ethyl Acetate (to remove residual impurities) aq_layer->wash_aq separate2 Separate Layers wash_aq->separate2 discard_org Organic Wash (Discard) separate2->discard_org Organic acidify 4. Cool in Ice Bath & Acidify with cold 1M HCl to pH 2-3 separate2->acidify Aqueous precipitate Product Precipitates acidify->precipitate filter 5. Collect Solid by Filtration precipitate->filter wash_solid 6. Wash with Cold Water filter->wash_solid dry 7. Dry Under Vacuum wash_solid->dry end Pure Solid Product dry->end

Caption: Step-by-step workflow for purification by acid-base extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate (EtOAc).[2]

  • Basification: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Repeat the extraction 2-3 times. The product will move into the aqueous layer as its sodium salt, leaving non-acidic impurities in the organic layer.[2]

  • Aqueous Wash: Combine the aqueous layers. Wash this combined layer once more with a fresh portion of ethyl acetate to remove any remaining neutral or basic impurities. Discard the organic layer.[2]

  • Acidification: Cool the aqueous layer in an ice bath. Slowly and with stirring, add cold 1M HCl dropwise until the pH of the solution is approximately 2-3 (check with pH paper). The pure product should precipitate out as a solid.[2][9]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid on the filter with a small amount of cold deionized water to remove any residual salts.[9]

  • Drying: Dry the purified product under vacuum to a constant weight. Confirm purity using HPLC and NMR.[1]

References
  • Benchchem. (n.d.). Solubility profile of 5-Methoxyoxazole-2-carboxylic acid in common lab solvents.
  • Benchchem. (n.d.). A Comparative Guide to the Stability of 5- Methoxyoxazole-2-carboxylic Acid and 5.
  • Benchchem. (n.d.). Troubleshooting scale-up production of 5-Methoxyoxazole-2-carboxylic acid.
  • Benchchem. (n.d.). A Technical Guide to the Purity and Characterization of 5-Methoxyoxazole-2-carboxylic Acid.
  • Benchchem. (n.d.). Chemical stability and degradation pathways of 5-Methoxyoxazole-2-carboxylic acid.
  • Benchchem. (n.d.). Scalable Synthesis of 5-Methoxyoxazole-2-carboxylic Acid: A Detailed Protocol for Pharmaceutical Research and Development.
  • Benchchem. (n.d.). Technical Guide: Structure Elucidation of 5-Methoxyoxazole-2-carboxylic acid.
  • Benchchem. (n.d.). A Spectroscopic Comparison of 5-Methoxyoxazole-2-carboxylic Acid and its Methyl Ester.
  • PubChem. (n.d.). 5-Methoxy-1,3-benzoxazole-2-carboxylic acid.

Sources

Preventing decarboxylation of 5-Methoxybenzo[d]oxazole-2-carboxylic acid upon heating

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5-Methoxybenzo[d]oxazole-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the challenges associated with the thermal lability of this important heterocyclic building block. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and a mechanistic understanding to help you prevent unwanted decarboxylation and achieve your synthetic goals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction involving this compound is giving low yields, and I suspect decarboxylation. What's happening?

A1: Your suspicion is likely correct. Heteroaromatic carboxylic acids, particularly those with electron-donating groups on the ring system, can be susceptible to decarboxylation upon heating.[1][2] The reaction involves the loss of carbon dioxide (CO₂) to form 5-methoxybenzo[d]oxazole. This process is often thermally initiated and can significantly reduce the yield of your desired product if your reaction requires elevated temperatures.

The likely mechanism involves the formation of a zwitterionic intermediate, which is stabilized by the heterocyclic ring, leading to the facile elimination of CO₂. The electron-donating methoxy group can further contribute to the stability of the cationic portion of this intermediate, potentially accelerating the decarboxylation process.

Q2: At what temperature does significant decarboxylation of this compound typically occur?

A2: While specific differential scanning calorimetry (DSC) data for this exact molecule is not widely published, based on the general behavior of benzoxazole-2-carboxylic acids and other heteroaromatic carboxylic acids, thermal decomposition and decarboxylation can become significant at temperatures exceeding 100-120°C.[3] However, the rate of decarboxylation is influenced by several factors, including the solvent, the pH of the reaction mixture, and the presence of certain metals.[1][4] Therefore, it is crucial to consider these factors even when working at moderately elevated temperatures.

Q3: How can I minimize or prevent decarboxylation during my reactions?

A3: There are several effective strategies to mitigate unwanted decarboxylation. The optimal approach will depend on the specific transformation you are trying to achieve. The three main strategies are:

  • Employ Low-Temperature Reaction Conditions: Avoid high-temperature reactions whenever possible.

  • Utilize a Protecting Group Strategy: Convert the carboxylic acid to a more thermally stable functional group, such as an ester, perform the desired reaction, and then deprotect to regenerate the carboxylic acid.

  • Control the Reaction Environment: Judicious choice of solvent and careful control of pH can significantly impact the stability of the carboxylic acid.

The following sections will provide detailed protocols and explanations for each of these strategies.

In-Depth Troubleshooting and Experimental Protocols

Strategy 1: Low-Temperature Amide Coupling

If your goal is to form an amide bond, it is crucial to avoid the high temperatures often associated with direct thermal condensation. Modern coupling reagents allow for efficient amide bond formation at or below room temperature.

Troubleshooting Common Issues in Low-Temperature Amide Coupling:

Problem Potential Cause Recommended Solution
Low or No Product Formation Ineffective coupling reagent; steric hindrance; low nucleophilicity of the amine.Use a more powerful coupling agent like HATU or COMU. For sterically hindered substrates, consider a milder, less bulky coupling reagent and longer reaction times. Ensure the amine is not protonated by an acidic component in the reaction mixture; add a non-nucleophilic base like DIEA.
Formation of Side Products Racemization of chiral centers; reaction of the coupling agent with other functional groups.Use an additive like HOAt or Oxyma to suppress racemization. If other nucleophilic groups are present, consider a protecting group strategy for those functionalities.
Difficult Purification Removal of coupling agent byproducts (e.g., ureas).Choose a coupling reagent that generates water-soluble byproducts (e.g., EDC with an aqueous workup).

Experimental Protocol: Low-Temperature Amide Coupling using HATU

This protocol describes the formation of an amide bond between this compound and a generic primary amine at room temperature.

  • Reagent Preparation: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve this compound (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Addition of Amine and Base: Add the primary amine (1.1 eq) to the solution, followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) (2.5 eq).

  • Activation and Coupling: In a separate flask, dissolve O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 eq) in the same solvent. Add the HATU solution dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

G

Strategy 2: Esterification as a Protective Strategy

For reactions that unavoidably require heat, protecting the carboxylic acid as an ester is an excellent strategy. Methyl or ethyl esters are generally more stable to thermal decarboxylation. The ester can then be hydrolyzed back to the carboxylic acid under mild conditions after the heat-sensitive step is complete.

Troubleshooting Esterification and Deprotection:

Problem Potential Cause Recommended Solution
Low Yield of Ester Incomplete reaction; competing side reactions.For Fischer esterification, ensure a sufficient excess of the alcohol and an effective acid catalyst. For reactions with alkyl halides, use a non-nucleophilic base and an appropriate solvent.
Ester is Unstable to Reaction Conditions The chosen ester is not robust enough.For very harsh conditions, consider a more robust protecting group like a benzyl or t-butyl ester, keeping in mind the specific deprotection conditions required.
Incomplete Deprotection (Hydrolysis) Steric hindrance around the ester; insufficient base or acid.Increase the reaction time and/or temperature for the hydrolysis. For sterically hindered esters, consider using a stronger nucleophile for deprotection or alternative deprotection methods.

Experimental Protocol: Methyl Ester Protection and Deprotection

  • Part A: Esterification (Protection)

    • Reaction Setup: Suspend this compound (1.0 eq) in anhydrous methanol.

    • Catalyst Addition: Cool the suspension to 0 °C and slowly add thionyl chloride (SOCl₂) (1.5 eq) dropwise.

    • Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 3-5 hours, or until the reaction is complete as monitored by TLC.

    • Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the methyl ester, which can be purified by chromatography if necessary.

  • Part B: Deprotection (Hydrolysis)

    • Reaction Setup: Dissolve the methyl ester of this compound in a mixture of tetrahydrofuran (THF) and water.

    • Hydrolysis: Add lithium hydroxide (LiOH) (2.0 eq) and stir the mixture at room temperature for 2-4 hours.

    • Isolation: Monitor the reaction by TLC. Once complete, remove the THF under reduced pressure. Acidify the remaining aqueous solution to a pH of ~3 with 1M HCl.

    • Purification: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the pure carboxylic acid.

G

Strategy 3: Solvent and pH Control

The rate of decarboxylation can be influenced by the reaction medium.

  • Solvent Effects: Polar, protic solvents can sometimes facilitate decarboxylation by stabilizing charged intermediates or transition states.[5] Conversely, non-polar, aprotic solvents may slow down the rate of decarboxylation. If your reaction allows, consider screening solvents like toluene, dioxane, or acetonitrile in place of more polar options like DMF or alcohols.

  • pH Control: The decarboxylation of some heteroaromatic carboxylic acids is known to be acid-catalyzed.[1][6] The protonation of the heterocyclic ring can increase its electron-withdrawing character, which can stabilize the transition state for decarboxylation. Therefore, maintaining a neutral or slightly basic pH can help to suppress this decomposition pathway. The use of a non-nucleophilic base, such as potassium carbonate or cesium carbonate, can be beneficial in reactions where acidic conditions are not required.

Mechanistic Insight: The Decarboxylation Pathway

// Invisible nodes for alignment node [style=invis]; reactant -> i1 [style=invis]; i1 -> zwitterion [style=invis]; zwitterion -> i2 [style=invis]; i2 -> decarboxylation [style=invis]; decarboxylation -> i3 [style=invis]; i3 -> product [style=invis]; } Caption: Simplified decarboxylation pathway.

The decarboxylation of 2-carboxybenzoxazoles is thought to proceed through a mechanism that avoids the formation of a highly unstable aryl anion. Instead, a concerted or near-concerted process involving a zwitterionic intermediate is more likely. The stability of this intermediate is key to the facility of the reaction. By understanding this, it becomes clear why avoiding high temperatures, protecting the carboxylic acid, or controlling the protonation state of the molecule are effective strategies for preventing this unwanted side reaction.

References

  • Mundle, S. O. C., et al. (2011). Investigating the Mechanism of Heteroaromatic Decarboxylation Using Solvent Kinetic Isotope Effects and Eyring Transition-State Theory.
  • Sathee, L. (n.d.). Chemistry Decarboxylation Reaction.
  • Firouzzadeh Pasha, G. (2013). Thermal decarboxylation depends on the pH?.
  • Seijas, J. A., et al. (2007). Microwave-Assisted Direct Synthesis of 2-Substituted Benzoxazoles from Carboxylic Acids under Catalyst and Solvent-Free Conditions. Letters in Organic Chemistry, 4(1), 28-31.
  • Nguyen, T. B., et al. (2019). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Synlett, 30(10), 1136-1140.
  • Wikipedia. (n.d.).
  • Noto, R., et al. (1991). Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2, (3), 349-352. [Link]
  • Xu, P., López-Rojas, P., & Ritter, T. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Journal of the American Chemical Society, 143(14), 5349–5354. [Link]
  • Aslam, M., & Williams, J. M. J. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 91. [Link]
  • Umehara, A., et al. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Hiroshima University Research News. [Link]
  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25389-25419. [Link]
  • Sun, H., et al. (2016). Cobalt-Catalyzed Decarboxylative 2-Benzoylation of Oxazoles and Thiazoles with α-Oxocarboxylic Acids. The Journal of Organic Chemistry, 81(15), 6344-6351. [Link]
  • Master Organic Chemistry. (2022).
  • Wang, Y., et al. (2022). Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies. The Journal of Physical Chemistry B, 126(51), 10836-10845. [Link]
  • Organic Chemistry Tutor. (n.d.).
  • Movassaghi, M., & Hill, M. D. (2008). On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. Organic letters, 10(16), 3481–3484. [Link]
  • LookChem. (n.d.). BENZOOXAZOLE-2-CARBOXYLIC ACID METHYL ESTER. [Link]
  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. [Link]
  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(10), 2656-2663. [Link]
  • Zhu, C., & Fenster, E. (2019). “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions. Organic letters, 21(17), 6947–6951. [Link]

Sources

Technical Support Center: Troubleshooting the Hydrolysis of Ethyl 5-methoxybenzo[d]oxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with the saponification of ethyl 5-methoxybenzo[d]oxazole-2-carboxylate. As a key intermediate in the synthesis of various bioactive molecules, successful and high-yielding hydrolysis to its corresponding carboxylic acid is critical. This document provides in-depth, experience-driven answers to common issues, moving beyond simple procedural steps to explain the underlying chemical principles.

Core Principles: The Saponification of a Heterocyclic Ester

The hydrolysis of ethyl 5-methoxybenzo[d]oxazole-2-carboxylate is a base-catalyzed nucleophilic acyl substitution, commonly known as saponification.[1][2] The reaction proceeds via a well-established mechanism involving the attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group, yielding the carboxylate salt.[1] A final acidic workup is required to protonate the salt and furnish the desired carboxylic acid.

Understanding this mechanism is key to troubleshooting. The efficiency of the reaction hinges on the successful formation and breakdown of the tetrahedral intermediate, which can be influenced by factors like reagent choice, solubility, and temperature.

Saponification_Mechanism Ester Ethyl Ester (Starting Material) Intermediate Tetrahedral Intermediate Ester->Intermediate 1. Nucleophilic Attack OH_ion Hydroxide Ion (e.g., from LiOH) Carboxylate Carboxylate Salt (Product in situ) Intermediate->Carboxylate 2. Elimination Leaving_Group Ethoxide Intermediate->Leaving_Group Leaving Group Acid Carboxylic Acid (Final Product) Carboxylate->Acid 3. Protonation Workup Acidic Workup (e.g., HCl)

Caption: General mechanism for base-catalyzed ester hydrolysis (saponification).

Frequently Asked Questions & Troubleshooting Guide

Q1: My hydrolysis is incomplete. After several hours, TLC analysis still shows a significant amount of starting material. What are the primary causes and how can I fix this?

A1: This is the most common issue and usually stems from suboptimal reaction conditions rather than inherent non-reactivity. The benzoxazole core is relatively stable, so the problem lies in facilitating the nucleophilic attack at the C2-ester.[3][4] Let's break down the critical factors:

  • 1. Choice and Stoichiometry of the Base:

    • Expertise: While sodium hydroxide (NaOH) and potassium hydroxide (KOH) are common bases, lithium hydroxide (LiOH) is often superior for the hydrolysis of sterically hindered or electron-deficient esters.[5] The smaller lithium cation coordinates more effectively with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the hydroxide nucleophile.

    • Recommendation: Switch to LiOH. Use a stoichiometric excess of the base, typically 2.0 to 3.0 equivalents, to ensure the reaction goes to completion and to neutralize any acidic impurities.

  • 2. Solvent System and Solubility:

    • Expertise: Your starting ester is organic and insoluble in a purely aqueous medium. For the hydroxide ion to react, both species must be in the same phase. A biphasic reaction will be extremely slow.

    • Recommendation: Use a mixture of tetrahydrofuran (THF) and water, typically in a 1:1 or 2:1 ratio.[5][6] THF is an excellent co-solvent that dissolves the ester while being fully miscible with water.

    • Critical Warning: Avoid alcoholic solvents like methanol or ethanol. Using NaOH or KOH in ethanol will lead to transesterification, forming the methyl or ethyl ester (in this case, regenerating the starting material), which competes with and inhibits the desired hydrolysis.[5]

  • 3. Reaction Temperature:

    • Expertise: Saponification is often performed at room temperature. However, if the ester is particularly stubborn due to electronic or steric effects, increasing the temperature can provide the necessary activation energy.

    • Recommendation: If the reaction is sluggish at room temperature after 2-3 hours (as monitored by TLC), gently heat the mixture to 40-50 °C. Avoid aggressive heating unless necessary, as it can increase the risk of side reactions, though the benzoxazole ring is generally robust.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Incomplete Hydrolysis Detected by TLC Check_Base Is the base LiOH? Are you using 2-3 eq? Start->Check_Base Change_Base Action: Switch to LiOH monohydrate (3 eq.) Check_Base->Change_Base No Check_Solvent Is the solvent system THF/Water? Check_Base->Check_Solvent Yes Change_Base->Check_Solvent Change_Solvent Action: Use THF/H2O (e.g., 2:1 ratio). AVOID alcoholic solvents. Check_Solvent->Change_Solvent No Check_Temp Is the reaction sluggish at room temperature? Check_Solvent->Check_Temp Yes Change_Solvent->Check_Temp Increase_Temp Action: Heat reaction to 40-50 °C. Continue monitoring by TLC. Check_Temp->Increase_Temp Yes Success Reaction Complete Check_Temp->Success No Increase_Temp->Success

Sources

How to remove unreacted starting materials in benzoxazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for troubleshooting the purification of benzoxazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide direct, actionable advice for overcoming common challenges in removing unreacted starting materials from your reaction mixture.

Frequently Asked Questions (FAQs)

Q1: After my benzoxazole synthesis, TLC analysis shows the presence of my desired product along with unreacted 2-aminophenol and carboxylic acid. What is the most effective initial purification strategy?

The most robust and widely applicable method for separating your benzoxazole product from acidic (carboxylic acid) and basic/phenolic (2-aminophenol) starting materials is an acid-base extraction.[1][2][3][4] This technique leverages the different pKa values of the components in your mixture to selectively move them between an organic and an aqueous phase.

The Underlying Principle (E-E-A-T):

Your benzoxazole product is typically a neutral molecule, preferring to stay in an organic solvent like ethyl acetate or dichloromethane.[5][6] In contrast:

  • Carboxylic acids are acidic and will be deprotonated by a weak base (like sodium bicarbonate) to form a water-soluble carboxylate salt.[3]

  • 2-Aminophenol is amphoteric, meaning it has both a basic amino group and an acidic phenolic hydroxyl group.[7][8] The amino group can be protonated by an acid (like HCl) to form a water-soluble ammonium salt.[2][9]

By sequentially washing your organic solution with a base and then an acid, you can selectively extract the unreacted starting materials into the aqueous phase, leaving your purified benzoxazole in the organic layer.

Q2: I'm dealing with a significant amount of unreacted 2-aminophenol. How can I specifically target its removal?

An acidic wash is the most effective method to remove unreacted 2-aminophenol. By washing your crude reaction mixture (dissolved in an organic solvent) with a dilute aqueous acid, such as 1M hydrochloric acid (HCl), you can selectively protonate the basic amino group of the 2-aminophenol.[2][9] This forms the corresponding water-soluble ammonium salt, which partitions into the aqueous layer and is easily removed.

Workflow for Removal of 2-Aminophenol:

start Crude Product in Organic Solvent (e.g., Ethyl Acetate) wash Wash with 1M HCl (aq) start->wash sep_funnel Separatory Funnel wash->sep_funnel organic_layer Organic Layer: Benzoxazole Product sep_funnel->organic_layer Retain aqueous_layer Aqueous Layer: Protonated 2-Aminophenol (Water-Soluble Salt) sep_funnel->aqueous_layer Discard end Purified Benzoxazole Solution organic_layer->end

Caption: Acidic wash workflow for 2-aminophenol removal.

Q3: My primary contaminant is the unreacted carboxylic acid. What is the best way to remove it without affecting my benzoxazole product?

A basic wash with a mild inorganic base is the standard procedure for removing unreacted carboxylic acids.[3] A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is typically the reagent of choice.[1][3]

Why Sodium Bicarbonate? (E-E-A-T):

Sodium bicarbonate is a weak base, sufficiently strong to deprotonate a carboxylic acid (pKa ≈ 4-5) to its water-soluble carboxylate salt, but generally not strong enough to deprotonate the phenolic proton of any remaining 2-aminophenol (pKa ≈ 10) or to cause hydrolysis of sensitive ester functionalities on your benzoxazole.[3][10][11] Using a strong base like sodium hydroxide (NaOH) could risk unwanted side reactions.[3]

Workflow for Removal of Carboxylic Acid:

start Crude Product in Organic Solvent (e.g., Ethyl Acetate) wash Wash with sat. NaHCO3 (aq) start->wash sep_funnel Separatory Funnel wash->sep_funnel organic_layer Organic Layer: Benzoxazole Product sep_funnel->organic_layer Retain aqueous_layer Aqueous Layer: Carboxylate Salt (Water-Soluble) sep_funnel->aqueous_layer Discard end Purified Benzoxazole Solution organic_layer->end

Caption: Basic wash workflow for carboxylic acid removal.

Q4: After acid-base extraction, I still see minor impurities. What are the next steps for achieving high purity?

For achieving analytical purity, column chromatography and recrystallization are the two most powerful techniques to employ after an initial extraction.[12][13][14]

  • Column Chromatography: This is a highly effective method for separating compounds with different polarities.[15] Benzoxazoles are moderately polar, and a common eluent system is a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate.[16][17]

  • Recrystallization: This technique is ideal for purifying solid products.[14][18] The key is to find a solvent system where your benzoxazole product is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain in solution.[19] Ethanol is often a good starting point for the recrystallization of benzoxazole derivatives.[20][21]

Comparative Overview of Purification Techniques:

TechniquePrinciple of SeparationBest For RemovingProsCons
Acid-Base Extraction Differential solubility based on pKaAcidic and basic starting materialsFast, inexpensive, large scaleNot effective for neutral impurities
Column Chromatography Differential adsorption based on polarityImpurities with different polarityHigh resolution, versatileCan be time-consuming, uses large solvent volumes
Recrystallization Differential solubility at varied temperaturesSmall amounts of impurities from a solid productCan yield very pure crystalline material, scalableRequires a suitable solvent, potential for product loss

Experimental Protocols

Protocol 1: Comprehensive Acid-Base Extraction for Benzoxazole Purification

This protocol describes a sequential wash to remove both acidic and basic starting materials.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude material) in a separatory funnel.

  • Basic Wash (Remove Carboxylic Acid):

    • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel (approximately the same volume as the organic layer).

    • Stopper the funnel, invert, and vent frequently to release any CO₂ gas that may form.

    • Shake vigorously for 1-2 minutes. Allow the layers to separate.

    • Drain and discard the lower aqueous layer.

  • Acidic Wash (Remove 2-Aminophenol):

    • Add a 1M aqueous solution of hydrochloric acid (HCl) to the remaining organic layer in the separatory funnel.

    • Shake vigorously for 1-2 minutes, venting occasionally. Allow the layers to separate.

    • Drain and discard the lower aqueous layer.

  • Neutral Wash (Remove Residual Acid/Base):

    • Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any remaining water-soluble components and to aid in the breaking of any emulsions.

    • Drain and discard the aqueous layer.

  • Drying and Concentration:

    • Transfer the organic layer to an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified benzoxazole product.[22]

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 Hexane:Ethyl Acetate).[15]

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle into a uniform bed. Drain the excess solvent until the solvent level is just above the silica surface.

  • Sample Loading: Dissolve the crude benzoxazole in a minimal amount of a polar solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the column.[15]

  • Elution: Gently add the eluent to the column. Apply pressure to begin the separation. You can gradually increase the polarity of the eluent (e.g., move from 9:1 to 8:2 Hexane:Ethyl Acetate) to elute your product faster.

  • Fraction Collection: Collect the eluting solvent in fractions (e.g., in test tubes) and monitor the presence of your product in each fraction using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions that contain the pure product and remove the solvent under reduced pressure to obtain the purified benzoxazole.[23]

References

  • 2-Aminophenol | Solubility of Things.
  • Benzoxazole: Synthetic Methodology and Biological Activities.International Journal of Pharmaceutical Sciences Review and Research.
  • Organic Synthesis Organic Practical techniques.Physics & Maths Tutor.
  • A Review on Various Synthetic Methods of Benzoxazole Moiety.
  • 2-Aminophenol | 95-55-6.Benchchem.
  • 2-Aminophenol 95-55-6 wiki.
  • Review of synthesis process of benzoxazole and benzothiazole derivatives.
  • Organic Synthesis - Practical Purification Techniques (A-Level Chemistry).Study Mind.
  • PRACTICAL ORGANIC CHEMISTRY 2024/2023.
  • Technical Support Center: Troubleshooting Benzoxazole Synthesis.Benchchem.
  • Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids.Benchchem.
  • Benzoxazoles.World Journal of Pharmaceutical Sciences.
  • Full article: Review of synthesis process of benzoxazole and benzothiazole derivatives.
  • 2-Aminophenol: properties, applications and safety.ChemicalBook.
  • Purification of Organic Compounds: from Crude Product to Purity.EMU Physics Department.
  • Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis.Benchchem.
  • pKa Data Compiled by R. Williams pKa Values.
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides.PMC - NIH.
  • The Purification of Organic Compound: Techniques and Applications.Reachem.
  • 2 Amino Phenol | Ortho Aminophenol CAS 95-55-6.Kajay Remedies.
  • Technical Support Center: Purification of Benzoxazole Derivatives.Benchchem.
  • Process for the purification of substituted benzoxazole compounds.Google Patents.
  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition.ACS Omega.
  • A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol.Benchchem.
  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement.PMC - NIH.
  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement.ACS Omega - ACS Publications.
  • Acid-Base Extraction.
  • Synthesis and Crystal Structure of a Benzoxazole Derivative: (E)-2-(6-Methylbenzoxazol-2-yl)-3-phenylacrylonitrile.SciSpace.
  • Optimizing reaction conditions for one-pot benzoxazole synthesis.Benchchem.
  • Separation of Benzoxazole on Newcrom R1 HPLC column.SIELC Technologies.
  • Synthesis, characterization and biological evaluation of benzoxazole derivatives.JOCPR.
  • Studies in the Synthesis of Benzoxazole Compounds.CORE.
  • The pK a values for aminophenols isomers | Download Table.ResearchGate.
  • Separation of Organic Compounds by Acid-Base Extraction Techniques.Organic Chemistry with Vernier.
  • Benzoxazole synthesis.Organic Chemistry Portal.
  • 4.8: Acid-Base Extraction.Chemistry LibreTexts.
  • Acid-Base Extraction.Chemistry LibreTexts.
  • Liquid/liquid Extraction.
  • Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives.
  • Approximate pKa chart of the functional groups: values to know.
  • Cas 25829-61-2,2-(4-Aminophenyl)benzoic acid.LookChem.

Sources

Technical Support Center: Optimizing Solvent Systems for the Purification of Polar Benzoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the challenges encountered during the purification of polar benzoxazoles. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to streamline your purification workflows. Our focus is on the practical application of chromatographic principles to overcome common hurdles in isolating these valuable heterocyclic compounds.

Section 1: Troubleshooting Guide - A Problem-Solving Approach

This section is structured to address specific issues you may encounter during the purification of polar benzoxazoles. Each problem is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the issue.

Problem: My polar benzoxazole shows poor solubility in common chromatography solvents.

Causality: Polar benzoxazoles, by their nature, possess functional groups that favor interactions with polar solvents. Standard non-polar solvents used in normal-phase chromatography, such as hexane and ethyl acetate, may not be sufficient to dissolve these compounds, leading to issues with sample loading and poor chromatographic performance.[1][2]

Troubleshooting Steps:

  • Solvent Screening: Begin by screening a range of solvents with varying polarities.[1] For highly polar compounds, consider more polar solvents like dichloromethane (DCM), methanol (MeOH), or even small amounts of water.[2][3] A good starting point for polar compounds is 100% ethyl acetate or a 5% methanol/dichloromethane mixture.[3]

  • Utilize a Stronger Co-solvent: If your compound is still insoluble, gradually increase the proportion of a more polar co-solvent (e.g., methanol) in your mixture.[2] Be cautious when using methanol with silica gel, as high concentrations (>10%) can lead to dissolution of the stationary phase.[3]

  • Consider Alternative Chromatography Modes: If solubility in normal-phase solvents remains a significant issue, it may be necessary to switch to a different chromatographic technique.

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique uses a non-polar stationary phase and a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures), which is often ideal for polar compounds.[4]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds that are not well-retained in reversed-phase chromatography.[4][5] It utilizes a polar stationary phase and a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) with a small amount of aqueous buffer.[4][5]

Workflow for Solubility Troubleshooting:

Caption: A logical workflow for addressing poor solubility of polar benzoxazoles.

Problem: My polar benzoxazole streaks badly on the TLC plate and column.

Causality: Streaking is often a sign of undesirable interactions between the analyte and the stationary phase. For polar benzoxazoles, which can possess basic nitrogen atoms, this can be due to strong acidic sites on the silica gel surface.[6] This leads to slow desorption kinetics and a broad, tailing peak. Overloading the TLC plate or column can also cause streaking.

Troubleshooting Steps:

  • Mobile Phase Modification with Additives: To mitigate the interaction with acidic silica, small amounts of a basic additive can be added to the mobile phase.

    • Triethylamine (TEA) or Ammonia: Adding 0.1-1% of TEA or a solution of ammonia in methanol can neutralize the acidic sites on the silica, leading to sharper peaks.[2][3] For very basic compounds, a stock solution of 10% ammonium hydroxide in methanol can be used as a component of the eluent.[7]

  • Use of Alternative Stationary Phases:

    • Alumina: Alumina is a more basic stationary phase than silica and can be a good alternative for the purification of basic compounds.[6]

    • Deactivated Silica: It is possible to deactivate silica gel to reduce its acidity, making it more suitable for sensitive compounds.[7]

  • Check for Overloading: Ensure you are not applying too much sample to your TLC plate or column. Dilute your sample and re-run the TLC.

  • Consider Ion-Pair Chromatography: In reversed-phase systems, ion-pairing agents can be added to the mobile phase to improve the retention and peak shape of ionizable compounds.[8][9] For basic benzoxazoles, an acidic ion-pairing reagent can be used.[8]

Data on Common Mobile Phase Additives:

AdditiveTypical ConcentrationPurposeTarget Compound Type
Triethylamine (TEA)0.1 - 1%Neutralizes acidic silica sitesBasic compounds
Acetic Acid/Formic Acid0.1 - 1%Improves peak shape for acidic compoundsAcidic compounds
Ammonia (in Methanol)1 - 10% of a stock solutionStronger base for highly basic compoundsStrongly basic compounds
Problem: I have multiple polar spots on my TLC, and they are difficult to separate.

Causality: Poor separation of polar compounds is a common challenge, often due to insufficient selectivity of the chosen solvent system. The polarity of the mobile phase may not be optimized to differentiate between the subtle structural differences of your target compound and impurities.

Troubleshooting Steps:

  • Fine-Tune the Solvent System: The key to good separation is finding a solvent system that provides a Retention Factor (Rf) value between 0.2 and 0.4 for your target compound on the TLC plate.[10][11]

    • Systematic Solvent Screening: Start with a binary solvent system, such as hexane/ethyl acetate, and gradually increase the polarity by increasing the proportion of the more polar solvent.[3][11] If separation is still poor, try a different solvent combination, for example, dichloromethane/methanol.[3]

    • Ternary Solvent Systems: In some cases, a three-component solvent system can provide the necessary selectivity. For instance, a mixture of hexane, ethyl acetate, and a small amount of methanol can sometimes resolve compounds that are inseparable in binary systems.

  • Employ Gradient Elution: For column chromatography, a gradient elution, where the polarity of the mobile phase is gradually increased during the run, can be highly effective for separating compounds with a wide range of polarities.[12]

  • Alternative Chromatography Techniques:

    • Flash Chromatography: Modern flash chromatography systems with high-performance cartridges can offer better resolution than traditional gravity columns.[13]

    • Preparative HPLC: For very difficult separations, preparative HPLC is the method of choice, offering the highest resolving power.[4]

Workflow for Optimizing Separation:

Caption: A systematic approach to optimizing the separation of polar benzoxazoles.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of a newly synthesized polar benzoxazole?

A good starting point is to test a range of solvent systems on a TLC plate. A common initial system is a mixture of hexane and ethyl acetate.[14] You can start with a 1:1 mixture and adjust the ratio based on the Rf value of your compound. If the compound remains at the baseline, a more polar system like dichloromethane/methanol should be tried.[3]

Q2: My polar benzoxazole is unstable on silica gel. What are my options?

If your compound degrades on silica gel, you should consider alternative stationary phases.[7] Alumina is a good first choice for acid-sensitive compounds.[6] Alternatively, you can use deactivated silica gel or switch to reversed-phase chromatography where the stationary phase is much less reactive.[7]

Q3: Can I use recrystallization to purify my polar benzoxazole?

Recrystallization can be a very effective purification technique for solid compounds, provided a suitable solvent or solvent system can be found.[15][16] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[16] For polar benzoxazoles, polar solvents like ethanol or solvent mixtures such as hexane/acetone or hexane/ethyl acetate can be effective.[17] A patent for the purification of a substituted benzoxazole describes a process involving recrystallization from an acetone and acetonitrile solution.[18]

Q4: How do I choose between normal-phase, reversed-phase, and HILIC for my polar benzoxazole?

The choice depends on the specific properties of your compound.

  • Normal-Phase: Best for moderately polar compounds that are soluble in organic solvents.[19]

  • Reversed-Phase: The go-to method for many polar compounds, especially those with good water solubility.[4]

  • HILIC: Ideal for very polar compounds that are not retained in reversed-phase chromatography.[5]

Q5: What are some "green" or more environmentally friendly solvent options for benzoxazole purification?

There is a growing interest in using more sustainable solvents. For benzoxazole synthesis and purification, greener alternatives such as ethanol and water have been successfully utilized.[1][14] In some cases, solvent-free conditions, often assisted by microwave irradiation, can be employed for the synthesis, which simplifies the subsequent purification process.[1]

Section 3: Experimental Protocols

Protocol 1: General Procedure for TLC Analysis of a Polar Benzoxazole
  • Prepare a developing chamber with the chosen eluent (e.g., 7:3 hexane/ethyl acetate).

  • Using a capillary tube, spot a small amount of the crude reaction mixture onto the TLC plate baseline. Also, spot the starting materials as references.[20]

  • Place the plate in the chamber and allow the eluent to ascend the plate.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp (254 nm and/or 366 nm).[13]

  • Calculate the Rf value for each spot to assess the separation and determine the optimal solvent system for column chromatography.

Protocol 2: General Procedure for Flash Column Chromatography of a Polar Benzoxazole
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., DCM), adding silica gel, and then removing the solvent under reduced pressure.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Loading: Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution: Begin eluting the column with the solvent system determined from the TLC analysis. Collect fractions in test tubes.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified benzoxazole.

References

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • Waters. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
  • Crawford Scientific. (2023). Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography.
  • MDPI. (n.d.). Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis.
  • ResearchGate. (2015). How can I select a solvent system for highly polar compounds to elute in TLC and run column?
  • Biotage. (2023). What can I use to purify polar reaction mixtures?
  • ResearchGate. (n.d.). Unravelling the effects of mobile phase additives in supercritical fluid chromatography. Part I: Polarity and acidity of the mobile phase.
  • Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds.
  • Phenomenex. (2017). Selectivity for Polar Acids in LC: Tips & Techniques.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
  • Google Patents. (2006). WO2006096624A1 - Process for the purification of substituted benzoxazole compounds.
  • LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
  • Chemistry For Everyone. (2025). How To Choose Solvent System For Column Chromatography?
  • Daicel Chiral Technologies. (n.d.). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
  • ResearchGate. (n.d.). Solvent and Media Effects on the Photophysics of Naphthoxazole Derivatives.
  • Semantic Scholar. (2024). Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization.
  • Reddit. (2022). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • ALWSCI. (2025). How To Choose The Best Eluent For Thin Layer Chromatography (TLC).
  • University of California, Los Angeles. (n.d.). Recrystallization.
  • Molnar Institute. (n.d.). Solvent selection in liquid chromatography.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • National Institutes of Health. (2015). Solvent System Selection Strategies in Countercurrent Separation.
  • Reddit. (2023). Purification of strong polar and basic compounds.
  • ResearchGate. (n.d.). Charge transfer fluorescence of benzoxazol derivatives: Investigation of solvent effect on fluorescence of these dyes.
  • National Institutes of Health. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides.
  • ACS Publications. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition.
  • ResearchGate. (n.d.). Effect of solvent polarity on absorption and emission properties of synthesized compounds.
  • National Institutes of Health. (2020). The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility.
  • National Institutes of Health. (2025). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation.
  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis.
  • Reddit. (2024). Purification Troubleshooting.
  • World Journal of Pharmaceutical Sciences. (2018). Benzoxazoles.
  • ACS Publications. (2022). Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies.
  • WIPO Patentscope. (2006). WO/2006/096624 PROCESS FOR THE PURIFICATION OF SUBSTITUTED BENZOXAZOLE COMPOUNDS.

Sources

Stability issues of 5-Methoxybenzo[d]oxazole-2-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Methoxybenzo[d]oxazole-2-carboxylic acid

A Guide for Researchers, Scientists, and Drug Development Professionals on Navigating Solution Stability

Welcome to the technical support center for this compound. This guide is designed to provide you, the researcher, with in-depth insights and practical solutions for the stability challenges you may encounter when working with this compound in solution. While specific public-domain data on this exact molecule is limited, the principles outlined here are grounded in the established chemistry of the benzoxazole scaffold and carboxylic acids.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and storage of this compound.

Q1: What are the optimal storage conditions for this compound in its solid form and in solution?

A1: Proper storage is critical to ensure the long-term integrity of the compound. For the solid form, storage in a cool, dark, and dry environment is recommended, such as in a desiccator at -20°C. For solutions, the ideal conditions depend on the solvent and intended duration of storage. Generally, stock solutions in anhydrous, aprotic solvents like DMSO or DMF should be stored in tightly sealed vials at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Form Temperature Atmosphere Light Conditions Notes
Solid -20°CDry (Desiccator)Dark (Amber vial)Long-term storage
Solution (Aprotic) -20°C to -80°CInert (Argon/N₂)Dark (Amber vial)Aliquot to avoid freeze-thaw
Aqueous Solution 2-8°CN/ADark (Amber vial)Prepare fresh; short-term use only

Q2: My solution of this compound has developed a yellow or brownish tint. What is the likely cause?

A2: Discoloration is often an indicator of chemical degradation.[1] The benzoxazole ring system, while generally stable, can be susceptible to certain conditions.[2][3] Potential causes include:

  • pH-Mediated Hydrolysis: The benzoxazole ring can be susceptible to cleavage under strongly acidic or basic conditions.[1][4]

  • Photodegradation: Exposure to UV or even ambient light can lead to the degradation of heterocyclic compounds.[1] While some benzoxazole-linked structures show excellent photostability, this is not guaranteed for all derivatives.[5]

  • Oxidation: The molecule may be reacting with atmospheric oxygen or trace oxidizing agents in the solvent.[1]

It is highly recommended to prepare solutions fresh and protect them from light and extreme pH values.[1]

Q3: Is this compound susceptible to degradation in aqueous buffers?

A3: Yes, aqueous environments can present a stability risk, primarily due to potential hydrolysis of the benzoxazole ring.[1][4] The rate of this degradation is often dependent on the pH and temperature of the buffer. It is advisable to minimize the time the compound spends in aqueous solutions, especially at non-neutral pH or elevated temperatures. For critical experiments, performing a time-course study by incubating the compound in the assay buffer and analyzing its concentration at different time points via HPLC is recommended.[1]

Q4: Can I heat my solution to aid dissolution?

A4: Gentle warming can be used to aid dissolution, but it should be done with caution. Carboxylic acids can undergo decarboxylation (loss of CO₂) upon heating.[1] Additionally, elevated temperatures can accelerate hydrolytic degradation. If heating is necessary, use a minimal temperature for the shortest possible time and consider performing a stability check on a small sample.

Troubleshooting Guide: Common Experimental Issues

This guide provides a structured approach to diagnosing and resolving common stability-related problems encountered during experiments.

Issue 1: Progressive Decrease in Compound Concentration in Stock Solution
  • Observation: You observe a diminishing peak area for your compound when analyzing your stock solution by HPLC over a period of days or weeks.

  • Likely Cause: This points to gradual degradation of the compound in the solvent. The primary suspects are hydrolysis (if trace water is present), photodecomposition, or reaction with the solvent itself.

  • Troubleshooting Workflow:

Caption: Workflow for troubleshooting stock solution instability.

  • Mitigation & Best Practices:

    • Solvent Choice: Whenever possible, use anhydrous, aprotic solvents such as DMSO or DMF for stock solutions.[1]

    • Inert Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to prevent oxidation.

    • Aliquot: Prepare single-use aliquots to avoid repeated warming and cooling of the main stock solution and to minimize the introduction of atmospheric moisture and oxygen.

    • Storage: Store all solutions at -20°C or -80°C in tightly sealed, amber-colored vials to protect from light.[1]

Issue 2: Compound Precipitates Upon Dilution into Aqueous Assay Buffer
  • Observation: Upon adding your DMSO stock solution to an aqueous buffer, the solution becomes cloudy or a precipitate forms.

  • Likely Cause: This is a solubility issue rather than a stability one. Benzoxazole derivatives are often hydrophobic, and their limited aqueous solubility is a known challenge.[6][7] The organic co-solvent (DMSO) percentage in the final solution is too low to maintain the compound's solubility.

  • Troubleshooting Steps:

    • Check pH: The carboxylic acid group on your molecule means its aqueous solubility will be highly pH-dependent. In basic solutions (pH > pKa), it will form a more soluble carboxylate salt.[7] Consider if the pH of your buffer is appropriate.

    • Increase Co-solvent: Gradually increase the percentage of the organic co-solvent in the final solution. Be mindful of the tolerance of your assay to the co-solvent.[6]

    • Use Solubilizing Excipients: Consider the use of formulation aids like cyclodextrins, which can encapsulate hydrophobic molecules and increase their aqueous solubility.[6]

    • Reduce Final Concentration: If the experimental design allows, lower the final concentration of the compound in the assay.

Issue 3: Inconsistent or Non-Reproducible Results in Biological Assays
  • Observation: You are getting variable results from your biological assays, even with seemingly identical experimental setups.

  • Likely Cause: This can be a symptom of either poor solubility (leading to inaccurate concentrations) or compound degradation in the assay medium over the course of the experiment.

  • Investigative Protocol:

    • Confirm Solubility: At the start of your experiment, take an aliquot of the final assay medium containing the compound. Centrifuge it at high speed. Analyze the supernatant by HPLC to confirm that the concentration matches the expected value. If it's lower, you have a solubility problem.

    • Assess Stability in Assay Buffer:

      • Prepare your compound in the final assay buffer at the working concentration.

      • Incubate this solution under the exact conditions of your assay (temperature, light, CO₂).

      • Take samples at different time points (e.g., 0, 1, 2, 4, 8, 24 hours) and immediately analyze them by a validated HPLC method to quantify the remaining parent compound.[1]

      • A significant decrease in concentration over time confirms instability under assay conditions.

Potential Degradation Pathways

Understanding the potential chemical transformations your molecule might undergo is key to preventing them. For this compound, two primary degradation pathways should be considered:

  • Hydrolysis: This involves the cleavage of the oxazole ring by water, a reaction that can be catalyzed by acid or base.[1] This process would break open the ring to form an acyclic amide derivative.[1][4]

  • Decarboxylation: The loss of the carboxylic acid group as CO₂, which is typically induced by heat.[1]

G cluster_0 Degradation Pathways A 5-Methoxybenzo[d]oxazole- 2-carboxylic acid B Acyclic Amide Derivative A->B Hydrolysis (H₂O, H⁺/OH⁻) C Decarboxylated Product A->C Decarboxylation (Heat, Δ)

Caption: Potential degradation pathways for the title compound.

By being mindful of these potential issues and employing the troubleshooting and mitigation strategies outlined in this guide, researchers can ensure the integrity of their experimental results when working with this compound.

References

  • Benzoxazole(273-53-0)MSDS Melting Point Boiling Density Storage Transport - ChemicalBook
  • Chemical stability and degradation pathways of 5-Methoxyoxazole-2-carboxylic acid - Benchchem
  • Technical Support Center: Overcoming Solubility Issues with Benzoxazole Compounds - Benchchem
  • Benzoxazole-Linked Ultrastable Covalent Organic Frameworks for Photocatalysis | Journal of the American Chemical Society - ACS Public
  • Technical Support Center: Overcoming Solubility Challenges of Benzoxazole Compounds - Benchchem
  • Technical Support Center: Troubleshooting Benzoxazole Synthesis - Benchchem
  • Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review - Biotechnology Research and Innov
  • A Comparative Guide to the Stability of 5- Methoxyoxazole-2-carboxylic Acid and 5 - Benchchem
  • Troubleshooting scale-up production of 5-Methoxyoxazole-2-carboxylic acid - Benchchem
  • PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIV
  • A Technical Guide to the Purity and Characterization of 5-Methoxyoxazole-2-carboxylic Acid - Benchchem
  • [Hydrolysis pathway for 2-phenylbenzoxazole. ( after Jackson et al.[8]).
  • Benzoxazole - Wikipedia
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf 2 O-Promoted Electrophilic Activ
  • One-Pot Synthesis of 2-Substituted Benzoxazoles Directly
  • Synthesis from Carboxylic Acid Deriv
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d
  • Benzoxazole: Synthetic Methodology and Biological Activities
  • Benzoxazole synthesis - Organic Chemistry Portal
  • Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids - Benchchem
  • Solubility profile of 5-Methoxyoxazole-2-carboxylic acid in common lab solvents - Benchchem

Sources

Technical Support Center: Minimizing Byproduct Formation in Robinson-Gabriel Synthesis of Benzoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzoxazole synthesis. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize the Robinson-Gabriel synthesis of benzoxazoles, with a specific focus on identifying and minimizing the formation of common byproducts. Our goal is to provide actionable, scientifically-grounded advice to enhance your reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the Robinson-Gabriel synthesis for benzoxazoles and what are its primary challenges?

The Robinson-Gabriel synthesis is a powerful method for forming the oxazole ring, a core component of many pharmacologically active compounds.[1][2] In the context of benzoxazoles, the synthesis typically involves the intramolecular cyclodehydration of a 2-acylaminophenol intermediate. This intermediate is often formed in situ from a 2-aminophenol and a carboxylic acid derivative. The critical step is the ring closure, which requires a dehydrating agent to remove a molecule of water.[1]

The primary challenges associated with this synthesis are often low yields and difficult purification, which can stem from several factors:

  • Incomplete Reaction: The cyclization may not go to completion, leaving significant amounts of the 2-acylaminophenol starting material.[3][4]

  • Byproduct Formation: Various side reactions can occur, consuming starting materials and generating impurities that are often difficult to separate from the desired benzoxazole product.[3][4]

  • Harsh Reaction Conditions: Historically, strong acids like concentrated sulfuric acid or polyphosphoric acid (PPA) were used, which can lead to degradation of sensitive functional groups on the substrates.[1][5]

Q2: What are the most common byproducts I should be aware of?

Understanding potential side-products is the first step in prevention. The most common impurities include:

  • Unreacted Starting Material (2-Acylaminophenol): This is the most frequent "byproduct" and indicates incomplete cyclization. Its presence complicates downstream purification.

  • Products of Hydrolysis: If water is present in the reaction mixture (e.g., from wet solvents or as a byproduct of esterification), the 2-acylaminophenol intermediate can hydrolyze back to 2-aminophenol and the corresponding carboxylic acid.

  • Polymeric Materials: 2-aminophenols can be susceptible to self-condensation or polymerization, especially at high temperatures or under strongly acidic conditions, leading to intractable tars.[4]

  • Rearrangement Products: Under certain conditions, particularly with strong Lewis acids, rearrangements of the starting material or product can occur, although this is less common.

Q3: How does the choice of dehydrating agent impact byproduct formation?

The cyclodehydration agent is a critical parameter. The ideal agent should efficiently promote the desired ring closure at a temperature low enough to prevent degradation and side reactions.[1]

Dehydrating AgentTypical ConditionsAdvantagesPotential Issues & Byproducts
Sulfuric Acid (H₂SO₄) Concentrated, often heatedInexpensive, powerfulCharring, sulfonation of aromatic rings, degradation of sensitive groups.
Polyphosphoric Acid (PPA) High temp (e.g., 150°C)Effective for difficult cyclizationsVery viscous, difficult to stir, harsh conditions, product isolation can be challenging.[5]
Phosphorus Pentoxide (P₂O₅) Reflux in high-boiling solventStrong dehydrating agentCan be difficult to handle, forms phosphoric acid sludge.
Phosphorus Oxychloride (POCl₃) Often with a base/solvent like DMFMilder than H₂SO₄, good for many substratesCorrosive, moisture-sensitive, can act as a chlorinating agent.
Triflic Anhydride (Tf₂O) Low temp (e.g., 0°C to RT), with a baseHighly reactive, allows for low-temperature synthesisExpensive, very moisture-sensitive.[3]
Burgess Reagent Microwave or conventional heatingMild, neutral conditionsCan be expensive, requires synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments.

Problem 1: My TLC analysis shows a major spot corresponding to my starting material, even after prolonged reaction time.

Probable Causes:

  • Insufficient Dehydration: The reaction temperature may be too low for your chosen dehydrating agent, or the agent itself may be insufficiently active or used in a substoichiometric amount.[4]

  • Deactivated Catalyst/Reagent: Many dehydrating agents (e.g., Tf₂O, POCl₃) are highly sensitive to moisture. Contamination with water will quench the reagent and halt the reaction.

  • Poor Solubility: If the 2-acylaminophenol intermediate is not fully dissolved in the reaction solvent at the reaction temperature, the reaction will be slow and incomplete.

Proposed Solutions & Experimental Protocol:

  • Verify Reagent Quality: Use freshly opened or properly stored dehydrating agents. Ensure all solvents are rigorously dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent moisture from the air from interfering.[3][4]

  • Optimize Temperature: Incrementally increase the reaction temperature by 10-20°C and monitor the progress by TLC. For PPA-mediated reactions, temperatures of 130-150°C are often required.[5][6]

  • Increase Reagent Stoichiometry: If you suspect your reagent has partially degraded, or for particularly challenging substrates, increasing the molar equivalents of the dehydrating agent (e.g., from 1.1 eq to 1.5 eq) can drive the reaction to completion.

  • Change Solvent: If solubility is an issue, consider a higher-boiling solvent that can fully dissolve your starting material.

Problem 2: My reaction mixture has turned dark brown or black, and the crude product is an intractable tar.

Probable Causes:

  • Degradation/Polymerization: This is a classic sign of decomposition. The reaction temperature is likely too high for your specific substrate, or the dehydrating agent (especially strong Brønsted acids like H₂SO₄) is too harsh.[4]

  • Oxidation of 2-Aminophenol: The 2-aminophenol starting material is susceptible to air oxidation, which can produce colored, polymeric impurities.[4]

Proposed Solutions & Experimental Protocol:

  • Lower the Reaction Temperature: Immediately attempt the reaction at a lower temperature. If using a strong acid, consider switching to a milder, modern dehydrating agent that works at or below room temperature.

  • Use an Inert Atmosphere: To prevent oxidation, thoroughly degas your solvent and run the reaction under a positive pressure of nitrogen or argon. This is especially critical when working with electron-rich 2-aminophenols.[4]

  • Protocol: Mild Benzoxazole Synthesis using Tf₂O [3]

    • Dissolve the 2-acylaminophenol (1.0 mmol) and a non-nucleophilic base like 2-fluoropyridine (2.0 mmol) in anhydrous dichloromethane (DCM, 5 mL) under an argon atmosphere.

    • Cool the mixture to 0°C in an ice bath.

    • Add triflic anhydride (Tf₂O, 1.2 mmol) dropwise to the stirred solution.

    • Allow the reaction to stir at 0°C for 15 minutes, then warm to room temperature.

    • Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).

    • Quench the reaction carefully with saturated aqueous sodium bicarbonate and proceed with extraction.

Problem 3: I've isolated my product, but NMR analysis shows significant contamination with 2-aminophenol and the starting carboxylic acid.

Probable Cause:

  • Hydrolysis: This indicates that water was present during the reaction or, more likely, during the workup procedure. The 2-acylaminophenol intermediate is an amide and can be hydrolyzed under acidic or basic aqueous conditions, especially when heated. The final benzoxazole product is generally stable, but the unreacted intermediate is not.

Proposed Solutions:

  • Anhydrous Conditions: Ensure the reaction is performed under strictly anhydrous conditions.

  • Careful Workup: When quenching the reaction, do so at a low temperature (e.g., 0°C). Avoid prolonged exposure to strong aqueous acid or base. If an acidic or basic wash is necessary, perform it quickly and move immediately to extraction with an organic solvent.

  • Purification Strategy: Column chromatography is generally effective for separating the relatively non-polar benzoxazole product from the more polar 2-aminophenol and carboxylic acid impurities.[3]

Visualizing Reaction Pathways

To better understand the processes occurring in your flask, refer to the diagrams below.

Core Robinson-Gabriel Pathway

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclodehydration 2-Aminophenol 2-Aminophenol 2-Acylaminophenol 2-Acylaminophenol 2-Aminophenol->2-Acylaminophenol RCOCl or (RCO)₂O Intermediate Intermediate 2-Acylaminophenol->Intermediate Protonation (Dehydrating Agent) Benzoxazole Benzoxazole Intermediate->Benzoxazole Ring Closure & -H₂O

Caption: Main reaction pathway for benzoxazole synthesis.

Common Byproduct Formation Pathways

G cluster_hydrolysis Hydrolysis Pathway cluster_polymerization Degradation Pathway 2-Acylaminophenol 2-Acylaminophenol 2-Aminophenol 2-Aminophenol 2-Acylaminophenol->2-Aminophenol +H₂O (Acid/Base Workup) Carboxylic_Acid Carboxylic_Acid 2-Acylaminophenol->Carboxylic_Acid +H₂O (Acid/Base Workup) Benzoxazole Benzoxazole 2-Acylaminophenol->Benzoxazole Desired Path (Dehydration) 2-Aminophenol_poly 2-Aminophenol Polymeric_Byproducts Polymeric_Byproducts 2-Aminophenol_poly->Polymeric_Byproducts High Temp / Strong Acid

Caption: Key side reactions leading to common impurities.

Troubleshooting Workflow

G Start Low Yield or Impure Product TLC Analyze Crude by TLC: What do you see? Start->TLC SM_Major Problem: Mainly Starting Material TLC->SM_Major Starting Material Spot is Dominant Tar_Major Problem: Dark Tars / Streaking TLC->Tar_Major Baseline Streaking / Dark Color Multiple_Spots Problem: Multiple Distinct Spots TLC->Multiple_Spots Product + Other Spots Sol_SM Solution: 1. Increase Temperature 2. Use Stronger/More Dehydrating Agent 3. Check Reagent/Solvent Purity SM_Major->Sol_SM Sol_Tar Solution: 1. Lower Reaction Temperature 2. Use Milder Dehydrating Agent 3. Run Under Inert Atmosphere Tar_Major->Sol_Tar Sol_Multiple Solution: 1. Check for Hydrolysis (Careful Workup) 2. Optimize Column Chromatography 3. Re-evaluate Stoichiometry Multiple_Spots->Sol_Multiple

Caption: A logical workflow for diagnosing synthesis issues.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis.
  • BenchChem. (2025).
  • SynArchive. (n.d.). Robinson-Gabriel Synthesis.
  • Wikipedia. (2023). Robinson–Gabriel synthesis.
  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities.
  • ChemicalBook. (2022). Synthesis of Benzoxazoles.
  • Journal of Organic Chemistry and Pharmaceutical Research. (n.d.).
  • NIH National Center for Biotechnology Information. (2017).

Sources

Challenges in scaling up the synthesis of 5-Methoxybenzo[d]oxazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-Methoxybenzo[d]oxazole-2-carboxylic acid is a crucial heterocyclic building block in medicinal chemistry and drug discovery.[1][2] Its benzoxazole core is a privileged scaffold found in numerous biologically active compounds.[3][4] However, scaling up the synthesis of this molecule from lab-scale to pilot or manufacturing scale presents a unique set of challenges. These often include diminished yields, inconsistent purity profiles, and difficulties in purification.

This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to empower researchers, chemists, and process development professionals to overcome the common hurdles encountered during the scale-up synthesis of this valuable intermediate.

Recommended Synthesis and Scale-Up Workflow

The most robust and scalable synthesis proceeds via a two-stage approach starting from the commercially available 4-methoxy-2-nitrophenol. This involves the initial reduction to form the key aminophenol intermediate, followed by a cyclocondensation reaction and subsequent hydrolysis.

Stage 1: Synthesis of 2-Amino-4-methoxyphenol

The foundational step is the high-yielding synthesis of the key intermediate, 2-amino-4-methoxyphenol, via catalytic hydrogenation.[5]

Detailed Protocol: Catalytic Hydrogenation

This protocol is adapted from established procedures for the reduction of nitrophenols.[5][6][7]

  • Vessel Preparation: Charge a suitable hydrogenation vessel with 4-methoxy-2-nitrophenol (1.0 eq) and a solvent such as ethanol or methanol (approx. 15-20 mL per gram of substrate).

  • Catalyst Addition: Add 5% Palladium on Carbon (Pd/C) catalyst (approx. 2-3 mol%). The catalyst should be handled carefully, preferably as a wet paste, to mitigate fire risk.

  • Hydrogenation: Seal the vessel and purge thoroughly with nitrogen followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm, or as dictated by equipment) and commence vigorous stirring. The reaction is exothermic; maintain the temperature between 20-30°C using external cooling if necessary.[5][6]

  • Reaction Monitoring: Monitor the reaction's progress by hydrogen uptake or by analytical techniques like TLC or HPLC until the starting material is fully consumed.

  • Work-up: Depressurize the vessel and purge with nitrogen. Remove the Pd/C catalyst by filtration through a pad of Celite®. The catalyst on the filter pad should be kept wet with solvent until it can be safely quenched.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent like isopropyl alcohol to yield high-purity 2-amino-4-methoxyphenol.[5][6]

Stage 2: Synthesis of this compound

This stage involves the construction of the benzoxazole ring via condensation with diethyl oxalate, followed by saponification of the resulting ester.

Detailed Protocol: Cyclocondensation and Hydrolysis
  • Cyclocondensation:

    • In a multi-neck flask equipped with a mechanical stirrer, condenser, and temperature probe, charge 2-amino-4-methoxyphenol (1.0 eq) and diethyl oxalate (1.1 - 1.5 eq).

    • Heat the mixture, typically to 120-140°C, and maintain for several hours. The reaction can be run neat or in a high-boiling solvent like toluene or xylene with a Dean-Stark trap to remove the ethanol and water byproducts.

    • Monitor the formation of the ethyl 5-methoxybenzo[d]oxazole-2-carboxylate intermediate by HPLC or TLC.

  • Saponification (Hydrolysis):

    • Once the cyclization is complete, cool the reaction mixture. If a solvent was used, it can be removed under reduced pressure.

    • Dissolve the crude ester intermediate in a mixture of an alcohol (e.g., ethanol or methanol) and water.

    • Add an aqueous solution of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2.0 - 3.0 eq), to the solution.[8][9]

    • Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitor by HPLC).

  • Acidification and Isolation:

    • Cool the reaction mixture in an ice bath.

    • Slowly acidify with cold aqueous hydrochloric acid (e.g., 1M or 2M HCl) to a pH of approximately 2-3.[10] The target carboxylic acid will precipitate out of the solution.

    • Collect the solid product by filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Final Product Synthesis Start 4-Methoxy-2-nitrophenol Step1 Catalytic Hydrogenation (H₂, Pd/C, Ethanol) Start->Step1 Intermediate 2-Amino-4-methoxyphenol Step1->Intermediate Step2 Cyclocondensation (Diethyl Oxalate, Heat) Intermediate->Step2 Ester Ethyl 5-methoxybenzo[d]oxazole- 2-carboxylate Step3 Saponification (NaOH, EtOH/H₂O) Ester->Step3 Step4 Acidification (HCl) Step3->Step4 End 5-Methoxybenzo[d]oxazole- 2-carboxylic acid Step4->End

Caption: Overall synthesis workflow from starting material to final product.

Troubleshooting Guide

This section addresses common problems encountered during the scale-up of this synthesis in a practical question-and-answer format.

Issue 1: Low or Stagnant Yield in Stage 1 (Hydrogenation)

Q: My hydrogenation of 4-methoxy-2-nitrophenol is slow, incomplete, or has stalled. What are the likely causes?

A: This is a common scale-up issue. Here are the primary factors to investigate:

  • Catalyst Activity: The Pd/C catalyst may be deactivated. Ensure you are using a fresh, high-quality catalyst. On a larger scale, catalyst poisoning from impurities in the starting material or solvent becomes more pronounced. Consider pre-treating the starting material with activated carbon if purity is a concern.

  • Mass Transfer Limitations: In large reactors, inefficient mixing can lead to poor contact between the hydrogen gas, the liquid phase, and the solid catalyst. This is a critical scale-up parameter.

    • Solution: Increase the agitation speed. Ensure the stirrer design is adequate for suspending the catalyst uniformly. Check that the hydrogen gas is being effectively dispersed into the reaction mixture.

  • Incomplete Reaction: The reaction may simply need more time on a larger scale.

    • Solution: Continue monitoring for hydrogen uptake. Only when uptake ceases for an extended period should you consider the reaction complete or stalled.[5]

Issue 2: Significant Impurity Formation in Stage 2 (Cyclocondensation)

Q: My scaled-up batches show significant levels of impurities after the cyclocondensation step. How can I identify and minimize them?

A: Impurity formation is a frequent challenge when scaling up organic syntheses.[10] A logical approach is required to identify and mitigate these byproducts.

Impurity Impurity Detected (by HPLC/LC-MS) Characterize Characterize Impurity (LC-MS, NMR) Impurity->Characterize Decision Impurity Identity? Characterize->Decision Path1 Unreacted Starting Material Decision->Path1  Starting Material Path2 Decarboxylation or Ring-Opened Product Decision->Path2 Degradation   Path3 Dimerization or Side-Product Decision->Path3 Side-Reaction Sol1 Optimize Reaction: - Increase temperature/time - Check stoichiometry Path1->Sol1 Sol2 Modify Conditions: - Lower reaction temp - Use inert atmosphere - Milder workup Path2->Sol2 Sol3 Purify Intermediate: - Recrystallize aminophenol - Adjust stoichiometry Path3->Sol3

Caption: A logical workflow for identifying and minimizing impurities.

Common Impurities and Their Prevention:

  • Unreacted 2-Amino-4-methoxyphenol: This points to an incomplete reaction. Ensure accurate stoichiometry and allow for sufficient reaction time, which may be longer at scale.[10] Efficient removal of byproducts (water, ethanol) via a Dean-Stark trap can help drive the equilibrium towards the product.

  • Decarboxylation Product: The carboxylic acid group can be lost at elevated temperatures, especially if trace metals or acidic/basic impurities are present.[10]

    • Prevention: Avoid excessive temperatures during the reaction and workup. Ensure the final acidification step is performed at low temperatures (0-5 °C).

  • Ring-Opened Products: The benzoxazole ring can be susceptible to cleavage under harsh basic conditions during the saponification step.[10]

    • Prevention: Use a milder base like lithium hydroxide if sodium hydroxide proves too harsh. Avoid prolonged exposure to high concentrations of base or elevated temperatures during hydrolysis.

Issue 3: Purification Challenges at Scale

Q: Standard silica gel chromatography is impractical for purifying our multi-kilogram batches of the final product. What are the best alternative purification strategies?

A: Chromatography is often not economically viable at large scales. The following methods are more suitable for purifying carboxylic acids.[10]

Purification MethodDescriptionAdvantagesDisadvantages
Recrystallization Dissolving the crude product in a hot solvent and allowing it to cool, causing the pure compound to crystallize out.Cost-effective, highly scalable, can yield very pure material.Requires finding a suitable solvent system; can have yield losses in the mother liquor.
Acid-Base Extraction Dissolving the crude material in an organic solvent and extracting with an aqueous base (e.g., NaHCO₃) to form the water-soluble carboxylate salt. The aqueous layer is then washed, re-acidified, and the purified product precipitates or is extracted back.[10]Highly effective for removing neutral and basic impurities; scalable.Requires handling large volumes of solvents and aqueous solutions; ensure product is stable to pH changes.[10]
Slurry Wash Suspending the crude solid in a solvent in which the impurities are soluble but the product is not, followed by filtration.Simple, fast, and good for removing minor, more soluble impurities.Less effective for impurities with similar solubility to the product.
Workflow: Purification by Acid-Base Extraction

This method leverages the acidic nature of the target compound.

Start Crude Product in Organic Solvent (e.g., EtOAc) Extract Extract with aq. NaHCO₃ (Repeat 2-3 times) Start->Extract Separate Separate Layers Extract->Separate Organic Organic Layer (Contains neutral/basic impurities) -> Discard Separate->Organic Organic Aqueous Aqueous Layer (Contains Sodium Salt of Product) Separate->Aqueous Aqueous Wash Wash with fresh organic solvent Aqueous->Wash Acidify Cool to 0-5°C and Acidify with HCl (pH 2-3) Wash->Acidify Precipitate Product Precipitates Acidify->Precipitate Filter Filter, Wash with Cold Water, and Dry Precipitate->Filter End Purified Product Filter->End

Caption: Workflow for purification via acid-base extraction.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound? A1: The compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation.

Q2: Is this compound sensitive to air or moisture? A2: While the methoxy group offers some stability, benzoxazole rings can be sensitive to strong acids and certain oxidizing agents.[10] Given that related hydroxy-substituted oxazoles are known to be unstable towards hydrolytic ring-opening, it is prudent to handle this compound in a dry environment to minimize degradation.[10]

Q3: What are the key safety precautions when handling the reagents and the final product? A3: Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. The hydrogenation step requires special care due to the flammable nature of hydrogen gas and the pyrophoric potential of dry Pd/C catalyst. All operations should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for all reagents before use.

Q4: Are there alternative synthetic routes that are more amenable to scale-up? A4: The presented two-stage route is generally robust. However, other methods for benzoxazole synthesis exist, such as the condensation of 2-aminophenols with various carbonyl compounds or their derivatives.[3] For the 2-carboxylate moiety specifically, routes involving the cyclization of glycine derivatives have been developed, though these may involve more expensive reagents or catalysts like ruthenium or copper under photochemical conditions.[11][12] For most applications, the classic condensation with an oxalic acid derivative remains a cost-effective and scalable choice.

References

  • PrepChem.com. Synthesis of 2-amino-4-methoxyphenol. [Link]
  • MDPI. Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid]. [Link]
  • Royal Society of Chemistry. Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols. [Link]
  • PubMed Central (PMC). The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility. [Link]
  • PrepChem.com.
  • PubMed Central (PMC).
  • Semantic Scholar.
  • MySkinRecipes. 5-Methoxyoxazole-2-carboxylic acid. [Link]
  • National Institutes of Health (NIH).
  • MDPI. Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. [Link]
  • PubMed Central (PMC).
  • National Institutes of Health (NIH).
  • ResearchGate.
  • PubMed Central (PMC).
  • MedCrave online.
  • No Title Found.[Link]
  • National Institutes of Health (NIH).
  • ResearchGate. Synthetic approaches toward benzoxazole- and benzothiazole-2-carboxamides. [Link]
  • MDPI.

Sources

Identifying impurities in 5-Methoxybenzo[d]oxazole-2-carboxylic acid synthesis by LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 5-Methoxybenzo[d]oxazole-2-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. As a Senior Application Scientist, I've compiled this guide based on established synthetic principles and extensive field experience in troubleshooting complex organic syntheses and analytical challenges.

The synthesis of benzoxazole derivatives is a cornerstone in medicinal chemistry, with the benzoxazole scaffold appearing in numerous pharmacologically active agents.[1][2] Ensuring the purity of the final compound, this compound, is critical for its downstream applications. This guide provides a structured, question-and-answer approach to identifying and characterizing potential impurities using Liquid Chromatography-Mass Spectrometry (LC-MS), a powerful and indispensable tool in modern pharmaceutical development.[3]

We will explore the common synthetic pathways, the impurities that can arise from them, and detailed protocols for their detection and identification. The methodologies described herein are designed to be robust and self-validating, providing you with the confidence needed to ensure the quality and integrity of your synthesis.

Part 1: Synthesis Pathway and Potential Impurities

The most common and scalable synthesis of this compound involves a two-step process: (1) the condensation of 2-amino-4-methoxyphenol with diethyl oxalate to form the ethyl ester intermediate, followed by (2) saponification (hydrolysis) to yield the final carboxylic acid. Understanding this pathway is key to anticipating potential impurities.

DOT Script for Synthesis Pathway

Synthesis_Pathway cluster_impurities Potential Impurity Origins SM1 2-Amino-4-methoxyphenol Intermediate Ethyl 5-methoxybenzo[d]oxazole-2-carboxylate SM1->Intermediate Step 1: Condensation/ Cyclization Impurity_A Impurity A (Unreacted SM1) SM1->Impurity_A Carryover dummy1 SM1->dummy1 SM2 Diethyl Oxalate SM2->Intermediate Impurity_B Impurity B (Unreacted SM2) SM2->Impurity_B Carryover SM2->dummy1 API This compound (API) Intermediate->API Step 2: Hydrolysis Impurity_D Impurity D (Unreacted Intermediate) Intermediate->Impurity_D Incomplete Hydrolysis Impurity_E Impurity E (Demethylated API) API->Impurity_E Side Reaction/ Degradation Impurity_C Impurity C (Amide Intermediate) dummy1->Impurity_C Incomplete Cyclization

Caption: Synthetic route and origins of common process-related impurities.

Q1: What are the most common impurities I should expect from this synthesis, and where do they come from?

Answer: Based on the synthetic pathway, you can anticipate several process-related organic impurities.[4][5] These arise from unreacted starting materials, incomplete reactions, or side reactions.

  • Impurity A: 2-Amino-4-methoxyphenol (Starting Material)

    • Origin: Incomplete reaction during the initial condensation step. If this starting material is not fully consumed, it will be carried through the process.[6]

  • Impurity B: Diethyl Oxalate (Starting Material)

    • Origin: Carried over from an excess used in the first step. While volatile, it can sometimes persist or hydrolyze to oxalic acid.[7][8]

  • Impurity C: N-(2-hydroxy-5-methoxyphenyl)oxalamic acid ethyl ester (Intermediate)

    • Origin: This is the initial amide formed between the two starting materials. Incomplete cyclization (ring-closure) to form the benzoxazole ring will result in this impurity.[9]

  • Impurity D: Ethyl 5-methoxybenzo[d]oxazole-2-carboxylate (Intermediate)

    • Origin: This is the direct precursor to your final product. Incomplete hydrolysis (saponification) in the second step will leave this ester as a significant impurity.

  • Impurity E: 5-Hydroxybenzo[d]oxazole-2-carboxylic acid (Degradation Product)

    • Origin: This can arise from the demethylation of the methoxy group, either in the final product or the intermediate, particularly if harsh acidic or basic conditions are used during hydrolysis or workup.

The following table summarizes these key impurities and their expected mass-to-charge ratios (m/z) in LC-MS analysis.

Impurity IDNameOriginFormulaMWExpected [M+H]⁺ (m/z)Expected [M-H]⁻ (m/z)
API This compound Product C₉H₇NO₄ 193.16 194.04 192.03
Impurity A2-Amino-4-methoxyphenolStarting MaterialC₇H₉NO₂139.15140.07138.06
Impurity BDiethyl OxalateStarting MaterialC₆H₁₀O₄146.14147.06N/A
Impurity CN-(2-hydroxy-5-methoxyphenyl)oxalamic acid ethyl esterIntermediateC₁₁H₁₃NO₅239.22240.08238.07
Impurity DEthyl 5-methoxybenzo[d]oxazole-2-carboxylateIntermediateC₁₁H₁₁NO₄221.21222.07220.06
Impurity E5-Hydroxybenzo[d]oxazole-2-carboxylic acidSide ProductC₈H₅NO₄179.13180.02178.01

Part 2: LC-MS Method Development and Troubleshooting

A well-developed LC-MS method is crucial for separating and identifying these closely related compounds. Here are answers to common questions encountered during method development.

Q2: What is a good starting point for an LC-MS method to separate the API from these potential impurities?

Answer: A reversed-phase method is the standard and most effective approach for this class of molecules. Here is a robust starting point protocol.

Protocol: Initial LC-MS Screening Method

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 stationary phase, e.g., Agilent ZORBAX, Waters Acquity BEH, or equivalent.

    • Dimensions: 2.1 x 100 mm, 1.8 µm particle size (for UHPLC) or 4.6 x 150 mm, 3.5 µm (for HPLC).

  • Mobile Phase A: 0.1% Formic Acid in Water.

    • Rationale: Formic acid acts as a proton source, improving peak shape for acidic analytes like the API and ensuring efficient ionization in positive ESI mode.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %B Flow Rate (mL/min)
    0.0 5 0.4 (for 2.1 mm ID)
    15.0 95 0.4
    17.0 95 0.4
    17.1 5 0.4

    | 20.0 | 5 | 0.4 |

  • Column Temperature: 35 °C.

    • Rationale: Elevated temperature reduces mobile phase viscosity and can improve peak shape and separation efficiency.

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile:Water at a concentration of approximately 0.5 mg/mL.

  • MS Detector: ESI source, scanning in both positive and negative ion modes.

    • Scan Range: 100 - 500 m/z.

    • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

    • Gas Temperature: 325 °C.

    • Gas Flow: 10 L/min.

Q3: My API peak is tailing. How can I improve the peak shape?

Answer: Peak tailing for your acidic API is a common issue. Here’s a troubleshooting workflow to address it.

DOT Script for Troubleshooting Peak Tailing

Troubleshooting_Tailing Start Problem: API Peak Tailing Check_pH Is mobile phase pH ~2 units below API pKa (~3-4)? Start->Check_pH Check_Overload Is the column overloaded? (Peak fronting or flat-topped) Check_pH->Check_Overload Yes Sol_pH Action: Lower mobile phase pH. Use 0.1% Formic Acid (pH ~2.7) or 0.1% TFA (pH ~2.0). Ensures API is fully protonated. Check_pH->Sol_pH No Check_Column Is the column old or contaminated? Check_Overload->Check_Column No Sol_Overload Action: Reduce sample concentration. Inject 1/10th of the current amount to check for improvement. Check_Overload->Sol_Overload Yes Sol_Column Action: Flush or replace the column. Flush with high organic solvent. If no improvement, replace with a new column. Check_Column->Sol_Column Yes End Resolution: Symmetrical Peak Shape Check_Column->End No Sol_pH->End Sol_Overload->End Sol_Column->End

Caption: Decision tree for troubleshooting peak tailing of the API.

Q4: I see a peak with the correct mass for an impurity, but how can I be certain of its structure?

Answer: Confirming an impurity's structure requires more than just a mass match. This is where tandem mass spectrometry (MS/MS or MS²) becomes invaluable.

  • Accurate Mass Measurement: If you have access to a high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap, determine the accurate mass of the impurity. This allows you to predict the elemental formula, which is a powerful confirmation tool.

  • MS/MS Fragmentation: Isolate the impurity's parent ion ([M+H]⁺ or [M-H]⁻) in the mass spectrometer and fragment it. The resulting fragmentation pattern is a structural fingerprint.

Example: Differentiating Impurity C and Impurity D

Both Impurity C (amide intermediate) and Impurity D (ethyl ester) have ethyl ester groups, but their core structures are different, leading to distinct fragmentation patterns.

  • Fragmentation of Impurity D (Ethyl 5-methoxybenzo[d]oxazole-2-carboxylate, [M+H]⁺ at m/z 222.07): The stable benzoxazole ring is the core.[10][11] The primary fragmentations will be the neutral loss of ethylene (C₂H₄, 28 Da) from the ethyl group to give the parent acid ion (m/z 194), followed by the loss of carbon monoxide (CO, 28 Da).

  • Fragmentation of Impurity C (Amide Intermediate, [M+H]⁺ at m/z 240.08): This structure is less stable and will likely fragment at the amide bond or lose the entire ethyl oxalamic acid side chain.

By comparing the experimental fragmentation pattern of your unknown peak to the predicted patterns of potential structures, you can confidently identify the impurity.[12]

Part 3: Regulatory Context and FAQs

Q5: At what level do I need to identify and report these impurities?

Answer: The requirements for reporting, identification, and qualification of impurities are outlined in the International Council for Harmonisation (ICH) guideline Q3A(R2).[13][14] The thresholds are based on the Maximum Daily Dose (MDD) of the drug substance.

Maximum Daily Dose (MDD)Reporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10%0.15%
> 2 g/day 0.03%0.05%0.05%
Source: Adapted from ICH Q3A(R2) Guideline[13][15]
  • Reporting Threshold: Above this level, an impurity must be listed in the drug substance specification.

  • Identification Threshold: Above this level, the structure of the impurity must be determined.[5]

  • Qualification Threshold: Above this level, the biological safety of the impurity must be established.

Q6: Can I use one MS polarity (positive or negative) for all impurities?

Answer: It is highly recommended to acquire data in both positive (ESI+) and negative (ESI-) modes. While ESI+ will likely work well for most of these compounds due to the nitrogen atom in the benzoxazole ring, your API and Impurity E are carboxylic acids. Carboxylic acids often ionize much more efficiently in negative mode ([M-H]⁻), providing significantly better sensitivity for detection and quantification.[10] Always screen in both polarities during method development to ensure you don't miss any potential impurities.

References

  • ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. [Link]
  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). ICH. [Link]
  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]
  • Pyrolyses and mass spectra of the 2-thiones of benzothiazole, benzimidazole, and benzoxazole. The Journal of Organic Chemistry. [Link]
  • Mass spectra and fragmentation pathway of CBOAHB, H2L, and its Ru (III) complex.
  • Synthesis and Characterization of Novel Benzoxazole Schiff Base Derivatives.
  • Synthesis of 2-amino-4-methoxyphenol. PrepChem.com. [Link]
  • Mass spectrometry of oxazoles. HETEROCYCLES, Vol. 14, No. 6, 1980. [Link]
  • Mass Spectrometry - Fragmentation P
  • Benzoxazole derivatives: design, synthesis and biological evalu
  • Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
  • Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. Scientific Reports. [Link]
  • Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. [Link]
  • A Review on Various Synthetic Methods of Benzoxazole Moiety. Research Journal of Pharmacy and Technology. [Link]
  • Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. MDPI. [Link]
  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]
  • Reaction of amines with diethyl oxalate (Hofmann amine separation method). Chemistry Stack Exchange. [Link]
  • One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorganic & Organic Chemistry. [Link]

Sources

Technical Support Center: Improving Amide Coupling Selectivity with Heterocyclic Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for amide bond formation. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of amide coupling reactions, specifically those involving heterocyclic carboxylic acids. The inherent electronic properties and potential for side reactions with these substrates often turn a seemingly routine transformation into a significant synthetic challenge.[1]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you enhance the selectivity, yield, and purity of your target amides.

Troubleshooting Guide: Common Issues & Field-Proven Solutions

This section addresses specific experimental failures in a question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.

Question 1: My reaction is sluggish with low or no product formation. What's going wrong?

This is the most common issue when dealing with heterocyclic carboxylic acids, particularly those containing electron-withdrawing heteroatoms (e.g., pyridine, pyrazine, thiazole).

Probable Causes & Explanations:

  • Poor Carboxylic Acid Activation: The carboxylic acid is likely electron-deficient due to the attached heterocycle. This reduces the nucleophilicity of the carboxylate, making the initial activation step with the coupling reagent inefficient.[2][3] Standard carbodiimide reagents like EDC or DCC may not be potent enough to generate a sufficient concentration of the activated intermediate.[4][5]

  • Low Amine Nucleophilicity: If your amine partner is also electron-deficient (e.g., an aniline derivative) or sterically hindered, its attack on the activated ester is slow.[6][7] This extends the lifetime of the activated intermediate, increasing the risk of decomposition or side reactions.[8]

Recommended Solutions:

  • Switch to a More Potent Coupling Reagent: Move from carbodiimide-based reagents to modern uronium/aminium or phosphonium salts. Reagents like HATU, HCTU, or PyBOP are designed for difficult couplings.[9] HATU is particularly effective as it forms a highly reactive OAt-active ester, which is more susceptible to nucleophilic attack and has been shown to be superior to HOBt-based systems in terms of speed and efficiency.[10][11]

  • Incorporate a Nucleophilic Catalyst: For sluggish reactions involving electron-deficient amines, the addition of DMAP (4-Dimethylaminopyridine) can be highly effective. DMAP functions as an acyl transfer agent, forming a highly reactive N-acylpyridinium intermediate that accelerates the rate of aminolysis.[6] A protocol using EDC/DMAP with a catalytic amount of HOBt has proven effective for unreactive amines.[6]

  • Increase Reaction Temperature: For particularly challenging couplings, especially with sterically hindered substrates, elevating the temperature (e.g., to 80 °C) can provide the necessary energy to overcome the activation barrier.[7][8]

  • Consider Acyl Fluoride Formation: When all else fails, converting the carboxylic acid to a more reactive acyl fluoride is a robust strategy.[5][7] Acyl fluorides are less prone to racemization than acyl chlorides and are highly effective for coupling with hindered or electron-poor amines.[7][12] Reagents like BTFFH can be used for the in situ generation of the acyl fluoride.[5]

Troubleshooting Workflow: Low Conversion

G start Low / No Conversion Observed reagent Is your coupling reagent a carbodiimide (e.g., EDC, DCC)? start->reagent amine Is your amine sterically hindered or electron-deficient? reagent->amine No sol_reagent Switch to a uronium/aminium (HATU) or phosphonium (PyBOP) reagent. reagent->sol_reagent Yes temp Is the reaction at room temperature? amine->temp No sol_amine Add a nucleophilic catalyst (e.g., 1 eq. DMAP). amine->sol_amine Yes final_step Consider converting acid to acyl fluoride (e.g., using BTFFH). temp->final_step No sol_temp Increase temperature. (e.g., 50-80 °C). temp->sol_temp Yes G cluster_0 Without Additive (e.g., DCC alone) cluster_1 With Additive (e.g., DCC + HOAt) RCOOH_1 R-COOH OAI O-Acylisourea (Highly Reactive) RCOOH_1->OAI + DCC DCC DCC Oxazolone Oxazolone (Planar, Achiral) OAI->Oxazolone Slow Aminolysis Allows for Cyclization Amide_1 Desired Amide OAI->Amide_1 + Amine (Fast) Epimerized Epimerized Amide Oxazolone->Epimerized + Amine Amine_1 Amine RCOOH_2 R-COOH OAI_2 O-Acylisourea RCOOH_2->OAI_2 + DCC DCC_HOBt DCC + HOAt OAt_Ester OAt-Active Ester (Less prone to cyclization) OAI_2->OAt_Ester + HOAt (Fast Trap) Amide_2 Desired Amide (High Enantiopurity) OAt_Ester->Amide_2 + Amine Amine_2 Amine

Caption: Comparison of carbodiimide activation pathways with and without a racemization-suppressing additive like HOAt.

Frequently Asked Questions (FAQs)

Q1: How do I select the best coupling reagent for my heterocyclic acid?

The choice depends on the reactivity of your substrates, your budget, and the potential for side reactions. Direct condensation via heating is rarely feasible for complex molecules. [4]Modern coupling reagents are essential. [10]

Reagent Class Examples Pros Cons Best For
Carbodiimides EDC, DCC Inexpensive, readily available. Lower reactivity, high risk of racemization without additives, DCU byproduct (from DCC) can be hard to remove. [4][11] Simple, non-chiral substrates where cost is a primary concern.
Phosphonium Salts PyBOP, BOP High reactivity, do not form guanidinium byproducts. BOP generates carcinogenic HMPA; PyBOP is a safer alternative. Can be more expensive. Couplings where avoiding guanidinium side products is critical, especially when using excess amine. [9]

| Uronium/Aminium Salts | HATU, HBTU, COMU | Very high reactivity, fast reaction times, low racemization (especially HOAt-based). [11]| Can react with the amine to form a guanidinium byproduct if pre-activation is not done correctly. Higher cost. | Difficult couplings, sterically hindered substrates, electron-deficient systems, and chiral molecules. [13]|

Q2: What is the specific role of the heterocycle's nitrogen atom in side reactions?

The nitrogen atom(s) within the heterocyclic ring can act as a competing nucleophile or an unwanted base, complicating the reaction.

  • As a Nucleophile: If the ring nitrogen is sufficiently nucleophilic (e.g., in imidazole or pyridine), it can be acylated by the activated carboxylic acid, leading to undesired byproducts. This is particularly relevant if the intended amine nucleophile is weak or hindered.

  • As a Base: The basicity of the ring nitrogen can deprotonate the carboxylic acid, but it can also interfere with the intended reaction base (like DIPEA), altering the pH and potentially slowing the reaction or promoting side reactions. [3] To mitigate this, one can sometimes use a slight excess of the coupling reagent and base or choose conditions that favor the desired intermolecular reaction over potential intramolecular side reactions.

Q3: My reaction requires DMF as a solvent, but I need a greener alternative. What can I use?

While DMF is a common solvent for amide couplings due to its high polarity and solvating power, it is facing increasing regulatory scrutiny. Several studies have evaluated greener alternatives. [13][14][15]

  • 2-Methyltetrahydrofuran (2-MeTHF): A bio-derived solvent that has shown excellent performance in combination with coupling agents like COMU. [13]* Cyclopentyl methyl ether (CPME): A hydrophobic ether with a high boiling point and stability to acids/bases.

  • Dimethyl Carbonate (DMC): A green solvent that can be effective, particularly with COMU. [13]* Cyrene (Dihydrolevoglucosenone): A bio-based solvent derived from cellulose that has physical properties similar to DMF and has been used successfully in HATU-mediated couplings. [15] Solvent choice can significantly impact reaction rates and solubility, so screening a few alternatives is recommended. [14][16]

Validated Experimental Protocols

Protocol 1: General Procedure for Difficult Couplings using HATU

This protocol is recommended for electron-deficient heterocyclic acids or sterically hindered amines where carbodiimide methods have failed. [10]

  • Preparation: In a flame-dried flask under an inert atmosphere (Nitrogen or Argon), dissolve the heterocyclic carboxylic acid (1.0 equivalent) in anhydrous DMF.

  • Reagent Addition: Add HATU (1.1 equivalents) and a non-nucleophilic base such as DIPEA (2.5 equivalents).

  • Pre-activation: Stir the mixture at room temperature for 15-30 minutes. This step is crucial to ensure the formation of the OAt-active ester and minimizes the risk of HATU reacting with the amine. [17]4. Amine Addition: Add the amine (1.2 equivalents) to the pre-activated mixture.

  • Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated (e.g., 50 °C).

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: Acyl Fluoride-Mediated Coupling for Highly Challenging Substrates

This protocol is for cases of extreme steric hindrance or low electronic reactivity where even potent coupling reagents are ineffective. [5][7]

  • Preparation: In a flask under an inert atmosphere, dissolve the heterocyclic carboxylic acid (1.3 equivalents) in anhydrous 1,2-dichloroethane (DCE).

  • Fluorinating Agent: Add BTFFH (tetramethylfluoroformamidinium hexafluorophosphate) (1.2 equivalents) and a hindered base like 2,4,6-collidine (2.5 equivalents).

  • Amine Addition: Add the amine (1.0 equivalent).

  • Reaction: Heat the reaction mixture to 80 °C (a microwave reactor can significantly shorten reaction times). Monitor the formation of the amide by LC-MS for 4-24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with an appropriate organic solvent (e.g., EtOAc or DCM). Wash with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash chromatography.

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
  • Pattar, V. P., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(18), 2446-2448. [Link]
  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). Tohoku University. [Link]
  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
  • Tips and tricks for difficult amide bond form
  • Watson, A. J., et al. (2012). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 14(11), 3020-3023. [Link]
  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11680-11683. [Link]
  • Wang, P., et al. (2020). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 53(5), 1159-1172. [Link]
  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. (2012). Royal Society of Chemistry. [Link]
  • SPPS Tips For Success Handout. Mesa Labs. [Link]
  • Challenges and Breakthroughs in Selective Amide Activation. (2022). Angewandte Chemie International Edition, 61(18), e202117228. [Link]
  • Coupling Reagents. Aapptec Peptides. [Link]
  • Evaluation of alternative solvents in common amide coupling reactions: Replacement of dichloromethane and N,N-dimethylformamide. (2013).
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). University of Southern Denmark. [Link]
  • How do I avoid side reactions while doing this peptide coupling reaction? (2023). Reddit. [Link]
  • Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. (2020).
  • Direct Catalytic Amidations from Carboxylic Acid and Ester Deriv
  • Trying to minimize side reactions in a peptide coupling reaction. (2021). Reddit. [Link]
  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. (2013). Semantic Scholar. [Link]
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2021).
  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. [Link]
  • Practical N-to-C peptide synthesis with minimal protecting groups. (2021).
  • Carboxylic ester, -amide and -acid modulation of site-selectivity: e.g.... (2018).
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). The Journal of Organic Chemistry, 78(9), 4513-4518. [Link]
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2015).
  • N-Amidation of Nitrogen-Containing Heterocyclic Compounds: Can We Apply Enzymatic Tools? (2023). International Journal of Molecular Sciences, 24(4), 3356. [Link]
  • Mesoionic N-Heterocyclic Imines as Super Nucleophiles in Catalytic Couplings of Amides with CO2. (2022). Angewandte Chemie International Edition, 61(51), e202213614. [Link]
  • Green Solvents for the Formation of Amide Linkage. (2021).
  • Chapter 24 – Amines and Heterocycles Solutions to Problems.
  • 24.S: Amines and Heterocycles (Summary). (2024). Chemistry LibreTexts. [Link]
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry. [Link]
  • Nucleophilic Reactivities of Imide and Amide Anions. (2016). The Journal of Organic Chemistry, 81(17), 7486-7503. [Link]
  • An array of amides that serve as nucleophilic coupling... (2019).
  • Nucleophilic Amination of Aryl Halides with an Azanide Surrogate. (2022).

Sources

Technical Support Center: Navigating Solubility Challenges in Benzoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for overcoming the common yet critical challenge of poor starting material solubility in benzoxazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to troubleshoot and optimize their synthetic routes to this important heterocyclic scaffold. Here, we move beyond simple protocols to explain the "why" behind the "how," empowering you to make informed decisions in your laboratory work.

Introduction: The Solubility Hurdle in Benzoxazole Formation

The synthesis of benzoxazoles, typically involving the condensation of a 2-aminophenol with a carboxylic acid derivative or aldehyde, is a cornerstone of many pharmaceutical and materials science research programs. However, the inherent physicochemical properties of the starting materials, particularly substituted 2-aminophenols and various carboxylic acids, can often lead to poor solubility in common organic solvents. This insolubility can manifest as incomplete reactions, low yields, and the formation of side products, ultimately hindering research progress.[1][2] This guide provides a structured approach to diagnosing and solving these solubility-related issues.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is a heterogeneous slurry, and I'm observing very low conversion. What's the likely cause?

A1: This is a classic sign of poor starting material solubility. If your 2-aminophenol or carboxylic acid partner is not fully dissolved, the reaction is limited to the solid-liquid interface, drastically reducing the reaction rate. 2-Aminophenol itself has moderate solubility in polar organic solvents like ethanol and methanol but is less soluble in non-polar solvents.[3][4][5] Its solubility can also be influenced by pH.[3]

Initial Troubleshooting Steps:

  • Verify Starting Material Purity: Impurities can significantly impact solubility and reactivity.[1]

  • Re-evaluate Your Solvent Choice: A single solvent may not be sufficient. Consider a co-solvent system to modulate the polarity of the reaction medium.[6]

  • Increase Temperature: For many reactions, increasing the temperature can significantly improve the solubility of the starting materials and drive the reaction to completion.[2]

Q2: I've tried heating my reaction, but the starting materials still don't fully dissolve. What are my next options?

A2: When simple heating is insufficient, it's time to explore more advanced strategies to enhance solubility and promote the reaction. These can be broadly categorized into solvent and energy-based approaches.

Advanced Strategies:

  • High-Boiling Point Solvents: Employing solvents with higher boiling points, such as toluene, xylene, or DMF, can allow for higher reaction temperatures, which may be necessary to dissolve stubborn starting materials.[7]

  • Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation can rapidly and efficiently heat the reaction mixture, often leading to dramatically reduced reaction times and improved yields, even with poorly soluble materials.[8][9][10][11] The direct interaction of microwaves with polar molecules can also enhance dissolution.[12]

  • Ionic Liquids (ILs): Ionic liquids can act as both the solvent and a catalyst.[13][14][15] Their unique properties, including negligible vapor pressure and high thermal stability, allow for reactions to be run at high temperatures, often leading to complete dissolution of reactants.

  • Solvent-Free Conditions: In some cases, eliminating the solvent altogether and heating the neat mixture of reactants can be highly effective, particularly with microwave assistance.[7][8][9][16] This approach is also environmentally friendly.[9]

Q3: Are there any "greener" solvent alternatives for benzoxazole synthesis that can also help with solubility?

A3: Yes, the field of green chemistry offers several compelling alternatives. High-temperature water and deep eutectic solvents (DES) are two notable examples.

  • High-Pressure, High-Temperature (HPHT) Water: Under HPHT conditions, the dielectric constant of water decreases, making it behave more like an organic solvent and capable of dissolving a wider range of organic compounds.[17] This method can lead to extremely rapid and high-yielding syntheses of benzoxazoles.[17]

  • Deep Eutectic Solvents (DES): DES are mixtures of Lewis or Brønsted acids and bases that form a eutectic with a melting point much lower than the individual components. They are often biodegradable and can be excellent solvents for a variety of organic reactions, including benzoxazole synthesis.[12]

Troubleshooting Guide: A Systematic Approach to Overcoming Poor Solubility

This section provides a structured workflow for diagnosing and resolving solubility issues in your benzoxazole synthesis.

Step 1: Characterize the Solubility of Your Starting Materials

Before attempting the reaction, it's crucial to understand the solubility profile of your specific 2-aminophenol and carboxylic acid/aldehyde.

Protocol: Small-Scale Solubility Test

  • To a series of small vials, add a few milligrams of your starting material.

  • Add 0.5 mL of various solvents (e.g., ethanol, methanol, THF, acetonitrile, toluene, DMF, DMSO) to each vial.

  • Observe the solubility at room temperature.

  • Gently heat the vials that show poor solubility and observe any changes.

  • Consider testing co-solvent systems (e.g., toluene/ethanol mixtures).

Step 2: Rational Solvent Selection and Reaction Condition Optimization

Based on your solubility tests, select the most promising solvent or co-solvent system.

Solvent/Condition Advantages Considerations
Polar Protic Solvents (e.g., Ethanol) Good for dissolving 2-aminophenols.[3][4][5]May not be suitable for all carboxylic acids; lower boiling points limit reaction temperature.
High-Boiling Aprotic Solvents (e.g., Toluene, Xylene) Allows for higher reaction temperatures to aid dissolution and drive dehydration.[7]May require azeotropic removal of water.
Polar Aprotic Solvents (e.g., DMF, DMSO) Excellent solvating power for a wide range of compounds.Higher boiling points can make product isolation more challenging.
Ionic Liquids Can act as both solvent and catalyst; high thermal stability.[13][14][15]Can be viscous and require specific workup procedures.
Microwave-Assisted (Solvent-Free) Rapid heating, short reaction times, environmentally friendly.[7][8][9][18]Requires specialized microwave reactor; optimization of power and time is necessary.[12]
Step 3: Advanced Methodologies for Intractable Cases

If conventional methods fail, consider these more advanced techniques.

Workflow: Deciding on an Advanced Synthesis Method

G start Poor Solubility with Conventional Heating co_solvent Tried Co-solvent System? start->co_solvent maos Microwave-Assisted Synthesis (MAOS) co_solvent->maos No/Ineffective ionic_liquid Ionic Liquid Media maos->ionic_liquid Still Ineffective success Successful Synthesis maos->success Effective hpht High-Temperature Water ionic_liquid->hpht Consider Greener/Alternative Routes ionic_liquid->success Effective solid_phase Solid-Phase Synthesis hpht->solid_phase For Library Synthesis hpht->success Effective solid_phase->success Effective

Caption: Decision workflow for advanced synthesis methods.

Experimental Protocols

Protocol 1: Microwave-Assisted, Solvent-Free Synthesis of 2-Aryl Benzoxazoles

This method is particularly effective for overcoming solubility issues by forcing the reactants to interact at high temperatures without the need for a solvent.[7][9]

Reactants & Reagents:

  • 2-Aminophenol (1.0 mmol)

  • Aromatic aldehyde or carboxylic acid (1.0 mmol)

Procedure:

  • In a microwave-safe vessel, combine the 2-aminophenol and the desired carboxylic acid or aldehyde.[7]

  • Thoroughly mix the reactants using a spatula.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable power level to maintain a temperature of 150-200°C for 10-30 minutes. The optimal temperature and time may vary depending on the specific substrates.[7][8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the vessel to cool to room temperature.

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

  • Purify the product by column chromatography on silica gel.

Protocol 2: Benzoxazole Synthesis in an Ionic Liquid Medium

This protocol utilizes a Brønsted acidic ionic liquid that acts as both the solvent and catalyst, facilitating the reaction of poorly soluble starting materials.[13][19]

Reactants & Reagents:

  • 2-Aminophenol (1.0 mmol)

  • Aldehyde (1.0 mmol)

  • Brønsted acidic ionic liquid gel (BAIL gel) (1 mol%)[19]

Procedure:

  • In a reaction vial, combine the 2-aminophenol, aldehyde, and the BAIL gel.[19]

  • Stir the reaction mixture at 130°C for 5 hours.[19]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture and dissolve it in ethyl acetate.

  • Separate the catalyst by centrifugation. The ionic liquid can often be recovered and reused.[13][19]

  • Dry the organic layer over anhydrous MgSO4 and concentrate under vacuum to obtain the crude product.

  • If necessary, purify the crude product by silica gel column chromatography.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis.
  • Solubility of Things. (n.d.). 2-Aminophenol | Solubility of Things.
  • ChemicalBook. (2023).
  • BenchChem. (2025). 2-Aminophenol | 95-55-6.
  • Nguyen, T., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. [Link]
  • Royal Society of Chemistry. (n.d.). Rapid production of benzazole derivatives by a high-pressure and high-temperature water microflow chemical process. Green Chemistry.
  • National Institutes of Health. (n.d.).
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Aryl Benzoxazoles.
  • BenchChem. (2025). Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids.
  • BenchChem. (2025). Technical Support Center: Overcoming Solubility Challenges of Benzoxazole Compounds.
  • ResearchGate. (n.d.). (A): Synthesis of oxazole using ionic liquids; (B): Benzoxazole.... [Link]
  • Semantic Scholar. (n.d.). [PDF] Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. [Link]
  • BenchChem. (2025).
  • VNUHCM Journal of Science and Technology Development. (2023).
  • BenchChem. (2025). Reducing reaction times in microwave-assisted benzoxazole synthesis.
  • ACS Omega. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. [Link]
  • BenchChem. (2025).
  • Journal of Organic Chemistry and Pharmaceutical Research. (n.d.).
  • National Institutes of Health. (2021).
  • Bentham Science. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). One pot synthesis of benzoxazoles, benzthiazoles and benzimidazoles from carboxylic acids using ionic liquid. [Link]
  • The Journal of Organic Chemistry. (2008).

Sources

Validation & Comparative

A Comparative Analysis of 5-Methoxy and 5-Hydroxy Benzoxazole Derivatives: Unveiling Structure-Activity Relationships in Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The biological profile of these compounds is significantly influenced by the nature and position of substituents on the benzoxazole ring system. Among these, modifications at the 5-position have garnered considerable attention. This guide provides a comparative analysis of the biological activities of 5-methoxy and 5-hydroxy benzoxazole derivatives, drawing upon available experimental data to elucidate key structure-activity relationships (SAR). While direct head-to-head comparative studies are limited, this guide synthesizes findings from various sources to offer valuable insights for the design and development of novel therapeutic agents.

Anticancer Activity: A Tale of Two Substituents

The 5-position of the benzoxazole ring presents a critical site for tuning the anticancer potency of its derivatives. Both electron-donating and electron-withdrawing groups at this position have been shown to modulate activity, suggesting a complex interplay of electronic and steric factors in their mechanism of action.[3]

Comparative In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative 5-methoxy and 5-hydroxy benzoxazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is presented. It is important to note that these results are compiled from different studies and may not represent a direct, controlled comparison.

Compound/SubstituentCancer Cell LineIC50 (µM)Reference
5-Methoxy Derivatives
Compound 8d (a modified benzoxazole with a 5-methoxy group)HepG2 (Hepatocellular carcinoma)2.43[4]
HCT116 (Colorectal carcinoma)2.79[4]
MCF-7 (Breast cancer)3.43[4]
5-Hydroxy Derivatives
5-Hydroxybenzoxazole derivative (from Thymoquinone)A-549 (Lung cancer)Data not always quantified in initial screenings, but showed activity[5]
MCF-7 (Breast cancer)Showed notable activity[5]

From the available data, certain 5-methoxy benzoxazole derivatives, such as compound 8d , have demonstrated potent anticancer activity with IC50 values in the low micromolar range against multiple cancer cell lines.[4] The presence of a methoxy group can enhance lipophilicity, potentially improving cell membrane permeability and target engagement.

For 5-hydroxy derivatives, while their anticancer potential is recognized, specific IC50 values are not as frequently reported in broad comparative studies. The hydroxyl group can participate in hydrogen bonding, which may be crucial for binding to specific biological targets. However, it can also increase polarity, which might affect cell penetration. The anticancer activity of these derivatives is often linked to their ability to induce apoptosis and inhibit key enzymes involved in cancer progression.[3]

Mechanism of Action: Targeting Cancer's Hallmarks

Many benzoxazole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) and inhibiting crucial cellular pathways.

Benzoxazole Derivative Benzoxazole Derivative Cancer Cell Cancer Cell Benzoxazole Derivative->Cancer Cell Pro-apoptotic Proteins (Bax, Bak) Pro-apoptotic Proteins (Bax, Bak) Cancer Cell->Pro-apoptotic Proteins (Bax, Bak) Upregulation Anti-apoptotic Proteins (Bcl-2, Bcl-xL) Anti-apoptotic Proteins (Bcl-2, Bcl-xL) Cancer Cell->Anti-apoptotic Proteins (Bcl-2, Bcl-xL) Downregulation Mitochondria Mitochondria Pro-apoptotic Proteins (Bax, Bak)->Mitochondria Anti-apoptotic Proteins (Bcl-2, Bcl-xL)->Mitochondria Cytochrome c Release Cytochrome c Release Mitochondria->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway induced by some anticancer agents.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6][7]

Workflow for MTT Cytotoxicity Assay

cluster_0 Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis Cell Seeding Cell Seeding Prepare Drug Dilutions Prepare Drug Dilutions Cell Seeding->Prepare Drug Dilutions Treat Cells Treat Cells Prepare Drug Dilutions->Treat Cells Add MTT Reagent Add MTT Reagent Treat Cells->Add MTT Reagent Incubate Incubate Add MTT Reagent->Incubate Solubilize Formazan Solubilize Formazan Incubate->Solubilize Formazan Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance Calculate % Viability & IC50 Calculate % Viability & IC50 Read Absorbance->Calculate % Viability & IC50

Caption: General workflow of the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an optimal density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).[6][7]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (5-methoxy or 5-hydroxy benzoxazole derivatives). A vehicle control (e.g., DMSO) is also included.[6]

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: After incubation, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours.[6]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the purple formazan crystals.[6]

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.

Antimicrobial Activity: A Comparative Look

Benzoxazole derivatives are known to possess a broad spectrum of antimicrobial activities against various bacteria and fungi.[2][8] The nature of the substituent at the 5-position can significantly impact the potency and spectrum of this activity.

Comparative In Vitro Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for some 5-substituted benzoxazole derivatives. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[9]

Compound/SubstituentMicroorganismMIC (µg/mL)Reference
5-Methoxy Derivatives
5-Methoxy-2-mercapto benzimidazole derivativesEnterobacter cloacaePotent activity at 100 µg/mL[10]
Aspergillus nigerHighest antifungal activity[10]
5-Substituted Derivatives (General)
5-substituted-2-(p-tert-butylphenyl)benzoxazolesE. coli isolate8[11]
C. albicans>4[11]

While specific comparative data between 5-methoxy and 5-hydroxy derivatives is sparse, studies on 5-substituted benzoxazoles indicate that modifications at this position are crucial for antimicrobial efficacy. For instance, certain 5-methoxy derivatives have shown potent and specific antibacterial and antifungal activities.[10] The lipophilic nature of the methoxy group might facilitate penetration through the microbial cell wall. The hydroxyl group, on the other hand, could interact with key microbial enzymes or proteins.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a common technique to determine the MIC of an antimicrobial agent.[9][12][13]

Workflow for MIC Determination

Prepare Serial Dilutions of Compound Prepare Serial Dilutions of Compound Inoculate with Microbial Suspension Inoculate with Microbial Suspension Prepare Serial Dilutions of Compound->Inoculate with Microbial Suspension Incubate Incubate Inoculate with Microbial Suspension->Incubate Observe for Growth Observe for Growth Incubate->Observe for Growth Determine MIC Determine MIC Observe for Growth->Determine MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Compound Dilutions: Serial two-fold dilutions of the test compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi) in a 96-well microtiter plate.[12]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL).[12]

  • Inoculation: Each well containing the compound dilution is inoculated with the microbial suspension. A positive control (microorganism in broth without the compound) and a negative control (broth only) are included.[9]

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[12]

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[9]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Benzoxazole derivatives have also been investigated for their anti-inflammatory properties.[14][15] The substitution pattern at the 5-position can influence their ability to modulate inflammatory pathways.

Comparative In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a widely used assay to screen for acute anti-inflammatory activity.[16][17]

Compound/SubstituentAnimal Model% Inhibition of EdemaReference
5-Substituted Derivatives (General) Carrageenan-induced rat paw edemaSignificant reduction in inflammation[14]
2-aryl-5-benzoxazolealkanoic acid derivativesCarrageenan-induced rat paw edemaThree to five times more active than phenylbutazone[18]
Mechanism of Carrageenan-Induced Inflammation

Carrageenan Injection Carrageenan Injection Release of Inflammatory Mediators Release of Inflammatory Mediators Carrageenan Injection->Release of Inflammatory Mediators Histamine & Serotonin Histamine & Serotonin Release of Inflammatory Mediators->Histamine & Serotonin Early Phase Kinins Kinins Release of Inflammatory Mediators->Kinins Prostaglandins Prostaglandins Release of Inflammatory Mediators->Prostaglandins Late Phase Increased Vascular Permeability Increased Vascular Permeability Histamine & Serotonin->Increased Vascular Permeability Kinins->Increased Vascular Permeability Neutrophil Infiltration Neutrophil Infiltration Prostaglandins->Neutrophil Infiltration Edema Formation Edema Formation Increased Vascular Permeability->Edema Formation Neutrophil Infiltration->Edema Formation

Caption: Key mediators in the carrageenan-induced inflammatory response.

Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo assay evaluates the ability of a compound to reduce acute inflammation.[16][17]

Step-by-Step Methodology:

  • Animal Acclimatization: Rodents (typically rats or mice) are acclimatized to the laboratory conditions.

  • Compound Administration: The test compounds (5-methoxy or 5-hydroxy benzoxazole derivatives) are administered to the animals, usually orally or intraperitoneally, at a specific time before the carrageenan injection. A control group receives the vehicle, and a standard drug group (e.g., indomethacin) is also included.[16]

  • Induction of Edema: A solution of carrageenan (typically 1% in saline) is injected into the sub-plantar region of the right hind paw of each animal.[16]

  • Measurement of Paw Volume: The volume of the paw is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.[16]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Conclusion and Future Perspectives

The available evidence suggests that both 5-methoxy and 5-hydroxy benzoxazole derivatives are promising scaffolds for the development of new therapeutic agents. The 5-methoxy group often enhances lipophilicity, which can be advantageous for cell penetration and, in some cases, leads to potent anticancer and antimicrobial activity. The 5-hydroxy group, with its hydrogen bonding capability, may offer specific interactions with biological targets, contributing to its bioactivity.

A significant gap in the current literature is the lack of direct, systematic comparative studies between 5-methoxy and 5-hydroxy benzoxazole derivatives across a range of biological assays. Future research should focus on the synthesis and parallel evaluation of these two classes of compounds to provide a clearer understanding of their structure-activity relationships. Such studies would be invaluable for the rational design of more potent and selective benzoxazole-based drugs.

References

  • MTT Assay Protocol for Cell Viability and Prolifer
  • Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. (2025). Benchchem.
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments.
  • MTT Cell Assay Protocol. (n.d.).
  • Minimum Inhibitory Concentration (MIC) Test. (n.d.).
  • MTT assay protocol. (n.d.). Abcam.
  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.).
  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025).
  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab.
  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (2013). Indian Journal of Pharmacology.
  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (n.d.).
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.
  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (n.d.). Current Protocols in Pharmacology.
  • Carrageenan Induced Paw Edema (R
  • Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. (2025).
  • Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. (2020). European Journal of Medicinal Chemistry.
  • Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. (n.d.). International Journal of Research in Engineering, Science and Management.
  • Benzoxazole derivatives: design, synthesis and biological evalu
  • Design, synthesis and biological evaluation of benzoxazole derivatives as new antiinflammatory agents. (2010). Journal of Chemical and Pharmaceutical Research.
  • Antiinflammatory and Antiproliferative Activity of Naphthoxazole, Fused Hetero-benzoxazole and Bridged Benzobicyclic Photoproducts. (2019).
  • Some benzoxazole derivatives with anticancer activities reported in the literature. (n.d.).
  • Synthesis, characterization, and anticancer activity of benzoxazole derivatives. (2025).
  • 2-aryl-5-benzoxazolealkanoic acid derivatives with notable antiinflammatory activity. (1975). Journal of Medicinal Chemistry.
  • Anti-inflammatory activity of synthesized compounds 5d and 5m-p. (n.d.).
  • SYNTHESIS CYTOTOXIC AND ANTIMICROBIAL EVALUATION OF SOME NOVEL BENZOXAZOLE ANALOGUES. (2021). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evalu
  • Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. (2022). Scientific Reports.
  • Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. (2021). Journal of Molecular Structure.
  • Anti-inflammatory properties of an isoxazole derivative - MZO-2. (2016). Pharmacological Reports.
  • Synthesis and antiinflammatory activity of some 2-heteroaryl-alpha-methyl-5-benzoxazoleacetic acids. (1976). Journal of Medicinal Chemistry.
  • Benzoxazole derivatives with anti-inflammatory potential. (n.d.).
  • Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. (n.d.).
  • Synthesis, Characterization, and Antimicrobial Evaluation of New 5-Methoxy-2-Mercapto Benzimidazole Derivatives. (2025).
  • Design, synthesis and biological evaluation of benzoxazole derivatives as new antiinflammatory agents. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. (2021). Medicinal Chemistry.
  • Design, synthesis, antibacterial and antiviral evaluation of chalcone derivatives containing benzoxazole. (2023). Arabian Journal of Chemistry.
  • Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. (2016). Bioorganic & Medicinal Chemistry.
  • Synthesis and antimicrobial evaluation of novel 5-substituted-2-(p-tert-butylphenyl)benzoxazoles. (n.d.).

Sources

A Definitive Guide to the Structural Validation of 5-Methoxybenzo[d]oxazole-2-carboxylic acid by 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a foundational pillar of the research process.[1] Molecules like 5-Methoxybenzo[d]oxazole-2-carboxylic acid, a benzoxazole derivative, are of significant interest due to the diverse pharmacological activities associated with their core structure.[2][3] However, the potential for isomeric substitution patterns necessitates a robust analytical strategy that moves beyond simple one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

This technical guide provides an in-depth, experience-driven comparison of how combining multiple 2D NMR techniques provides a self-validating system for the structural elucidation of this compound. We will explore the causality behind the selection of specific experiments—HSQC, HMBC, and COSY—and demonstrate how their synergistic interpretation leaves no room for structural ambiguity.

The Analytical Imperative: Why 1D NMR Is Not Enough

While ¹H and ¹³C NMR are indispensable, they often provide an incomplete picture when dealing with substituted aromatic systems.[4] For a molecule with the formula C₉H₇NO₄, several isomers are plausible. For instance, the methoxy group could be at position 4, 6, or 7 instead of 5. While 1D ¹H NMR can reveal the substitution pattern on the benzene ring (e.g., the characteristic coupling of three adjacent protons), it cannot, on its own, definitively place the methoxy group relative to the fused oxazole ring. This is where the power of through-bond, two-dimensional correlation experiments becomes paramount.

The 2D NMR Strategy: A Multi-Pronged Approach to Validation

Our strategy is built on a logical workflow that pieces the molecular puzzle together, with each experiment providing a unique set of constraints that collectively converge on a single, validated structure.

G cluster_0 1D NMR Foundation cluster_1 2D NMR Correlation cluster_2 Structural Elucidation 1H_NMR ¹H NMR (Proton Environments) HSQC HSQC (Direct ¹JCH Correlation) 1H_NMR->HSQC Proton Shifts COSY COSY (³JHH Correlation) 1H_NMR->COSY Proton Shifts 13C_NMR ¹³C NMR (Carbon Skeleton) 13C_NMR->HSQC Carbon Shifts HMBC HMBC (Long-Range ²⁻³JCH Correlation) HSQC->HMBC Assigns Protonated Carbons COSY->HMBC Identifies Spin Systems Structure_Confirmation Unambiguous Structure Confirmation HMBC->Structure_Confirmation Connects Fragments via Quaternary Carbons

Caption: Logical workflow for structure elucidation using 2D NMR.

Experimental Protocol: Acquiring High-Fidelity Data

The quality of the final structural validation is directly dependent on the quality of the acquired data. The following protocol is a field-proven method for preparing and analyzing small organic molecules like benzoxazole derivatives.[1][5]

1. Sample Preparation:

  • Weigh approximately 15-20 mg of purified this compound. A higher concentration is beneficial for ¹³C-based experiments due to the low natural abundance of the isotope.[1]

  • Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it solubilizes the carboxylic acid and its acidic proton is typically observable.[6]

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer & Data Acquisition:

  • All spectra should be acquired on a 400 MHz (or higher) spectrometer.

  • ¹H NMR: Acquire a standard 1D proton spectrum. A sufficient number of scans (e.g., 16-32) should be used to achieve a good signal-to-noise ratio.[7]

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds are necessary to ensure the detection of all carbons, especially quaternary ones.[7]

  • COSY (Correlation Spectroscopy): Acquire a gradient-enhanced COSY (gCOSY) spectrum to identify proton-proton coupling networks.[8]

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire a phase-sensitive gHSQC spectrum optimized for one-bond C-H coupling (~145 Hz). This experiment correlates protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire a gHMBC spectrum. This is arguably the most crucial experiment, as it reveals correlations between protons and carbons over two to three bonds. Setting the long-range coupling delay to optimize for correlations of ~8 Hz is a good starting point for aromatic systems.[9]

Data Analysis and Interpretation: A Self-Validating Walk-through

Based on established data for benzoxazole and related structures, we can predict a consistent set of spectral data for our target molecule.[1][2][10] Let's analyze this representative data step-by-step to demonstrate the validation process.

The Structure and Numbering Scheme:

this compound Structure
Structure of 5-Methoxy-1,3-benzoxazole-2-carboxylic acid.

Table 1: Hypothetical ¹H and ¹³C NMR Data (400 MHz, DMSO-d₆)

Atom #δ ¹³C (ppm)δ ¹H (ppm)MultiplicityIntegration
2158.5---
3a148.0---
4118.57.45d1H
5156.0---
6115.07.15dd1H
7108.07.60d1H
7a141.0---
COOH162.0~13.5br s1H
OCH₃56.03.85s3H

Note: The carboxylic acid proton chemical shift is highly dependent on concentration and temperature and often appears as a broad singlet.[2][11][12]

Step 1: HSQC – Connecting Protons to their Carbons

The HSQC spectrum is the first step in organizing the data. It provides unambiguous one-bond correlations, confirming which proton signal corresponds to which carbon signal.

  • The signal at 3.85 ppm correlates with the carbon at 56.0 ppm , a classic assignment for a methoxy group.

  • The aromatic proton at 7.45 ppm correlates with the carbon at 118.5 ppm (C-4).

  • The aromatic proton at 7.15 ppm correlates with the carbon at 115.0 ppm (C-6).

  • The aromatic proton at 7.60 ppm correlates with the carbon at 108.0 ppm (C-7).

This initial step confidently assigns all protonated carbons, leaving the five quaternary carbons (C-2, C-3a, C-5, C-7a, and -COOH) to be placed by HMBC.

Step 2: COSY – Mapping the Aromatic Spin System

The COSY spectrum reveals neighboring protons (typically separated by three bonds, ³JHH). This is essential for confirming the substitution pattern on the benzene ring.

Caption: Key COSY correlations for the aromatic protons.

  • A strong cross-peak is observed between the proton at 7.60 ppm (H-7) and the proton at 7.15 ppm (H-6) , indicative of a large ortho coupling.

  • A weaker cross-peak connects the proton at 7.15 ppm (H-6) and the proton at 7.45 ppm (H-4) , consistent with a smaller meta coupling.

  • Crucially, there is no correlation between H-7 and H-4, confirming their para relationship.

This COSY data irrefutably establishes the 1,2,4-trisubstitution pattern on the benzene ring, but it does not yet place the methoxy group.

Step 3: HMBC – Assembling the Complete Structure

The HMBC experiment is the linchpin of this validation, revealing 2- and 3-bond correlations from protons to carbons.[9] This allows us to connect the isolated methoxy group and the established aromatic spin system to the quaternary carbons of the benzoxazole core.

cluster_0 Key HMBC Correlations H_OCH3 H-OCH₃ (3.85 ppm) C5 C-5 (156.0 ppm) H_OCH3->C5 ³JCH H4 H-4 (7.45 ppm) H4->C5 ²JCH C3a C-3a (148.0 ppm) H4->C3a ²JCH C6 C6 H4->C6 ²JCH (from HSQC) H6 H-6 (7.15 ppm) H6->C5 ²JCH C7a C-7a (141.0 ppm) H6->C7a ²JCH H7 H-7 (7.60 ppm) H7->C5 ³JCH H7->C3a ³JCH C2 C-2 (158.5 ppm)

Caption: Definitive HMBC correlations confirming substituent positions.

The Decisive Correlations:

  • Placing the Methoxy Group: The singlet methoxy protons at 3.85 ppm show a clear correlation to the quaternary carbon at 156.0 ppm . This is a ³JCH (three-bond) correlation. The only quaternary carbon in the benzene ring that can accommodate this is C-5, definitively placing the methoxy group at this position.

  • Confirming C-5: The protons H-4 (7.45 ppm) and H-6 (7.15 ppm) both show ²JCH (two-bond) correlations to this same carbon at 156.0 ppm , further cementing its identity as C-5, flanked by C-4 and C-6.

  • Mapping the Benzoxazole Core:

    • H-7 (7.60 ppm) shows correlations to the bridgehead carbon C-3a (148.0 ppm) and to C-5 (156.0 ppm) .

    • H-4 (7.45 ppm) correlates to the other bridgehead carbon C-7a (141.0 ppm) and to C-5 (156.0 ppm) .

    • The absence of a proton on C-2 is confirmed, and its downfield shift (158.5 ppm ) is characteristic of a carbon flanked by oxygen and nitrogen in a benzoxazole system.[1]

This web of interlocking correlations, particularly the unambiguous link from the methoxy protons to C-5, provides a rigorous, self-validating proof of the 5-methoxy substitution pattern. No other isomer would produce this unique set of HMBC cross-peaks.

Conclusion: The Synergy of 2D NMR

The structural validation of this compound serves as a prime example of the power of modern NMR spectroscopy. While 1D NMR lays the groundwork, it is the synergistic application of 2D techniques that provides the necessary rigor for unambiguous structure determination in complex molecules. HSQC links the proton and carbon frameworks, COSY maps the proton connectivity, and HMBC serves as the master architect, connecting all fragments through long-range correlations. This methodical approach, grounded in the fundamental principles of spin-spin coupling, provides the authoritative, trustworthy, and scientifically sound data required to advance research and development in the chemical sciences.

References

  • BenchChem. "An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Benzoxazole Carboxylic Acids." Accessed January 10, 2026.
  • BenchChem. "Application Note: Structural Elucidation of Benzoxazole Derivatives using ¹H and ¹³C NMR Spectroscopy." Accessed January 10, 2026.
  • BenchChem. "Spectroscopic Analysis of 5-Methoxyoxazole-2-carboxylic Acid: A Technical Guide." Accessed January 10, 2026.
  • ESA-IPB. "Advanced NMR techniques for structural characterisation of heterocyclic structures." Accessed January 10, 2026.
  • MDPI. "13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion." Accessed January 10, 2026.
  • Chemistry LibreTexts. "7.6: Interpreting 2-D NMR Spectra." Accessed January 10, 2026.
  • PMC.
  • BenchChem. "Spectroscopic Analysis of Benzoxazole Derivatives: Application Notes and Protocols." Accessed January 10, 2026.
  • BenchChem. "A Technical Guide to the Purity and Characterization of 5-Methoxyoxazole-2-carboxylic Acid." Accessed January 10, 2026.
  • PubChem. "5-Methoxy-1,3-benzoxazole-2-carboxylic acid." Accessed January 10, 2026. [Link]
  • Emery Pharma. "A Step-By-Step Guide to 1D and 2D NMR Interpretation." Accessed January 10, 2026. [Link]
  • Chemistry For Everyone. "What Is COSY NMR? - YouTube." Accessed January 10, 2026. [Link]
  • University of Wisconsin-Madison, Chemistry. "COSY." Accessed January 10, 2026. [Link]
  • University of Calgary, Chemistry. "Carboxylic Acids." Accessed January 10, 2026. [Link]
  • Geochimica et Cosmochimica Acta. "Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy." Accessed January 10, 2026. [Link]
  • Oregon State University. "CH 336: Carboxylic Acid Spectroscopy." Accessed January 10, 2026. [Link]

Sources

A Senior Application Scientist's Guide to Amide Bond Formation: A Comparative Analysis of Coupling Reagents for 5-Methoxybenzo[d]oxazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The synthesis of the amide bond is arguably one of the most critical transformations in medicinal chemistry and the broader field of organic synthesis. Its prevalence in pharmaceuticals, natural products, and peptides underscores the continuous need for robust and efficient synthetic methodologies.[1][2] The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[3][4] Consequently, a vast arsenal of "coupling reagents" has been developed to activate the carboxylic acid, rendering it susceptible to nucleophilic attack by the amine.[2][5][6]

This guide provides a comparative analysis of common coupling reagents for the amidation of 5-Methoxybenzo[d]oxazole-2-carboxylic acid, a heteroaromatic scaffold of interest in drug discovery. The choice of reagent is not trivial; it directly impacts reaction efficiency, product purity, reaction time, and the suppression of potential side reactions. We will delve into the mechanistic underpinnings of three primary classes of coupling reagents—carbodiimides, uronium/aminium salts, and phosphonium salts—supported by experimental protocols and comparative data to inform your synthetic strategy.

The Substrate: this compound

The benzoxazole moiety is a privileged scaffold in medicinal chemistry. The specific electronic nature of this heteroaromatic carboxylic acid can influence the reactivity of the carboxyl group. Understanding the interplay between the substrate and the chosen coupling reagent is paramount for achieving optimal results.

Class 1: The Workhorses - Carbodiimides

Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC), N,N'-Diisopropylcarbodiimide (DIC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are some of the most established coupling reagents.[5][7]

Mechanism of Action: The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate.[7][8] This intermediate can then react with the amine to form the desired amide. However, this intermediate is unstable and prone to two significant side reactions:

  • Racemization: If the carboxylic acid has a chiral center at the α-position, this intermediate can lead to loss of stereochemical integrity.

  • N-acylurea Formation: The O-acylisourea can rearrange to a stable, unreactive N-acylurea byproduct, which consumes the starting material and complicates purification.[8][9][10]

To mitigate these issues, additives such as 1-Hydroxybenzotriazole (HOBt), 7-Aza-1-hydroxybenzotriazole (HOAt), or N-Hydroxysuccinimide (NHS) are almost always employed.[10] These additives rapidly trap the O-acylisourea intermediate to form a more stable active ester, which is less prone to racemization and does not rearrange, thereby improving yields and purity.[8][11][12]

G cluster_pathways Reaction Pathways RCOOH R-COOH EDC EDC O_acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_acylisourea EDC->O_acylisourea Amide Amide Product O_acylisourea->Amide + R'-NH2 (Direct) N_Acylurea N-Acylurea (Side Product) O_acylisourea->N_Acylurea Rearrangement HOBt_ester HOBt Active Ester (Stable Intermediate) O_acylisourea->HOBt_ester + HOBt Amine R'-NH2 HOBt_ester->Amide + R'-NH2 (Preferred) HOBt HOBt G RCOOH R-COOH OAt_ester OAt Active Ester (Highly Reactive) RCOOH->OAt_ester + HATU, Base Base Base (DIPEA) Base->OAt_ester HATU HATU HATU->OAt_ester Guanidinylation Guanidinylation (Side Product) HATU->Guanidinylation + R'-NH2 (Excess Reagent) Amide Amide Product OAt_ester->Amide + R'-NH2 Amine R'-NH2 Amine->Amide Amine->Guanidinylation

Diagram 2: Mechanism of HATU-mediated amide coupling.

Advantages:

  • High Efficiency & Speed: Reactions are often complete in under an hour.

  • Low Racemization: Excellent for preserving stereochemical integrity. [13][14]* Reliable: Particularly effective for sterically hindered or electronically challenging substrates.

Disadvantages:

  • Cost: Significantly more expensive than carbodiimides. [13]* Guanidinylation Side Reaction: Using an excess of the coupling reagent can lead to the formation of a guanidinium byproduct on the N-terminus of the amine, which caps the chain and prevents further reaction. [15][16]It is therefore crucial to use the reagents in equimolar amounts relative to the carboxylic acid.

Class 3: The Robust Alternatives - Phosphonium Salts

Phosphonium salts, such as BOP, PyBOP, and PyAOP, are another class of highly effective coupling reagents.

Mechanism of Action: These reagents activate carboxylic acids by forming an acyloxyphosphonium salt intermediate. [12]This intermediate, similar to those in uronium salt couplings, then reacts with an HOBt or HOAt moiety (either present in the reagent structure or added) to form the active ester that couples with the amine.

Advantages:

  • High Reactivity: Comparable in efficiency to uronium/aminium salts.

  • Low Racemization: Very effective at suppressing epimerization. [10][15]* No Guanidinylation: A key advantage over uronium/aminium salts is that they do not cause the guanidinylation side reaction. [10] Disadvantages:

  • Byproduct Toxicity: The original phosphonium reagent, BOP, produces the highly carcinogenic hexamethylphosphoramide (HMPA) as a byproduct. [10][15]For this reason, PyBOP, which does not produce HMPA, is the strongly preferred alternative and should be used instead of BOP.

  • Cost: Can be more expensive than carbodiimides.

Comparative Summary & Data Presentation

The choice of reagent depends on a balance of factors including the scale of the reaction, the nature of the substrates, the need for high purity, and budget constraints.

Parameter EDC / HOBt HATU PyBOP
Reagent Class CarbodiimideUronium/Aminium SaltPhosphonium Salt
Typical Additive HOBt, HOAt, NHSNone (contains HOAt)None (contains HOBt)
Base Required None, or mild baseNon-nucleophilic (DIPEA)Non-nucleophilic (DIPEA)
Byproducts Water-soluble ureaTetramethylurea, HOAtTripyrrolidinophosphine oxide
Byproduct Removal Aqueous ExtractionAqueous ExtractionChromatography/Extraction
Relative Efficacy Good to ExcellentExcellentExcellent
Reaction Time 1 - 12 hours15 - 60 minutes1 - 4 hours
Racemization Risk Low (with additive)Very LowVery Low
Key Advantage Cost-effective, easy workupVery fast, highly efficientHigh efficiency, no guanidinylation
Common Side Reaction N-acylurea (if no additive)Guanidinylation (if excess)None common, but byproduct is toxic (BOP)

Experimental Protocols & Workflow

The following protocols provide a starting point for the coupling of this compound with a generic primary amine (R-NH₂).

G cluster_prep 1. Reactant Preparation cluster_coupling 2. Coupling Reaction cluster_workup 3. Workup & Purification prep Dissolve Carboxylic Acid (1.0 eq) & Amine (1.1 eq) in anhydrous DMF reagent_addition Add Coupling Reagent (1.1 eq) & Base (if required, e.g., DIPEA 2.0 eq) prep->reagent_addition stir Stir at Room Temperature reagent_addition->stir monitor Monitor reaction by TLC or LC-MS stir->monitor quench Quench reaction (e.g., water) monitor->quench Upon Completion extract Extract with organic solvent (e.g., EtOAc) quench->extract wash Wash organic layer (acid, base, brine) extract->wash dry Dry (Na2SO4), Filter, Concentrate wash->dry purify Purify by Column Chromatography dry->purify

Diagram 3: General experimental workflow for comparative analysis.
Protocol 1: EDC/HOBt Mediated Coupling
  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DMF.

  • Activation: Add EDC·HCl (1.2 eq.) to the solution and stir at room temperature for 30-60 minutes to pre-activate the carboxylic acid.

  • Amine Coupling: Add the amine (1.1 eq.) to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor the progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Work-up: Proceed to the General Purification Protocol.

Protocol 2: HATU Mediated Coupling
  • Reactant Preparation: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.), HATU (1.0 eq.), and the amine (1.1 eq.) in anhydrous DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq.) to the solution. Causality Note: DIPEA is a bulky, non-nucleophilic base used to deprotonate the carboxylic acid without competing with the primary amine nucleophile.

  • Reaction: Stir the reaction at room temperature for 15-60 minutes. The reaction is typically very fast. Monitor progress by TLC or LC-MS.

  • Work-up: Proceed to the General Purification Protocol.

General Purification Protocol
  • Quench & Dilute: Quench the reaction by adding water. Dilute the mixture with a suitable organic solvent like Ethyl Acetate (EtOAc).

  • Aqueous Wash: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

    • 5% aqueous HCl or 5% citric acid (to remove basic impurities like unreacted amine and DIPEA). [9] * Saturated aqueous NaHCO₃ (to remove acidic impurities like unreacted carboxylic acid and HOBt).

    • Brine (to remove residual water).

  • Dry & Concentrate: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to isolate the pure amide.

Conclusion and Recommendation

For the synthesis of amides from this compound, the choice of coupling reagent should be guided by the specific requirements of the synthesis.

  • For routine, small-scale synthesis where cost is a consideration, EDC in combination with HOBt or Oxyma is a reliable and well-established method with a straightforward aqueous workup. [8]* For challenging substrates, sterically hindered amines, or when reaction speed and the highest possible purity are paramount, HATU is the reagent of choice. [15][14]Its superior reactivity often justifies the higher cost, especially in the context of drug development where purity is critical.

  • PyBOP serves as an excellent alternative to HATU, providing similar high efficiency without the risk of the guanidinylation side reaction.

It is always recommended to perform small-scale screening experiments with a few selected reagents to determine the optimal conditions for a specific substrate combination before proceeding to a larger scale.

References

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. [Link]
  • ProPeptide. (2024, May 22). The Role of HOBt and HBTU in Peptide Coupling Reactions. [Link]
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
  • Al-Warhi, T., Al-Hazmi, G. A., & El-Faham, A. (2012). Mechanism of peptide bond formation through carbodiimide.
  • Interchim. Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. [Link]
  • Peptides.co. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. [Link]
  • Montalbetti, C. A. G. N., & Falque, V. (2005). Side reactions in peptide synthesis. 11. Possible removal of the 9-fluorenylmethyloxycarbonyl group by the amino components during coupling. The Journal of Organic Chemistry. [Link]
  • Aapptec Peptides. Coupling Reagents. [Link]
  • Vrettos, E. I., et al. (2017).
  • Wikipedia. HBTU. [Link]
  • Siddiqui, S., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
  • Fisher Scientific. Amide Synthesis. [Link]
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
  • Cherkupally, P., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]
  • Fisher Scientific. Amide Synthesis. [Link]

Sources

Benchmarking the synthesis of 5-Methoxybenzo[d]oxazole-2-carboxylic acid against other methods

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthesis of 5-Methoxybenzo[d]oxazole-2-carboxylic Acid

Authored by a Senior Application Scientist

Introduction: The Significance of the Benzoxazole Scaffold

In the landscape of medicinal chemistry and drug development, the benzoxazole moiety stands out as a "privileged scaffold." Its rigid, planar structure and unique electronic properties make it a cornerstone in the design of a wide range of pharmacologically active agents. Derivatives of benzoxazole have demonstrated a vast spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Specifically, this compound is a crucial building block, offering a strategic point for derivatization to explore structure-activity relationships (SAR) and optimize lead compounds.[3]

The efficient and scalable synthesis of this key intermediate is therefore a critical challenge. Traditional methods often involve harsh conditions, multiple steps, and environmentally taxing reagents. This guide provides a comprehensive benchmark of established and modern synthetic strategies, offering researchers the critical insights needed to select the optimal pathway for their specific objectives, whether for small-scale library generation or large-scale production. We will delve into the causality behind experimental choices, present detailed protocols, and offer a transparent comparison of performance metrics.

Overview of Primary Synthetic Strategies

The synthesis of the 5-methoxybenzo[d]oxazole core universally begins with a substituted o-aminophenol, in this case, 2-amino-4-methoxyphenol. The key differentiation between methods lies in the choice of the C2 synthon and the strategy for achieving cyclization to form the oxazole ring. The primary approaches can be broadly categorized as classical condensation/cyclization, modern one-pot methodologies, and green chemistry-aligned protocols.

cluster_start Starting Materials cluster_methods Synthetic Methodologies A 2-Amino-4-methoxyphenol M1 Method 1: Classical Condensation & Dehydration A->M1 M2 Method 2: One-Pot Reductive Cyclization A->M2 M3 Method 3: Microwave-Assisted Green Synthesis A->M3 B C2 Synthon (e.g., Oxalic Acid, Chlorooxoacetate, Carboxylic Acid Precursors) B->M1 B->M2 B->M3 Product 5-Methoxybenzo[d]oxazole- 2-carboxylic acid M1->Product Multi-step Harsh Conditions M2->Product Single Step Catalyst-driven M3->Product Rapid Energy Efficient

Caption: High-level overview of synthetic routes to the target compound.

Method 1: The Classical Approach - Two-Step Condensation and Cyclization

This traditional pathway represents the foundational strategy for benzoxazole synthesis. It involves an initial acylation of the starting aminophenol with a suitable C2 synthon, followed by a harsh, acid-catalyzed cyclodehydration to form the oxazole ring.

Expert Rationale

The logic of this two-step process is control. By first forming the amide intermediate (N-acylation), the subsequent intramolecular cyclization is a well-defined and predictable reaction. The choice of ethyl chlorooxoacetate as the C2 synthon is strategic; it readily acylates the amino group, and the resulting ester provides a convenient precursor that can be hydrolyzed to the desired carboxylic acid in a final step. The use of a strong dehydrating agent like polyphosphoric acid (PPA) or methanesulfonic acid in the second step is necessary to overcome the high energy barrier of the cyclodehydration.[4]

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-((2-hydroxy-5-methoxyphenyl)amino)-2-oxoacetate

  • In a three-necked flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, dissolve 2-amino-4-methoxyphenol (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq.) dropwise to act as a base, scavenging the HCl byproduct.

  • Slowly add a solution of ethyl chlorooxoacetate (1.05 eq.) in THF via the dropping funnel, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Upon completion, filter the triethylamine hydrochloride salt and concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amide intermediate, which can be used directly in the next step.

Step 2: Cyclization and Hydrolysis to this compound

  • Add the crude intermediate from Step 1 to methanesulfonic acid (10 eq. by weight) at room temperature.[5]

  • Heat the mixture to 80-90 °C and stir for 2-3 hours. The acid serves as both the catalyst and solvent.

  • Monitor the formation of the benzoxazole ester by TLC.

  • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • The ethyl ester of the product often precipitates. Filter the solid and wash with cold water.

  • To achieve the final carboxylic acid, dissolve the crude ester in a mixture of methanol and water, add lithium hydroxide (1.5 eq.), and stir at room temperature for 2-4 hours until hydrolysis is complete.[6]

  • Remove methanol under reduced pressure, dilute with water, and acidify the aqueous solution to pH 2-3 with 1M HCl.

  • Collect the precipitated this compound by filtration, wash with cold water, and dry under vacuum.

Method 2: One-Pot Synthesis via In Situ Acid Activation

This modern approach streamlines the classical method into a single, efficient operation. By activating a carboxylic acid synthon in situ, the acylation and cyclization can occur in one pot, significantly improving operational efficiency. This strategy is based on the robust methodologies developed for direct synthesis from carboxylic acids.[4][5]

Expert Rationale

The key to this one-pot synthesis is the choice of catalyst. A strong Brønsted acid like methanesulfonic acid reacts with a dicarboxylic acid precursor (e.g., oxalic acid) to form a highly reactive mixed anhydride.[5] This electrophilic species is readily attacked by the amino group of the 2-amino-4-methoxyphenol. The subsequent cyclization and dehydration are then driven to completion by the high temperature and the presence of the strong acid, which acts as a powerful dehydrating agent. This approach bypasses the need to isolate the intermediate amide, saving time and reducing solvent waste.

Detailed Experimental Protocol
  • To a reaction vessel, add 2-amino-4-methoxyphenol (1.0 eq.) and oxalic acid dihydrate (1.2 eq.).

  • Add methanesulfonic acid (10-15 eq. by weight) to the mixture.

  • Heat the reaction mixture to 110-120 °C with stirring for 4-6 hours.

  • Monitor the reaction progress by TLC until the starting aminophenol is consumed.

  • Cool the mixture to room temperature and pour it cautiously onto a large volume of crushed ice.

  • A solid precipitate of this compound will form.

  • Stir the ice-water slurry for 30 minutes to ensure complete precipitation.

  • Collect the product by vacuum filtration.

  • Wash the solid thoroughly with cold water to remove residual acid, and then with a small amount of cold ethanol.

  • Dry the purified product under high vacuum.

Start Charge Reactants: 2-Amino-4-methoxyphenol, Oxalic Acid, & Catalyst Heat Heat to 110-120 °C (4-6 hours) Start->Heat Step 1 Monitor Monitor by TLC Heat->Monitor Step 2 Quench Cool and Quench on Ice-Water Monitor->Quench Step 3 (Upon Completion) Filter Filter Solid Product Quench->Filter Step 4 Wash Wash with Water & Cold Ethanol Filter->Wash Step 5 Dry Dry Under Vacuum Wash->Dry Step 6 End Pure Product Dry->End

Caption: Experimental workflow for the one-pot synthesis method.

Method 3: Microwave-Assisted Green Synthesis

Embracing the principles of green chemistry, this approach utilizes microwave irradiation to dramatically accelerate the reaction, often in more environmentally benign solvents or even under solvent-free conditions.[7] This method provides a rapid and energy-efficient route to the target molecule.

Expert Rationale

Microwave synthesis relies on the principle of dielectric heating. Polar molecules in the reaction mixture (solvents, reagents) align with the rapidly oscillating electric field of the microwaves, generating heat efficiently and uniformly throughout the bulk of the material. This often leads to dramatic rate enhancements compared to conventional heating.[7] The use of a catalyst like p-toluenesulfonic acid (p-TsOH) in a high-boiling, green solvent like ethanol provides the necessary acidic environment for the condensation and cyclization, while the microwave energy drives the reaction to completion in minutes rather than hours.[1]

Detailed Experimental Protocol
  • In a 10 mL microwave reaction vial, place 2-amino-4-methoxyphenol (1.0 eq.), oxalic acid dihydrate (1.2 eq.), and a catalytic amount of p-TsOH (0.1 eq.).

  • Add 3-4 mL of ethanol as the solvent.[2]

  • Seal the vial with a septum cap.

  • Place the vial in the cavity of a laboratory microwave synthesizer.

  • Irradiate the mixture at 120-140 °C for 15-25 minutes with stirring. The internal pressure will increase; ensure the equipment's safety limits are observed.

  • After irradiation, cool the vial to room temperature using a compressed air stream.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize from an ethanol/water mixture to obtain the pure product.

Performance Benchmark: A Comparative Analysis

To provide an objective comparison, the three methodologies are benchmarked against key performance indicators relevant to both academic research and industrial process development.

ParameterMethod 1: Classical Two-StepMethod 2: One-Pot SynthesisMethod 3: Microwave-Assisted
Overall Yield 60-75% (Variable)80-90%85-95%
Reaction Time 8-12 hours4-6 hours15-25 minutes
Reaction Temp. 0 °C to 90 °C110-120 °C120-140 °C
Number of Steps 3 (including hydrolysis)11
Reagent Safety Uses ethyl chlorooxoacetate (lachrymator); requires large excess of strong acid.Requires large excess of strong acid.Uses catalytic acid; requires specialized microwave equipment.
Scalability Moderate; isolation of intermediate can be cumbersome.High; excellent for large-scale batches.Moderate; specialized reactors required for large scale.
Green Chemistry Poor; multiple steps, significant solvent waste.Good; high atom economy, single step.Excellent; low energy consumption, short time, minimal solvent.
Analysis and Recommendations

A logical approach to selecting the best synthesis method depends entirely on the primary goal of the researcher.

Start What is your primary goal? Q1 Rapid Synthesis for SAR / Library Generation? Start->Q1 Q2 Large-Scale, Cost-Effective Production? Start->Q2 Q3 Mechanistic Study or Maximum Control? Start->Q3 Ans1 Method 3: Microwave-Assisted Q1->Ans1 Yes Ans2 Method 2: One-Pot Synthesis Q2->Ans2 Yes Ans3 Method 1: Classical Two-Step Q3->Ans3 Yes

Caption: Decision tree for selecting the optimal synthesis method.

  • For Rapid Discovery and SAR Studies: The Microwave-Assisted Method (Method 3) is unequivocally superior. The ability to generate analogs in under 30 minutes is a massive advantage for rapid iteration in a drug discovery program.

  • For Process Chemistry and Scale-Up: The One-Pot Synthesis (Method 2) offers the best balance of high yield, operational simplicity, and scalability. Its single-step nature makes it highly attractive for manufacturing.[5]

  • For Foundational Research or Complex Analogs: The Classical Two-Step Method (Method 1) , while less efficient, provides the most control. Isolating the amide intermediate allows for purification and characterization at a midpoint, which can be invaluable when troubleshooting or developing novel, sensitive analogs.

Conclusion

The synthesis of this compound can be approached through several distinct strategies, each with its own merit. While classical methods provide a foundational understanding, modern one-pot and microwave-assisted protocols offer significant advantages in efficiency, yield, and sustainability. By understanding the underlying chemical principles and comparing key performance metrics, researchers can confidently select the synthetic route that best aligns with their objectives, accelerating the pace of innovation in drug discovery and development.

References

  • BenchChem. (2025). Green Synthesis of Benzoxazoles: Application Notes and Protocols for Researchers. [Online].
  • Basavaraju, B., et al. (n.d.). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences. [Online].
  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. [Online].
  • JETIR. (n.d.). “GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION”. Jetir.Org. [Online].
  • ResearchGate. (n.d.). Green synthesis of benzoxaozles. [Online].
  • Kumar, D., Rudrawar, S., & Chakraborti, A. K. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry, 61(11), 881-887. [Online].
  • BenchChem. (2025). Scalable Synthesis of 5-Methoxyoxazole-2-carboxylic Acid: A Detailed Protocol for Pharmaceutical Research and Development. [Online].
  • Chakraborti, A. K., et al. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. ResearchGate. [Online].
  • BenchChem. (2025). Technical Guide: Structure Elucidation of 5-Methoxyoxazole-2-carboxylic acid. [Online].
  • BenchChem. (2025). A Spectroscopic Comparison of 5-Methoxyoxazole-2-carboxylic Acid and its Methyl Ester. [Online].
  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. [Online].
  • BenchChem. (2025). A Technical Guide to the Purity and Characterization of 5-Methoxyoxazole-2-carboxylic Acid. [Online].
  • MedCrave online. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. [Online].
  • BenchChem. (2025). Troubleshooting scale-up production of 5-Methoxyoxazole-2-carboxylic acid. [Online].
  • MDPI. (n.d.). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. [Online].
  • BenchChem. (2025). Application Note: Derivatization of 5-Methoxyoxazole-2-carboxylic Acid for Structure-Activity Relationship (SAR) Studies. [Online].
  • NIH. (n.d.). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. [Online].
  • NIH. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. [Online].
  • ResearchGate. (n.d.). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Online].
  • Biointerface Research in Applied Chemistry. (2020). Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. [Online].
  • PubMed. (2008). Convenient one-pot synthesis of 2-oxazolines from carboxylic acids. [Online].

Sources

Comparative Guide to In Vitro Assay Validation for 5-Methoxybenzo[d]oxazole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide to Robust Preclinical Screening

Introduction: The Oxazole Scaffold and the Imperative of Rigorous Validation

The 5-methoxybenzo[d]oxazole-2-carboxylic acid scaffold is a significant starting point in medicinal chemistry. Oxazole-containing compounds are prevalent in therapeutic agents, valued for their versatile chemical properties and their ability to interact with a wide range of biological targets.[1] Derivatives of this core structure are frequently explored as potential inhibitors of enzymes like tyrosinase or various protein kinases involved in disease progression.[2][3] However, the journey from a promising chemical scaffold to a viable drug candidate is paved with rigorous testing and validation. The transition from computational predictions or initial "hits" to experimentally confirmed leads requires a robust in vitro validation strategy to minimize costly failures in later stages of drug development.[4]

This guide provides a comparative framework for selecting and validating in vitro assays for novel derivatives of this compound. We will move beyond simple protocol recitation to explore the causality behind experimental design, ensuring that each assay serves as a self-validating system. Our focus is on establishing the trustworthiness of your data by adhering to the foundational pillars of assay validation: sensitivity, specificity, accuracy, precision, and robustness.

The Assay Validation Framework: A Phase-Appropriate Approach

Regulatory agencies like the U.S. Food and Drug Administration (FDA) allow for a phase-appropriate approach to assay validation.[5][6] While full validation according to ICH Q2 guidelines is expected for late-phase products, methods used during early discovery and preclinical development must be demonstrated as suitable for their intended purpose.[5][7] This involves establishing the reliability of the assay to ensure the quality and consistency of the data that drives critical decisions.

Key validation parameters to consider for each assay include:

  • Specificity & Selectivity: The ability of the assay to measure the analyte of interest exclusively, without interference from other components. In the context of drug discovery, this also refers to profiling a compound's activity against related targets to ensure it's not a pan-assay interference compound (PAINS).[8]

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This is often expressed as the coefficient of variation (%CV).

  • Linearity & Range: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Robustness: The capacity of an assay to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal use.[7]

  • Sensitivity: Often defined by the Limit of Detection (LOD) and Limit of Quantitation (LOQ), which establish the lowest concentration of analyte the assay can reliably detect and quantify, respectively.

The following diagram illustrates a generalized workflow for validating a new in vitro assay for your compound library.

Assay_Validation_Workflow cluster_Dev Phase 1: Development & Optimization cluster_Val Phase 2: Qualification & Validation cluster_Imp Phase 3: Implementation Dev1 Define Assay Purpose (Screening, MOA, etc.) Dev2 Select Assay Format (e.g., FI, Abs, Luminescence) Dev1->Dev2 Dev3 Optimize Reagents (Enzyme, Substrate, Antibody Conc.) Dev2->Dev3 Dev4 Optimize Conditions (Incubation Time, Temp, Buffer) Dev3->Dev4 Val1 Assess Specificity & Linearity Dev4->Val1 Proceed to Validation Val2 Determine Precision (Intra- & Inter-assay) Val1->Val2 Val3 Evaluate Accuracy (Spike/Recovery) Val2->Val3 Val4 Test Robustness (Varying Minor Parameters) Val3->Val4 Val5 Calculate Z'-Factor (for HTS) Val4->Val5 Imp1 Establish SOP Val5->Imp1 Implement for Screening Imp2 Screen Compound Library Imp1->Imp2 Imp3 Ongoing Performance Monitoring Imp2->Imp3

Caption: Generalized workflow for in vitro assay validation.

Comparison of Key In Vitro Assays for Oxazole Derivatives

The choice of assay depends on the hypothesized mechanism of action (MOA) for your compound series. Based on activities of similar scaffolds, primary targets often include enzymes or cell surface receptors.[2][3]

Enzyme Inhibition Assays

Enzyme assays are fundamental to drug discovery, enabling the identification and characterization of molecules that modulate enzymatic activity.[8] They are crucial for confirming computational predictions and providing tangible evidence of inhibition.[9]

Comparative Analysis of Formats

Assay FormatPrincipleProsConsBest For
Colorimetric/Absorbance Measures the change in absorbance of light as a substrate is converted to a colored product.Simple, cost-effective, widely available equipment.Lower sensitivity, potential for compound interference (colored compounds).Initial screens where high sensitivity is not critical.
Fluorescence Intensity (FI) Measures the emission of light from a fluorogenic substrate upon enzymatic conversion.High sensitivity, wider dynamic range than absorbance.Potential for compound interference (autofluorescence).High-throughput screening (HTS), potency determination.
Time-Resolved Fluorescence (TRF) Uses long-lifetime fluorophores (lanthanides) and a time delay to reduce background fluorescence.Very high sensitivity, reduced compound interference.Requires specialized plate readers, more expensive reagents.Screening challenging targets or libraries with high autofluorescence.
Luminescence Measures light produced from a chemical reaction, often linked to ATP consumption/production.Extremely high sensitivity, low background.Signal can be transient, enzyme kinetics can be complex to measure.Kinase assays (e.g., ADP-Glo), cytotoxicity assays (e.g., CellTiter-Glo).

Protocol: Validating a Tyrosinase Inhibition Assay (Colorimetric)

Tyrosinase is a key enzyme in melanin biosynthesis and a common target for skin-lightening agents.[2] This protocol details a colorimetric assay to determine the IC₅₀ of a test compound.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (substrate)

  • Phosphate Buffer (50 mM, pH 6.8)

  • Test compounds derived from this compound, dissolved in DMSO

  • Kojic acid (positive control inhibitor)[2]

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 475 nm

Experimental Procedure:

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compounds and Kojic acid in phosphate buffer. The final DMSO concentration in the well should be kept constant and below 1%.

  • Assay Plate Setup:

    • Blank (No Enzyme): 20 µL buffer + 140 µL buffer + 40 µL L-DOPA.

    • Negative Control (100% Activity): 20 µL buffer (with DMSO) + 140 µL Tyrosinase solution + 40 µL L-DOPA.

    • Positive Control: 20 µL Kojic acid dilution + 140 µL Tyrosinase solution + 40 µL L-DOPA.

    • Test Compound: 20 µL test compound dilution + 140 µL Tyrosinase solution + 40 µL L-DOPA.

  • Pre-incubation: Add the buffer/compound/control (20 µL) and Tyrosinase solution (140 µL) to the wells. Mix and pre-incubate for 10 minutes at 25°C. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiate Reaction: Add 40 µL of L-DOPA solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 475 nm every minute for 20 minutes. The rate of dopachrome formation is linear during this initial period.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [1 - (V_compound - V_blank) / (V_control - V_blank)] * 100

    • Plot % Inhibition vs. log[Inhibitor Concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Causality and Self-Validation:

  • Why use a pre-incubation step? To allow the inhibitor to reach binding equilibrium with the enzyme, which is critical for accurately determining the potency of slow-binding or irreversible inhibitors.[10]

  • Why measure kinetics? An endpoint reading can be misleading due to compound precipitation or instability. A kinetic reading confirms that the inhibition is consistent over time.

  • Controls: The blank corrects for non-enzymatic oxidation of L-DOPA. The negative control defines 100% enzyme activity, and the positive control (Kojic acid) validates that the assay can detect inhibition.

Enzyme_Inhibition_Assay E Enzyme P Product (Colored) E->P Catalyzes EI No Reaction E->EI S Substrate S->E I Inhibitor I->E Binds

Caption: Principle of a competitive enzyme inhibition assay.

Receptor Binding Assays

If the oxazole derivatives are hypothesized to act on a specific cell surface receptor (e.g., a GPCR), binding assays are essential to determine their affinity (Kᵢ or Kₔ).[11]

Comparative Analysis of Formats

Assay FormatPrincipleProsConsBest For
Radioligand Binding (Filtration) A radiolabeled ligand competes with the unlabeled test compound for binding to a receptor. Bound and free ligands are separated by filtration.[11]Gold standard, highly sensitive and specific.Requires handling of radioactive materials, generates radioactive waste, lower throughput.Kᵢ determination, detailed pharmacological characterization.
Scintillation Proximity Assay (SPA) Receptor-coated beads contain a scintillant. When a radioligand binds, it comes close enough to excite the scintillant, producing light. No separation step is needed.[11]Homogeneous (no-wash) format, higher throughput than filtration.Requires specific bead chemistry, potential for compound interference.High-throughput screening (HTS).
Fluorescence Polarization (FP) A small fluorescently labeled ligand tumbles rapidly in solution (low polarization). When bound to a large receptor, it tumbles slowly (high polarization).Homogeneous, non-radioactive, real-time measurements possible.Lower sensitivity, requires a significant size difference between ligand and receptor.Screening for inhibitors of protein-protein or protein-peptide interactions.

Protocol: Validating a Competitive Radioligand Binding Assay

This protocol describes a filtration-based assay to determine the binding affinity (Kᵢ) of a test compound for a target receptor expressed in cell membranes.

Materials:

  • Cell membranes expressing the target receptor.

  • Radioligand specific for the target receptor (e.g., [³H]-ligand).

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Non-specific binding (NSB) definer: A high concentration of a known, unlabeled ligand for the target.

  • Test compounds.

  • GF/B glass fiber filter mats.

  • Scintillation cocktail and liquid scintillation counter.

Experimental Procedure:

  • Assay Plate Setup (in triplicate):

    • Total Binding: Radioligand + Cell Membranes + Binding Buffer.

    • Non-Specific Binding (NSB): Radioligand + Cell Membranes + NSB Definer.

    • Competition Binding: Radioligand + Cell Membranes + Test Compound (at various concentrations).

  • Incubation: Incubate the plate at a defined temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium. This time must be determined during assay development.

  • Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filter mat using a cell harvester. The filters trap the cell membranes with the bound radioligand.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove unbound radioligand. Washes must be rapid to prevent dissociation of the bound ligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Specific Binding = Total Binding - Non-Specific Binding. Specific binding should be at least 80% of total binding for a robust assay.[11]

    • Calculate the % inhibition of specific binding at each concentration of the test compound.

    • Plot % inhibition vs. log[Compound Concentration] to determine the IC₅₀.

    • Calculate the inhibitor binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Causality and Self-Validation:

  • Why is NSB crucial? It defines the amount of radioligand that binds to components other than the target receptor (e.g., the filter, lipids). Subtracting NSB is essential for accurately quantifying specific receptor binding.[11]

  • Why rapid filtration and cold washing? To minimize the dissociation of the ligand-receptor complex during the separation step, which would lead to an underestimation of binding.

  • Equilibrium: The incubation time must be sufficient for the binding reaction to reach a steady state. This is a critical parameter to establish during assay development.

Cell-Based Cytotoxicity Assays

Early assessment of cytotoxicity is vital to flag potentially toxic compounds and guide structure-activity relationship (SAR) studies.[12] Cytotoxicity assays measure the ability of a compound to damage or kill cells.[13]

Comparative Analysis of Formats

Assay FormatPrincipleProsConsBest For
MTT/MTS/XTT Measures the reduction of a tetrazolium salt by metabolically active cells (mitochondrial dehydrogenases) into a colored formazan product.[14]Inexpensive, well-established, simple protocol.Can be affected by compounds that alter cellular metabolism; endpoint assay.General viability screening, determining IC₅₀ for cytotoxicity.
LDH Release Measures the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon plasma membrane damage (necrosis).[13]Measures cell death directly (necrosis), non-lytic.Less sensitive for detecting apoptosis; LDH in serum can interfere.Assessing membrane integrity, measuring necrotic cell death.
ATP-Based (e.g., CellTiter-Glo®) Measures intracellular ATP levels, which deplete rapidly upon cell death. The reaction produces a luminescent signal.Very high sensitivity, rapid, suitable for HTS.More expensive; signal can be affected by compounds that interfere with cellular ATP pools.High-throughput cytotoxicity screening.

Protocol: Validating an MTT Cytotoxicity Assay

This protocol assesses the effect of test compounds on the viability of a cancer cell line (e.g., HeLa).

Materials:

  • HeLa cells

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Doxorubicin (positive control for cytotoxicity)

  • 96-well clear, flat-bottom tissue culture plate

Experimental Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compounds or Doxorubicin. Include vehicle controls (medium with DMSO).

  • Incubation: Incubate the plate for 48-72 hours. The incubation time should be sufficient to observe a cytotoxic effect.

  • Add MTT Reagent: Remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilize Formazan: Carefully remove the MTT medium and add 100 µL of solubilization solution (DMSO) to each well. Mix thoroughly on an orbital shaker to dissolve the crystals.

  • Measure Absorbance: Read the absorbance at 570 nm with a reference wavelength of 630 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Abs_compound / Abs_vehicle_control) * 100

    • Plot % Viability vs. log[Compound Concentration] and fit the data to determine the IC₅₀ (the concentration that reduces cell viability by 50%).

Causality and Self-Validation:

  • Why a 24h pre-incubation? To ensure cells are in a healthy, exponential growth phase before compound exposure, leading to more consistent results.

  • Why use a reference wavelength? To correct for background absorbance from cell debris or plate imperfections, increasing the accuracy of the measurement.

  • Controls: The vehicle control represents 100% viability, while the positive control (Doxorubicin) confirms the cell line's sensitivity to a known cytotoxic agent, validating the assay's responsiveness.

Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Growth Factor Receptor (Kinase) RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Oxazole Derivative (Potential Kinase Inhibitor) Inhibitor->Receptor Inhibits

Caption: Potential anticancer signaling pathway targeted by oxazole derivatives.

Conclusion

The validation of in vitro assays is not merely a procedural step but the very foundation upon which a successful drug discovery program is built. For compounds derived from the this compound scaffold, a multi-faceted approach is required. The initial screening should employ sensitive and robust assays, such as fluorescence-based enzyme inhibition or ATP-based cytotoxicity assays, to identify initial hits. Subsequently, these hits must be confirmed and characterized using more detailed methods like kinetic enzyme analysis and quantitative receptor binding assays to determine potency (IC₅₀) and affinity (Kᵢ).

By carefully selecting assays based on the scientific question, meticulously optimizing protocols, and incorporating a comprehensive set of controls, researchers can build a reliable, self-validating data package. This rigorous approach ensures that decision-making is based on trustworthy evidence, ultimately increasing the probability of advancing truly promising compounds toward clinical development.

References

  • Thermo Fisher Scientific. Cytotoxicity Assays.
  • ResearchGate. (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
  • Alfa Cytology. In Vitro Cytotoxicity Assay.
  • Da-Ta Biotech.
  • SciELO. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
  • Creative Enzymes.
  • Labome. Receptor-Ligand Binding Assays.
  • Enzyme inhibitory assay: Significance and symbolism.
  • NCBI. Receptor Binding Assays for HTS and Drug Discovery.
  • BellBrook Labs.
  • ResearchGate.
  • NIH. SIGMA RECEPTOR BINDING ASSAYS.
  • A Phase-Appropriate Approach For Assay Valid
  • NIH. Mechanism of Action Assays for Enzymes - Assay Guidance Manual.
  • Eurofins Scientific.
  • FDA. Guidance for Industry Potency Tests for Cellular and Gene Therapy Products.
  • Benchchem.
  • BioProcess International.
  • Benchchem. Technical Guide: Structure Elucidation of 5-Methoxyoxazole-2-carboxylic acid.
  • Benchchem. Scalable Synthesis of 5-Methoxyoxazole-2-carboxylic Acid: A Detailed Protocol for Pharmaceutical Research and Development.
  • Benchchem. Theoretical Modeling and Computational Analysis of 5-Methoxyoxazole-2-carboxylic acid: A Technical Guide.
  • Semantic Scholar. Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity.

Sources

Navigating the Selectivity Landscape: A Comparative Guide to Cross-Reactivity Studies of 5-Methoxybenzo[d]oxazole-2-carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazole Scaffold and the Imperative of Selectivity

The benzoxazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The 5-Methoxybenzo[d]oxazole-2-carboxamide subclass, in particular, has emerged as a promising area of investigation. However, this broad bioactivity profile inherently raises a critical question for drug development professionals: what is the cross-reactivity profile of these compounds? Understanding off-target interactions is paramount for mitigating potential adverse effects and ensuring the safe and effective translation of these molecules from the laboratory to the clinic.[3][4]

This guide provides a comprehensive framework for evaluating the cross-reactivity of 5-Methoxybenzo[d]oxazole-2-carboxamides. In the absence of extensive publicly available cross-reactivity data for this specific chemical series, we will establish a robust, industry-standard protocol for a comparative analysis. We will define a representative lead compound and propose a panel of high-priority off-targets based on the known pharmacology of the broader benzoxazole class. Furthermore, we will provide detailed experimental methodologies and data interpretation strategies to empower researchers to conduct their own thorough cross-reactivity assessments.

Defining the Investigation: A Prototypical 5-Methoxybenzo[d]oxazole-2-carboxamide

For the purpose of this guide, we will focus our proposed studies on a representative molecule, N-phenyl-5-methoxybenzo[d]oxazole-2-carboxamide . This compound encapsulates the key structural features of the class and serves as an ideal candidate for initial cross-reactivity profiling.

Rational Off-Target Selection: Learning from the Benzoxazole Family

The known pharmacology of various benzoxazole derivatives provides a logical starting point for selecting a panel of potential off-targets. Structurally related compounds have reported activity at G-protein coupled receptors (GPCRs), kinases, and other enzymes. Therefore, a comprehensive cross-reactivity screen should encompass a diverse range of protein families.

Commercially available safety screening panels, such as the Eurofins SafetyScreen44 or the WuXi AppTec Mini Safety 44 Panel, offer a standardized and efficient approach to initial off-target liability assessment.[3][4][5] These panels are curated to include targets associated with known adverse drug reactions.

For a more focused yet comprehensive analysis of 5-Methoxybenzo[d]oxazole-2-carboxamides, we propose a tiered screening approach:

Tier 1: Broad Liability Assessment

  • Objective: To identify any significant off-target interactions at a single high concentration.

  • Method: Employ a broad radioligand binding assay panel, such as the Eurofins BioPrint® panel, which covers a wide array of GPCRs, ion channels, transporters, and enzymes.[6]

  • Concentration: 10 µM of the test compound.

  • Interpretation: A common threshold for a "hit" is >50% inhibition of radioligand binding.

Tier 2: Kinase Selectivity Profiling

  • Objective: Given the prevalence of kinase inhibition among heterocyclic compounds, a dedicated kinase screen is crucial.

  • Method: Utilize a competitive binding assay platform like the DiscoverX KINOMEscan®, which assesses binding against a large panel of human kinases.[7][8][9][10]

  • Interpretation: Results are typically reported as percent of control, with lower percentages indicating stronger binding. Hits can be followed up with dose-response curves to determine inhibitory constants (Ki).

Tier 3: Functional Follow-up

  • Objective: To determine if binding hits from Tier 1 and 2 translate to functional activity (agonism or antagonism).

  • Method: Conduct target-specific functional assays for any confirmed binding interactions. This could include cell-based reporter assays, calcium flux assays for GPCRs, or enzyme activity assays.

The logical flow of this tiered screening cascade is depicted in the workflow diagram below.

CrossReactivityScreeningWorkflow cluster_0 Tier 1: Broad Liability Assessment cluster_1 Tier 2: Kinase Selectivity cluster_2 Tier 3: Functional Follow-up cluster_3 Final Output T1_Start Test Compound: N-phenyl-5-methoxybenzo[d]oxazole-2-carboxamide T1_Assay Broad Panel Radioligand Binding Assay (e.g., Eurofins BioPrint®) [10 µM] T1_Start->T1_Assay Screen T2_Assay Kinase Binding Assay Panel (e.g., KINOMEscan®) T1_Start->T2_Assay Screen T1_Analysis Data Analysis: Identify hits (>50% inhibition) T1_Assay->T1_Analysis T3_Input Binding Hits from Tier 1 & Tier 2 T1_Analysis->T3_Input T2_Analysis Data Analysis: Identify kinase binding hits T2_Assay->T2_Analysis T2_Analysis->T3_Input T3_Assay Target-Specific Functional Assays (e.g., Cell-based, Enzyme Activity) T3_Input->T3_Assay Validate T3_Analysis Determine Functional Activity: Agonism/Antagonism (EC50/IC50) T3_Assay->T3_Analysis Final_Report Comprehensive Cross-Reactivity Profile T3_Analysis->Final_Report CompetitiveBindingAssay cluster_0 Assay Components cluster_1 Binding Equilibrium cluster_2 Measurement cluster_3 Data Analysis Receptor Receptor BindingReaction Receptor + Radioligand <=> Receptor-Radioligand Complex Receptor + Test Compound <=> Receptor-Test Compound Complex Receptor->BindingReaction Radioligand Radioligand Radioligand->BindingReaction TestCompound Test Compound TestCompound->BindingReaction Filtration Filtration BindingReaction->Filtration ScintillationCounting Scintillation Counting Filtration->ScintillationCounting Quantify bound radioligand DoseResponse Dose-Response Curve ScintillationCounting->DoseResponse KiCalculation Ki Calculation DoseResponse->KiCalculation Determine IC50

Figure 2: Workflow for a competitive radioligand binding assay.
Protocol 2: In Vitro Kinase Enzyme Inhibition Assay

Objective: To measure the ability of a test compound to inhibit the activity of a specific kinase.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of the test compound in kinase assay buffer.

    • Prepare a solution of the purified kinase enzyme.

    • Prepare a solution of the kinase-specific substrate (e.g., a peptide or protein).

    • Prepare a solution of ATP (often radiolabeled with ³²P or ³³P).

  • Assay Setup (96-well plate format):

    • Control Wells (100% activity): Add kinase, substrate, and assay buffer with DMSO.

    • Test Wells: Add kinase, substrate, and varying concentrations of the test compound.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Detection:

    • Transfer a portion of the reaction mixture from each well onto a phosphocellulose filter mat.

    • Wash the filter mat to remove unincorporated radiolabeled ATP.

    • Measure the amount of incorporated radiolabel in the substrate using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Cell-Based Functional Assay (Calcium Flux)

Objective: To determine if a test compound acts as an agonist or antagonist at a GPCR that signals through the release of intracellular calcium.

Methodology:

  • Cell Culture and Dye Loading:

    • Culture a cell line stably expressing the target GPCR.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Setup (96-well plate format):

    • Plate the dye-loaded cells in a microplate.

  • Compound Addition and Measurement:

    • Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence.

    • Antagonist Mode: Add varying concentrations of the test compound and incubate. Then, add a known agonist at its EC80 concentration and measure the fluorescence response.

    • Agonist Mode: Add varying concentrations of the test compound and measure the fluorescence response.

  • Data Analysis:

    • Antagonist Mode: Plot the percentage of inhibition of the agonist response against the logarithm of the test compound concentration to determine the IC50.

    • Agonist Mode: Plot the fluorescence response against the logarithm of the test compound concentration to determine the EC50.

Conclusion: Towards Safer Drug Candidates

The 5-Methoxybenzo[d]oxazole-2-carboxamide scaffold holds significant therapeutic promise. However, a thorough understanding of its cross-reactivity profile is a non-negotiable aspect of its preclinical development. By implementing a systematic, tiered screening approach as outlined in this guide, researchers can proactively identify and mitigate potential off-target liabilities. This data-driven strategy, combining broad panel screening with focused functional follow-up, will enable the selection of drug candidates with the highest potential for both efficacy and safety, ultimately accelerating the journey of these promising compounds to the patients who need them.

References

  • Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling.
  • Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels.
  • Eurofins Discovery. (n.d.). BioPrint SafetyScreen Panel - FR.
  • Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays.
  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening.
  • Eurofins Discovery. (n.d.). SafetyScreen44 Panel - TW.
  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services.
  • Eurofins Discovery. (n.d.). IN VITRO SAFETY PHARMACOLOGY PROFILING.
  • Fierce Biotech. (2010, November 18). DiscoveRx Takes Over KINOMEscanTM from Ambit Biosciences.
  • Eurofins Discovery. (n.d.). CNS SafetyScreen panel - FR.
  • Eurofins Pharma Discovery Services. (2016). SafetyScreen44™ Panel.
  • DiscoverX. (n.d.). KINOMEscan® Kinase Profiling Platform.
  • Eurofins Discovery. (n.d.). KINOMEscan Technology.
  • Eurofins Cerep. (n.d.). Comparison of binding and functional data on a set of safety-related GPCRs.
  • Eurofins Scientific. (2024, May 11). CEREP Laboratories France.
  • PubMed. (n.d.). Identification of Benzoxazole Analogs as Novel, S1P(3) Sparing S1P(1) Agonists.
  • PubMed Central. (2024, January 3). Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives.
  • Semantic Scholar. (n.d.). Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors.
  • YouTube. (2014, April 11). Eurofins Cerep-Panlabs: ADME-Tox Profiling in Drug Discovery.
  • PubMed Central. (2019, October 1). Conformational restriction of a type II FMS inhibitor leading to discovery of 5-methyl-N-(2-aryl-1H-benzo[d]imidazo-5-yl)isoxazole-4-carboxamide analogues as selective FLT3 inhibitors.
  • PubMed. (n.d.). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies.
  • Eurofins Discovery. (n.d.). BioPrint SafetyScreen Panel - FR.
  • PubMed. (2019, July 5). Safety screening in early drug discovery: An optimized assay panel.
  • PubMed. (2021, February 13). 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency.
  • PubMed Central. (2021, February 24). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities.
  • National Institutes of Health. (2017, September 18). New carboxamide derivatives bearing benzenesulphonamide as a selective COX-II inhibitor: Design, synthesis and structure-activity relationship.
  • PubMed. (2016, July 1). Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors.
  • PubMed. (2025, July 22). Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs.
  • ResearchGate. (n.d.). Carboxamides Bearing Sulfonamide Functionality as Potential Novel Phospholipase A2 Inhibitors.
  • PubMed. (2022, February 4). Carboxamide Derivatives Are Potential Therapeutic AHR Ligands for Restoring IL-4 Mediated Repression of Epidermal Differentiation Proteins.
  • PubMed Central. (n.d.). Structural pharmacology and therapeutic potential of 5-methoxytryptamines.
  • PubMed Central. (2025, November 16). Screening-Identified Oxazole-4-Carboxamide KB-2777 Exhibits In Vitro Anti-Coronavirus Activity.
  • ResearchGate. (2025, August 6). Conformational restriction of a type II FMS inhibitor leading to discovery of 5-methyl-N-(2-aryl-1H-benzo[d]imidazo-5-yl)isoxazole-4-carboxamide analogues as selective FLT3 inhibitors.
  • PubMed. (n.d.). Design and Evaluation of 5-oxo-1,2,4-triazole-3-carboxamide Compounds as Promising Anticancer Agents: Synthesis, Characterization, In vitro Cytotoxicity and Molecular Docking Studies.
  • MDPI. (2024, September 2). Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity.
  • PubMed Central. (2023, August 6). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies.
  • PubMed. (n.d.). Phosphodiesterase 5 inhibitors--drug design and differentiation based on selectivity, pharmacokinetic and efficacy profiles.

Sources

A Head-to-Head Comparison of Benzoxazole Scaffolds in Kinase Inhibition: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The benzoxazole core is a privileged heterocyclic structure in medicinal chemistry, demonstrating a remarkable versatility as a scaffold for the development of potent and selective kinase inhibitors.[1] Kinases, being central regulators of numerous cellular processes, are frequently dysregulated in diseases such as cancer, making them a prime target for therapeutic intervention.[1] This guide provides an in-depth, head-to-head comparison of different benzoxazole-based scaffolds that have shown promise in the realm of kinase inhibition, supported by experimental data and detailed protocols to aid researchers in their drug discovery endeavors.

The Benzoxazole Scaffold: An ATP-Competitive Advantage

Benzoxazole-based inhibitors predominantly act as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby halting the signaling cascade.[1] The planar nature of the benzoxazole ring system facilitates favorable π-π stacking interactions within the ATP binding site, while its versatile substitution points allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2]

Key Kinase Targets for Benzoxazole Inhibitors

Benzoxazole derivatives have demonstrated inhibitory activity against a wide spectrum of kinases, including:

  • Receptor Tyrosine Kinases (RTKs): Crucial for cell growth and proliferation, examples include Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and c-Met.[1][2]

  • Serine/Threonine Kinases: Involved in cell cycle regulation and survival pathways, such as the PI3K/AKT/mTOR pathway components, Aurora Kinases, and Pim Kinases.[1]

Head-to-Head Comparison of Benzoxazole Scaffolds

The following sections will delve into a comparative analysis of distinct benzoxazole scaffolds, presenting their inhibitory activities against key kinase targets. It is crucial to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in assay conditions.[1]

Scaffold 1: 2-Substituted Benzoxazoles

This is one of the most extensively studied scaffolds, where modifications at the 2-position of the benzoxazole ring have yielded potent inhibitors.

A notable example is a series of 2-thioacetamide linked benzoxazole-benzamide conjugates designed as VEGFR-2 inhibitors. In this series, the unsubstituted benzoxazole compound 1 , bearing a cyclohexyl group in the amide side chain, emerged as a highly potent inhibitor of VEGFR-2 with an IC50 value of 0.268 µM, surpassing the potency of the clinically used inhibitor sorafenib (IC50 = 0.352 µM).[3]

CompoundScaffold FeatureTarget KinaseIC50 (µM)Reference
1 2-thioacetamido-linked benzamideVEGFR-20.268[3]
Sorafenib (Reference)VEGFR-20.352[3]
11 2-thioacetamido-linked benzamideVEGFR-20.361[3]
12 2-thioacetamido-linked benzamideVEGFR-20.385[3]

Structure-Activity Relationship (SAR) Insights:

For this series, the nature of the substituent on the amide side chain significantly influences activity. The cyclohexyl group in compound 1 appears to be optimal for fitting into the hydrophobic pocket of the VEGFR-2 active site.[3]

Scaffold 2: Piperidinyl-Based Benzoxazoles

This scaffold incorporates a central piperidine ring, which acts as a flexible linker to optimize the positioning of functional groups for enhanced binding affinity and selectivity.[2] A series of these derivatives were designed as dual VEGFR-2 and c-Met inhibitors.[2]

Compound 11b , an ethanone derivative with a p-fluorophenyl moiety, demonstrated exceptional dual inhibitory activity with IC50 values of 0.057 µM against VEGFR-2 and 0.181 µM against c-Met.[2] This potency is on par with sorafenib for VEGFR-2 and surpasses the reference c-Met inhibitor staurosporine.[2]

CompoundScaffold FeatureTarget KinaseIC50 (µM)Reference
11b Piperidinyl-ethanoneVEGFR-20.057[2]
c-Met0.181[2]
11a Piperidinyl-ethanoneVEGFR-20.082[2]
c-Met0.280[2]
Sorafenib (Reference)VEGFR-20.058[2]
Staurosporine (Reference)c-Met0.237[2]

SAR Insights:

The ethanone linker and the presence of a halogenated phenyl group (p-fluorophenyl in 11b ) were identified as key features for potent dual inhibition.[2] Molecular docking studies confirmed that these compounds can stably bind within the ATP-binding sites of both VEGFR-2 and c-Met.[2]

Scaffold 3: Benzoxazole-N-Heterocyclic Hybrids

This approach involves the hybridization of the benzoxazole scaffold with other N-heterocyclic moieties, such as quinoline and quinoxaline, to explore new chemical space and enhance biological activity.[4]

In one study, compound 4c from a series of benzoxazole-N-heterocyclic hybrids exhibited the most potent inhibition of tyrosine kinase activity with an IC50 value of 0.10 µM.[4]

CompoundScaffold FeatureTarget KinaseIC50 (µM)Reference
4c Benzoxazole-quinoline hybridTyrosine Kinase0.10[4]

SAR Insights:

The specific nature of the heterocyclic partner and the substitution pattern on both moieties play a crucial role in determining the inhibitory potency.[4]

Mechanistic Insights: Targeting Key Signaling Pathways

Benzoxazole-based kinase inhibitors primarily function by interrupting critical signaling pathways involved in cell growth, proliferation, and survival.

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) and its receptor VEGFR-2 are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5][6][7] Benzoxazole inhibitors that target VEGFR-2 block the autophosphorylation of the receptor, thereby inhibiting downstream signaling events.[6]

VEGFR_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) Dimerization->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis Inhibitor Benzoxazole Inhibitor Inhibitor->Dimerization Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by a benzoxazole derivative.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell survival, proliferation, and metabolism.[1] Its overactivation is a common hallmark of many cancers.[1] Benzoxazole derivatives have been developed to target key kinases within this pathway, such as PI3K and mTOR.[1]

PI3K_pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Benzoxazole Inhibitor Inhibitor->PI3K Inhibition

Caption: Benzoxazole inhibitors targeting the PI3K/AKT/mTOR signaling pathway.

Experimental Protocols for Kinase Inhibition Assays

The determination of the inhibitory potency (IC50) of benzoxazole derivatives is a critical step in their evaluation. A commonly used method is the luminescence-based kinase assay, which measures the amount of ADP produced during the kinase reaction.[8]

In Vitro Kinase Inhibition Assay (Luminescence-Based, e.g., ADP-Glo™)

Principle: This assay quantifies kinase activity by measuring the amount of ADP produced. The ADP is converted to ATP, which then generates a luminescent signal via a luciferase reaction. The signal intensity is directly proportional to the kinase activity.[1][8]

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compound (benzoxazole derivative)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[8]

  • ADP-Glo™ Kinase Assay Kit (or similar)[8]

  • White, opaque 96-well or 384-well plates[8]

  • Plate reader with luminescence detection capabilities[8]

Procedure:

  • Compound Preparation: Prepare a stock solution of the benzoxazole derivative in 100% DMSO. Create a serial dilution of the compound in DMSO.[8]

  • Kinase Reaction Setup:

    • In a multi-well plate, add the test compound at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.[1]

    • Add the kinase to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.[8]

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.[8]

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[8]

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for approximately 40 minutes.[1][8]

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[1][8]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.[1]

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1]

Kinase_Assay_Workflow Start Start Compound_Prep Compound Dilution Start->Compound_Prep Reaction_Setup Set up Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) Compound_Prep->Reaction_Setup Incubation Incubate at 30°C Reaction_Setup->Incubation ADP_Glo_Reagent Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Incubation->ADP_Glo_Reagent Detection_Reagent Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) ADP_Glo_Reagent->Detection_Reagent Read_Luminescence Measure Luminescence Detection_Reagent->Read_Luminescence Data_Analysis Calculate % Inhibition & Determine IC50 Read_Luminescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Conclusion and Future Directions

The benzoxazole scaffold represents a highly versatile and fruitful starting point for the design of novel kinase inhibitors.[1] The comparative data presented herein highlights the potential of different benzoxazole-based scaffolds to achieve high potency and, in some cases, dual-targeting capabilities. Structure-activity relationship studies are continuously guiding the design of new analogs with improved pharmacological profiles.[1] Future research will likely focus on the development of multi-targeted benzoxazole inhibitors to combat drug resistance, as well as the optimization of lead compounds for enhanced in vivo efficacy and safety, ultimately paving the way for their clinical application in oncology and other diseases.[1]

References

  • Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PubMed Central. [Link]
  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - MDPI. [Link]
  • Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evalu
  • Assay Development for Protein Kinase Enzymes - NCBI - NIH. [Link]
  • Structure activity relationship of benzoxazole derivatives - ResearchG
  • Pyrazolyl–benzoxazole derivatives as protein kinase inhibitors.
  • Structure activity relationship of the synthesized compounds - ResearchG
  • Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. [Link]
  • Synthesis, pharmacological evaluation and structure-activity relationship of recently discovered enzyme antagonist azoles - PMC - NIH. [Link]
  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. [Link]
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. [Link]
  • Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evalu
  • In vitro kinase assay - Protocols.io. [Link]
  • Marketed drugs containing benzoxazole | Download Scientific Diagram - ResearchG
  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC - PubMed Central. [Link]
  • Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evalu
  • In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simul
  • In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors - PubMed. [Link]
  • Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs - MDPI. [Link]
  • A benzoxazole compound as a novel MEK inhibitor for the treatment of RAS/RAF mutant cancer - PubMed. [Link]
  • Benzimidazole- and benzoxazole-based inhibitors of Rho kinase | Request PDF. [Link]
  • Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists - PubMed. [Link]
  • Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC - PubMed Central. [Link]
  • Comparison of Ki Values - Hays et al(p). [Link]
  • Comparison of the IC50 of different drugs in the high-and low-risk...
  • IC50, EC50 and Kd: What is the Difference and Why Do They m
  • Comparison of anticancer activity (IC50 values) between standard and synthesized compounds.

Sources

A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 5-Methoxybenzo[d]oxazole-2-carboxylic acid by Elemental Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the unambiguous confirmation of a compound's purity is a non-negotiable cornerstone of safety and efficacy. For a novel entity like 5-Methoxybenzo[d]oxazole-2-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry, rigorous purity assessment is paramount.[1] This guide provides an in-depth comparison of elemental analysis with other widely used analytical techniques, offering a comprehensive framework for its application in a regulated research environment.

The molecular formula of this compound is C₉H₇NO₄, with a molecular weight of 193.16 g/mol . The theoretical elemental composition is:

  • Carbon (C): 55.97%

  • Hydrogen (H): 3.65%

  • Nitrogen (N): 7.25%

  • Oxygen (O): 33.13%

Elemental analysis, specifically CHN analysis, provides a fundamental measure of purity by comparing the experimentally determined percentages of carbon, hydrogen, and nitrogen against these theoretical values.[2]

The Critical Role of Purity in Drug Development

Impurities in a drug substance can arise from various sources, including the manufacturing process (e.g., starting materials, by-products, intermediates, reagents) or degradation.[3][4] These impurities can have unintended pharmacological or toxicological effects, potentially compromising patient safety and the therapeutic efficacy of the drug.[5]

The International Council for Harmonisation (ICH) has established stringent guidelines, such as ICH Q3A(R2), that outline the requirements for reporting, identifying, and qualifying impurities in new drug substances.[3][4][6][7] Adherence to these guidelines is a critical aspect of the regulatory submission process.[4][6]

Elemental Analysis: A Foundational Technique for Purity Assessment

Elemental analysis, often referred to as combustion analysis, is a robust and cost-effective method for determining the elemental composition of a sample.[8][9] The technique involves the high-temperature combustion of the sample in an oxygen-rich environment, which converts the constituent elements into simple gases (CO₂, H₂O, N₂).[9][10] These gases are then separated and quantified, typically using gas chromatography with a thermal conductivity detector.[9][10]

Why Choose Elemental Analysis?

While modern spectroscopic and chromatographic techniques have become central to structural elucidation, elemental analysis retains its unique value in purity determination.[11][12] Its strength lies in its ability to provide a direct measure of the elemental composition, which is insensitive to the presence of inorganic impurities like salts (e.g., NaCl) or residual water that may not be readily detected by techniques like NMR or HPLC.[12] A significant deviation between the experimental and theoretical elemental percentages can indicate the presence of such impurities.

Experimental Protocol: CHN Analysis of this compound

The following protocol outlines the key steps for performing a CHN analysis on a synthesized batch of this compound.

Instrumentation: A modern CHNS/O elemental analyzer.

Materials:

  • Synthesized this compound (dried under vacuum to remove residual solvents).

  • High-purity tin or silver capsules.[9]

  • Certified standard reference material (e.g., Acetanilide).[10]

  • High-purity helium and oxygen.

Procedure:

  • System Preparation and Calibration:

    • Ensure the elemental analyzer is in optimal working condition, with clean combustion and reduction tubes.

    • Perform a system leak check.

    • Calibrate the instrument using a certified standard such as acetanilide. This involves analyzing known masses of the standard to create a calibration curve for each element.[13]

  • Sample Preparation:

    • Accurately weigh 2-4 mg of the dried this compound into a pre-cleaned tin capsule.[14]

    • Fold the capsule to ensure no sample is lost and to create a compact pellet for introduction into the analyzer.

  • Analysis:

    • Introduce the encapsulated sample into the combustion furnace of the elemental analyzer, which is typically maintained at a temperature above 1000°C.[14]

    • The sample undergoes rapid and complete combustion in a stream of pure oxygen.

    • The resulting gases (CO₂, H₂O, N₂, and nitrogen oxides) are swept by a helium carrier gas through a reduction tube containing heated copper to convert nitrogen oxides to N₂.

    • The mixture of gases then passes through a gas chromatographic column to separate the individual components.

    • A thermal conductivity detector (TCD) measures the concentration of each gas.

  • Data Analysis and Interpretation:

    • The instrument software calculates the percentage of C, H, and N in the sample based on the detector response and the initial sample weight.

    • Compare the experimental percentages to the theoretical values for C₉H₇NO₄.

    • For a compound to be considered pure, the experimentally determined values for carbon, hydrogen, and nitrogen should be within ±0.4% of the calculated theoretical values.[15][16]

Visualizing the Purity Confirmation Workflow

Purity_Confirmation_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Analysis cluster_evaluation Data Evaluation & Decision Synthesis Synthesis of 5-Methoxybenzo[d]oxazole- 2-carboxylic acid Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Drying Drying (Vacuum Oven) Purification->Drying EA Elemental Analysis (CHN) Drying->EA Primary Purity Check HPLC HPLC/LC-MS Drying->HPLC Orthogonal Method 1 NMR NMR Spectroscopy Drying->NMR Orthogonal Method 2 Compare Compare Experimental vs. Theoretical Data EA->Compare HPLC->Compare NMR->Compare ICH ICH Guideline Compliance Check Compare->ICH Decision Decision: Accept or Repurify ICH->Decision

Caption: Workflow for the synthesis, purification, and multi-faceted purity analysis of this compound.

A Comparative Look: Elemental Analysis vs. Orthogonal Methods

While elemental analysis is a powerful tool, a comprehensive purity assessment, especially for drug development, relies on the use of orthogonal methods—different analytical techniques that measure the same attribute based on different principles.[17] This multi-pronged approach provides a more complete picture of the sample's purity.

Analytical Method Principle Key Advantages Limitations
Elemental Analysis (CHN) Combustion and quantification of resulting gases (CO₂, H₂O, N₂).- Direct measure of elemental composition.[12]- Detects inorganic impurities and water.[12]- Fast, simple, and inexpensive.[8]- Does not identify the nature of impurities.[2]- Insensitive to isomeric impurities.[17]- Requires a relatively larger sample amount compared to some spectroscopic methods.
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.- High resolution and sensitivity for separating and quantifying organic impurities.[2]- Widely used for routine quality control.- May not detect non-UV active impurities.- Purity is often reported as area percent, which may not directly correlate to mass percent without response factor correction.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.- Provides molecular weight information for impurities, aiding in their identification.- Quantitative accuracy can be challenging without appropriate standards for each impurity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.- Provides detailed structural information.[18][19]- Can identify and quantify certain organic impurities.[18]- qNMR (quantitative NMR) can provide an absolute purity value.[20][21]- Lower sensitivity for trace impurities compared to HPLC.[2]- Complex spectra can be difficult to interpret.- May not detect inorganic impurities.[12]

Expert Insights: A Holistic Approach to Purity Confirmation

A senior application scientist would not rely on a single analytical technique to confirm the purity of a critical compound like this compound. The most robust approach involves a combination of methods:

  • Initial Screening with Elemental Analysis: A successful CHN analysis, with results within the ±0.4% acceptance criterion, provides strong initial evidence of high purity and the absence of significant inorganic impurities or residual solvents.[15][16]

  • Orthogonal Confirmation with HPLC/LC-MS: Subsequent analysis by a high-resolution chromatographic method like HPLC or LC-MS is essential to detect and quantify any organic, process-related impurities that may have a similar elemental composition to the target compound.

  • Structural Verification and Impurity Identification with NMR: NMR spectroscopy serves to confirm the chemical structure of the synthesized compound and can help to identify the structure of any major organic impurities detected by chromatography.

By integrating the data from these complementary techniques, a comprehensive and defensible purity profile for this compound can be established, ensuring its suitability for further research and development.

References

  • A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM.
  • Elemental analysis. (n.d.). In Wikipedia.
  • CHNS-O determination in pharmaceutical products by flash combustion. (n.d.). VELP Scientifica.
  • Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. (2021, December 13). AZoM.
  • Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma.
  • Elemental analysis: an important purity control but prone to manipulations. (2021, December 21). Inorganic Chemistry Frontiers. RSC Publishing. DOI:10.1039/D1QI01379C.
  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014, November 7). Journal of Medicinal Chemistry. ACS Publications.
  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (n.d.). International Journal of Pharmaceutical Investigation.
  • Why do we use NMR spectroscopy in purity analysis? (2023, September 1). Quora.
  • An International Study Evaluating Elemental Analysis. (2022, June 23). ACS Central Science.
  • An International Study Evaluating Elemental Analysis. (n.d.). PMC. PubMed Central.
  • Elemental Analysis CHNS (O). (n.d.). Auriga Research.
  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014, November 7). Journal of Medicinal Chemistry. ACS Publications.
  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency (EMA).
  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (n.d.). PMC. PubMed Central.
  • Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. (n.d.). VELP Scientifica.
  • CHNS Elemental Analysers. (2008, April 29). The Royal Society of Chemistry.
  • ELEMENTAL IMPURITY ANALYSIS IN REGULATED PHARMACEUTICAL LABORATORIES. (n.d.). Agilent.
  • Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. (n.d.). MDPI.
  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (n.d.). NIH.
  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2025, March 5). PMC. NIH.

Sources

A Comparative Guide to the Synthesis of 5-Methoxybenzo[d]oxazole-2-carboxylic Acid: Reproducibility and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methoxybenzo[d]oxazole-2-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The benzoxazole scaffold is a privileged structure found in numerous pharmacologically active compounds, and the ability to reliably synthesize derivatives such as the title compound is crucial for the development of new therapeutic agents. This guide provides an in-depth comparison of two common synthetic protocols for the preparation of this compound, with a focus on reproducibility, scalability, and the chemical principles underpinning each approach. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select and execute the most suitable protocol for their specific needs.

Pillar 1: The Foundational Condensation Approach

The most direct and widely employed method for the synthesis of 2-substituted benzoxazoles is the condensation of a 2-aminophenol with a carboxylic acid or a derivative thereof.[1][2] This strategy is predicated on the initial acylation of the amino group of the 2-aminophenol, followed by an intramolecular cyclization and dehydration to furnish the benzoxazole ring system.[1] For the synthesis of this compound, the logical precursors are 2-amino-4-methoxyphenol and a suitable two-carbon electrophile that can be readily converted to a carboxylic acid.

Protocol 1: Two-Step Synthesis via Diethyl Oxalate Condensation

This protocol represents a robust and scalable approach, utilizing the commercially available and easily handled diethyl oxalate. Diethyl oxalate is an excellent electrophile for this transformation as it lacks α-hydrogens, preventing self-condensation and leading to a cleaner reaction profile.[3][4][5][6]

Scientific Rationale

The reaction proceeds in two distinct steps. The initial step is a condensation reaction between 2-amino-4-methoxyphenol and diethyl oxalate, which upon heating, forms the stable ethyl 5-methoxybenzo[d]oxazole-2-carboxylate. The subsequent step is a standard saponification (ester hydrolysis) under basic conditions to yield the target carboxylic acid.

Experimental Protocol

Step 1: Synthesis of Ethyl 5-methoxybenzo[d]oxazole-2-carboxylate

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-methoxyphenol (1.0 eq), diethyl oxalate (1.5 eq), and ethanol (5 mL per gram of aminophenol).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

  • Dissolve the purified ethyl 5-methoxybenzo[d]oxazole-2-carboxylate from Step 1 in a mixture of ethanol and water (e.g., a 1:1 ratio).

  • Add sodium hydroxide (2.0 eq) and heat the mixture to 50-60 °C.

  • Stir for 2-4 hours, monitoring the disappearance of the starting ester by TLC.

  • After completion, cool the reaction mixture in an ice bath and acidify to a pH of 2-3 with 1N HCl.

  • The resulting precipitate of this compound is collected by filtration, washed with cold water, and dried under vacuum.

Visualizing the Workflow

Protocol_1_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Hydrolysis A 2-Amino-4-methoxyphenol D Reflux (4-6h) A->D B Diethyl Oxalate B->D C Ethanol (Solvent) C->D E Ethyl 5-methoxybenzo[d]oxazole-2-carboxylate D->E F NaOH, Ethanol/Water E->F G Heat (50-60°C, 2-4h) F->G H Acidification (1N HCl) G->H I This compound H->I

Caption: Workflow for the two-step synthesis of this compound via diethyl oxalate.

Protocol 2: One-Pot Synthesis using Oxalyl Chloride

This protocol offers a more direct, one-pot approach by activating the oxalic acid moiety as oxalyl chloride. This method can be faster but requires more stringent handling conditions due to the reactivity and hazardous nature of oxalyl chloride.

Scientific Rationale

Oxalyl chloride is a highly reactive di-acid chloride. It will readily acylate the amino group of 2-amino-4-methoxyphenol. The intermediate amide can then undergo an intramolecular cyclization, driven by a suitable base or heat, to form the benzoxazole ring. The second acid chloride function is then hydrolyzed during the workup to yield the carboxylic acid. The use of a non-nucleophilic base like triethylamine (TEA) is crucial to scavenge the HCl generated during the acylation without competing with the aminophenol.

Experimental Protocol
  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-4-methoxyphenol (1.0 eq) and triethylamine (2.2 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of oxalyl chloride (1.1 eq) in anhydrous THF dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Acidify the aqueous layer with 1N HCl to a pH of 2-3.

  • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizing the Workflow

Protocol_2_Workflow cluster_reaction One-Pot Reaction A 2-Amino-4-methoxyphenol D 0°C to RT (12-16h) A->D B Oxalyl Chloride B->D C Triethylamine, Anhydrous THF C->D E Aqueous Workup & Acidification D->E F This compound E->F

Caption: Workflow for the one-pot synthesis of this compound using oxalyl chloride.

Comparative Analysis

ParameterProtocol 1: Diethyl OxalateProtocol 2: Oxalyl Chloride
Number of Steps 21 (plus workup)
Reagent Handling & Safety Diethyl oxalate is a combustible liquid. Standard laboratory precautions are sufficient.Oxalyl chloride is highly corrosive, toxic, and reacts violently with water. Requires an inert atmosphere and careful handling.
Reaction Conditions Requires heating to reflux.Initial cooling to 0°C, then ambient temperature.
Reaction Time 6-10 hours total12-16 hours
Scalability More amenable to large-scale synthesis due to safer reagents and less exothermic initial reaction.Scalability requires careful control of temperature and addition rates due to the high reactivity of oxalyl chloride.
Purification Intermediate purification may be necessary, potentially lowering the overall yield.Direct isolation of the final product, but may contain more byproducts from the highly reactive starting material.
Overall Yield (Expected) Moderate to GoodModerate
Cost-Effectiveness Diethyl oxalate is generally less expensive than oxalyl chloride.The higher reactivity may be offset by the need for anhydrous solvents and inert atmosphere setup.

Conclusion

Both protocols presented are viable methods for the synthesis of this compound, grounded in established principles of benzoxazole formation.

Protocol 1 (Diethyl Oxalate) is recommended for its superior safety profile, ease of handling, and straightforward scalability. While it involves two distinct steps, the overall process is robust and generally leads to a cleaner product, making it ideal for routine laboratory synthesis and larger-scale production.

Protocol 2 (Oxalyl Chloride) offers a faster, one-pot alternative. However, the hazardous nature of oxalyl chloride necessitates more stringent experimental controls. This method may be favored for rapid, small-scale synthesis where the necessary safety infrastructure is in place.

The choice between these protocols will ultimately depend on the specific requirements of the researcher, including scale, available equipment, and safety considerations. For projects requiring high reproducibility and scalability, the two-step method using diethyl oxalate is the more prudent choice.

References

  • BenchChem. (2025). Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids.
  • Reddy, T. J., et al. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids.
  • ResearchGate. (n.d.).
  • BenchChem. (2025).
  • Chemistry LibreTexts. (2025). 9.
  • Chemistry LibreTexts. (2024). 23.
  • OpenStax. (2023). 23.

Sources

A Comparative Guide to the Chemical Stability of 5-Methoxybenzo[d]oxazole-2-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the chemical stability of 5-Methoxybenzo[d]oxazole-2-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry. In drug discovery and development, the inherent stability of a molecule is a critical attribute, profoundly influencing its synthesis, storage, formulation, and in vivo performance. We will explore the chemical principles governing the stability of this compound and its structural analogs, supported by established experimental protocols and data interpretation frameworks. This document is intended for researchers, chemists, and formulation scientists engaged in the development of novel therapeutics based on the benzoxazole core.

Introduction: The Benzoxazole Scaffold and the Imperative of Stability

Benzoxazoles are a prominent class of heterocyclic compounds featuring a benzene ring fused to an oxazole ring.[1] This structural motif is present in numerous pharmacologically active agents, valued for its ability to engage in various biological interactions.[2] The aromatic nature of the benzoxazole ring system generally confers a degree of stability.[1] However, the substituents on this core structure can dramatically alter its susceptibility to degradation.

The stability of an active pharmaceutical ingredient (API) is not merely a matter of shelf-life; it is fundamental to ensuring patient safety and therapeutic efficacy.[3] Instability can lead to loss of potency, the formation of potentially toxic degradation products, and unpredictable bioavailability.[3] Therefore, a thorough understanding and rigorous evaluation of a compound's stability profile are mandated by regulatory bodies like the International Council for Harmonisation (ICH).[4][5]

This guide focuses on this compound and compares its stability profile with key analogs, particularly those where substituents are known to introduce instability, such as a 5-hydroxy group. The choice of these analogs is deliberate, designed to illustrate the profound impact of subtle electronic and structural modifications on the molecule's robustness.

The Chemical Basis of Stability in Benzoxazole Derivatives

The stability of the benzoxazole ring is rooted in its aromaticity. However, it possesses reactive sites that can be susceptible to degradation under various environmental conditions.[1] The primary degradation pathways for substituted benzoxazole carboxylic acids include pH-mediated hydrolysis, oxidation, photodegradation, and thermal decomposition.[6][7]

  • Hydrolytic Degradation: The oxazole ring can be susceptible to cleavage under strongly acidic or basic conditions, a reaction often accelerated by the presence of water.[6] This hydrolytic ring-opening typically results in the formation of an acyclic amide derivative.

  • Decarboxylation: Carboxylic acids, particularly when attached to a heterocyclic ring, can undergo decarboxylation (loss of CO₂) upon heating.[7] The ease of this reaction is highly dependent on the substitution pattern of the ring.

  • Photodegradation: Exposure to ultraviolet (UV) or even ambient light can provide the energy to induce photochemical reactions, leading to the decomposition of heterocyclic compounds.[7][8]

  • Oxidative Degradation: The benzoxazole nucleus may react with atmospheric oxygen or other oxidizing agents, potentially leading to ring cleavage or the formation of N-oxides.[6][9]

The nature of the substituents plays a pivotal role. The methoxy group (-OCH₃) at the 5-position in our primary compound is an electron-donating group, which generally enhances the electronic stability of the aromatic system. In stark contrast, a hydroxy group (-OH) at the same position can introduce significant instability, particularly when a carboxylic acid is also present on the ring, due to tautomerization and subsequent facile degradation pathways.[10]

Comparative Stability Analysis: Methoxy vs. Hydroxy Analogs

To illustrate the impact of substituents, we compare the expected stability of this compound with its highly unstable analog, 5-Hydroxybenzo[d]oxazole-4-carboxylic acid. While not a direct 2-carboxy analog, the principles of its instability are highly relevant and well-documented.[10]

FeatureThis compound5-Hydroxybenzo[d]oxazole-4-carboxylic Acid
General Stability Considered relatively stable.[11]Known to be highly unstable.[10]
Key Stabilizing Feature The electron-donating methoxy group enhances the stability of the aromatic ring system.None; the combination of functional groups is inherently destabilizing.
Key Destabilizing Feature None apparent from its structure.The presence of a 5-hydroxy group in conjunction with a 4-carboxylic acid group.[10]
Primary Decomposition Pathway More resistant to hydrolysis and decarboxylation under normal conditions.[11]Undergoes facile hydrolytic ring-opening and decarboxylation.[10]
Mechanism of Instability Not applicable.Tautomerization to a keto form (azlactone) followed by β-decarboxylation is a major pathway.[10]

This comparison underscores a critical principle for drug designers: the choice of substituents is a determining factor in the overall viability of a chemical scaffold. The methoxy-substituted compound represents a more robust starting point for further chemical exploration and development.[11]

Experimental Protocols for Stability Assessment

To empirically determine and quantify the stability of these compounds, a series of forced degradation studies should be conducted in line with ICH guidelines.[12] These studies deliberately expose the drug substance to harsh conditions to identify likely degradation products and validate the stability-indicating power of the analytical methods used.

Below is a logical workflow for conducting these essential studies.

Caption: Workflow for forced degradation studies.

Step-by-Step Forced Degradation Protocol

The objective is to achieve 5-20% degradation of the drug substance to ensure that the analytical method can detect and resolve the degradation products from the parent peak.[13]

  • Preparation of Stock Solution: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration for HPLC analysis.[9]

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C and sample at time points as above.

    • Neutralize aliquots with 0.1 M HCl before dilution and analysis.[9]

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the mixture at room temperature, protected from light, for up to 7 days.[9]

    • Sample at regular intervals and dilute for analysis.

  • Thermal Degradation:

    • Store the compound in its solid state in a thermostatically controlled oven at a temperature above that used for accelerated stability testing (e.g., 80°C).[12]

    • At specified time points (e.g., 1, 3, 7 days), withdraw a sample, dissolve it to a known concentration, and analyze.

  • Photostability Testing:

    • Expose the drug substance (both in solid state and in solution) to a light source that provides combined UV and visible output, as specified in ICH Q1B guidelines.[14]

    • A parallel sample should be wrapped in aluminum foil to serve as a dark control.

    • Analyze the light-exposed and dark control samples after a defined exposure period.

Stability-Indicating HPLC Method

A robust, validated stability-indicating analytical method is the cornerstone of any stability study. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[15]

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is typically a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the parent compound and potential degradants show significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Mass Spectrometry (MS) Coupling: Coupling the HPLC to a mass spectrometer (LC-MS) is invaluable for the identification of unknown degradation products by providing mass-to-charge ratio information.[16]

Data Interpretation and Potential Degradation Pathways

The data from forced degradation studies are used to establish the degradation profile of the molecule. For an unstable analog like a 5-hydroxy derivative, the following pathways are plausible.

Degradation_Pathways cluster_Main cluster_Keto cluster_Products Parent 5-Hydroxybenzo[d]oxazole -4-carboxylic Acid Keto Keto Tautomer (Azlactone Intermediate) Parent->Keto Tautomerization (Base/Solvent Mediated) Hydrolyzed Hydrolytic Ring-Opened Product (Acyclic Amide) Parent->Hydrolyzed Hydrolysis (H₂O, Acid/Base) Decarboxylated Decarboxylated Product (5-Hydroxybenzoxazole) Keto->Decarboxylated β-Decarboxylation (Loss of CO₂)

Caption: Plausible degradation pathways for an unstable analog.

For this compound, significantly less degradation is expected under all stress conditions. The primary degradants, if formed, would likely result from the slow hydrolysis of the oxazole ring, especially under harsh acidic or basic conditions. The stability of the methoxy group itself is high, and it serves to protect the ring system from extensive degradation.

Conclusion and Recommendations

The comparative analysis, grounded in fundamental chemical principles, strongly indicates that This compound is a significantly more stable chemical entity than its hydroxy-substituted analogs.[11] The electron-donating methoxy group confers a robustness to the benzoxazole core that is essential for a viable drug candidate.

For researchers and drug development professionals working with this class of compounds, the following recommendations are crucial:

  • Prioritize Methoxy and Other Stable Analogs: When designing new molecules based on the benzoxazole scaffold, prioritize substituents that enhance or maintain the stability of the ring system. Avoid functionalities known to create instability, such as the 5-hydroxy-4-carboxy motif.[10]

  • Conduct Early and Thorough Stability Assessments: Implement forced degradation studies early in the development process. This provides critical insights into a molecule's liabilities and informs the selection of lead candidates.

  • Develop Validated Stability-Indicating Methods: The reliability of all stability data hinges on the quality of the analytical methods used. Invest the necessary resources to develop and validate robust, specific, and accurate stability-indicating assays.[15]

  • Control Storage and Handling Conditions: Based on stability data, establish appropriate storage conditions (temperature, humidity, light protection) for the API and any formulated products to ensure their integrity throughout their lifecycle.[6]

By adhering to these principles and employing the rigorous experimental protocols outlined in this guide, scientists can make more informed decisions, mitigating risks and accelerating the path toward developing safe and effective new medicines.

References

  • European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]
  • SNS Courseware. ICH STABILITY TESTING GUIDELINES. [Link]
  • RAPS. (2023).
  • Separation Science. Analytical Techniques In Stability Testing. [Link]
  • AMSbiopharma. (2023). ICH Guidelines: Drug Stability Testing Essentials. [Link]
  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. [Link]
  • LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]
  • HunterLab. (2023). Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis. [Link]
  • Hilaris Publishing. (2023).
  • MDPI. (2021). Co(II/III)
  • Royal Society of Chemistry. (2023).
  • MDPI. (2023).
  • Hudson Lab Automation. Drug Stability Testing and Analysis. [Link]
  • Organic Chemistry Portal. Benzoxazole synthesis. [Link]
  • Chemistry Central Journal. (2018).
  • MDPI. (2023).
  • MedCrave. (2016).
  • PubMed Central. (2019).
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (2017). Development of forced degradation and stability indicating studies for drug substance and drug product. [Link]
  • IntechOpen. (2022).
  • Journal of Applied Pharmaceutical Sciences and Research. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. [Link]
  • MDPI. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]
  • National Institutes of Health. (2023).
  • ResearchGate. (2014). Thermal Stability of Poly[2-methoxy-5-(20-phenylethoxy)-1,4- phenylenevinylene] (MPE-PPV):Fullerene Bulk Heterojunction Solar Cells. [Link]
  • MDPI. (2022).
  • Journal of the American Chemical Society. (2021). Heterocycloalkynes Fused to a Heterocyclic Core: Searching for an Island with Optimal Stability-Reactivity Balance. [Link]
  • National Institutes of Health. (2021).
  • ResearchGate. (2018). Thermal stability and combustion behaviors of energetic materials based on a new heterocycle azasydnone. [Link]

Sources

A Senior Application Scientist's Guide to Evaluating the Pharmacokinetic Properties of 5-Methoxybenzo[d]oxazole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The 5-Methoxybenzo[d]oxazole-2-carboxylic acid core, in particular, represents a promising starting point for the development of novel therapeutics. However, the journey from a promising lead compound to a viable drug candidate is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition.[3][4][5]

This guide provides an in-depth, comparative framework for evaluating the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel this compound derivatives. As Senior Application Scientists, our goal is not merely to present protocols but to instill a strategic, causality-driven approach to pharmacokinetic profiling. By understanding the "why" behind each experimental choice, researchers can make more informed decisions, efficiently optimize lead candidates, and increase the probability of clinical success.[6][7]

The Strategic Synthesis of Derivatives

The journey begins with the strategic chemical modification of the parent scaffold. The synthesis of derivatives is not a random exercise but a hypothesis-driven process aimed at systematically improving ADME properties. While a specific, scalable synthesis for this compound is not extensively documented, a reliable pathway can be adapted from established protocols for similar oxazole structures.[8][9] The core principle involves the cyclocondensation to form the benzoxazole ring, followed by modifications.

The rationale for creating derivatives (designated herein as Parent Compound , Derivative A , Derivative B , and Derivative C ) is to modulate key physicochemical properties that govern pharmacokinetics:

  • Derivative A (Ester Prodrug): Esterification of the carboxylic acid is a classic prodrug strategy to mask a polar group, potentially enhancing membrane permeability and oral absorption.[3]

  • Derivative B (Amide Analogue): Replacing the carboxylic acid with an amide can alter hydrogen bonding potential, metabolic stability, and target engagement.

  • Derivative C (Alkyl Chain Extension): Introducing a lipophilic alkyl chain can influence plasma protein binding and volume of distribution.[6]

cluster_synthesis General Synthetic Workflow start 2-Amino-4-methoxyphenol cyclization Cyclocondensation start->cyclization reagent1 Oxalic Acid Derivative reagent1->cyclization parent This compound (Parent) cyclization->parent ester Esterification (Derivative A) parent->ester amide Amidation (Derivative B) parent->amide alkylation Further Modification (Derivative C) parent->alkylation

Caption: General synthetic workflow for derivatives.

In Vitro ADME Profiling: The Foundation of Pharmacokinetic Evaluation

Early in vitro ADME assays are fundamental for predicting a compound's in vivo behavior.[7][10] They provide critical data to build structure-activity relationships (SAR) and guide the optimization of chemical structures for improved safety and efficacy.[11]

Metabolic Stability: Predicting In Vivo Longevity

A drug's susceptibility to metabolism, primarily in the liver, is a critical determinant of its half-life and oral bioavailability.[4][12] The in vitro metabolic stability assay measures the rate at which a compound is broken down by drug-metabolizing enzymes.[13][14]

Expertise & Experience: We utilize liver microsomes as our primary test system for initial screening. Microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, particularly Cytochrome P450s (CYPs), which are responsible for the metabolism of a vast number of drugs.[13][15] This choice provides a cost-effective and high-throughput method to assess CYP-mediated metabolism, the most common metabolic pathway.[15] For compounds that show high stability in microsomes, follow-up studies in hepatocytes are recommended, as they contain both Phase I and Phase II enzymes, offering a more complete picture of cellular metabolism.[12][16]

  • Preparation: Pooled human liver microsomes are pre-warmed at 37°C in a phosphate buffer (pH 7.4).

  • Initiation: The reaction is initiated by adding the test compound (typically at a low concentration, e.g., 1 µM, to be under Kₘ conditions) and the essential cofactor NADPH, which is required for CYP enzyme activity.[13][16]

  • Incubation & Sampling: The mixture is incubated at 37°C. Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[15]

  • Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This precipitates the microsomal proteins.

  • Analysis: Samples are centrifuged to pellet the protein. The supernatant, containing the remaining parent compound, is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[14][17]

  • Data Interpretation: The disappearance of the parent compound over time is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLᵢₙₜ).[13]

Trustworthiness (Self-Validating System):

  • Positive Control: A compound with known metabolic instability (e.g., propranolol) is run alongside the test compounds to ensure the enzymatic system is active.[18]

  • Negative Control: An incubation is performed without the NADPH cofactor to account for any non-enzymatic degradation.[15]

cluster_workflow Metabolic Stability Assay Workflow start Prepare Microsomes + Buffer (37°C) add_cpd Add Test Compound & NADPH start->add_cpd incubate Incubate at 37°C add_cpd->incubate sample Sample at Time Points (0, 5, 15, 30, 45, 60 min) incubate->sample quench Quench with Acetonitrile + Internal Standard sample->quench centrifuge Centrifuge quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Workflow for the in vitro metabolic stability assay.
CompoundStructural ModificationIn Vitro t½ (min)Intrinsic Clearance (µL/min/mg protein)
Parent -COOH4530.8
Derivative A -COOCH₃ (Ester)1592.4
Derivative B -CONH₂ (Amide)> 60< 23.1
Derivative C -COOH, Alkyl chain3539.6
Propranolol Positive Control2069.3

Analysis & Field Insights: The data suggests the carboxylic acid of the Parent Compound is a potential site for metabolism. The Derivative A ester is rapidly hydrolyzed, indicating it may function as a prodrug but could have a short half-life itself. Critically, replacing the acid with an amide (Derivative B ) significantly blocks metabolism, a common and effective strategy to enhance metabolic stability. The addition of a lipophilic chain in Derivative C slightly decreased stability, possibly by improving its fit into the active site of metabolic enzymes.

Plasma Protein Binding (PPB): Assessing Drug Availability

Once in the bloodstream, drugs can bind to plasma proteins like albumin and α1-acid glycoprotein.[19] According to the "free drug hypothesis," only the unbound fraction of a drug is available to interact with its target, exert a pharmacological effect, and be cleared from the body.[19] Therefore, determining the extent of PPB is crucial for interpreting efficacy and toxicity data.[20]

Expertise & Experience: We employ the Rapid Equilibrium Dialysis (RED) method for PPB assessment.[21] This technique is considered a gold standard because it minimizes non-specific binding to the apparatus and is less susceptible to experimental artifacts compared to methods like ultrafiltration.[21][22]

  • Device Setup: The RED device consists of two chambers separated by a semipermeable membrane with a molecular weight cutoff (e.g., 8,000 Da) that retains proteins but allows small molecules (the drug) to pass through.[20]

  • Sample Loading: The test compound is spiked into plasma (e.g., human, rat) and added to one chamber (the donor chamber).[20] The other chamber (the receiver chamber) is filled with phosphate buffer.

  • Equilibration: The device is sealed and incubated at 37°C with shaking for several hours (typically 4-6 hours) to allow the unbound drug to reach equilibrium across the membrane.[19][21]

  • Analysis: After incubation, samples are taken from both the plasma and buffer chambers. The concentrations of the drug in both chambers are quantified by LC-MS/MS.[19][21]

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Trustworthiness (Self-Validating System):

  • Control Compound: Warfarin, a highly bound drug, is used as a positive control to validate the assay performance.[19]

  • Matrix Matching: Calibration standards for LC-MS/MS analysis are prepared in the same matrix (plasma and buffer) to account for matrix effects that can suppress or enhance the analytical signal.[21]

CompoundStructural ModificationLipophilicity (LogD)Fraction Unbound (fu, %)
Parent -COOH2.115.2
Derivative A -COOCH₃ (Ester)2.88.5
Derivative B -CONH₂ (Amide)2.312.1
Derivative C -COOH, Alkyl chain3.51.8
Warfarin Positive Control3.11.1

Analysis & Field Insights: A clear trend is observed between lipophilicity (LogD) and protein binding. The highly lipophilic Derivative C shows extensive binding (>98%), leaving very little free drug available. This is a critical finding; while lipophilicity can improve permeability, excessive levels often lead to high protein binding and potential toxicity issues.[6] The ester and amide derivatives show moderately increased binding compared to the parent, consistent with their increased lipophilicity.

In Vivo Pharmacokinetics: The Whole-System View

While in vitro assays are predictive, an in vivo pharmacokinetic study is essential to understand how a compound behaves in a complex biological system.[23][24] These studies integrate all ADME processes and are crucial for determining key parameters like bioavailability and half-life.[24]

Expertise & Experience: The rat is a commonly used preclinical species for initial PK studies. A typical study design involves administering the compound via both intravenous (IV) and oral (PO) routes.[25] The IV dose provides a direct measure of systemic clearance and volume of distribution, while the PO dose allows for the assessment of oral absorption and bioavailability.[26] Serial blood sampling from a single animal is preferred where possible, as it reduces animal usage and inter-animal variability.[23]

  • Animal Model: Male Sprague-Dawley rats are commonly used.[25] Animals are cannulated for ease of dosing and blood collection.

  • Dosing: One cohort receives the drug intravenously (e.g., 1 mg/kg), and another receives it orally via gavage (e.g., 10 mg/kg).[25]

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.[23][25]

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma.

  • Bioanalysis: Drug concentrations in the plasma samples are quantified using a validated LC-MS/MS method.[17][27]

  • Pharmacokinetic Analysis: Plasma concentration-time data is analyzed using non-compartmental methods to determine key PK parameters.

CompoundCL (mL/min/kg)Vd (L/kg)t½ (hr)F (%)
Parent 25.51.50.722
Derivative A 40.22.10.635
Derivative B 8.11.22.558
Derivative C 15.35.84.45

Analysis & Field Insights: The in vivo data beautifully integrates our in vitro findings.

  • Derivative B emerges as the most promising candidate. Its high metabolic stability in vitro translates directly to a low systemic clearance (CL) and a longer half-life (t½) in vivo. This improved metabolic profile is the primary driver of its significantly enhanced oral bioavailability (F%).

  • Derivative A , the ester prodrug, shows higher bioavailability than the parent, likely due to improved absorption. However, its high clearance, predicted by its poor metabolic stability, limits its overall exposure.

  • Derivative C demonstrates the pitfalls of excessive lipophilicity. Despite its moderate clearance, it has a very large volume of distribution (Vd), suggesting extensive distribution into tissues, and very poor oral bioavailability. This is likely due to a combination of high first-pass metabolism and poor absorption, possibly related to its low aqueous solubility.[3]

cluster_logic Relationship Between ADME Properties and Bioavailability Metabolic_Stability High Metabolic Stability First_Pass Low First-Pass Metabolism Metabolic_Stability->First_Pass Permeability Good Permeability Absorption High Intestinal Absorption Permeability->Absorption Solubility Adequate Solubility Solubility->Absorption Bioavailability High Oral Bioavailability (%F) First_Pass->Bioavailability Absorption->Bioavailability

Caption: Key factors influencing oral bioavailability.

Conclusion and Strategic Direction

This comparative guide demonstrates a logical, data-driven workflow for evaluating and optimizing the pharmacokinetic properties of this compound derivatives. The in vitro assays for metabolic stability and plasma protein binding provided crucial insights into the structure-activity relationships, correctly predicting the in vivo outcomes.

Our analysis identifies Derivative B (Amide Analogue) as the most promising candidate for further development. Its superior metabolic stability translated into lower clearance, a longer half-life, and a marked improvement in oral bioavailability. In contrast, the high lipophilicity of Derivative C proved detrimental, highlighting the importance of maintaining a balance in physicochemical properties.[6]

The path forward involves further characterization of Derivative B, including assessment of its potential for drug-drug interactions (e.g., CYP inhibition studies) and evaluation in efficacy and toxicology models. This systematic approach, grounded in a deep understanding of pharmacokinetic principles, is essential for navigating the complex landscape of drug discovery and development.

References

  • Klotz, U. (n.d.). Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. PubMed.
  • WuXi AppTec. (n.d.). Plasma Protein Binding (PPB) Assays.
  • BioAgilytix. (n.d.). Protein Binding Assays.
  • Giacomini, K. M., & Yee, S. W. (n.d.). Chapter 7. Drug Transporters. In Pharmacogenomics: An Introduction and Clinical Perspective. AccessPharmacy.
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
  • WuXi AppTec. (n.d.). In Vitro ADME.
  • Sygnature Discovery. (n.d.). In Vitro ADME & Physicochemical Profiling.
  • (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study.
  • Sygnature Discovery. (n.d.). Plasma Protein Binding - Technical Notes.
  • ResearchGate. (n.d.). Structure activity relationship of benzoxazole derivatives.
  • O'Connor, D. (2002). Determination of drug concentrations in plasma by a highly automated, generic and flexible protein precipitation and liquid chromatography/tandem mass spectrometry method applicable to the drug discovery environment. Rapid Communications in Mass Spectrometry, 16(11), 1065-71.
  • Visikol. (2022, December 12). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate.
  • Ware, J. A. (n.d.). The Role of Transporters in the Pharmacokinetics of Orally Administered Drugs. The AAPS Journal.
  • Wu, K., et al. (n.d.). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI.
  • Li, F., et al. (n.d.). Murine Pharmacokinetic Studies. PMC - NIH.
  • (2025, August 3). In-Vivo Mouse and Rat PK Bioanalysis. protocols.io.
  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols.
  • Kumar, A., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. PMC.
  • ResearchGate. (n.d.). Analytical Techniques for Measuring Concentrations of Therapeutic Drugs in Biological Fluids.
  • Bienta. (n.d.). Pharmacokinetics Studies in Mice or Rats.
  • PubMed. (2012, September 15). Design, synthesis and structure-activity relationships of novel benzoxazolone derivatives as 18 kDa translocator protein (TSPO) ligands.
  • HubPages. (2023, November 13). In Vitro Assays: The Bedrock of Drug Discovery and Development.
  • Sun, L. Q., et al. (2004). Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3799-802.
  • Prentice, B. M., et al. (n.d.). Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows. PMC - NIH.
  • Springer Nature. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Protocols.
  • ResearchGate. (n.d.). Structure-activity relationships around the 2-position for benzoxazole hFAAH inhibitors.
  • Merck Millipore. (n.d.). Metabolic Stability Assays.
  • AxisPharm. (2022, October 24). Methods for the determination of Plasma Concentration.
  • ResearchGate. (2024, December 4). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches.
  • Mediford. (n.d.). Determination of Drug Concentration | Bioanalysis Services.
  • Semantic Scholar. (2024, December 1). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches.
  • WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.
  • ResearchGate. (n.d.). (PDF) The role of transporters in drug interations.
  • MSD Manual Professional Edition. (n.d.). Drug Bioavailability.
  • PubMed. (2024, December 6). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches.
  • Research and Reviews. (2023, December 20). The Impact of Drug Transporters on Pharmacokinetics and Drug Interactions.
  • WuXi AppTec. (n.d.). Rodent PK Studies | Mouse, Rat, Hamster and Guinea pig.
  • Stern, S. T. (2022, September). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI.
  • Mueller, T. (2024, November 22). ADME 101: Drug Metabolism Studies – Metabolic Stability. YouTube.
  • (n.d.). Advances in Pharmacokinetic Mechanisms of Transporter-Mediated Herb-Drug Interactions.
  • BenchChem. (n.d.). Scalable Synthesis of 5-Methoxyoxazole-2-carboxylic Acid: A Detailed Protocol for Pharmaceutical Research and Development.
  • BenchChem. (n.d.). Technical Guide: Structure Elucidation of 5-Methoxyoxazole-2-carboxylic acid.
  • MDPI. (n.d.). In Vitro Evaluation of Pharmacokinetic Properties of Selected Dual COX-2 and 5-LOX Inhibitors.

Sources

A Comparative Guide to the Synthesis of Substituted Benzoxazoles: Conventional Heating vs. Microwave Irradiation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, the benzoxazole scaffold stands as a privileged heterocyclic motif, integral to a wide array of pharmacologically active agents and functional materials. The pursuit of efficient, rapid, and environmentally benign methods for the synthesis of substituted benzoxazoles is, therefore, a subject of continuous investigation. This guide provides a comprehensive comparison of conventional and microwave-assisted synthetic approaches, offering researchers, scientists, and drug development professionals a detailed analysis of the underlying principles, experimental protocols, and performance metrics of each methodology.

The Benzoxazole Core: A Foundation of Versatility

Substituted benzoxazoles are renowned for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1] Their unique structural and electronic characteristics also make them valuable components in the development of organic electronics and fluorescent probes. The core of their synthesis typically involves the condensation and subsequent cyclization of a 2-aminophenol with a variety of functional groups such as carboxylic acids, aldehydes, or their derivatives.[2][3]

Conventional Synthesis: The Time-Honored Approach

Traditional methods for benzoxazole synthesis rely on conventional heating, typically using oil baths or heating mantles to drive the reaction. These methods often require prolonged reaction times, high temperatures, and frequently, the use of strong acids or catalysts to achieve satisfactory yields.[4] Common approaches include the reaction of 2-aminophenols with carboxylic acids in the presence of a dehydrating agent like polyphosphoric acid (PPA) or the condensation with aldehydes followed by oxidative cyclization.[5]

While reliable and widely practiced, conventional methods are not without their drawbacks. The extended exposure to high temperatures can lead to the formation of byproducts, complicating purification and reducing overall yields. Furthermore, the energy-intensive nature of prolonged heating and the often-necessary use of hazardous reagents raise environmental and safety concerns.[6]

Microwave-Assisted Synthesis: A Paradigm of Speed and Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and transformative technology in chemical synthesis.[6] Unlike conventional heating, which relies on conduction and convection to transfer energy, microwave irradiation directly couples with the molecules in the reaction mixture, leading to rapid and uniform heating.[6][7] This volumetric heating can dramatically accelerate reaction rates, often reducing reaction times from hours to mere minutes.[8][9]

For the synthesis of benzoxazoles, microwave irradiation has been shown to offer significant advantages, including:

  • Drastically Reduced Reaction Times: Reactions that take several hours under conventional heating can often be completed in minutes using microwave assistance.[8][9]

  • Improved Yields and Purity: The rapid and controlled heating can minimize the formation of side products, leading to higher yields of the desired benzoxazole.[8][10]

  • Enhanced Energy Efficiency: Shorter reaction times translate to significant energy savings.[11]

  • Greener Chemistry: MAOS often allows for the use of less hazardous solvents or even solvent-free conditions, aligning with the principles of green chemistry.[12][13][14]

Head-to-Head Comparison: Performance and Experimental Data

The advantages of microwave-assisted synthesis over conventional methods are best illustrated through direct comparison of experimental data. The following tables summarize key performance indicators for the synthesis of representative substituted benzoxazoles.

Parameter Conventional Synthesis Microwave-Assisted Synthesis Reference
Reaction Time 2 - 8 hours3 - 15 minutes[8][11]
Yield Moderate to Good (e.g., 65-80%)Good to Excellent (e.g., 80-98%)[8][13][15]
Energy Consumption HighLow[11]
Solvent Usage Often requires high-boiling point solventsCan often be performed with greener solvents or solvent-free[13][14]

Table 1: General Comparison of Conventional vs. Microwave Synthesis of Benzoxazoles

Starting Materials Method Catalyst/Conditions Time Yield (%) Reference
2-Aminophenol, Benzoic AcidConventionalPolyphosphoric Acid (PPA), 150°C8 h75%[5]
2-Aminophenol, Benzoic AcidMicrowaveCitrus Limon Extract, 120°C2 min90%[13]
2-Amino-4-chlorophenol, BenzaldehydeConventional[BMIm]₂[WO₄], 1,4-dioxane, 100°C12 h85%[11]
2-Amino-4-chlorophenol, BenzaldehydeMicrowave[CholineCl][Oxalic Acid], 120°C15 min92%[11]
2-Aminophenol, IsothiocyanateConventionalH₂O₂, Ethanol, Reflux4 h78%[15]
2-Aminophenol, IsothiocyanateMicrowaveH₂O₂, Ethanol, 100°C10 min95%[15]

Table 2: Specific Examples of Benzoxazole Synthesis

Mechanistic Insights and Experimental Workflows

The fundamental chemical transformations in both conventional and microwave-assisted synthesis of benzoxazoles are similar, typically proceeding through a condensation reaction to form a Schiff base or an amide intermediate, followed by an intramolecular cyclization and dehydration/elimination to yield the aromatic benzoxazole ring. However, the mode of energy input significantly influences the reaction kinetics.

Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the typical experimental workflows for both synthetic approaches.

Conventional_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine 2-aminophenol, carboxylic acid/aldehyde, and solvent in a round-bottom flask B Add catalyst (e.g., PPA, TsOH) A->B C Heat the mixture using an oil bath or heating mantle (e.g., 140-160°C for several hours) B->C D Cool the reaction mixture C->D E Quench the reaction (e.g., with water or base) D->E F Extract the product with an organic solvent E->F G Dry and concentrate the organic layer F->G H Purify by column chromatography or recrystallization G->H

Caption: Conventional Synthesis Workflow for Substituted Benzoxazoles.

Microwave_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up and Purification A Combine 2-aminophenol, carboxylic acid/aldehyde, and catalyst in a microwave vial B Seal the vial and place it in the microwave reactor A->B C Irradiate at a set temperature and time (e.g., 120°C for 5-15 min) B->C D Cool the reaction vial C->D E Dilute with solvent and filter (if product precipitates) or proceed to extraction D->E F Purify by column chromatography or recrystallization E->F

Sources

A Senior Application Scientist's Guide to the Purification of Benzoxazole Carboxylic Acids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and meaningful results. Benzoxazole carboxylic acids, a class of heterocyclic compounds of significant interest for their diverse pharmacological activities, present unique purification challenges due to their aromatic nature, acidic functionality, and varying polarity based on substitution.[1] This guide provides an in-depth, comparative assessment of the most common and effective techniques for the purification of benzoxazole carboxylic acids: recrystallization, silica gel column chromatography, and preparative high-performance liquid chromatography (HPLC).

This document moves beyond a simple listing of protocols. It delves into the causality behind experimental choices, offering insights gleaned from practical application to empower you to select and optimize the most appropriate purification strategy for your specific benzoxazole carboxylic acid derivative.

Principles of Purification for Benzoxazole Carboxylic Acids

The successful purification of benzoxazole carboxylic acids hinges on exploiting the physicochemical properties of the target molecule and the impurities present. The key characteristics to consider are:

  • Acidity: The carboxylic acid moiety allows for manipulation of solubility through pH adjustment, a powerful tool in liquid-liquid extraction during the initial work-up.[2]

  • Polarity: The overall polarity of the molecule is dictated by the benzoxazole core and its substituents. This property is central to separation in chromatography.

  • Crystallinity: For solid compounds, the ability to form a well-ordered crystal lattice is the basis of purification by recrystallization.

Comparative Overview of Purification Techniques

The choice of purification technique is a trade-off between purity requirements, yield, speed, and scale. The following table provides a comparative summary of the three techniques discussed in this guide.

Parameter Recrystallization Silica Gel Column Chromatography Preparative HPLC
Principle of Separation Differential solubility in a given solvent system at varying temperatures.Adsorption and partitioning based on polarity differences.Partitioning between a stationary phase and a pressurized mobile phase.
Typical Purity Achieved Good to Excellent (>99% for well-behaved systems).Good (95-99%).Excellent (>99.5%).
Typical Yield Moderate to High (can be optimized).Moderate (some loss on the stationary phase is common).High (with optimized collection).
Throughput (Scale) High (scalable to kilograms).Low to Moderate (milligrams to grams).Low (milligrams to a few grams).
Cost Low (solvents and basic glassware).Moderate (silica gel, large solvent volumes).High (instrumentation, specialized columns, high-purity solvents).
Speed Slow (requires cooling and crystallization time).Moderate to Slow (depending on separation complexity).Fast (for established methods).
Ideal for Removing Impurities with significantly different solubility profiles.Impurities with different polarities.Closely related impurities, isomers, and trace contaminants.

In-Depth Analysis and Experimental Protocols

Recrystallization: The Classic Approach to High Purity

Recrystallization is a powerful technique for purifying solid organic compounds, leveraging differences in solubility between the desired product and impurities.[3][4] The process involves dissolving the crude material in a hot solvent and allowing it to cool slowly, promoting the formation of a pure crystalline lattice that excludes impurities.[5]

Causality in Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the benzoxazole carboxylic acid sparingly at room temperature but readily at elevated temperatures.[3] For acidic compounds, solvent systems like ethanol/water or ethyl acetate/heptane can be effective.[6] The presence of the carboxylic acid and the aromatic rings suggests that moderately polar solvents will be most effective.

Experimental Protocol: Recrystallization of 2-Phenylbenzoxazole-5-carboxylic Acid

  • Solvent Screening: In small test tubes, test the solubility of a few milligrams of the crude product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water or hexanes) at room and elevated temperatures.

  • Dissolution: Place the crude 2-phenylbenzoxazole-5-carboxylic acid in an Erlenmeyer flask. Add the chosen solvent (e.g., ethanol) dropwise while heating the mixture on a hot plate until the solid just dissolves. Avoid using an excessive amount of solvent to ensure good recovery.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[5]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[3]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

  • Purity Assessment: Determine the melting point of the recrystallized product and analyze its purity by HPLC and NMR spectroscopy.[1]

Silica Gel Column Chromatography: The Workhorse of Purification

Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase (silica gel) and partitioning into a mobile phase (eluent).[7][8] For benzoxazole carboxylic acids, which are moderately polar, silica gel chromatography is a common and effective purification method.[9]

Causality in Method Development: The key to successful column chromatography is selecting an appropriate eluent system. This is typically achieved by thin-layer chromatography (TLC) analysis to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[9] A common eluent system for benzoxazole derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[7][8] For carboxylic acids, adding a small amount of acetic or formic acid to the eluent can improve peak shape and reduce tailing by suppressing the ionization of the acidic group.

Experimental Protocol: Silica Gel Column Chromatography of a Benzoxazole Carboxylic Acid Derivative

  • TLC Analysis: Develop a suitable eluent system (e.g., hexane:ethyl acetate with 1% acetic acid) using TLC.

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of the eluent and carefully pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried powder to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, is often effective for separating compounds with a wide range of polarities.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified benzoxazole carboxylic acid.

  • Purity Assessment: Analyze the purity of the product by HPLC, NMR, and Mass Spectrometry.[1][10][11]

Preparative HPLC: For High-Purity Isolation

Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution purification technique that is particularly useful for separating closely related impurities or for obtaining highly pure material for biological testing.[12] Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., acetonitrile/water), is well-suited for aromatic carboxylic acids.[13][14]

Causality in Method Optimization: The mobile phase composition, particularly the pH, is a critical parameter. For carboxylic acids, using an acidic mobile phase (e.g., with 0.1% trifluoroacetic acid or formic acid) suppresses the ionization of the carboxyl group, leading to better retention and peak shape on a reversed-phase column.[13][15] The separation is then driven by the differential hydrophobic interactions of the compounds with the C18 stationary phase.

Experimental Protocol: Preparative Reversed-Phase HPLC of a Benzoxazole Carboxylic Acid

  • Analytical Method Development: Develop a separation method on an analytical scale HPLC system using a C18 column. Optimize the gradient of acetonitrile and water (with 0.1% TFA) to achieve good separation of the target compound from its impurities.

  • Scale-Up: Scale up the analytical method to a preparative scale, adjusting the flow rate and injection volume according to the dimensions of the preparative column.

  • Sample Preparation: Dissolve the crude or partially purified benzoxazole carboxylic acid in a suitable solvent, such as methanol or the initial mobile phase, and filter it to remove any particulate matter.

  • Purification: Inject the sample onto the preparative HPLC system and collect the fractions corresponding to the peak of the target compound.

  • Isolation: Combine the pure fractions and remove the organic solvent (e.g., acetonitrile) under reduced pressure. The remaining aqueous solution can be freeze-dried or extracted with an organic solvent after neutralization to recover the purified product.

  • Purity Assessment: Confirm the purity of the final product using analytical HPLC, NMR, and Mass Spectrometry.[1][10][16]

Visualizing the Purification Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each purification technique.

Recrystallization_Workflow Crude_Product Crude Benzoxazole Carboxylic Acid Dissolution Dissolve in Minimum Hot Solvent Crude_Product->Dissolution Hot_Filtration Hot Filtration (optional, for insoluble impurities) Dissolution->Hot_Filtration Cooling Slow Cooling and Crystallization Dissolution->Cooling if no hot filtration Hot_Filtration->Cooling Vacuum_Filtration Vacuum Filtration to Collect Crystals Cooling->Vacuum_Filtration Washing Wash with Cold Solvent Vacuum_Filtration->Washing Drying Dry Crystals Under Vacuum Washing->Drying Pure_Product Pure Crystalline Product Drying->Pure_Product

Caption: Workflow for the purification of benzoxazole carboxylic acids by recrystallization.

Column_Chromatography_Workflow Crude_Product Crude Benzoxazole Carboxylic Acid TLC_Analysis TLC for Eluent System Selection Crude_Product->TLC_Analysis Sample_Loading Load Sample onto Column Crude_Product->Sample_Loading after dissolution Column_Packing Pack Silica Gel Column TLC_Analysis->Column_Packing Column_Packing->Sample_Loading Elution Elute with Solvent Gradient Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Monitoring Monitor Fractions by TLC Fraction_Collection->TLC_Monitoring Combine_Fractions Combine Pure Fractions TLC_Monitoring->Combine_Fractions Solvent_Removal Remove Solvent in Vacuo Combine_Fractions->Solvent_Removal Pure_Product Purified Product Solvent_Removal->Pure_Product

Caption: Workflow for the purification of benzoxazole carboxylic acids by silica gel column chromatography.

Prep_HPLC_Workflow Crude_Product Crude or Partially Purified Benzoxazole Carboxylic Acid Analytical_Development Analytical HPLC Method Development Crude_Product->Analytical_Development Sample_Prep Dissolve and Filter Sample Crude_Product->Sample_Prep Scale_Up Scale-Up to Preparative Method Analytical_Development->Scale_Up Scale_Up->Sample_Prep Injection_Collection Inject and Collect Fractions Sample_Prep->Injection_Collection Solvent_Removal Solvent Removal/ Lyophilization Injection_Collection->Solvent_Removal Pure_Product High-Purity Product Solvent_Removal->Pure_Product

Caption: Workflow for the purification of benzoxazole carboxylic acids by preparative HPLC.

Conclusion and Recommendations

The selection of an appropriate purification technique for benzoxazole carboxylic acids is a critical decision that impacts the quality of research and development outcomes.

  • For achieving high purity of solid products on a large scale, recrystallization is often the most efficient and cost-effective method. Its success, however, is contingent on the compound's ability to form a stable crystal lattice and the identification of a suitable solvent system.

  • Silica gel column chromatography is a versatile and widely applicable technique for the routine purification of benzoxazole carboxylic acids at the laboratory scale. It is particularly effective for separating compounds with different polarities.

  • Preparative HPLC is the method of choice when the highest possible purity is required, or for separating challenging mixtures of closely related compounds. While it is a powerful tool, the cost and lower throughput may limit its use to smaller quantities of material.

A pragmatic approach often involves a combination of these techniques. For instance, an initial purification by column chromatography can be followed by recrystallization to achieve excellent purity. Ultimately, a thorough understanding of the principles behind each technique, coupled with careful experimental design and execution, will enable the researcher to obtain benzoxazole carboxylic acids of the desired purity for their intended application.

References

  • University of Rochester Department of Chemistry. Tips & Tricks: Recrystallization.
  • SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC.
  • HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
  • University of Rochester Department of Chemistry. Troubleshooting Flash Column Chromatography.
  • Phase Separations. HPLC Troubleshooting.
  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids.
  • In Silico Study of Microbiologically Active Benzoxazole Derivatives. (2023). In Silico Study of Microbiologically Active Benzoxazole Derivatives.
  • Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. (2011). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central.
  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage.
  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?.
  • CKT College. (n.d.). A green approach to the Rapid Synthesis of 2-Phenyl Benzoxazole and its derivatives using Magnetically Separable Ag@Fe2O3 Core-Shell Nanoparticles.
  • Chemistry Stack Exchange. (2015). Tips for maximizing yield, purity and crystal size during recrystallization.
  • Agilent. (n.d.). Application Compendium Solutions for Preparative HPLC.
  • The Royal Society of Chemistry. (2017). TABLE OF CONTENTS.
  • Waters Corporation. (2020). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2.
  • SIELC Technologies. Separation of Benzoxazole on Newcrom R1 HPLC column.
  • SIELC Technologies. HPLC Separation of Carboxylic Acids.
  • Quora. (2017). Are there cases in which column chromatography is preferable to recrystallisation?.
  • University of Missouri–St. Louis. Recrystallization and Crystallization.
  • University of California, Los Angeles. Recrystallization.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Agilent. (n.d.). Strategy for Preparative LC Purification.
  • ResearchGate. (2025). A Simple and Efficient One-Step Synthesis of Benzoxazoles and Benzimidazoles from Carboxylic Acids.
  • ResearchGate. (2025). Synthesis and antimicrobial activity of some 2-Phenyl-benzoxazole derivatives.
  • Michigan State University. Recrystallization of Benzoic Acid.
  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives.

Sources

Unraveling the Enigma: A Senior Application Scientist's Guide to Validating the Mechanism of Action for Bioactive 5-Methoxybenzo[d]oxazole-2-carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from identifying a bioactive small molecule to understanding its precise mechanism of action (MoA) is both critical and challenging. This guide provides an in-depth, technically-grounded framework for validating the MoA of a promising class of compounds: 5-Methoxybenzo[d]oxazole-2-carboxamides. Our objective is to move beyond a simple listing of protocols and instead, to instill a logical and self-validating experimental workflow that ensures scientific rigor and accelerates discovery.

The core challenge with novel compounds like 5-Methoxybenzo[d]oxazole-2-carboxamides is that their molecular target is often unknown. Therefore, our approach is bifurcated into two essential phases: unbiased target identification followed by rigorous target validation and pathway elucidation.

Phase 1: Unbiased Identification of Molecular Targets

The initial and most crucial step is to identify the direct binding partners of our lead compound within the complex milieu of the cellular proteome. This process, often termed target deconvolution, can be approached through several powerful, complementary strategies.[1][2][3] The choice of methodology is dictated by the properties of the small molecule and the available resources.

Strategy 1A: Affinity-Based Chemical Proteomics

Chemical proteomics is a powerful technique that utilizes a modified version of the bioactive compound to "fish" for its binding partners in a cell lysate.[4][5][6][7] This approach, specifically Affinity-Based Protein Profiling (AfBPP), provides a direct method for target identification.[8][9][10][11][12]

Causality Behind the Choice: AfBPP is a direct and unbiased method to identify primary binding partners. By immobilizing the compound of interest, we can isolate proteins that physically interact with it, providing a strong starting point for MoA studies.

Workflow for Affinity-Based Target Identification

Caption: Workflow for Affinity-Based Target Identification.

  • Probe Synthesis:

    • Synthesize an analog of the 5-Methoxybenzo[d]oxazole-2-carboxamide with a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., a primary amine or a terminal alkyne for click chemistry).

    • Critical Consideration: The position of the linker should be chosen carefully to minimize disruption of the pharmacophore responsible for the compound's bioactivity. Preliminary structure-activity relationship (SAR) studies are invaluable here.

    • Validate that the synthesized probe retains the biological activity of the parent compound in a relevant phenotypic assay.

  • Immobilization:

    • Covalently attach the affinity probe to a solid support, such as NHS-activated Sepharose beads or magnetic beads.

    • Block any remaining active sites on the beads to reduce non-specific binding.

  • Cell Lysis and Incubation:

    • Prepare a native cell lysate from a cell line where the compound exhibits its desired phenotype. Use a mild lysis buffer to maintain protein complexes.

    • Incubate the immobilized probe with the cell lysate. Include a control incubation with beads that have been blocked but lack the affinity probe.

  • Washing and Elution:

    • Rigorously wash the beads to remove proteins that are not specifically bound to the probe.

    • Elute the specifically bound proteins. This can be done by competitive elution with an excess of the original, unmodified 5-Methoxybenzo[d]oxazole-2-carboxamide, or by using a denaturing elution buffer.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Compare the proteins identified from the affinity probe pulldown with those from the control beads. Proteins that are significantly enriched in the probe sample are considered potential targets.

Strategy 1B: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method that assesses the thermal stability of proteins in their native cellular environment. The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.

Causality Behind the Choice: CETSA offers the significant advantage of not requiring any chemical modification of the compound, thus avoiding potential alterations to its binding properties. It directly measures target engagement in intact cells or cell lysates.

Workflow for CETSA-Based Target Identification

Caption: Workflow for CETSA-Based Target Identification.

  • Cell Treatment:

    • Treat cultured cells with either the 5-Methoxybenzo[d]oxazole-2-carboxamide at a concentration known to elicit a phenotypic response, or with a vehicle control.

  • Heat Treatment:

    • Aliquot the treated cells into PCR tubes or a 96-well plate.

    • Heat the samples across a range of temperatures (e.g., 40-70°C) for a defined period (e.g., 3 minutes).

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Protein Quantification:

    • Quantify the amount of a specific protein of interest in the soluble fraction at each temperature using Western blotting or, for a proteome-wide analysis, by mass spectrometry (Thermal Proteome Profiling - TPP).

  • Data Analysis:

    • Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the compound-treated sample compared to the vehicle control indicates direct target engagement.

Method Advantages Disadvantages
Affinity-Based Proteomics Direct identification of binding partners. Can capture transient interactions.Requires synthesis of a bioactive probe. The linker may interfere with binding. Can generate false positives through non-specific binding.
CETSA® / TPP No compound modification required. Measures target engagement in a cellular context. Can distinguish between direct and indirect effects.May not be suitable for all proteins (e.g., membrane proteins). The magnitude of the thermal shift can vary. Requires specialized equipment for proteome-wide analysis.

Phase 2: Target Validation and Mechanistic Elucidation

Once a list of high-confidence candidate targets has been generated, the next phase is to validate these targets and elucidate the downstream consequences of their modulation by the 5-Methoxybenzo[d]oxazole-2-carboxamide.

Biophysical Confirmation of Direct Binding

It is essential to confirm a direct, physical interaction between the compound and the purified candidate protein. Two gold-standard techniques for this are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

  • Surface Plasmon Resonance (SPR): This label-free technique measures the binding of an analyte (the compound) to a ligand (the purified target protein) immobilized on a sensor surface in real-time.[13][14][15][16][17] It provides kinetic data (association and dissociation rates) and affinity (KD).

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.[18][19][20][21][22]

Technique Information Provided Key Considerations
Surface Plasmon Resonance (SPR) Binding kinetics (ka, kd), Affinity (KD)Requires immobilization of the protein, which could affect its conformation. Sensitive to changes in refractive index.
Isothermal Titration Calorimetry (ITC) Binding affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)Requires larger amounts of purified protein. Both protein and compound must be highly pure.
Validation in a Cellular Context: Downstream Signaling

Confirming that the interaction between the compound and the target protein leads to the observed cellular phenotype is the ultimate goal. This involves analyzing the relevant signaling pathways.

Workflow for Downstream Pathway Analysis

Caption: Workflow for Downstream Signaling Analysis.

  • Cell Culture and Treatment:

    • Culture an appropriate cell line and treat with varying concentrations of the 5-Methoxybenzo[d]oxazole-2-carboxamide for different durations. Include positive and negative controls for the pathway of interest.

  • Cell Lysis:

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate and normalize to ensure equal loading.

    • Separate the protein lysates by SDS-PAGE.

  • Immunoblotting:

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target protein and its key downstream effectors.

  • Detection and Analysis:

    • Use a secondary antibody conjugated to horseradish peroxidase (HRP) or a fluorescent dye for detection.

    • Quantify the band intensities to determine the change in protein phosphorylation or expression in response to the compound.[23][24][25][26][27]

Comparison with Alternatives

Once the mechanism of action is validated, it is crucial to compare the performance of 5-Methoxybenzo[d]oxazole-2-carboxamides with other known modulators of the identified target or pathway. For instance, if the target is identified as a specific kinase, a comparison with known kinase inhibitors would be warranted.

Compound Class Target Reported IC50/EC50 Selectivity Profile Reference
5-Methoxybenzo[d]oxazole-2-carboxamide To be determinedTo be determinedTo be determinedThis Study
Alternative Compound 1 (e.g., Staurosporine) Broad-spectrum kinase~10 nMNon-selectivePublished Literature
Alternative Compound 2 (e.g., Imatinib) Bcr-Abl, c-KIT, PDGFR~100-500 nMSelectivePublished Literature

This comparative analysis provides essential context for the novelty and potential advantages of the 5-Methoxybenzo[d]oxazole-2-carboxamide series.

By following this structured, multi-faceted approach, researchers can confidently and efficiently validate the mechanism of action for novel bioactive compounds, paving the way for their further development as research tools or therapeutic agents.

References

  • Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands.
  • Rix, U., & Superti-Furga, G. (2009). Target profiling of small molecules by chemical proteomics.
  • Sun, B., & He, Q. Y. (2013). Chemical proteomics to identify molecular targets of small compounds. Current molecular medicine, 13(7), 1175–1191.
  • MOSBRI. (n.d.). ITC: Isothermal Titration Calorimetry.
  • Sun, B., & He, Q. Y. (2013). Chemical proteomics to identify molecular targets of small compounds. Current molecular medicine, 13(7), 1175-91.
  • Ghai, R., Falconer, R. J., & Collins, B. M. (2012). Isothermal titration calorimetry for studying protein–ligand interactions. In Protein-Ligand Interactions (pp. 23-41). Humana Press.
  • Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Chemical proteomics provides a powerful means to gain systems-level insight into the mode of action of small molecules and/or natural products.
  • The Role of Chemical Proteomics in Understanding Small Molecule-Protein Interactions. (2024, July 31). News-Medical.net.
  • Isothermal titration calorimetry for studying protein-ligand interactions. (n.d.). SciSpace.
  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC).
  • deNOVO Biolabs. (2025, June 11). How does SPR work in Drug Discovery?
  • Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay.
  • Combining experimental strategies for successful target deconvolution. (n.d.). ResearchGate.
  • A beginner's guide to surface plasmon resonance. (2023, February 13). The Biochemist.
  • Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. (2022, September 22). ACS Central Science.
  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR).
  • Creative Biolabs. (n.d.). Target Deconvolution.
  • Lansdowne, L. (2018, November 29). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks.
  • Target deconvolution strategies in drug discovery. (2025, August 6). ResearchGate.
  • Navratilova, I., & Hopkins, A. L. (2017). Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. In Royal Society of Chemistry.
  • Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. (n.d.). Springer Nature Experiments.
  • a) Label-based chemoproteomic approach via affinity-based protein... (n.d.). ResearchGate.
  • Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. (n.d.). Chemical Science (RSC Publishing).
  • Affinity-based Probe (AfBP) and Affinity-based Protein Profiling. In... (n.d.). ResearchGate.
  • Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. (2021, May 18). PMC - PubMed Central.
  • Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research. (n.d.). Chinese Journal of Pharmacology and Toxicology.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Methoxybenzo[d]oxazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical waste management is a critical responsibility for every researcher. This guide provides a detailed protocol for the proper disposal of 5-Methoxybenzo[d]oxazole-2-carboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined below are grounded in established safety principles and regulatory standards, offering a clear and actionable framework for scientists in drug development and other research fields.

Hazard Identification and Risk Assessment

Before handling or disposing of this compound, a thorough understanding of its potential hazards is paramount. While comprehensive toxicological data for this specific compound is not extensively documented, its Safety Data Sheet (SDS) and the nature of related benzoxazole compounds suggest that it should be handled with care.[1][2][3]

Key Hazards:

  • May cause respiratory irritation.[1][3]

  • Potential for skin and serious eye irritation.[3][4]

  • The chemical, physical, and toxicological properties have not been thoroughly investigated.[1]

Therefore, it is crucial to treat this compound as a hazardous substance.[5] All laboratory personnel handling this chemical must have access to and be familiar with its SDS.[5]

Personal Protective Equipment (PPE) and Safety Measures

To mitigate exposure risks during handling and disposal, the following PPE is mandatory:

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant glovesPrevents direct skin contact.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes or dust.[6]
Lab Coat Standard laboratory coatProtects clothing and skin from contamination.
Respiratory Protection NIOSH-approved respirator (if dust is generated)Prevents inhalation of airborne particles.[1]

All handling of this compound, including weighing and preparing for disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2] Ensure that safety showers and eyewash stations are readily accessible.[2]

Waste Characterization and Segregation

Proper disposal begins with accurate waste characterization. Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if a waste is hazardous.[7][8] Given the limited data, this compound waste should be managed as hazardous chemical waste.[9]

Waste Segregation is Critical:

  • Solid Waste: Collect pure this compound, contaminated lab debris (e.g., weigh boats, contaminated gloves, paper towels), and spill cleanup materials in a designated, properly labeled hazardous waste container.[9]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.[5]

  • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.

Never mix incompatible wastes.[10] For example, do not mix acidic waste with basic waste, or oxidizing agents with organic materials.

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is incineration by a licensed hazardous waste disposal company.[1] Evaporation in a fume hood is not an acceptable disposal method.[9]

Step 1: Container Selection and Labeling

  • Select a container that is compatible with the chemical waste. For solids, a high-density polyethylene (HDPE) container with a screw cap is suitable.[11] The original container is often the best choice for waste.[9]

  • Affix a hazardous waste label to the container before adding any waste.[12]

  • The label must include:

    • The words "Hazardous Waste".[12]

    • The full chemical name: "this compound". Avoid abbreviations.[10]

    • The accumulation start date.

    • An indication of the hazards (e.g., irritant).[12]

Step 2: Waste Accumulation

  • Keep the waste container securely closed at all times, except when adding waste.[9] Funnels should be removed after use.[13]

  • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[12] The SAA must be at or near the point of generation and under the control of the operator.

  • Ensure the waste container has secondary containment, such as a spill tray, to contain any potential leaks.[9]

Step 3: Disposal of Empty Containers

  • A container that held this compound is not considered "empty" until it has been properly decontaminated.

  • The first rinse of the container with a suitable solvent (e.g., methanol or acetone) must be collected and disposed of as hazardous waste.[10]

  • For containers that held highly toxic chemicals, the first three rinses must be collected as hazardous waste.[10]

  • After thorough rinsing and air-drying, deface the original label before disposing of the container in the regular trash.[9]

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.[11]

  • Do not exceed the accumulation limits for hazardous waste in your laboratory (typically 55 gallons of hazardous waste or 1 quart of acutely hazardous waste).[13]

Emergency Procedures for Spills

In the event of a spill, prompt and appropriate action is crucial to prevent exposure and environmental contamination.

  • Small Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.[1]

    • Place the spilled material and any contaminated cleaning supplies into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS or emergency response team.

    • Prevent others from entering the area.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of this compound and associated materials.

DisposalWorkflow Disposal Decision Workflow for this compound Start Waste Generation (this compound) Characterize Characterize as Hazardous Waste Start->Characterize Segregate Segregate Waste Stream Characterize->Segregate Solid Solid Waste (Pure compound, contaminated debris) Segregate->Solid Solid Liquid Liquid Waste (Solutions) Segregate->Liquid Liquid Sharps Contaminated Sharps Segregate->Sharps Sharps Container_Solid Select & Label Compatible Solid Waste Container Solid->Container_Solid Container_Liquid Select & Label Compatible Liquid Waste Container Liquid->Container_Liquid Container_Sharps Use Designated Sharps Container Sharps->Container_Sharps Accumulate Accumulate in SAA with Secondary Containment Container_Solid->Accumulate Container_Liquid->Accumulate Container_Sharps->Accumulate Pickup Contact EHS for Pickup Accumulate->Pickup Incineration Licensed Incineration Facility Pickup->Incineration

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Methoxybenzo[d]oxazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents, such as 5-Methoxybenzo[d]oxazole-2-carboxylic acid, demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, field-proven insights into the appropriate personal protective equipment (PPE) and handling procedures for this compound, ensuring both personal safety and the integrity of your research.

While detailed toxicological data for this compound is not extensively documented, its structure as a carboxylic acid and a heterocyclic compound necessitates careful handling.[1][2] The primary risks are associated with the inhalation of its dust form and direct contact with the skin and eyes.[1][3] Therefore, a multi-layered PPE strategy is crucial.

Hazard Assessment and Engineering Controls: The First Line of Defense

Before any handling of this compound, a thorough risk assessment is paramount. The principal engineering control for handling this powdered compound is a certified chemical fume hood.[4] A fume hood provides critical ventilation to minimize the inhalation of airborne particles.[5] Always verify the fume hood's functionality and airflow before commencing work.

Summary of Key Safety Information
ParameterDetailsSource(s)
Chemical Name This compound[6]
CAS Number 49559-68-4[1]
Molecular Formula C₉H₇NO₄[1][6]
Molecular Weight 193.16 g/mol [1][6]
Primary Hazards May cause respiratory irritation. Potential for skin and serious eye irritation.[1][3][7]
Engineering Controls Work in a well-ventilated area, preferably a chemical fume hood.[4][5]

Personal Protective Equipment (PPE): A Detailed Protocol

Standard laboratory attire, including long pants and closed-toe shoes, forms the baseline for safety.[8] The specific PPE required for handling this compound is detailed below.

Hand Protection: Your Direct Interface

Given that this compound is a carboxylic acid, skin irritation is a primary concern.[3][9] Nitrile gloves are the recommended choice due to their resistance to a broad range of chemicals.[10]

  • Selection: Choose nitrile gloves of adequate thickness. Always inspect gloves for any signs of degradation or punctures before use.[11][12]

  • Donning and Doffing: Proper technique is critical to prevent cross-contamination. Never touch personal items like phones or door handles with gloved hands.[13] After handling the chemical, remove gloves using the appropriate technique to avoid skin contact with the contaminated outer surface.[11]

  • Disposal: Dispose of contaminated gloves in the designated chemical waste container.[11]

Eye and Face Protection: Shielding from Splashes and Dust

Protecting your eyes from dust particles and potential splashes is non-negotiable.[8]

  • Primary Protection: Chemical safety goggles that provide a complete seal around the eyes are essential.[14] Standard safety glasses with side shields may not offer sufficient protection from fine dust.

  • Secondary Protection: When handling larger quantities or if there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[14]

Body Protection: The Laboratory Coat

A lab coat, preferably with long sleeves and a snug fit at the wrists, should be worn at all times.[5] This protects your skin and personal clothing from contamination.[8] The lab coat should be kept clean and should not be worn outside of the laboratory to prevent the spread of contaminants.[5]

Respiratory Protection: Preventing Inhalation

Since this compound is a solid, the primary respiratory hazard is the inhalation of dust particles.[1]

  • For Nuisance Exposures: In situations with minimal dust generation, a P95 (US) or P1 (EU) particle respirator may be sufficient.[1][11]

  • For Higher-Level Protection: If significant dust is anticipated, a higher level of protection is warranted. An OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridge, which provides protection against organic vapors, acid gases, and particulates, is recommended.[1][11]

  • Fit Testing: The effectiveness of any respirator is dependent on a proper seal with the user's face.[14] Ensure you have been properly fit-tested for the model you are using.

Procedural Guidance: Step-by-Step Handling and Disposal

Adherence to a systematic workflow minimizes risk and ensures procedural consistency.

Chemical Handling Workflow

The following protocol outlines the safe handling of this compound from preparation to use.

  • Preparation: Before bringing the chemical into the work area, ensure all necessary PPE is correctly donned. The workspace within the fume hood should be clean and uncluttered.[15]

  • Weighing: Carefully weigh the required amount of the solid compound in the fume hood. Use a spatula and weighing paper. Avoid any actions that could generate dust.

  • Dissolution: If dissolving the compound, add the solvent to the solid slowly to prevent splashing.

  • Reaction: Conduct all subsequent steps of your experiment within the fume hood.[4]

  • Post-Handling: After use, securely close the primary container. Decontaminate the spatula and work surface.[5]

  • Doffing PPE: Remove PPE in the correct order to prevent self-contamination (e.g., gloves first). Wash hands thoroughly with soap and water after removing gloves.[5][11]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Exit Prep 1. Don PPE & Prepare Fume Hood Weigh 2. Weigh Compound Prep->Weigh Enter Fume Hood Dissolve 3. Dissolve Compound Weigh->Dissolve React 4. Perform Reaction Dissolve->React Cleanup 5. Secure Container & Decontaminate React->Cleanup Doff 6. Doff PPE Cleanup->Doff Exit Fume Hood Wash 7. Wash Hands Doff->Wash

Figure 1. A logical workflow for the safe handling of this compound.

Disposal Plan

Proper disposal is a critical component of laboratory safety.

  • Chemical Waste: All surplus solid material and any solutions containing this compound should be treated as chemical waste.[1]

  • Disposal Method: The recommended method of disposal is to offer surplus and non-recyclable solutions to a licensed disposal company. The material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1] Never dispose of this chemical down the drain.[15]

  • Contaminated Materials: Any items that have come into direct contact with the compound, such as gloves, weighing paper, and pipette tips, must be disposed of in a designated solid chemical waste container.[11]

Emergency Operational Plan

In the event of an exposure, immediate and appropriate action is crucial. Always show the Safety Data Sheet (SDS) to attending medical personnel.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove any contaminated clothing.[12] If irritation persists, consult a physician.[1]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air.[1] If they are not breathing, provide artificial respiration. Consult a physician.[1]

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse their mouth with water and consult a physician.[1]

PPE_Don_Doff cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.